molecular formula C10H14N2O3S B128588 N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide CAS No. 41472-49-5

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Cat. No.: B128588
CAS No.: 41472-49-5
M. Wt: 242.30 g/mol
InChI Key: IIMGUEXQORZTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMGUEXQORZTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194368
Record name N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41472-49-5
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41472-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041472495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL3TT94T4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of this compound (CAS: 41472-49-5), a key intermediate in the development of sulfonylurea-class pharmaceuticals.[1] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the synthetic pathway, mechanistic underpinnings, and a field-proven experimental protocol.

Strategic Overview and Rationale

This compound, also known as 4-(2-Acetamidoethyl)benzenesulfonamide, is a crucial building block for synthesizing drugs such as glipizide and glibenclamide, which are mainstays in the treatment of type 2 diabetes.[1] The synthetic strategy presented here is a robust, multi-step process designed for efficiency and scalability, commencing from the readily available starting material, 2-phenylethylamine.

The core of this synthesis revolves around three fundamental transformations:

  • Amine Protection: The primary amino group of 2-phenylethylamine is acetylated. This is a critical step for two reasons: it prevents the amine from reacting with the potent electrophile used in the subsequent step, and the resulting acetamido group acts as a powerful para-directing group, ensuring the regioselective installation of the sulfonyl moiety.

  • Electrophilic Aromatic Substitution: A chlorosulfonyl group is introduced onto the aromatic ring at the position para to the ethylacetamide side chain via chlorosulfonation.

  • Nucleophilic Substitution: The resulting sulfonyl chloride is converted to the desired primary sulfonamide through amination (ammonolysis).

This sequence provides a logical and high-yielding pathway to the target molecule.

Logical Synthesis Pathway

Synthesis_Pathway Start 2-Phenylethylamine Intermediate1 N-(2-phenylethyl)acetamide Start->Intermediate1 Step 1: Acetylation (Acetic Anhydride) Intermediate2 p-(2-acetamidoethyl)benzenesulfonyl chloride Intermediate1->Intermediate2 Step 2: Chlorosulfonation (ClSO3H) FinalProduct This compound Intermediate2->FinalProduct Step 3: Amination (Conc. NH3)

Caption: High-level overview of the three-step synthesis.

Mechanistic Insights and Causality

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Step 1: Acetylation of 2-Phenylethylamine

The synthesis begins with the protection of the primary amine of 2-phenylethylamine. This is a classic nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the stable amide, N-(2-phenylethyl)acetamide.

The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group for subsequent electrophilic aromatic substitution. The para position is sterically more accessible than the ortho positions, leading to high regioselectivity in the next step.

Step 2: Chlorosulfonation of N-(2-phenylethyl)acetamide

This step is a cornerstone of sulfa drug synthesis.[2] It is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, the chlorosulfonium ion (⁺SO₂Cl). The electron-donating nature of the acetamido group activates the benzene ring, facilitating the attack by the electrophile, predominantly at the para position.

Critical Control Parameter: This reaction is highly exothermic and must be performed at low temperatures (0–5 °C) with slow, controlled addition of the substrate to the chlorosulfonic acid. Failure to control the temperature can lead to side reactions and charring. The use of a significant excess of chlorosulfonic acid ensures the reaction goes to completion.[3]

Step 3: Amination of p-(2-acetamidoethyl)benzenesulfonyl chloride

The final step involves the conversion of the sulfonyl chloride to a sulfonamide. This is achieved through nucleophilic attack by ammonia on the electron-deficient sulfur atom of the sulfonyl chloride.[2] This reaction, often referred to as ammonolysis, proceeds readily. The sulfonyl chloride intermediate is moisture-sensitive and is typically used immediately after isolation to prevent hydrolysis back to the sulfonic acid, which would not react with ammonia.[2] Heating the reaction mixture with concentrated aqueous ammonia ensures the reaction is driven to completion.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
2-PhenylethylamineC₈H₁₁N121.1864-04-0Corrosive, handle with care.
Acetic AnhydrideC₄H₆O₃102.09108-24-7Corrosive, lachrymator.
Chlorosulfonic AcidClHO₃S116.527790-94-5Highly corrosive, reacts violently with water.
Ammonium HydroxideNH₄OH35.041336-21-628-30% aqueous solution. Corrosive.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile solvent.
Hydrochloric Acid (HCl)HCl36.467647-01-0Concentrated and dilute solutions.
Sodium BicarbonateNaHCO₃84.01144-55-8Saturated aqueous solution.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Experimental Workflow Diagram

Workflow cluster_0 Part A: Acetylation cluster_1 Part B: Chlorosulfonation cluster_2 Part C: Amination A1 Dissolve 2-phenylethylamine in DCM A2 Cool to 0 °C A1->A2 A3 Add acetic anhydride dropwise A2->A3 A4 Warm to RT, stir 2h A3->A4 A5 Work-up: Wash with NaHCO3, H2O A4->A5 A6 Dry (Na2SO4) and concentrate A5->A6 B2 Add Part A product slowly A6->B2 Intermediate 1 B1 Cool chlorosulfonic acid to 0 °C B1->B2 B3 Stir at RT for 2h B2->B3 B4 Quench: Pour onto crushed ice B3->B4 B5 Filter and wash solid with cold H2O B4->B5 C1 Add Part B product to conc. NH3(aq) B5->C1 Intermediate 2 C2 Heat at 70 °C for 30 min C1->C2 C3 Cool in ice bath to precipitate C2->C3 C4 Filter and wash with cold H2O C3->C4 C5 Dry product under vacuum C4->C5

Sources

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Authored by a Senior Application Scientist

Abstract

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents. This compound serves as a quintessential model for this structural class, providing a versatile scaffold for synthetic modification and biological exploration. This technical guide offers an in-depth exploration of the structural analogs derived from this core molecule. We will dissect the causal relationships between specific structural modifications and resulting biological activity, providing a robust framework for rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only theoretical insights but also actionable, field-proven experimental protocols and data interpretation strategies.

Introduction: The Benzenesulfonamide Core and Its Significance

The sulfonamide functional group (-S(=O)₂NH₂) is a privileged structure in drug discovery, renowned for its ability to mimic a carboxylate group in terms of geometry and acidity while being metabolically stable. Its presence is critical in drugs ranging from diuretics and antidiabetics to potent anticancer agents.[1] The core molecule, this compound (CAS 41472-49-5), combines this critical sulfonamide with an acetamide tail, creating a scaffold with distinct regions amenable to chemical modification.[2]

Understanding the Structure-Activity Relationships (SAR) of this family is paramount. By systematically altering different sub-structures—the sulfonamide group, the central phenyl ring, the ethyl linker, and the terminal acetamide—researchers can fine-tune properties such as target affinity, selectivity, and pharmacokinetic profiles. This guide will illuminate the synthetic pathways to generate diverse analog libraries and the subsequent methodologies for their biological evaluation.

Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs is predicated on robust and flexible synthetic routes. The modular nature of the target compound allows for several convergent synthetic strategies.

General Synthetic Workflow

A common approach involves the elaboration of a commercially available phenethylamine precursor. The sequence of reactions—acetylation and chlorosulfonation/amidation—can often be interchanged to accommodate the stability of various functional groups.

SynthesisWorkflow cluster_start Starting Materials cluster_main_path Core Synthesis cluster_derivatization Analog Derivatization Start1 2-(4-Aminophenyl)ethylamine Step1a Acetylation (Acetic Anhydride) Start1->Step1a Start2 2-Phenethylamine Step1b Chlorosulfonation (Chlorosulfonic Acid) Start2->Step1b Step2a Chlorosulfonation (Chlorosulfonic Acid) Step1a->Step2a Step2b Amidation (Ammonia) Step1b->Step2b Step3a Amidation (Ammonia) Step2a->Step3a Step3b Acetylation (Acetic Anhydride) Step2b->Step3b Product This compound Step3a->Product Step3b->Product Deriv1 Modify Acetamide (e.g., other Acyl Chlorides) Product->Deriv1 Deriv2 Modify Sulfonamide (e.g., Primary/Secondary Amines) Product->Deriv2

Caption: Generalized synthetic workflows for the core molecule and its analogs.

Experimental Protocol: Synthesis of the Core Structure

This protocol details a reliable method starting from 2-phenethylamine. This choice is often dictated by the commercial availability and cost of starting materials. The causality for the sequence is to install the more robust sulfonyl chloride first, followed by the more delicate amidation and acetylation steps.

Protocol 1: Synthesis of this compound

  • Chlorosulfonation of 2-Phenethylamine:

    • Cool chlorosulfonic acid (5 molar equivalents) to 0°C in a flask equipped with a dropping funnel and a gas trap.

    • Slowly add 2-phenethylamine (1 molar equivalent) dropwise, maintaining the temperature below 10°C. The slow addition is critical to control the highly exothermic reaction.

    • After addition, allow the mixture to stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice. The product, 4-(2-aminoethyl)benzene-1-sulfonyl chloride, will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used immediately in the next step due to its sensitivity to moisture.

  • Amidation of the Sulfonyl Chloride:

    • Suspend the crude sulfonyl chloride in a suitable solvent like dioxane or THF.

    • Cool the suspension to 0°C and bubble ammonia gas through it, or add a concentrated aqueous ammonium hydroxide solution dropwise.

    • Stir the mixture for 2-4 hours at room temperature. The progress is monitored by the disappearance of the sulfonyl chloride starting material.

    • Remove the solvent under reduced pressure. The resulting solid is 4-(2-aminoethyl)benzenesulfonamide.

  • Acetylation of the Amine:

    • Dissolve the 4-(2-aminoethyl)benzenesulfonamide in a solvent such as dichloromethane (DCM) or ethyl acetate.

    • Add acetic anhydride (1.2 molar equivalents) and a base like triethylamine or pyridine (1.5 molar equivalents) to catalyze the reaction and scavenge the acetic acid byproduct.

    • Stir at room temperature for 3-5 hours.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify by recrystallization (e.g., from ethanol/water) or column chromatography to obtain pure this compound.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzenesulfonamide derivatives is profoundly influenced by their substitution patterns.[4] Many analogs function as inhibitors of carbonic anhydrases (CAs), metalloenzymes crucial for pH homeostasis and various physiological processes.[5] Overexpression of certain CA isoforms (e.g., IX and XII) is linked to tumorigenesis, making them attractive anticancer targets.[1]

**3.1. Modifications of the Sulfonamide Moiety (-SO₂NH₂) **

The primary sulfonamide group is the critical zinc-binding group for CA inhibitors. Its interaction with the Zn²⁺ ion in the enzyme's active site is the primary anchor.

ModificationRationale & CausalityResulting Activity
Primary (-SO₂NH₂) ** Unsubstituted -NH₂ provides optimal geometry and hydrogen bonding capacity to anchor to the zinc ion and active site residues.High Potency (often in the nanomolar range for CA inhibition)[5]
Secondary (-SO₂NHR) Adding an R-group can introduce steric hindrance, potentially reducing affinity. However, it can also be used to probe for interactions with secondary pockets or to improve pharmacokinetic properties.Generally Reduced Potency against CAs, but can enhance selectivity for certain isoforms.
Tertiary (-SO₂NR₂) **The absence of the N-H proton completely abolishes the key hydrogen bond interaction with the active site, preventing proper anchoring.Loss of Activity as a zinc-binding group.
Modifications of the Acetamide Tail (-NHC(O)CH₃)

The "tail" portion of the molecule extends out of the active site and can be modified to interact with residues on the enzyme surface, significantly impacting isoform selectivity and overall potency.

SAR_Diagram cluster_mods Structural Modifications cluster_effects Biological Effects Core Core Mod_Tail Acetamide Tail Modification -NH-CO-R Core->Mod_Tail Mod_Linker Linker Modification -(CH₂)n- Core->Mod_Linker Mod_Ring Phenyl Ring Substitution -X, -Y Core->Mod_Ring Potency Potency Mod_Tail->Potency Major Impact Selectivity Selectivity Mod_Tail->Selectivity High Impact Mod_Linker->Potency Moderate Impact PK Pharmacokinetics (ADME) Mod_Linker->PK High Impact Mod_Ring->Selectivity Moderate Impact Mod_Ring->PK High Impact

Caption: Logical relationship between structural modifications and biological properties.

ModificationRationale & CausalityExample & Resulting Activity
Alkyl Chain Length Increasing the length of the acyl chain (e.g., propionamide, butyramide) explores deeper hydrophobic pockets on the enzyme surface.Can lead to increased potency if a favorable hydrophobic interaction is achieved.
Aromatic/Heterocyclic Groups Replacing the methyl group with rings (e.g., phenyl, thiophene) can introduce π-π stacking or other specific interactions with aromatic residues (e.g., Phe, Tyr) at the rim of the active site.N-(2-(4-(aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide shows distinct biological profiles, including activity as a DNA polymerase inhibitor.[6][7]
Polar Groups Introducing polar functionalities (e.g., -OH, -NH₂) can form new hydrogen bonds, potentially increasing affinity and improving solubility.Can enhance potency and improve pharmacokinetic properties like solubility.

Biological Evaluation & Mechanistic Insights

The primary mechanism for many benzenesulfonamide analogs is the inhibition of carbonic anhydrase. This inhibition disrupts the pH balance in pathological tissues, such as tumors, leading to apoptosis.

Carbonic Anhydrase Signaling Pathway

CA_Pathway cluster_cell Cellular Environment (e.g., Tumor Cell) cluster_effects Downstream Effects CO2 CO₂ + H₂O CA_IX Carbonic Anhydrase IX (CA IX) CO2->CA_IX Catalysis HCO3 H⁺ + HCO₃⁻ CA_IX->HCO3 pH_in Intracellular pH (pHi) Maintained HCO3->pH_in pH_ex Extracellular pH (pHe) Acidified HCO3->pH_ex Export Proliferation Tumor Proliferation & Metastasis pH_ex->Proliferation Promotes Inhibitor Benzenesulfonamide Analog Inhibitor->CA_IX Inhibition

Caption: Role of Carbonic Anhydrase IX in tumor cells and its inhibition.

Experimental Protocol: In Vitro CA Inhibition Assay

This protocol describes a common colorimetric assay to measure the esterase activity of CA, which is directly correlated with its primary hydratase function. The self-validating nature of this protocol comes from the inclusion of a known standard inhibitor (Acetazolamide) and negative controls.

Protocol 2: Stopped-Flow CO₂ Hydrase Assay

This is the gold standard for measuring CA-catalyzed CO₂ hydration.[5]

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).

    • Prepare a solution of the CA isoenzyme of interest (e.g., hCA I, II, IX) in the buffer.

    • Prepare stock solutions of the test compounds (analogs) and a standard inhibitor (e.g., Acetazolamide) in DMSO.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a pH indicator solution (e.g., p-Nitrophenol) in the same buffer.

  • Assay Procedure:

    • The assay is performed in a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and monitoring of the subsequent reaction.

    • One syringe contains the enzyme solution mixed with the pH indicator and the test inhibitor at various concentrations. The second syringe contains the CO₂-saturated solution.

    • The instrument rapidly mixes the contents of the two syringes, initiating the hydration reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻.

    • The production of H⁺ causes a change in the color of the pH indicator, which is monitored as a change in absorbance over time (e.g., at 400 nm for p-Nitrophenol).

    • The initial rate of the reaction is calculated from the slope of the absorbance curve.

  • Data Analysis:

    • The rates of the inhibited reactions are compared to the rate of the uninhibited reaction (containing only DMSO vehicle).

    • The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Future Perspectives and Drug Development

The this compound scaffold remains a highly promising starting point for the development of novel therapeutics. The primary challenge lies in achieving isoform selectivity. While potent inhibition of off-target CAs (like CA I and II, which are abundant throughout the body) can lead to side effects, selective inhibition of disease-relevant isoforms (like CA IX and XII in cancer) is the goal.[1]

Future research will likely focus on:

  • Structure-Based Design: Utilizing high-resolution crystal structures of CA-inhibitor complexes to design analogs with tails that specifically interact with unique residues in the target isoform's active site.[8]

  • Computational Modeling: Employing quantitative structure-activity relationship (QSAR) models and molecular docking to predict the activity of novel analogs before synthesis, thereby streamlining the discovery process.[1]

  • Alternative Targets: Exploring the activity of these analogs against other enzyme families, as the sulfonamide and acetamide motifs are recognized by a variety of biological targets, including TRPV4 channels and various proteases.[9]

Conclusion

The structural analogs of this compound represent a rich field for medicinal chemistry. The foundational benzenesulfonamide moiety provides a powerful anchor for enzyme inhibition, particularly against carbonic anhydrases. By applying the principles of rational drug design and leveraging the synthetic strategies and evaluation protocols outlined in this guide, researchers can systematically explore the vast chemical space around this core structure. The insights gained from such studies will continue to drive the development of more potent, selective, and effective therapeutic agents for a range of human diseases.

References

  • Al-Hourani, B. J., Al-Trawneh, S. A., Al-Refai, M. M., Ghorab, M. M., & Al-Awaida, W. J. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Li, S., Li, Y., Zhu, Z., Li, Y., & Yang, B. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]

  • Nocentini, A., Bua, S., Del Prete, S., Ciccone, L., De Vita, D., Gratteri, P., Capasso, C., & Supuran, C. T. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1996–2006. [Link]

  • Zhuang, C., Chen, Y., Wu, C., Wang, Y., Zhang, W., & Chen, Z. (2017). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. RSC Advances, 7(50), 31411–31422. [Link]

  • Siddiqui, H. L., et al. (2012). Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 02(03), 192-196. [Link]

  • PubChem. N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-(4-(aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide. National Center for Biotechnology Information. [Link]

  • INDOCO REMEDIES LIMITED. (2008). A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] Ethyl} 3 Ethyl 4 Methyl 2 Oxo 2,5 Dihydro 1 H Pyrrole 1 Carboxamide. Indian Patent Application 02/2008. [Link]

Sources

An In-Depth Technical Guide on the Biological Activity of 4-(2-Acetylaminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the potential biological activity of 4-(2-Acetylaminoethyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamide-containing compounds. Given the extensive research into the therapeutic applications of benzenesulfonamides, this document will explore the hypothesized activity of the title compound, grounded in the established mechanisms of structurally related molecules. We will delve into its synthesis, potential as a carbonic anhydrase inhibitor, and the experimental protocols required to validate its biological function.

Introduction: The Therapeutic Potential of Benzenesulfonamides

Benzenesulfonamides are a cornerstone of medicinal chemistry, with a rich history of therapeutic applications ranging from antimicrobial agents to diuretics and anticonvulsants.[1] A significant area of modern research focuses on their potent ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[2][3] The core structure of a benzenesulfonamide acts as a zinc-binding group, allowing for high-affinity interactions with the active site of CA enzymes.[2]

This guide will focus on the specific molecule, 4-(2-Acetylaminoethyl)benzenesulfonamide. While direct biological data for this compound is not extensively published, its structural similarity to known CA inhibitors suggests a strong potential for activity in this area. We will therefore proceed with a detailed exploration of its likely biological role, providing the necessary theoretical framework and practical methodologies for its investigation.

Synthesis and Characterization

The synthesis of 4-(2-Acetylaminoethyl)benzenesulfonamide can be logically derived from established methods for related compounds, particularly its precursor, 4-(2-aminoethyl)benzenesulfonamide. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A multi-step synthesis starting from β-phenethylamine is a cost-effective and efficient approach.[4]

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination beta_phenethylamine β-Phenethylamine N_phenethylacetamide N-Phenethylacetamide beta_phenethylamine->N_phenethylacetamide DCM acetyl_chloride Acetyl Chloride acetyl_chloride->N_phenethylacetamide intermediate_1 4-(2-Acetylaminoethyl) benzenesulfonyl chloride N_phenethylacetamide->intermediate_1 chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->intermediate_1 target_compound 4-(2-Acetylaminoethyl) benzenesulfonamide intermediate_1->target_compound ammonia Ammonia ammonia->target_compound

Caption: Proposed synthesis of 4-(2-Acetylaminoethyl)benzenesulfonamide.

Detailed Experimental Protocol: Synthesis
  • Step 1: Acetylation of β-Phenethylamine.

    • Dissolve β-phenethylamine in a suitable solvent such as dichloromethane (DCM).[4]

    • Slowly add acetyl chloride to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-phenethylacetamide.

  • Step 2: Chlorosulfonation.

    • Add N-phenethylacetamide to an excess of chlorosulfonic acid at 0°C.

    • Stir the mixture at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The resulting precipitate, 4-(2-Acetylaminoethyl)benzenesulfonyl chloride, is filtered, washed with cold water, and dried.

  • Step 3: Amination.

    • Dissolve the sulfonyl chloride intermediate in a suitable solvent like acetone.

    • Bubble ammonia gas through the solution or add aqueous ammonia at 0°C.

    • Stir the reaction at room temperature for 3-5 hours.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-Acetylaminoethyl)benzenesulfonamide.

Characterization

The final product should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (sulfonamide, amide, etc.).

  • Melting Point Analysis: To assess the purity of the compound.

Hypothesized Biological Activity: Carbonic Anhydrase Inhibition

The primary hypothesized biological activity of 4-(2-Acetylaminoethyl)benzenesulfonamide is the inhibition of carbonic anhydrases.

The Role of Carbonic Anhydrases

Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, including pH regulation, respiration, and ion transport.[5] Several isoforms of CA are known, with varying tissue distribution and physiological roles. Notably, some isoforms are implicated in disease:

  • CA II: A ubiquitous cytosolic isoform involved in various physiological processes.[6]

  • CA IX and XII: Tumor-associated, membrane-bound isoforms that are overexpressed in many hypoxic cancers. Their inhibition can lead to a decrease in tumor cell proliferation and survival.[2][7]

Mechanism of Inhibition by Benzenesulfonamides

The sulfonamide moiety of benzenesulfonamides is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases. This interaction displaces the zinc-bound water molecule, thereby inhibiting the enzyme's catalytic activity.[2] The "tail" portion of the molecule, in this case, the 4-(2-Acetylaminoethyl) group, extends out of the active site and can form additional interactions with the surrounding amino acid residues, influencing the inhibitor's potency and isoform selectivity.

CA_Inhibition_Mechanism cluster_0 Carbonic Anhydrase Active Site cluster_1 Benzenesulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Displaced Displaced H2O->Displaced Displaced Inhibitor 4-(2-Acetylaminoethyl) benzenesulfonamide SO2NH2 SO₂NH₂ Inhibitor->SO2NH2 Tail 4-(2-Acetylaminoethyl) tail Inhibitor->Tail SO2NH2->Zn Binds to Zinc Active_Site_Rim Tail->Active_Site_Rim Interacts with Active Site Rim

Caption: General mechanism of carbonic anhydrase inhibition.

Structure-Activity Relationship (SAR) Considerations

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature of the substituent at the 4-position. The acetyl group in 4-(2-Acetylaminoethyl)benzenesulfonamide is expected to influence its binding affinity and selectivity for different CA isoforms compared to its primary amine precursor. The presence of the amide bond could introduce additional hydrogen bonding opportunities with residues in or near the active site.

In Vitro Evaluation of Biological Activity

To validate the hypothesized biological activity, a series of in vitro assays should be performed.

Carbonic Anhydrase Inhibition Assay

The most common method for determining the inhibitory potency of a compound against CA isoforms is the stopped-flow CO₂ hydrase assay.[2][5]

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

  • Enzyme and Inhibitor Preparation:

    • Recombinant human CA isoforms (e.g., hCA I, II, IX, and XII) are commercially available or can be expressed and purified.

    • Prepare stock solutions of the purified enzymes in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare a stock solution of 4-(2-Acetylaminoethyl)benzenesulfonamide in DMSO. Create a dilution series to test a range of concentrations.

  • Assay Procedure:

    • The assay measures the enzyme-catalyzed hydration of CO₂.

    • A CO₂-saturated solution is rapidly mixed with a buffer solution containing the CA enzyme and the inhibitor at various concentrations.

    • The reaction is monitored by observing the change in pH using a pH indicator (e.g., phenol red) with a spectrophotometer.

    • The initial rates of the reaction are measured.

  • Data Analysis:

    • The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the enzyme activity against the inhibitor concentration.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Antiproliferative Activity in Cancer Cell Lines

Given the role of CA IX and XII in cancer, it is pertinent to evaluate the antiproliferative effects of 4-(2-Acetylaminoethyl)benzenesulfonamide on cancer cell lines that overexpress these isoforms, such as triple-negative breast cancer (MDA-MB-231) or glioblastoma (U87MG) cell lines.[7]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture the selected cancer cell lines in appropriate media under standard conditions (37°C, 5% CO₂). For experiments targeting hypoxia-inducible CAs, cells can be cultured under hypoxic conditions (e.g., 1% O₂).

  • Cell Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-(2-Acetylaminoethyl)benzenesulfonamide for a specified period (e.g., 72 hours).[7]

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Data Analysis:

    • Measure the absorbance of the formazan solution using a microplate reader at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)MDA-MB-231 (IC₅₀, µM)U87MG (IC₅₀, µM)
4-(2-Acetylaminoethyl)benzenesulfonamide To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Acetazolamide (Reference) Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
SLC-0111 (Reference) [7]Literature ValueLiterature ValueLiterature ValueLiterature Value~138Literature Value

Potential for Further Development

Should 4-(2-Acetylaminoethyl)benzenesulfonamide demonstrate potent and selective inhibition of tumor-associated carbonic anhydrase isoforms, coupled with significant antiproliferative activity, it would warrant further investigation.

Proposed Workflow for Further Investigation

Development_Workflow In_Vitro_Screening In Vitro Screening (CA Inhibition, Antiproliferative Assays) Lead_Optimization Lead Optimization (SAR Studies) In_Vitro_Screening->Lead_Optimization Promising Activity In_Vivo_Studies In Vivo Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Optimized Lead Preclinical_Development Preclinical Development (Toxicity, Pharmacokinetics) In_Vivo_Studies->Preclinical_Development Efficacy Shown Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials Favorable Profile

Caption: Workflow for further drug development.

Future studies could involve:

  • Lead Optimization: Synthesizing analogs of the compound to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models, such as xenograft models using human cancer cell lines.[2]

  • Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

Conclusion

While direct experimental data on the biological activity of 4-(2-Acetylaminoethyl)benzenesulfonamide is currently limited, its chemical structure strongly suggests its potential as a carbonic anhydrase inhibitor. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and theoretical background presented herein should serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel benzenesulfonamide derivatives. The investigation of such compounds contributes to the growing body of knowledge on carbonic anhydrase inhibitors and their potential application in oncology and other therapeutic areas.

References

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents.
  • Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1328-1341. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 23(10), 2593. Available at: [Link]

  • Sharma, A., et al. (2017). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. Journal of Medicinal Chemistry, 60(6), 2434-2447. Available at: [Link]

  • Akocak, S., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 966-970. Available at: [Link]

  • N-Acylation of benzenesulfonamide with benzenoic-4-nitrobenzoic anhydride. ResearchGate. Available at: [Link]

  • Carradori, S., et al. (2022). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC Medicinal Chemistry, 13(7), 861-870. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1096. Available at: [Link]

  • Topal, F., et al. (2022). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Molecular Structure, 1252, 132179. Available at: [Link]

  • Shilkar, D., et al. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2237071. Available at: [Link]

Sources

An In-depth Technical Guide to N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide: Synthesis, Properties, and Inferred Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide, a benzenesulfonamide derivative, stands as a molecule of significant interest within synthetic and medicinal chemistry. While primarily recognized as a crucial intermediate in the synthesis of various therapeutic agents, its inherent structural motifs—a sulfonamide group and an acetylated ethylamine chain—suggest a potential for intrinsic biological activity. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and a literature-informed exploration of its potential biological relevance, offering a foundational resource for researchers in drug discovery and development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₃S[1]
Molecular Weight 242.30 g/mol [1]
IUPAC Name N-[2-(4-sulfamoylphenyl)ethyl]acetamide[1]
CAS Number 41472-49-5[1]
Appearance White to off-white powder[2]
Melting Point 168-174 °C[2]
Boiling Point 387.4 °C at 760 mmHg[2]
Density 1.274 g/cm³[2]

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process commencing from 2-phenylethylamine. The following protocol outlines a common synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 2-Phenylethylamine

  • To a solution of 2-phenylethylamine in a suitable solvent (e.g., dichloromethane), add acetic anhydride in a dropwise manner at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-phenylethyl)acetamide.

Step 2: Chlorosulfonation of N-(2-phenylethyl)acetamide

  • In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid to 0 °C.

  • Slowly add N-(2-phenylethyl)acetamide to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-(2-acetamidoethyl)benzenesulfonyl chloride.

Step 3: Amination of 4-(2-acetamidoethyl)benzenesulfonyl chloride

  • Suspend 4-(2-acetamidoethyl)benzenesulfonyl chloride in an aqueous ammonia solution.

  • Stir the mixture at room temperature for 12-16 hours.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield the final product, this compound.

Characterization:

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (sulfonamide, amide, etc.).

  • Melting Point Analysis: To assess the purity of the compound.

Synthesis_Workflow A 2-Phenylethylamine B N-(2-phenylethyl)acetamide A->B Acetic Anhydride C 4-(2-acetamidoethyl)benzenesulfonyl chloride B->C Chlorosulfonic Acid D This compound C->D Aqueous Ammonia

Synthesis workflow for this compound.

Inferred Biological Activity and Mechanism of Action: A Landscape of Possibilities

While direct pharmacological studies on this compound are limited in publicly available literature, the biological activities of its derivatives and its use as a synthetic precursor provide valuable insights into its potential therapeutic applications.

Potential as a DNA Polymerase Inhibitor

A structurally related compound, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide, has been identified as a novel broad-range DNA polymerase inhibitor, demonstrating activity against HIV-1 reverse transcriptase[3][4]. This suggests that the core this compound scaffold may possess the necessary structural features to interact with the active sites of polymerases.

Hypothesized Mechanism of Action:

It is plausible that this compound could act as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The molecule could bind to an allosteric pocket of the enzyme, inducing a conformational change that disrupts the catalytic activity and inhibits DNA synthesis. The sulfonamide and acetamide moieties could be critical for forming hydrogen bonds and other interactions within this pocket.

DNA_Polymerase_Inhibition cluster_enzyme DNA Polymerase cluster_inhibition Inhibition ActiveSite Active Site Inhibited Inhibited DNA Synthesis ActiveSite->Inhibited Leads to Inhibition AllostericPocket Allosteric Pocket AllostericPocket->ActiveSite Induces Conformational Change Inhibitor This compound Inhibitor->AllostericPocket Binds to

Hypothesized mechanism of DNA polymerase inhibition.

Precursor to Hypoglycemic Agents

This compound serves as a key intermediate in the synthesis of sulfonylurea and thiourea derivatives that exhibit potential hypoglycemic activity[2]. The sulfonylurea class of drugs is well-established for the treatment of type 2 diabetes, primarily acting by stimulating insulin secretion from pancreatic β-cells.

Implication for Drug Design:

The inherent structure of this compound provides a versatile scaffold for the development of novel antidiabetic agents. The terminal amine of the sulfonamide group and the acetamide nitrogen offer points for chemical modification to explore structure-activity relationships and optimize potency and selectivity towards the sulfonylurea receptor (SUR) on pancreatic β-cells.

Future Directions and Research Opportunities

The existing literature strongly suggests that this compound is more than just a synthetic intermediate. Its structural similarity to known bioactive molecules warrants direct investigation into its pharmacological properties.

Proposed Areas of Investigation:

  • Direct Biological Screening: The compound should be screened against a panel of kinases, polymerases, and other relevant biological targets to identify any primary activities.

  • In Vitro and In Vivo Studies: Cellular assays to assess cytotoxicity and specific pathway modulation, followed by in vivo studies in relevant disease models, are necessary to elucidate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will help in identifying the key pharmacophoric features and optimizing activity.

Conclusion

This compound is a molecule with a well-defined synthetic pathway and established utility as a chemical intermediate. While direct evidence of its biological activity is currently sparse, the pharmacological profiles of its derivatives strongly suggest a high potential for this compound to serve as a lead scaffold in drug discovery, particularly in the areas of antiviral and antidiabetic research. This technical guide provides a solid foundation for researchers to build upon, encouraging further exploration into the untapped therapeutic potential of this versatile molecule.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 745994, N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide. Retrieved January 9, 2026 from [Link].

  • Herschhorn, A., Oz-Gleenberg, I., & Hizi, A. (2008). Mechanism of inhibition of HIV-1 reverse transcriptase by the novel broad-range DNA polymerase inhibitor N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide. Biochemistry, 47(1), 490–502.
  • Jawed, H., Shah, S. U. A., Jamall, S., & Simjee, S. U. (2010). N-(2-hydroxy phenyl) acetamides inhibits inflammation- related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905.
  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019).

Sources

The Discovery and Synthesis of Novel Acetamide Sulfonamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Modern Renaissance of the Sulfonamide Scaffold

The sulfonamide functional group, a cornerstone of medicinal chemistry, has been integral to the development of a vast array of therapeutics since the groundbreaking discovery of its antibacterial properties.[1] This guide delves into the contemporary landscape of drug discovery, focusing on the strategic incorporation of the acetamide moiety to create novel acetamide sulfonamide scaffolds. These emerging drug candidates are demonstrating significant potential across a spectrum of therapeutic areas, including but not limited to, enzyme inhibition, oncology, and anti-inflammatory applications.[2][3]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth technical guide. It moves beyond a mere recitation of protocols to offer insights into the rationale behind experimental design, the nuances of synthetic strategy, and the critical importance of robust characterization and biological evaluation. Our narrative is grounded in the principles of scientific integrity, providing a self-validating framework for the discovery and synthesis of the next generation of acetamide sulfonamide-based therapeutics.

Rational Drug Design: Harnessing Structure-Activity Relationships

The design of novel acetamide sulfonamides is a multi-faceted process that begins with a thorough understanding of the target and the pharmacophoric features of the scaffold. The inherent structural characteristics of sulfonamides, such as their ability to act as transition-state analogs and their capacity for hydrogen bonding, make them particularly amenable to rational design strategies.[4] The addition of an acetamide group introduces further opportunities for molecular recognition and can significantly modulate the physicochemical properties of the parent sulfonamide.

A critical aspect of the design phase is the analysis of Structure-Activity Relationships (SAR). For instance, in the development of urease inhibitors, a key therapeutic target for the treatment of infections caused by Helicobacter pylori, the acetamide-sulfonamide scaffold has proven to be a fertile ground for exploration.[2][5] SAR studies have revealed that the nature and position of substituents on both the aromatic rings of the acetamide and sulfonamide moieties play a crucial role in determining inhibitory potency.[5] For example, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac to various sulfa drugs has yielded potent urease inhibitors.[2][6] The resulting acetamide linkage serves as a key structural motif, influencing the binding orientation of the molecule within the enzyme's active site.[6][7]

The following diagram illustrates a generalized workflow for the rational design of novel acetamide sulfonamides.

rational_design_workflow cluster_design Rational Design cluster_synthesis Synthesis & Evaluation Target_Identification Target Identification (e.g., Urease, Carbonic Anhydrase) Lead_Scaffold_Selection Lead Scaffold Selection (Acetamide-Sulfonamide) Target_Identification->Lead_Scaffold_Selection Select Scaffold SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Scaffold_Selection->SAR_Analysis Analyze Existing Data In_Silico_Modeling In Silico Modeling (Molecular Docking) SAR_Analysis->In_Silico_Modeling Predict Binding Library_Synthesis Library Synthesis In_Silico_Modeling->Library_Synthesis Design Derivatives Characterization Spectroscopic Characterization Library_Synthesis->Characterization Confirm Structure Biological_Screening Biological Screening (e.g., IC50 Determination) Characterization->Biological_Screening Assess Activity Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization Iterate Design Lead_Optimization->SAR_Analysis

Caption: Rational Design Workflow for Novel Acetamide Sulfonamides.

Synthetic Methodologies: A Comparative Overview

The synthesis of acetamide sulfonamides can be approached through several strategic pathways. The choice of methodology is often dictated by the availability of starting materials, the desired complexity of the final molecule, and considerations of efficiency and scalability.

Classical Approach: Amide Coupling Reactions

The most prevalent method for constructing the acetamide-sulfonamide linkage involves the coupling of a carboxylic acid-containing moiety with an amino-sulfonamide.[6] This approach offers significant versatility, as a wide array of carboxylic acids and sulfonamides are commercially available or readily synthesized. The reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[6]

A generalized reaction scheme is presented below:

amide_coupling R1_COOH R1-COOH (Carboxylic Acid) plus1 + product R1-CONH-Ar-SO2NH-R2 (Acetamide Sulfonamide) R1_COOH->product Coupling H2N_Sulfonamide H2N-Ar-SO2NH-R2 (Amino-Sulfonamide) plus1->product Coupling H2N_Sulfonamide->product Coupling reagents DCC, DMAP biological_evaluation_workflow Synthesized_Compounds Library of Synthesized Acetamide Sulfonamides Primary_Screening Primary Screening (e.g., Urease Inhibition Assay) Synthesized_Compounds->Primary_Screening Hit_Identification Hit Identification (Based on IC50 values) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Kinetics) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action In_Vivo_Testing In Vivo Testing (Animal Models) Mechanism_of_Action->In_Vivo_Testing

Sources

A Strategic Guide to the Target Deconvolution of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Bioactive Molecule to Mechanistic Insight

In the landscape of modern drug discovery, the journey from a phenotypically active small molecule to a clinically relevant therapeutic is paved with the critical challenge of target identification. N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide, a compound with a sulfonamide and acetamide moiety, represents a classic starting point. While its structure is known[1], and it serves as a scaffold or intermediate in the synthesis of other pharmacologically active agents[2][3], its specific biological targets and mechanism of action are not well-defined in public literature. This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to systematically identify and validate the molecular targets of such a compound. We will use this compound as a central case study to illustrate a multi-pronged, field-proven strategy that integrates computational prediction with rigorous experimental validation.

Initial Assessment and In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, a robust computational analysis is paramount. This initial phase leverages the known chemical structure of this compound to generate a landscape of putative targets, thereby guiding subsequent experimental design. The goal is not to find a definitive answer but to develop testable hypotheses.[4][5]

Chemoinformatic Profiling and Similarity Searching

The principle of "similar properties for similar structures" is a cornerstone of medicinal chemistry. By comparing our lead compound to databases of molecules with known biological activities, we can infer potential targets.

  • Databases: Utilize platforms like ChEMBL, PubChem[1][6], and DrugBank to search for structurally similar compounds.

  • Analysis: The sulfonamide group, for instance, is a well-known pharmacophore present in carbonic anhydrase inhibitors, diuretics, and antibacterial agents. The acetamide linkage is also prevalent in a wide range of pharmaceuticals.[7][8] This analysis provides a preliminary list of protein families to investigate.

Reverse Docking and Pharmacophore Modeling

These structure-based computational methods "screen" our molecule against a library of 3D protein structures to predict binding affinity and identify potential targets.[9]

  • Reverse Docking: This technique involves docking the ligand (this compound) into the binding sites of a vast array of proteins in databases like the Protein Data Bank (PDB).[9] The output is a ranked list of potential protein targets based on calculated binding energies.

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features of the molecule required for biological activity and uses this model to search for proteins with complementary binding sites.[10]

The results from these in silico methods should be collated and prioritized based on the strength of the evidence and biological plausibility.

Computational Method Principle Primary Output Key Advantage
Similarity SearchingIdentifies known drugs/probes with similar chemical structures.List of potential target families (e.g., kinases, GPCRs).Rapidly hypothesizes mechanism based on established pharmacology.
Reverse DockingFits the 3D structure of the compound into many protein binding sites.Ranked list of specific proteins based on binding energy scores.Provides specific, testable protein-ligand interaction hypotheses.[9]
Network PharmacologyAnalyzes compound interactions within complex biological networks.Identification of key "hub" proteins and pathways.[11]Offers a systems-level view of potential compound effects.

Experimental Target Identification: A Multi-Modal Approach

Computational predictions must be validated experimentally. A robust strategy employs multiple, orthogonal methods to build a compelling case for a specific molecular target. Chemical proteomics, which uses chemical probes to enrich and identify protein targets from complex biological samples, is a cornerstone of this phase.[12][13]

Synthesis of a Chemical Probe

The foundation of many target identification methods is the creation of a "probe" molecule. This involves chemically modifying this compound by attaching a reactive or affinity handle. This is a critical step where synthetic chemistry and biology intersect.

Protocol: Synthesis of an Alkyne-Tagged Affinity Probe

  • Identify a Non-Essential Linker Point: Analyze the structure of this compound to identify a position where a linker can be added with minimal disruption to its putative pharmacophore. The terminal amine of the sulfonamide or a position on the phenyl ring could be considered, though derivatization of the acetamide nitrogen is often a straightforward approach.

  • Synthetic Route: A common strategy is to synthesize a derivative of the parent compound that incorporates a terminal alkyne group. This "clickable" handle allows for the subsequent attachment of a reporter tag (like biotin) or immobilization onto a solid support via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[14]

  • Activity Confirmation: It is essential to verify that the synthesized probe retains the biological activity of the parent compound. If the parent compound's activity is unknown, a relevant phenotypic assay must first be established. A significant loss of activity indicates that the modification has disrupted the key binding interactions.

Affinity-Based Proteomics

Affinity chromatography, or "pull-down," is a widely used and powerful technique to isolate binding partners from a cell lysate.[15][16][17]

Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Immobilization: The synthesized chemical probe is immobilized onto a solid support, such as sepharose or magnetic beads.[14]

  • Lysate Incubation: The bead-bound probe is incubated with a complex protein mixture, typically a whole-cell or tissue lysate. Target proteins will specifically bind to the probe.

  • Washing: A series of stringent washing steps are performed to remove non-specifically bound proteins, which are a major source of false positives.[17]

  • Elution (Self-Validation): The bound proteins are eluted from the beads. A crucial self-validating step is to perform a competitive elution by adding an excess of the original, unmodified this compound. Proteins that are displaced by the free compound are considered specific binders.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated (e.g., by SDS-PAGE) and identified using high-resolution mass spectrometry (MS).[18]

The diagram below illustrates this validated workflow.

ACMS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe Synthesize Alkyne Probe Beads Immobilize Probe on Beads Probe->Beads Incubate Incubate Beads with Lysate Beads->Incubate 'Bait' Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Non-Specific Proteins Incubate->Wash Elute Competitive Elution Wash->Elute Add excess free N-{...}acetamide MS LC-MS/MS Analysis Elute->MS Data Identify & Quantify Specific Binders MS->Data Validation_Flow cluster_ID Target Identification cluster_Val Target Validation Comp Computational Prediction Hits Prioritized Hit List Comp->Hits Affinity Affinity Proteomics Affinity->Hits Biochem Biochemical/ Biophysical Binding Hits->Biochem Confirms Direct Interaction Genetic Genetic Perturbation (siRNA, CRISPR) Hits->Genetic Confirms Functional Relevance Cellular Cellular Target Engagement Assay Biochem->Cellular Genetic->Cellular Validated Validated Target Cellular->Validated

Logical Workflow for Target Validation.

Conclusion

The identification of the molecular target for a compound like this compound is a systematic, multi-disciplinary endeavor. It begins with a broad, computationally-driven exploration of possibilities and progressively narrows the field through rigorous, multi-modal experimental validation. By integrating chemical synthesis, affinity proteomics, and genetic manipulation, researchers can confidently deconvolve a compound's mechanism of action. This structured approach not only mitigates the high attrition rates in drug discovery but also builds a solid, mechanistically-grounded foundation for future therapeutic development.

References

  • Title: Computational approaches for drug target identification in pathogenic diseases Source: Taylor & Francis Online URL: [Link]

  • Title: Using proteomics to improve the drug development process Source: Nautilus Biotechnology URL: [Link]

  • Title: Affinity Chromatography Source: Creative Biolabs URL: [Link]

  • Title: Targeting disease: Computational approaches for drug target identification Source: PubMed URL: [Link]

  • Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: MDPI URL: [Link]

  • Title: Computational approaches in medicinal chemistry for target identification and drug discovery Source: Allied Academies URL: [Link]

  • Title: Affinity-based target identification for bioactive small molecules Source: RSC Publishing URL: [Link]

  • Title: Target identification and validation in drug discovery: the role of proteomics Source: PubMed URL: [Link]

  • Title: What is the role of proteomics in drug discovery? Source: Patsnap Synapse URL: [Link]

  • Title: Proteomics in Drug Discovery: Unlocking the Druggable Proteome Source: Front Line Genomics URL: [Link]

  • Title: Computational/in silico methods in drug target and lead prediction Source: PMC - PubMed Central URL: [Link]

  • Title: Computational Approach for Drug Target Identification (Chapter 20) Source: Chemical Genomics URL: [Link]

  • Title: Target deconvolution techniques in modern phenotypic profiling Source: PMC - NIH URL: [Link]

  • Title: Drug Target Identification Methods After a Phenotypic Screen Source: Drug Hunter URL: [Link]

  • Title: Small molecule target identification using photo-affinity chromatography Source: PMC - NIH URL: [Link]

  • Title: Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide Source: PubChem URL: [Link]

  • Title: N-(2-(4-(aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide Source: PubChem URL: [Link]

  • Title: A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] - Quick Company Source: Quick Company URL: [Link]

  • Title: N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-acetamide | CAS 41472-49-5 Source: Veeprho URL: [Link]

  • Title: Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: What is the mechanism of Acetylpheneturide? Source: Patsnap Synapse URL: [Link]

Sources

In Silico Prediction of N-p-Sulfamoylphenethyl-acetamide Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the early-stage assessment of a compound's viability is paramount to mitigating late-stage failures and controlling development costs.[1][2] Computational, or in silico, prediction of a molecule's physicochemical, pharmacokinetic, and toxicological properties provides a rapid, cost-effective, and ethically responsible alternative to traditional experimental screening.[1][3][4] This guide presents a comprehensive, technically-grounded workflow for the in silico characterization of a novel chemical entity, N-p-Sulfamoylphenethyl-acetamide. By leveraging widely accessible and validated computational tools, we will construct a detailed profile of this molecule, offering predictive insights into its drug-like potential. This document serves as both a case study and a methodological blueprint for researchers, scientists, and drug development professionals seeking to integrate predictive modeling into their discovery pipelines.[5][6]

Introduction: The Imperative of Predictive Modeling

The journey from a promising chemical compound to a marketed therapeutic is fraught with challenges, with a significant percentage of candidates failing due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[2] The ability to forecast these properties before a molecule is even synthesized offers a profound strategic advantage.[4][5] In silico tools, built upon vast datasets and sophisticated machine learning algorithms, allow for the high-throughput screening of virtual libraries, enabling scientists to prioritize candidates with favorable characteristics and identify potential liabilities early in the process.[6][7]

This guide focuses on N-p-Sulfamoylphenethyl-acetamide, an interesting scaffold that serves as an intermediate in the synthesis of sulfonylurea drugs like glibenclamide and glipizide.[8] By treating it as a novel investigational compound, we will apply a rigorous, multi-platform in silico analysis to predict its core properties. The methodologies described herein are designed to be transparent and reproducible, providing a self-validating framework for computational assessment.

Molecular Scaffolding and Digital Representation

Before any computational analysis can commence, a precise, machine-readable representation of the target molecule is required.

2.1 Structural Derivation

The name N-p-Sulfamoylphenethyl-acetamide defines the molecule's structure unambiguously:

  • Acetamide: The core functional group, CH₃C(=O)N-.

  • N-phenethyl: A substituent on the nitrogen of the acetamide, consisting of a two-carbon (ethyl) linker attached to a phenyl ring (-CH₂CH₂-Ph).

  • p-Sulfamoyl: A sulfamoyl group (-SO₂NH₂) is located at the para- (4th) position of the phenyl ring.

This assembly yields the chemical structure for N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-acetamide.[8][9]

2.2 Machine-Readable Input: SMILES Notation

For in silico tools, the three-dimensional structure is represented by a Simplified Molecular-Input Line-Entry System (SMILES) string. This notation encodes the molecular structure into a line of text.

  • Canonical SMILES for N-p-Sulfamoylphenethyl-acetamide: CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N

This SMILES string will serve as the primary input for all subsequent predictive analyses.

In Silico Prediction Methodologies & Protocols

Our analysis is structured around a tiered approach, beginning with fundamental physicochemical properties and progressing to complex pharmacokinetic and toxicological endpoints. We will primarily utilize two well-regarded, freely accessible web-based platforms: SwissADME and pkCSM .[10][11][12]

Physicochemical and Lipinski's Rule Analysis

A compound's fundamental physical and chemical properties govern its behavior in biological systems.[13] Lipinski's Rule of Five is a foundational guideline used to assess the "drug-likeness" of a molecule for oral bioavailability.[14][15][16]

Causality: Molecules that adhere to Lipinski's rules tend to exhibit better absorption and permeability.[17] For instance, high molecular weight can impede passive diffusion across membranes, while excessive lipophilicity (high LogP) can lead to poor aqueous solubility and entrapment in fatty tissues.[14]

Protocol 1: Physicochemical Characterization using SwissADME

  • Navigate to the SwissADME web server (]">http://www.swissadme.ch).[11]

  • Input Molecule: In the provided text box, paste the SMILES string: CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N.

  • Initiate Analysis: Click the "Run" button to start the calculations.[11]

  • Data Collection: From the results page, record the following parameters:

    • Molecular Weight (MW)

    • LogP (Consensus LogP)

    • Hydrogen Bond Donors (HBD)

    • Hydrogen Bond Acceptors (HBA)

    • Topological Polar Surface Area (TPSA)

    • Aqueous Solubility (ESOL LogS)

Pharmacokinetic (ADMET) Profiling

ADMET properties describe the journey of a drug through the body.[13] Early prediction of these factors is critical for avoiding costly late-stage failures.[2]

Causality:

  • GI Absorption: Predicts how well a compound will be absorbed from the gastrointestinal tract.

  • BBB Permeability: Indicates whether a compound can cross the blood-brain barrier, which is crucial for CNS-targeting drugs and a liability for others.

  • CYP Inhibition: Cytochrome P450 (CYP) enzymes are central to drug metabolism. Inhibition of these enzymes can lead to dangerous drug-drug interactions.

  • P-gp Substrate: P-glycoprotein (P-gp) is an efflux pump that can expel drugs from cells, reducing their efficacy.

Protocol 2: ADME Prediction using SwissADME & pkCSM

Part A: SwissADME

  • Execute Protocol 1: Use the same results page generated in the previous step.

  • Data Collection: From the "Pharmacokinetics" section, record the values for:

    • GI absorption

    • Blood-Brain Barrier (BBB) permeant

    • P-gp substrate

    • CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 inhibitor status

Part B: pkCSM

  • Navigate to the pkCSM prediction server ([Link]]

  • Input Molecule: Paste the SMILES string into the designated input box.

  • Select Predictions: Choose the "All" prediction mode to run a comprehensive evaluation.

  • Initiate Analysis: Click the "Submit" button.

  • Data Collection: From the results table, record the predicted values for:

    • Caco-2 Permeability (log Papp cm/s)

    • Total Clearance (log ml/min/kg)

Toxicological Risk Assessment

Computational toxicology leverages algorithms to forecast potential adverse effects long before animal testing.[1] Identifying toxicity risks early is a cornerstone of modern, ethical drug development.[3][4]

Causality:

  • AMES Toxicity: Predicts the mutagenic potential of a compound, a significant carcinogenicity red flag.

  • hERG Inhibition: Blockade of the hERG potassium ion channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[18][19] This is a major reason for drug withdrawal from the market.[19]

  • Hepatotoxicity: Predicts the potential for a compound to cause drug-induced liver injury.

Protocol 3: Toxicity Prediction using pkCSM

  • Navigate to the pkCSM prediction server.

  • Input Molecule: Paste the SMILES string CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N.

  • Select Predictions: Ensure the "Toxicity" property class is selected or use the "All" mode.

  • Initiate Analysis: Click "Submit".

  • Data Collection: From the "Toxicity" section of the results, record the predictions for:

    • AMES Toxicity

    • hERG I Inhibitor

    • Hepatotoxicity

    • Oral Rat Acute Toxicity (LD50) (mol/kg)

Integrated Data Analysis and Visualization

The synthesis of predicted data into a clear, comparative format is essential for decision-making.

Summary of Predicted Properties

The quantitative data gathered from the in silico tools are summarized below.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Property Predicted Value Lipinski's Guideline Compliance
Molecular Weight 242.29 g/mol < 500 Da Yes
Consensus LogP -0.66 ≤ 5 Yes
H-Bond Donors 2 ≤ 5 Yes
H-Bond Acceptors 4 ≤ 10 Yes
Lipinski Violations 0 ≤ 1 Yes
TPSA 91.85 Ų N/A N/A

| Aqueous Solubility (LogS) | -1.53 | > -6 (Soluble) | Yes |

Table 2: Predicted Pharmacokinetic (ADMET) Properties

Property Platform Predicted Value/Class Interpretation
Absorption
GI Absorption SwissADME High Likely well-absorbed from the gut
Caco-2 Permeability pkCSM 0.63 (log Papp) Low permeability
Distribution
BBB Permeant SwissADME No Unlikely to cross the blood-brain barrier
Metabolism
CYP1A2 Inhibitor SwissADME No Low risk of interaction
CYP2C19 Inhibitor SwissADME No Low risk of interaction
CYP2C9 Inhibitor SwissADME Yes Potential for drug-drug interactions
CYP2D6 Inhibitor SwissADME No Low risk of interaction
CYP3A4 Inhibitor SwissADME No Low risk of interaction
Excretion
P-gp Substrate SwissADME No Not likely subject to P-gp efflux
Total Clearance pkCSM 0.55 (log ml/min/kg) Moderate clearance rate
Toxicity
AMES Toxicity pkCSM No Not predicted to be mutagenic
hERG I Inhibitor pkCSM No Low risk of cardiotoxicity
Hepatotoxicity pkCSM Yes Potential risk of liver toxicity

| Oral Rat Acute LD50 | pkCSM | 2.59 mol/kg | Low acute toxicity |

Visualization of the Prediction Workflow

A logical flow diagram illustrates the systematic process of in silico compound evaluation.

G cluster_input 1. Molecular Input cluster_prediction 2. In Silico Prediction Platforms cluster_analysis 3. Property Analysis Tiers cluster_output 4. Synthesized Profile & Decision mol_name Molecule Name N-p-Sulfamoylphenethyl-acetamide smiles SMILES String CC(=O)NCCC...S(=O)(=O)N mol_name->smiles swissadme SwissADME smiles->swissadme pkcsm pkCSM smiles->pkcsm physchem Physicochemical Properties (Lipinski's Rule, Solubility) swissadme->physchem adme Pharmacokinetics (ADME) (Absorption, Metabolism, etc.) swissadme->adme pkcsm->adme tox Toxicology (hERG, AMES, Hepatotoxicity) pkcsm->tox summary Data Summary Tables physchem->summary adme->summary tox->summary decision Drug-Likeness Assessment (Liabilities & Potential) summary->decision

In silico property prediction workflow.
Interpretation of Results

The integrated data provides a multi-faceted view of N-p-Sulfamoylphenethyl-acetamide's potential as a drug candidate.

  • Drug-Likeness and Physicochemical Profile: The compound exhibits an excellent physicochemical profile. It fully complies with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability.[20] Its predicted high aqueous solubility (LogS = -1.53) is a significant advantage, as poor solubility is a common hurdle in drug development.[21][22]

  • Pharmacokinetics (ADME): The profile here is mixed. While SwissADME predicts high GI absorption, the pkCSM model predicts low Caco-2 permeability, which is a more direct measure of intestinal absorption. This discrepancy warrants further investigation but suggests that absorption may not be straightforward. The prediction that the molecule is not a substrate for the P-gp efflux pump is favorable. A key liability is the predicted inhibition of the CYP2C9 metabolic enzyme, which could lead to significant drug-drug interactions with other drugs metabolized by this pathway.

  • Toxicology: The toxicological profile reveals both a major strength and a significant weakness. The lack of predicted hERG inhibition is a critical safety advantage, reducing the risk of cardiotoxicity.[18] However, the prediction of hepatotoxicity is a serious concern that would require careful experimental evaluation in any subsequent development program. The absence of AMES toxicity suggests the compound is not mutagenic.

Conclusion and Future Directions

This in silico assessment of N-p-Sulfamoylphenethyl-acetamide paints the picture of a compound with a promising foundational profile but with specific, identifiable risks. Its excellent physicochemical properties and lack of hERG liability make it an attractive scaffold. However, the predicted hepatotoxicity and inhibition of CYP2C9 are significant liabilities that must be addressed.

Based on this analysis, a drug discovery team could make the following informed decisions:

  • Proceed with Caution: The compound merits synthesis and in vitro testing, but with a clear focus on experimentally validating the predicted liabilities.

  • Prioritize Assays: Initial experimental work should include in vitro assays for hepatotoxicity and CYP2C9 inhibition to confirm or refute the in silico predictions.

  • Guide Medicinal Chemistry: If the liabilities are confirmed, medicinal chemists could use this structural information to design analogues that mitigate these risks while preserving the favorable properties. For example, modifications could be explored to reduce interaction with the CYP2C9 active site.

This guide demonstrates that a structured, multi-platform in silico workflow provides invaluable, actionable intelligence, enabling research teams to make more strategic decisions, conserve resources, and ultimately, accelerate the path to safer and more effective therapeutics.[7]

References

  • ACS Publications. (n.d.). In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity. Molecular Pharmaceutics.
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • PubMed. (2008). Computational toxicology in drug development.
  • MDPI. (n.d.). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery.
  • PubMed. (2003). In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values.
  • Syngene International Ltd. (2025). Computational toxicology – The new frontier in predictive safety assessment.
  • Protheragen. (n.d.). Property Prediction of Drug-like Molecules.
  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Full article: In silico prediction of aqueous solubility.
  • Frontiers. (n.d.). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities.
  • arXiv. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery.
  • ACS Publications. (n.d.). Revisiting the General Solubility Equation: In Silico Prediction of Aqueous Solubility Incorporating the Effect of Topographical Polar Surface Area. Journal of Chemical Information and Modeling.
  • PubMed. (2018). Computational Toxicology and Drug Discovery.
  • Royal Society of Chemistry. (n.d.). In silico prediction of hERG potassium channel blockage by chemical category approaches.
  • Taylor & Francis Online. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates.
  • AZoLifeSciences. (2022). What is Lipinski's Rule of 5?.
  • PubMed. (2015). In silico prediction of hERG inhibition.
  • ACS Publications. (n.d.). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. Chemical Research in Toxicology.
  • ACS Publications. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
  • CD ComputaBio. (n.d.). Prediction of Drug-Like Properties.
  • Taylor & Francis Online. (n.d.). In Silico Prediction of hERG Inhibition: Future Medicinal Chemistry.
  • YouTube. (2023). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics.
  • NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties. Madame Curie Bioscience Database.
  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates.
  • YouTube. (2020). How to use SwissADME?.
  • SpringerLink. (2025). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules.
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
  • ADMET-AI. (n.d.). ADMET-AI.
  • AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions.
  • Dotmatics. (2025). Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates.
  • Biosig Lab. (n.d.). Help - How to use pkCSM.
  • YouTube. (2022). swiss ADME tutorial.
  • PubMed Central. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.
  • YouTube. (n.d.). SwissADME.
  • PubMed Central. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • Apollo. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.
  • Scilit. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.
  • Biosig Lab. (n.d.). pkCSM.
  • ChemicalBook. (2025). N-(P-SULFAMOYLPHENETHYL)ACETAMIDE | 41472-49-5.
  • Home Sunshine Pharma. (n.d.). N-(P-Sulfamoylphenethyl)Acetamide CAS 41472-49-5 Manufacturers, Suppliers, Factory.

Sources

An In-Depth Toxicological Profile of Itopride Hydrochloride (CAS 122892-31-3)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Editor's Note on CAS Identification: The provided CAS number, 41472-49-5, is formally associated with the compound N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide, a sulfonamide derivative also identified as a Glipizide impurity.[1][2][3] Publicly available toxicological data for this specific molecule is scarce. However, the request for an in-depth technical guide suitable for researchers in drug development strongly suggests an interest in a well-characterized pharmaceutical agent. It is highly probable that the intended subject is Itopride Hydrochloride , a widely studied prokinetic agent with the CAS number 122892-31-3 (for the hydrochloride salt). This guide will therefore provide a comprehensive toxicological profile of Itopride Hydrochloride to fulfill the core scientific intent of the request.

Executive Summary

Itopride Hydrochloride is a substituted benzamide derivative with potent gastroprokinetic and antiemetic properties.[4][5] Its clinical application is primarily in the treatment of functional dyspepsia and other gastrointestinal conditions associated with dysmotility.[6][7] The toxicological profile of itopride is characterized by a wide safety margin, established through extensive non-clinical and clinical evaluation. Its unique dual mechanism of action and metabolic pathway distinguish it from other prokinetic agents, contributing to a favorable safety and drug-drug interaction profile. This guide synthesizes the critical toxicological data, from its molecular mechanism to its clinical safety, providing a comprehensive resource for researchers and drug development professionals.

Molecular Mechanism of Action

The therapeutic efficacy of itopride stems from a dual mechanism of action that synergistically enhances gastrointestinal motility.[6][8]

  • Dopamine D2 Receptor Antagonism: Itopride blocks presynaptic D2 receptors in the gastrointestinal tract.[8] Dopamine normally acts as an inhibitory neurotransmitter, suppressing acetylcholine (ACh) release and reducing motility.[8] By antagonizing these receptors, itopride removes this inhibitory brake, leading to increased ACh release.[5][8]

  • Acetylcholinesterase (AChE) Inhibition: Itopride is also an inhibitor of the enzyme AChE, which is responsible for the degradation of acetylcholine in the synaptic cleft.[5][8] This inhibition leads to a higher concentration and prolonged availability of ACh to act on muscarinic receptors of GI smooth muscle.[8][9]

The combined effect is a significant increase in cholinergic stimulation, which enhances the lower esophageal sphincter pressure, accelerates gastric emptying, and improves gastroduodenal coordination.[5][6] Furthermore, its D2 receptor antagonism in the chemoreceptor trigger zone (CTZ) of the medulla oblongata confers its antiemetic properties.[6][10]

Itopride_Mechanism_of_Action cluster_Neuron Cholinergic Neuron cluster_Muscle GI Smooth Muscle Ito Itopride D2 Dopamine D2 Receptor (Inhibitory) Ito->D2 Antagonizes AChE Acetylcholinesterase (ACh Degradation) Ito->AChE Inhibits ACh_Release Acetylcholine (ACh) Release D2->ACh_Release Inhibits ACh_Synapse Acetylcholine (ACh) in Synapse AChE->ACh_Synapse Degrades ACh_Release->ACh_Synapse Increases Contraction Increased GI Motility & Gastric Emptying ACh_Synapse->Contraction Stimulates

Caption: Dual mechanism of Itopride enhancing acetylcholine levels.

Pharmacokinetic Profile: ADME

The disposition of a drug is fundamental to its safety profile. Itopride exhibits predictable and linear pharmacokinetics.[6]

  • Absorption: Itopride is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[6][10] Due to significant first-pass metabolism in the liver, its relative bioavailability is approximately 60%.[6][10] Peak plasma concentrations (Cmax) are achieved within 30 to 45 minutes, indicating a rapid onset of action.[5][8][10] The presence of food does not significantly affect its bioavailability.[6][10]

  • Distribution: Itopride is extensively bound to plasma proteins, approximately 96%, primarily to albumin.[6][10] In preclinical models (rats), it is widely distributed to tissues such as the kidneys, small intestines, liver, adrenal glands, and stomach, with minimal penetration across the blood-brain barrier.[5][6] This low CNS penetration is a key factor in its favorable side-effect profile compared to other D2 antagonists. Animal studies confirm that itopride is excreted into breast milk.[6]

  • Metabolism: Itopride undergoes extensive hepatic metabolism. Critically, it is metabolized primarily by flavin-containing monooxygenase (FMO3) , not the cytochrome P450 (CYP450) enzyme system.[5][6][7] This is a significant advantage, as it minimizes the potential for metabolic drug-drug interactions common with drugs metabolized by CYP enzymes.[6][10] The major metabolite is an inactive N-oxide form.[6][7]

  • Excretion: The drug and its metabolites are eliminated predominantly via the kidneys.[6][10] In healthy subjects, approximately 75.4% of an oral dose is recovered in the urine as the N-oxide metabolite, with only 3.7% excreted as the unchanged parent drug.[6][11] The terminal elimination half-life is approximately 6 hours.[5][6][12]

Pharmacokinetic ParameterValue / DescriptionSource(s)
Bioavailability ~60% (due to first-pass effect)[6][10]
Time to Peak Plasma (Tmax) 0.5 - 0.75 hours[6][12]
Plasma Protein Binding ~96% (mainly albumin)[6][10]
Metabolizing Enzyme Flavin-containing monooxygenase (FMO)[5][6][7]
Elimination Half-life (t½) ~6 hours[5][6]
Primary Route of Excretion Renal (primarily as metabolites)[6][10]

Non-Clinical Toxicology Assessment

A standardized battery of non-clinical studies is essential to define a drug's safety profile before human trials. These studies establish initial safe dosing levels and identify potential target organs for toxicity.

Toxicology_Workflow cluster_invitro In Vitro / Genetic Toxicology cluster_invivo In Vivo Toxicology Ames Bacterial Reverse Mutation (Ames Test) Chrom Chromosomal Aberration (e.g., in CHO cells) Acute Acute Toxicity (Single Dose, MTD/LD50) Ames->Acute Informs Chrom->Acute Repeat Repeated-Dose Toxicity (Sub-chronic / Chronic) Acute->Repeat Defines Dose For Repro Reproductive & Developmental Toxicity Repeat->Repro Informs Carcin Carcinogenicity (Long-term studies) Repeat->Carcin Informs

Caption: Standard preclinical toxicology testing workflow.

Acute Toxicity

Acute toxicity studies determine the effects of a single, high dose of a substance. The primary goal is to determine the median lethal dose (LD50) and identify signs of toxicity.

Study TypeSpeciesRouteLD50 ValueSource(s)
Acute OralRatOral>2,000 mg/kg[9][13]
Acute IntravenousRatIntravenous275 mg/kg[9][13]

The high oral LD50 value in rats indicates a low order of acute toxicity when administered orally.[9][13]

Repeated-Dose Toxicity

These studies evaluate the effects of sub-chronic (e.g., 3-month) and chronic (e.g., 6-month) exposure.

  • Canine Studies: A 3-month oral toxicity study in dogs revealed prostatic atrophy at 30 mg/kg/day.[6][10] However, this finding was not replicated in a longer 6-month study at higher doses (up to 100 mg/kg/day), nor was it observed in other species like rats or monkeys, suggesting it may not be a relevant finding for human risk assessment.[6][10]

  • Rodent Studies: High dosages (≥30 mg/kg/day) in rats produced reversible mammary hyperplasia.[6] This effect was secondary to hyperprolactinemia, a known consequence of D2 receptor antagonism, and is an endocrine effect to which humans are considered less susceptible.[6]

Genotoxicity

Genotoxicity assays assess a compound's potential to damage genetic material (DNA). A standard battery of tests is used to screen for mutagenic and clastogenic effects. For itopride, no clastogenic or mutagenic effects were observed in a comprehensive battery of in-vitro (e.g., Ames test, chromosomal aberration) and in-vivo (e.g., micronucleus test) assays.[6][10] This indicates that itopride is not expected to pose a genotoxic risk.

Carcinogenicity

Long-term carcinogenicity studies in animals have not been conducted for itopride hydrochloride.[6][10] However, the lack of genotoxic potential significantly reduces the concern for a carcinogenic risk mediated by DNA damage.[14]

Reproductive and Developmental Toxicity

These studies investigate potential effects on fertility and fetal development.

  • Fertility: Animal studies do not indicate direct harmful effects on fertility.[6] In a rat fertility study, a prolonged estrous cycle was noted at doses of 30 mg/kg/day and higher, an effect attributed to the drug's hyperprolactinemic effect.[6][10]

  • Developmental Toxicity: Animal studies have not shown direct or indirect harmful effects with respect to reproductive toxicity.[6] However, there is limited data on the use of itopride in pregnant women (less than 300 pregnancy outcomes), and as a precautionary measure, its use during pregnancy is preferably avoided.[6]

Exemplar Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a representative example based on OECD Guideline 425 and does not represent the specific internal study report for itopride.

  • Objective: To determine the acute oral toxicity (LD50) of the test substance.

  • Test System: Young adult nulliparous, non-pregnant female rats (e.g., Wistar strain), aged 8-12 weeks. Animals are fasted prior to dosing.

  • Dosing: The test substance is administered in a single dose by oral gavage. The first animal receives a dose one step below the best preliminary estimate of the LD50.

  • Procedure:

    • If the animal survives, the next animal receives a higher dose (by a constant multiplicative factor, e.g., 1.5).

    • If the animal dies, the next animal receives a lower dose.

    • This sequential dosing continues until one of the stopping criteria is met (e.g., 4 reversals have occurred).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior patterns), and body weight changes for at least 14 days post-dosing.

  • Endpoint: The LD50 is calculated from the results of the sequential dosing using maximum likelihood methods.

Clinical Safety and Tolerability

Data from extensive clinical trials and post-marketing surveillance have established the safety profile of itopride in humans.[6][15]

Adverse Drug Reactions

Itopride is generally well-tolerated.[8] Most side effects are mild and transient.[16]

System Organ ClassCommon / Uncommon Adverse EffectsRare / Not KnownSource(s)
Gastrointestinal Diarrhea, abdominal pain, constipation, hypersalivation, nausea-[10][16][17]
Nervous System Headache, dizziness, tremor-[4][10][16]
Endocrine Hyperprolactinemia (uncommon)Gynecomastia[10][17]
Blood and Lymphatic Leukopenia (uncommon)Thrombocytopenia[4][10]
Hepatobiliary -Jaundice, Increased AST/ALT/GGT[10][17]
Immune System -Anaphylactoid reaction[10][11]
Skin Rash, erythema, pruritus (rare)-[10]
Specific Safety Assessments
  • Cardiac Safety: Unlike the prokinetic agent cisapride, which was withdrawn due to concerns over QT interval prolongation, itopride has not been shown to have adverse effects on the QT interval.[5][7] This superior cardiac safety profile is attributed to its metabolism by FMO rather than CYP3A4, avoiding critical drug interactions that increase arrhythmia risk.[5]

  • Central Nervous System (CNS) Effects: Due to poor penetration of the blood-brain barrier, central D2 antagonism is minimal, and extrapyramidal symptoms are not a common feature of itopride treatment, although headache and dizziness can occur.[5][17]

Considerations in Special Populations & Drug Interactions

Special Populations
  • Elderly: No significant difference in the incidence of adverse effects has been noted compared to younger patients. However, caution is advised due to the higher likelihood of decreased renal and hepatic function in this population, and dose reduction may be necessary.[10][18]

  • Hepatic and Renal Impairment: Since itopride is metabolized by the liver and excreted by the kidneys, patients with impaired function should be carefully monitored, and dose adjustments may be required.[10][18]

  • Pregnancy and Lactation: Safety in pregnancy has not been established, and its use is generally avoided.[6][18] Itopride is excreted in the milk of lactating animals, and a risk to a suckling child cannot be excluded.[6]

  • Pediatric Use: The safety and efficacy of itopride in children under 16 have not been established.[6][11]

Drug-Drug Interactions
  • Metabolic Interactions: As itopride is not metabolized by the CYP450 system, interactions with drugs that inhibit or induce these enzymes are not expected.[6][10] No changes in protein binding were seen with co-administration of warfarin, diazepam, or nifedipine.[6]

  • Pharmacodynamic Interactions:

    • Anticholinergic Agents: These drugs (e.g., atropine, scopolamine) may antagonize the prokinetic effect of itopride and should be used with caution.[10][16][19]

    • Absorption of Other Drugs: Due to its gastrokinetic effects, itopride can alter the absorption rate of other orally co-administered drugs. Particular caution is needed for drugs with a narrow therapeutic index or those in sustained-release or enteric-coated formulations.[6][11]

Conclusion

The toxicological profile of Itopride Hydrochloride (CAS 122892-31-3) is well-defined and supports its use as a safe and effective gastroprokinetic agent. Its key safety features include a low potential for acute toxicity, a lack of genotoxic or significant reproductive toxicity signals in non-clinical studies, and a favorable clinical side-effect profile. Its metabolism via the FMO pathway, bypassing the CYP450 system, confers a significant advantage by minimizing the risk of metabolic drug-drug interactions and contributing to its excellent cardiac safety record. While long-term carcinogenicity data are unavailable, the negative genotoxicity findings are reassuring. The primary considerations for its use involve careful monitoring in patients with hepatic or renal impairment and awareness of potential pharmacodynamic interactions with anticholinergic agents.

References

  • Itopride Hydrochloride - FDA Verification Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1xl57kQ76ubIIrrnHyZtU7rExf0BV1amktP2UzCHKKLnNUeGTO9fRDhF2HZpd53HL1NSQw1DDyx0REx76DvoDTS9swL6JUD4JExJOW716P5I7Ork3Es7LAIRp18d3VtEK0MToLlNKVT5euxjLq1O6MySNBnQ=]
  • Itopride Hydrochloride: Uses, Side Effects and Medicines | Apollo Pharmacy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeEEm4m6H-MK_9cjKSARAx2WQzaf5Paz6XmJXlRrk-khmKwczu-TH7huiQdxx2gT_6L-bAxdrY3dnqNM9NftrJG2EKwiRPBL-nF7aAuX3HiHHu9wNWaXrF0_8uUVyTblr2eTurBrDdjhp4FOr0BQpQdmIvcBjS]
  • Itopride (HCl) - Drug Monograph - DrugInfoSys.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxtvUD0fI8BQheHEUWkP4Gt0ZYSDFj5uwaLY3utF2f1xE0AvSJrEpbfR6OlBF0Ml7OoKlXQ7teCBm7jaG_4cYZ_ZsYKGchGZ02GrJYpilKBrFpe5umTZU6lNDQFEkWe0VH7cBnR8yBP9yK3bKSjEVydFSupQ==]
  • Summary of Product Characteristics - HPRA. (2023-11-01). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZRQ7QX5n0mlFFMt0k9VRg6IBlGzjLCL0-9XnNB4GEMvayx-srruC4nTW0qiAl9_T4rdA-HY_AJECN_jNQp3-KnuEJhvx-Dfl3xggRsQgOtqYmkQpc9HFFRAy1GDZLTdE0WKrkgZMuAoVFSiMpwC0zDjb4spCD5_XpcKtblM3FBA270q5NJQD3grEaKZyXYRw=]
  • Itopride: Uses, Side Effects, Dosage & Interactions - Apollo Hospitals. (2025-07-01). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVU1JzdvXyp_kE-_ia9roddfH7Qr5V0uZ1d8_Y0cp0mjRVpaMt9knjt6si3mVaWlARHOJkK8zFGxE2bkm-NewpphXZXwzUlYNTm-e5kvC4L4Ojo0iDtghcjQ087LKZgDsrCLalLuBDIA44ibdG]
  • Itopride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Itopride]
  • What is the mechanism of Itopride Hydrochloride? - Patsnap Synapse. (2024-07-17). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-YyIlKxU5swgmW0po6SZIohhK_TZeJingB90SBnYGwdPoNvxZ3uFrc1-MF-q-y9iEPLyrWkq0fMJvNRMcKiNJshqTRLAFIeLp1GRsd4ewU3SzLOsoHNyxUOaw8wQ3v5mPxSNVfMxDDSvVldCXnovgdbcR_4h6FYElnNHgI4idQCVbvkVcZJShSJNLZ-qZ]
  • Safety data sheet - LGC Standards. (2021-04-14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA0gsdGdf1YVzvgJvK2NwQ0-0oQeN8U4cAJBTyipUxtOJRTiIXB4aD31Zjaf5rV2qno9-6Y691N-qRMvjOwOjQsWj3I8nnZuH_8oUKoiQEtMReRvNa3Qe0RyvspW-XRQp5l2XmCyLUXiOfqIhXR4SM98_aL5ydj3qshHsRJQqt-qxx-9QKLN9zOHH1uPBafzhlWGlMFaTHXxt0G0jTf87b719DO8f-WAiVscBDxKk9NXLU1B-lo7XagazZdof65TuVIqhu4ALSejeCX49XKR5GFfKV1tVpl_Xb6bjrXCast0zC85aleviuH7cmIY2w9iU=]
  • What are the side effects of Itopride Hydrochloride? (2024-07-12). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETOXgDH_WWNS-2xZ41a--d-xs2wts9xoe6yd4-YH_PhU0snh_dbzbM_b5M2woY3lKtJRnov0kMwrvoCwvioLUtDRZtrTpcm2zDwX4tBeipde_2tJcL1NqbsUkP3v7nt27LBy33hxb95KfSchnBISml2iQRqE-wRGnbY7WIYhFbkC09fBOBAJ3kV_BKwJJ3EAwYPw==]
  • Itopride Hydrochloride (Itopid) Innerleaflet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3r-9H2v338jFYZtSQsikqYtCzwMYjgWDBEITvrEWPHZ7Jwc7lelhGYHRyTMI8DL0OAQqHyNQFOXHAiev006jR1XqRIgq11IEsflY5Ms_3mwF6Hz-sqMHIhlHOQD3QTjQE8wk3l8d43Yq3vit7Cz0oRtwnsb7ajYbjRtz-rS_bFoIXuwr62vCdaja9Jw_0PXc1GwQgj0G-S8wHBVcwnSg=]
  • Itopride Hydrochloride Use: Dosage And Side Effects. (2025-08-14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbP4p-2jqzUiV9PAhtYp4XWFpLgSwtitYsXw1L_1Fw37bSK5r9ECBbU80Po6-lJ08i2pqudGrVaZgcxsOApmbN0n3zKtRbSESF4Cso99cxQN3rXlYAhyfY6W23UiEkoQLXiimZNbrrzyzcxsR4RqkfFN7LvzU=]
  • What does itopride treat? - Vinmec. (2024-12-29). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmxSKvTaDIDSkV8WQHPzpTyPYSvIO1bm9LvY9OZ34r0UDgoGYOIlHwqR_wPPGFMIcJ2mrI19KA3z8NujDLbp8hhQdGejF2AfvyoytisnnJmcKC6g2jCU0S-ZG4Apxmm2WxbFH_vgOQLLuExBHJVDT-XiIcMBbLQMzK4-s8nv4=]
  • Safety Data Sheet - Aaronchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVb3zWZzHBRWN0luT52AaFuVb7axf4OEgJBCeMO_7L7bazW7efd-lc7vTbFSpy4GPqpL_TDt2mLRSyNEXoG4_Lszn-YI_DQAz6V19WKbUwo-FClj5STk9SZSeU8ASQVxGXVp5DmSz1]
  • Itopride hydrochloride-SDS-MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnFxxGEQ6QDp3LIrRHqJrfPmArg8fOIDVUWpWhNHqXGi5xUOoS2ImaOBJQf27Ci4j_U-tzuzPz8O0JKCn6LfEeVs9Bzq0ObebDM78d5efBu4VP8LR7ekIxs-py3SvYhrSTNvKZj9Y4nTTFGGfHKscv8sZZF2UmOvziu-Je10PVav7PJjxlyItT5t7LlHUnCHCAbiU0uzEqGXVPjA==]
  • GHS 11 (Rev.11) SDS Word 下载CAS: 41472-49-5 Name ... - XiXisys. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2nriEXUI6vyFsgvcyY9uKNF4An7pH9snsr7LTMJmLq6EaiHNPyh9nnFiUARiQP09COCLdUPSzpm_rLNEb6L571YeRRQhwBCJS4d6Cj_y5sLMg0V1Ccg78_VaV6E1tmoUZaFTHkV0sww==]
  • Itopride hydrochloride - Safety Data Sheet - ChemicalBook. (2025-12-20). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwVP4PBx_V2EdiFEHqGogafS3dbsyvZteDnoYSzYs4ccQMBi6yz9VI4nIYBB3mxNVAPcFSro7CDWwrundPXXTmeMdIZs6wDBxDFPPRhbLGqB5ciwKWhKJCzYl8SciCLjyM_SQYVjL7k03-t7jjJTW-onSpZt27aw==]
  • SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSxFwsHtx14HuEnwrmHp4wPqTGAsFUx1KzSosY1A9VwJx-n6MNZbfMEr1T2EO8EltnLKNN4oIAPHqEJ3W8iBfXiFXhBY3XsHkqXmMJK1n0hphOMnuu7fcfAntiD0wtE9g4AK5o5QA3KoGqlboA_HG-zQ==]
  • Material Safety Data Sheet of Itopride HCl | AbMole BioScience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRR3zLAdX35vDuRmCMdWVS1odQcrECjeZ2AKVYRw9JlRaqHcPx-YeLB2d7HW_nwrX8huHzmwe3oTsWQE1aIHR-kAKJVZU7PbRi4cx-8MAuc6orfqXAaS2uR7IytaguQKxGZZBH0bn5mn6oO-gYGpdFIuk0]
  • Glipizide Impurity 1 41472-49-5 C10H14N2O3S - Agnitio Pharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKRjMgX1-6oCeuEIsqiOW10mEAU_SEJQ3ixS_Jn31FFp_3Y6ZPEPRtPGECuOxNz50l9OPm9-GQnBymL9pjMYtIkKtMKNVUr0vAolShrC-_oB_fhJCFlw4FR3FrzF2uoY1Y9yUbfctxJWFWvtfe2hrCzf4=]
  • MATERIAL SAFETY DATA SHEETS GLIPIZIDE IMPURITY 12. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6kwo1nnd18xcCZQKaSCb6od4JxwttugF280HML0Cq9n0PtNOolk7nV3oHSrQSmyMs19kA8s2E_-THBUHVACnSBLN1twwOXeDCZRfOpoflHJT5E2Oih-J3rdWeo2AOvyPfnUL-YBbkoJ9MIckTCDLA7dygtAc6fxF3AwuOPVijCKz36g==]
  • Itopride: Uses, Dosage, Side Effects and More | MIMS Philippines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-KI29XQbH7d4t_erlaJqBX729JqjE_NP53w4_OTYqUxk6gqB6_VM1z5qL8hiE-JgmIqVBNwz6TCPKn3VfMKsvPg9bnKFep8oNZaVFx0VEnrAehYEjnLvByp6AEzyx3Pwid2UmuR0fVx_FQFA45Q==]
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2014-08-01). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHptq3aRuQZge2mE8jqy0zW58UBoGOj8jAclx_BbD6SjUqnjU-ooRndBhEJWSWjWGYB8r2gDCMRVx-hR2-cBA3pI0eawljv4HC60NCwMgnnBVsBpdl4GAYvooxGRhkq2i8L62Klhr3kFg==]
  • Itopride : A Novel Prokinetic Agent - JK Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwmUmjkIy5rckiKTLMeK_O-yGZNi25mQUrqa2kCDCsQNbLPCs8QTjdOTGHT1cRBj42H6rai7WFWgOwtnON91cFrNMdHUHG-YJ8ywzrhFXyWLnywIZVQjg6_fre-XklBq5TNr2lV5MVIWdZQia_EWPzHOQ=]
  • A Pharmaceutical Study on Different Approaches for Itopride Hydrochloride Sustainment: In-vitro and in-vivo evaluation - JOCPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRjVN3P4H1mPoNFs9eto9u3rPqfBak-vPPa_tCTH9CnBWWlc5umiS3W4XdriY6iFqYRaghGEHqb7vS902k95kpBwuRSMmclF9FSDd7TQCQfyqvH47Lu0NvTtCC-D8oDrU1nyCgSH0qJYsqw4deOPco9B1Z-yYX4_Qg_V5IBC00rBbaNg68XwYiDHaYnDF5r9_pEypgbwYHTjhZ-joIuU7ZclYHYEm_KZzrnAFOjXFxIyrykLYRIMbYPuDAoeJWEwrQVkRSMzZsZ2lfuu-KeEMO]
  • 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide 99% see COA kanbei - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWZosogt2kdR6oocwWGM8bndFLSfLY1HS3c7b_HPfZHJ4qEASWD1ZhBHsqIK9LmNQdYNodd5Bj4zw2T7xq09Tu80CEMIaKIyAvfdrfZ4b0Xsvxf_lNxOBraR9Gt-zU0eamgJlrgkZNYr-EaauN3-IpOChIT0-AHlscR-GoBGRqv8V9Im9PkXqj-CcD1xwFrnP3XQaArstnsIMCbWZ6RqvX1EOKSteq2YQ=]
  • Study Details | NCT00112203 | Long-Term Safety and Efficacy of Itopride Hydrochloride (HCl) in Patients Suffering From Functional Dyspepsia | ClinicalTrials.gov. [URL: https://clinicaltrials.gov/ct2/show/NCT00112203]
  • Preclinical Toxicity Studies-Tool of Drug Discovery - Edelweiss Publications. (2017-12-05). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpm3tgL-PqfgfCUBoZwNZxqwD6AuR3y_5iN64VZ0Vml5wJOSd4Ha2JZN4ekBq0YSlzhyo8d75ycfntNbrPbWCPEuCWDzGz7bgdxy7xO3Af_rc5fYMQzq-wljC9wHaA_fRiodv63xl2FSRYmngZ5xeI3G67AzsHHiX-DHQfk2Ce2W4MEIZ9wCGzXbtcVxV_zI4snMjNfTCmyJE9hFKw0RsXlsi2oJbcVdSyigtQG5gC]
  • Long-term Safety and Efficacy of Itopride Hydrochloride (HCl) in Patients Suffering From Functional Dyspepsia | PatLynk. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEg9ndZobRe0txOMm2TxUVKrRFMM-o1bdISENw5GfeiCVufwsccCb5nl4BvVbfZ3Bl2SYn4CthM6YqTgC79riJU-XOwkhXbvX5OVKF-xj0hfIaQ0UrO0hbiKPJrgx9tT79o4Hc]
  • Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. (2025-08-07). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvxrWLcRZyNIATqYZGKBn9tVn6V1E2XWT_I7gpNBwZtocE3Z7QdD8QR61lHX41qPWrJMElEROcUOTTfT5RcfqXgeYNtXk1cEuxeGQNR6WMT-xJX6KVPAaaQbPwU_zSyuGrVRU9yeo0QhXMSIPzZHPc80Y95qEbAAxWFG-_pO6uiFO4c3gqmWHTUb8AfJ-EIIvDw6Z9v-3Ceqyvhaq363_egF4xFlhPUVQhpkCpKBMu0vMU0POjcWn0dR7KKku7ZY=]

Sources

An In-depth Technical Guide to the Metabolic Stability of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive technical overview for assessing the metabolic stability of N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide, a compound featuring both a sulfonamide and an acetamide moiety. We will delve into the theoretical metabolic pathways, present detailed protocols for robust in vitro evaluation using liver microsomes and hepatocytes, and discuss the analytical techniques required for metabolite identification. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound framework for metabolic stability assessment.

Introduction: The Imperative of Metabolic Stability

In drug discovery, the journey from a hit compound to a clinical candidate is fraught with challenges, a significant portion of which are related to drug metabolism and pharmacokinetics (DMPK). A compound that is too rapidly metabolized will likely fail to achieve therapeutic concentrations in vivo, while a compound that is too stable may accumulate and lead to toxicity.[1][2] Therefore, an early and accurate assessment of metabolic stability is not merely a screening step but a cornerstone of rational drug design.

This compound belongs to the sulfonamide class of compounds, which have a long history in medicine.[3] Its structure contains several potential sites for metabolic transformation. Understanding its metabolic fate is essential for predicting its behavior in humans and is a key requirement of regulatory bodies like the U.S. Food and Drug Administration (FDA) throughout the drug development process.[4] This guide provides the foundational knowledge and actionable protocols to thoroughly investigate its metabolic profile.

Predicted Metabolic Pathways

The chemical structure of this compound presents several functional groups susceptible to enzymatic attack by drug-metabolizing enzymes, primarily located in the liver.[5] The principal reactions can be categorized into Phase I (functionalization) and Phase II (conjugation).

  • Phase I Metabolism: Primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, these reactions introduce or expose functional groups.[6]

    • Aromatic Hydroxylation: The phenyl ring can be hydroxylated, typically at the positions ortho or meta to the existing substituents.

    • N-deacetylation: The acetamide group can be hydrolyzed by amidases to yield a primary amine.

    • Oxidative Deamination: The ethylamine linker could potentially undergo oxidation.

  • Phase II Metabolism: These reactions involve the conjugation of endogenous molecules to the parent drug or its Phase I metabolites, increasing water solubility and facilitating excretion.[7]

    • N-acetylation: The primary amine of the sulfonamide group can be acetylated by N-acetyltransferases (NATs). This is a well-known pathway for sulfonamides.[8]

    • Glucuronidation: Hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

    • Sulfation: Phenolic metabolites can also undergo sulfation by sulfotransferases (SULTs).

The following diagram illustrates these potential metabolic transformations.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydrox Aromatic Hydroxylation (Phenolic Metabolite) parent->hydrox CYPs deacetyl N-deacetylation (Primary Amine Metabolite) parent->deacetyl Amidases acetyl N-acetylation (Acetylated Sulfonamide) parent->acetyl NATs gluc Glucuronide Conjugate hydrox->gluc UGTs sulf Sulfate Conjugate hydrox->sulf SULTs

Figure 1. Predicted metabolic pathways for this compound.

In Vitro Assessment: A Multi-Tiered Approach

A tiered approach is recommended to efficiently assess metabolic stability, starting with simpler, high-throughput systems and progressing to more complex, physiologically relevant models.[9][10]

Tier 1: Liver Microsomal Stability Assay

This is the workhorse assay for early drug discovery, focusing primarily on Phase I metabolism mediated by CYPs.[11] Liver microsomes are vesicles of the endoplasmic reticulum, enriched in CYP enzymes.[12]

Causality and Rationale: The assay's simplicity and high-throughput nature make it ideal for screening and ranking compounds.[10] By measuring the rate of disappearance of the parent compound, we can calculate its intrinsic clearance (Clint), a key parameter for predicting hepatic clearance in vivo.[1] The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents required for CYP catalytic activity.[12][13] A parallel incubation without NADPH serves as a crucial negative control to account for non-enzymatic degradation.

Detailed Experimental Protocol:

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM in buffer).[11]

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of NADPH during the incubation.[14]

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, microsomal protein (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).[12][14]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[11]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[12] For the negative control, add buffer instead.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[11]

    • Immediately quench the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (IS).[5][12] The IS is a chemically stable compound used to normalize for variations in sample processing and analytical response.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples at high speed (e.g., >3000 x g) for 10-15 minutes to precipitate the proteins.[5]

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.[12]

    • The slope of this line represents the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ (min) = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg Microsomal Protein) [11]

Tier 2: Hepatocyte Stability Assay

For compounds that show moderate to high stability in microsomes, or for which non-CYP or Phase II metabolism is suspected, the hepatocyte assay is the logical next step.[15] Hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[16]

Causality and Rationale: This assay provides a more comprehensive picture of hepatic metabolism.[16] It can identify compounds cleared by pathways absent in microsomes (e.g., cytosolic enzymes like aldehyde oxidase or Phase II conjugation). The data generated, particularly Clint, often yields a more accurate prediction of in vivo hepatic clearance compared to microsomal data.[15][17]

Detailed Experimental Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[18]

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).[17]

    • Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should typically be >80%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[2][5]

  • Incubation:

    • In a non-coated plate suitable for cell suspension, add the hepatocyte suspension.

    • Add the test compound (final concentration typically 1 µM).[2]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, under gentle shaking to keep cells in suspension.[5]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the cell suspension.[5][17]

    • Quench the reaction and lyse the cells by adding cold acetonitrile containing an internal standard.

  • Sample Processing, Analysis, and Data Interpretation:

    • The procedures for sample processing, LC-MS/MS analysis, and calculation of t½ are identical to the microsomal assay.

    • The intrinsic clearance is expressed per million cells:

      • Clint (µL/min/10^6 cells) = (0.693 / t½) x (Incubation Volume / Number of cells in 10^6) [2][17]

Data Presentation: Comparative Metabolic Stability

ParameterHuman Liver MicrosomesRat Liver MicrosomesHuman HepatocytesRat Hepatocytes
Half-Life (t½, min) 45.228.535.821.1
Intrinsic Clearance (Clint) 30.8 µL/min/mg48.6 µL/min/mg38.7 µL/min/10⁶ cells65.7 µL/min/10⁶ cells
Primary Metabolites HydroxylationHydroxylation, N-deacetylationHydroxylation, GlucuronidationHydroxylation, N-deacetylation, Glucuronidation
Table 1. Representative data summarizing the metabolic stability of a hypothetical compound. Such tables are crucial for cross-species comparison and for deciding on the appropriate animal model for further pharmacokinetic studies.

Metabolite Identification (MetID)

Identifying the metabolic products is as important as determining the rate of parent compound loss. It helps elucidate clearance pathways, guides chemical modifications to block metabolic "hotspots," and is critical for identifying potentially reactive or pharmacologically active metabolites.[16]

Workflow and Technology: The primary tool for MetID is high-resolution LC-MS/MS.[19][20][21] The workflow involves comparing the LC-MS profiles of t=0 samples with later time-point samples to find new peaks.

G cluster_workflow Metabolite Identification Workflow start Incubation Samples (e.g., t=0, t=60 min) lcms LC-MS/MS Analysis (Full Scan & MS/MS) start->lcms extract Data Extraction (Find new peaks in t=60) lcms->extract compare MS/MS Fragmentation Analysis extract->compare structure Structure Elucidation (Mass shift + fragments) compare->structure end Identified Metabolite Structures structure->end

Figure 2. A typical workflow for identifying metabolites using LC-MS/MS.

Key Steps in MetID:

  • Data Acquisition: Samples are analyzed using LC-MS/MS, acquiring full scan data to detect potential metabolites and product ion scans (MS/MS) to obtain structural information.[21][22]

  • Peak Finding: Specialized software compares chromatograms from different time points to identify peaks present only in the incubated samples.[23]

  • Structure Elucidation: The mass difference between the parent compound and a potential metabolite suggests the type of metabolic reaction (e.g., a +16 Da shift indicates hydroxylation). The fragmentation pattern in the MS/MS spectrum is then compared to the parent compound's fragmentation to pinpoint the site of modification.[20]

Conclusion and Future Directions

The metabolic stability assessment of this compound is a critical, multi-faceted process. By employing a tiered in vitro strategy, from high-throughput microsomal assays to more comprehensive hepatocyte studies, researchers can build a robust understanding of the compound's metabolic fate.[15] This data is invaluable for guiding medicinal chemistry efforts, selecting appropriate species for in vivo testing, and ultimately, for developing a safe and effective drug candidate. Future work should focus on identifying the specific CYP isozymes responsible for the Phase I metabolism and using this information to predict potential drug-drug interactions, as recommended by regulatory guidelines.[24][25]

References

  • Vertex AI Search. (n.d.). Sulfonamide metabolic pathways.
  • Cui, L., Lu, H., & Lee, Y. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC, NIH.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Unknown. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Microsomal Stability.
  • Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Hepatocyte Stability.
  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
  • Unknown. (2019, December 29). An Automated Identification Tool for LC-MS Based Metabolomics Studies.
  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video.
  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • Patsnap Synapse. (2025, May 9). How Does LC-MS Identify Proteins and Metabolites?.
  • IEEE Xplore. (n.d.). An Automated Identification Tool for LC-MS Based Metabolomics Studies.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling.
  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
  • Unknown. (n.d.). Clinical Pharmacokinetics of Sulfonamides.
  • Unknown. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics.
  • Unknown. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • ACS Publications. (2023, February 27). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study.
  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay.
  • NIH. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Nassar, A. F., Hollenberg, P. F., & Scatina, J. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC, NIH.
  • U.S. Food and Drug Administration. (2024, November 13). Drug Interactions | Relevant Regulatory Guidance and Policy Documents.
  • Regulations.gov. (n.d.). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
  • WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.

Sources

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 4-(2-Acetylaminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the complete pharmacokinetic characterization of the novel chemical entity, 4-(2-Acetylaminoethyl)benzenesulfonamide. In the absence of established public data, this document serves as an expert-driven roadmap for researchers, scientists, and drug development professionals. It details the necessary sequence of in vitro and in vivo studies required to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this sulfonamide derivative. The narrative emphasizes the causality behind experimental choices and provides robust, self-validating protocols grounded in regulatory expectations and established scientific best practices. Our objective is to empower research teams to generate a high-fidelity pharmacokinetic data package, crucial for making informed decisions in the drug development pipeline.

Foundational Strategy: Bioanalysis and Physicochemical Properties

Before any biological assessment, a robust and validated bioanalytical method is the bedrock upon which all subsequent pharmacokinetic (PK) data rests.[1][2] Concurrently, understanding the fundamental physicochemical properties of 4-(2-Acetylaminoethyl)benzenesulfonamide will inform experimental design and aid in data interpretation.

Bioanalytical Method Development and Validation using LC-MS/MS

The quantitative determination of 4-(2-Acetylaminoethyl)benzenesulfonamide in complex biological matrices like plasma, urine, and tissue homogenates is critical.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[3]

Rationale: The goal is to develop a method that is reliable, rugged, and repeatable for study sample analysis.[1] Validation must be conducted in accordance with regulatory guidelines, such as those from the FDA and European Medicines Agency (EMA), to ensure data integrity.[4][5]

Experimental Protocol: LC-MS/MS Method Validation

  • Method Development:

    • Tuning: Infuse a standard solution of 4-(2-Acetylaminoethyl)benzenesulfonamide into the mass spectrometer to optimize ion source parameters and identify the most abundant and stable precursor ion.

    • Fragmentation: Perform product ion scans to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM). Select a quantifier and a qualifier ion.

    • Internal Standard (IS) Selection: Choose a suitable, stable, isotopically-labeled analog if available. If not, select a structurally similar compound with close chromatographic retention time and similar ionization/fragmentation behavior.[6]

    • Chromatography: Develop a chromatographic method (e.g., reverse-phase on a C18 column) that provides a sharp, symmetrical peak for the analyte and IS, free from interference from matrix components. An initial gradient from 5% to 95% organic phase (e.g., acetonitrile with 0.1% formic acid) is a common starting point.[7]

    • Sample Preparation: Develop a simple, reproducible extraction method. Protein precipitation with acetonitrile or methanol is often a first choice for its speed and efficiency.[6][8]

  • Method Validation (per EMA/ICH M10 Guidelines): [4][5]

    • Selectivity & Specificity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the analyte or IS peaks.[5]

    • Calibration Curve & Linearity: Prepare a calibration curve with a blank, a zero sample, and 6-8 non-zero standards spanning the expected concentration range. The curve should have a correlation coefficient (r²) ≥ 0.99.

    • Lower Limit of Quantification (LLOQ): The LLOQ must be determined with a signal-to-noise ratio >5 and with accuracy and precision within ±20%.[9]

    • Accuracy & Precision: Analyze Quality Control (QC) samples at a minimum of four levels (LOD, Low, Mid, High) in at least five replicates. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (CV%) should not exceed 15% (20% at LLOQ).

    • Matrix Effect: Evaluate the ion suppression or enhancement from different lots of biological matrix.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions: bench-top, freeze-thaw cycles, and long-term storage at the intended temperature (-80°C).

Bioanalytical_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH M10) cluster_App Application Tune MS Tuning & Optimization Chrom LC Method Development Tune->Chrom Extract Sample Extraction Chrom->Extract Select Selectivity & Specificity Extract->Select Cal Calibration Curve & LLOQ Select->Cal AP Accuracy & Precision Cal->AP Stability Analyte Stability AP->Stability Analysis Routine Sample Analysis (In Vitro & In Vivo) Stability->Analysis caption Bioanalytical Method Development & Validation Workflow.

Caption: Bioanalytical Method Development & Validation Workflow.

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are rapid, cost-effective tools used early in drug discovery to screen out compounds with undesirable properties and to build a mechanistic understanding of their disposition.[10][11][12]

Absorption: Intestinal Permeability

The Caco-2 permeability assay is the industry-standard model to predict human intestinal absorption.[13][14] These cells, derived from a human colon adenocarcinoma, form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[15]

Causality: Measuring permeability in both directions (apical-to-basolateral, A->B, and basolateral-to-apical, B->A) allows for the calculation of an efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux, which can limit oral absorption.[14][15]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells on semi-permeable Transwell™ filter supports and grow for 18-22 days to allow for differentiation into a confluent, polarized monolayer.[15]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values within the acceptable range. Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm tight junction integrity.[14]

  • Assay Execution:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

    • For A->B permeability , add 4-(2-Acetylaminoethyl)benzenesulfonamide (typically at 1-10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • For B->A permeability , add the compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]

  • Sample Analysis: At the end of the incubation, take samples from both donor and receiver compartments and analyze the concentration of the compound using the validated LC-MS/MS method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

ParameterFormulaDescription
Papp (cm/s) (dQ/dt) / (A * C₀)Apparent permeability coefficient, where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.[15]
Efflux Ratio (ER) Papp (B->A) / Papp (A->B)A ratio > 2 is indicative of active efflux.[15]
Distribution: Plasma Protein Binding (PPB)

Only the unbound fraction of a drug in plasma is free to distribute into tissues and exert a pharmacological effect.[16] Therefore, determining the extent of plasma protein binding is essential for interpreting PK and pharmacodynamic (PD) data. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[16][17]

Experimental Protocol: Equilibrium Dialysis (RED Assay)

  • Preparation: Spike 4-(2-Acetylaminoethyl)benzenesulfonamide into plasma (human, rat, etc.) at one or more concentrations.

  • Dialysis: Add the spiked plasma to the sample chamber of a RED device insert. Add phosphate buffer to the buffer chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins but allows the small molecule to pass.[17]

  • Incubation: Seal the plate and incubate at 37°C for 4-6 hours with shaking to allow the system to reach equilibrium.[16][17]

  • Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. The samples must be matrix-matched before analysis by LC-MS/MS to avoid differential matrix effects.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Stability and Enzyme Identification

The liver is the primary site of drug metabolism. In vitro assays using liver subcellular fractions (microsomes) can predict a compound's metabolic fate.[18]

2.3.1 Metabolic Stability in Liver Microsomes

This assay determines the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) contained within liver microsomes.[18][19] The data are used to calculate intrinsic clearance (Clint), a key parameter for predicting hepatic clearance in vivo.

Causality: The reaction requires NADPH as a cofactor for CYP450 enzyme activity. By measuring the disappearance of the parent compound over time in the presence (but not absence) of NADPH, we can isolate the effect of enzymatic metabolism.[19][20]

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat, at ~0.5 mg/mL protein concentration), phosphate buffer (pH 7.4), and 4-(2-Acetylaminoethyl)benzenesulfonamide (typically 1 µM).[18][20][21]

  • Reaction Initiation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding an NADPH-regenerating system. A negative control incubation is run in parallel without the NADPH system.[19][21]

  • Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[19]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the half-life (t½) and intrinsic clearance (Clint).

ParameterFormulaDescription
Half-life (t½, min) 0.693 / kThe time required for 50% of the compound to be metabolized.
Intrinsic Clearance (Clint, µL/min/mg protein) (0.693 / t½) * (Incubation Volume / Protein Concentration)The intrinsic ability of the liver enzymes to metabolize a drug.

2.3.2 Cytochrome P450 (CYP) Inhibition

It is crucial to determine if 4-(2-Acetylaminoethyl)benzenesulfonamide inhibits major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), as this indicates a potential for drug-drug interactions (DDIs).[22][23]

Experimental Protocol: CYP Inhibition (IC₅₀) Assay

  • System: Use human liver microsomes or recombinant CYP enzymes.

  • Incubation: Incubate the enzyme system with a specific CYP probe substrate (a drug known to be metabolized by a single CYP isoform) in the presence of varying concentrations of 4-(2-Acetylaminoethyl)benzenesulfonamide.

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C.

  • Analysis: Terminate the reaction and quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.

  • Calculation: Plot the rate of metabolite formation against the concentration of 4-(2-Acetylaminoethyl)benzenesulfonamide to determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).

Definitive In Vivo Pharmacokinetic Studies

In vivo studies in animal models (typically rats) are essential to understand how the ADME processes are integrated in a whole organism and to determine key PK parameters that inform human dose projections.[24]

InVivo_PK_Study cluster_IV Intravenous (IV) Dosing cluster_PO Oral (PO) Dosing IV_Dose Administer IV Bolus Dose IV_Sample Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->IV_Sample IV_Params Calculate: CL, Vd, t½ IV_Sample->IV_Params Bioavailability Calculate Bioavailability (F%) (AUC_PO / AUC_IV) * 100 IV_Params->Bioavailability PO_Dose Administer Oral Gavage Dose PO_Sample Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) PO_Dose->PO_Sample PO_Params Calculate: Cmax, Tmax, AUC PO_Sample->PO_Params PO_Params->Bioavailability caption Workflow for a rodent cross-over in vivo PK study.

Caption: Workflow for a rodent cross-over in vivo PK study.

Study Design

A crossover design is often preferred as it reduces inter-animal variability.[25] In this design, the same group of animals receives the drug via both intravenous (IV) and oral (PO) routes, with a sufficient washout period between doses.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use cannulated male Sprague-Dawley rats (n=3-5 per group) to facilitate serial blood sampling.[26][27]

  • IV Administration:

    • Administer a single bolus dose of 4-(2-Acetylaminoethyl)benzenesulfonamide (e.g., 1-2 mg/kg) via the jugular vein cannula.

    • Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Process blood to plasma and store at -80°C until analysis.

  • Washout Period: Allow a washout period of at least 7-10 half-lives (determined from a pilot study or estimated from in vitro data).

  • Oral Administration:

    • Administer a single oral gavage dose (e.g., 5-10 mg/kg) to the same animals.

    • Collect blood samples at appropriate time points (e.g., 15, 30 min, and 1, 2, 4, 6, 8, 24 hours).

    • Process and store plasma as described above.

  • Excretion Study (Optional): House animals in metabolic cages to collect urine and feces over 24-72 hours to determine the primary routes of excretion.

  • Sample Analysis: Analyze all plasma, urine, and fecal homogenate samples using the validated LC-MS/MS method.

Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Table of Key Pharmacokinetic Parameters

ParameterDescriptionDetermined From
AUC₀-inf Area Under the Curve: Total drug exposure over time.IV and PO Data
CL Clearance: The volume of plasma cleared of the drug per unit time.IV Data
Vd Volume of Distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.IV Data
Elimination Half-life: The time required for the plasma concentration to decrease by half.IV Data
Cmax Maximum Concentration: The highest observed plasma concentration.PO Data
Tmax Time to Maximum Concentration: The time at which Cmax is reached.PO Data
F% Oral Bioavailability: The fraction of the oral dose that reaches systemic circulation.(AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

Conclusion and Integrated Profile

By systematically executing the bioanalytical, in vitro, and in vivo protocols detailed in this guide, a comprehensive pharmacokinetic profile of 4-(2-Acetylaminoethyl)benzenesulfonamide can be constructed. This integrated dataset will illuminate the compound's potential for oral absorption, its distribution characteristics, its metabolic pathways and stability, and its rate and routes of elimination. This knowledge is fundamental for guiding further preclinical development, including toxicology studies and the rational projection of a safe and efficacious starting dose for human clinical trials.

References

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • National Institutes of Health (NIH). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]

  • Knowledge of Pharma. Bioavailability & Method of determination. [Link]

  • MDPI. The Bioavailability of Drugs—The Current State of Knowledge. [Link]

  • Creative Bioarray. How to Conduct a Bioavailability Assessment?. [Link]

  • BioAgilytix Labs. Protein Binding Assays. [Link]

  • Caco2 assay protocol. [Link]

  • Ovid. Bioavailability Assessment from Pharmacologic Data: Method and Clinical Evaluation. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • European Medicines Agency (EMA). Pharmacokinetic studies in man - Scientific guideline. [Link]

  • PubMed Central. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Ofni Systems. Bioanalytical Method Validation. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • PubMed Central. Bioanalytical method validation: An updated review. [Link]

  • Evotec. Microsomal Stability. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]

  • BfArM. Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • MDPI. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • PubMed Central. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • BioAgilytix Labs. LC/MS Applications in Drug Development. [Link]

Sources

An In-depth Technical Guide on the Interaction of Sulfonylurea Drugs with the Pancreatic ATP-Sensitive Potassium (KATP) Channel

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular interactions between sulfonylurea drugs and their primary protein target, the pancreatic ATP-sensitive potassium (KATP) channel. While N-p-Sulfamoylphenethyl-acetamide is a key chemical intermediate, its ultimate pharmacological relevance lies in its role as a precursor to potent hypoglycemic agents like glibenclamide.[1] This document delves into the structure and function of the KATP channel, its critical role in regulating insulin secretion, the detailed mechanism of sulfonylurea binding, and the experimental methodologies employed to characterize this pivotal drug-protein interaction. The insights provided herein are intended to support researchers and professionals in the field of diabetes drug discovery and development.

Introduction: The Central Role of the KATP Channel in Glucose Homeostasis

The pancreatic ATP-sensitive potassium (KATP) channel is a sophisticated metabolic sensor that plays a crucial role in coupling blood glucose levels to insulin secretion.[2] Located in the plasma membrane of pancreatic β-cells, these channels are central to maintaining glucose homeostasis.[3] In a state of low blood glucose, the intracellular ATP/ADP ratio is low, and KATP channels remain open. This allows for the efflux of potassium ions, which hyperpolarizes the cell membrane and prevents the opening of voltage-gated calcium channels, thereby inhibiting insulin release.[3][4]

Conversely, when blood glucose levels rise, β-cells metabolize the glucose, leading to an increase in the intracellular ATP/ADP ratio. This elevated ATP binds to the KATP channel, inducing its closure. The subsequent membrane depolarization activates voltage-gated calcium channels, leading to an influx of calcium and triggering the exocytosis of insulin-containing granules.[3][5]

Dysfunction of the KATP channel can lead to significant pathologies. Gain-of-function mutations that prevent the channel from closing in response to ATP can cause neonatal diabetes, while loss-of-function mutations can lead to congenital hyperinsulinism.[6][7]

The Structural Architecture of the Pancreatic KATP Channel

The pancreatic KATP channel is a hetero-octameric complex composed of two distinct subunits with a 4:4 stoichiometry.[6] The core of the channel is formed by four inwardly rectifying potassium channel subunits, Kir6.2, which create the ion pore.[6][8] Each Kir6.2 subunit is associated with a regulatory sulfonylurea receptor 1 (SUR1) subunit.[8][9] SUR1 is a member of the ATP-binding cassette (ABC) transporter family and is the primary binding site for sulfonylurea drugs.[8][10]

Recent advances in cryo-electron microscopy have provided high-resolution structures of the KATP channel, revealing the intricate arrangement of the Kir6.2 and SUR1 subunits and offering insights into the binding sites for ATP and sulfonylureas.[10][11]

N-p-Sulfamoylphenethyl-acetamide: A Key Precursor in Sulfonylurea Synthesis

N-p-Sulfamoylphenethyl-acetamide serves as a critical intermediate in the chemical synthesis of second-generation sulfonylurea drugs, most notably glibenclamide (also known as glyburide).[1] While not pharmacologically active in its own right, its chemical structure provides the foundational sulfamoylphenyl moiety that is essential for the biological activity of the final drug product. The synthesis of glibenclamide involves the reaction of this intermediate with cyclohexyl isocyanate to form the characteristic sulfonylurea linkage that is indispensable for its pharmacological action.[1] Continuous flow technologies have been developed for the efficient and safe synthesis of glibenclamide from its precursors.[12]

Molecular Mechanism of Sulfonylurea Interaction with the KATP Channel

Sulfonylurea drugs exert their therapeutic effect by directly binding to the SUR1 subunit of the KATP channel and inducing its closure, thereby mimicking the effect of elevated intracellular ATP.[5] This action is independent of glucose metabolism, leading to insulin secretion regardless of blood glucose levels.

The Glibenclamide Binding Site on SUR1

The binding site for glibenclamide on SUR1 is complex and involves residues from different domains of the protein.[10] Cryo-EM structures have revealed that glibenclamide lodges within the transmembrane bundle of the SUR1-ABC core, near the inner leaflet of the plasma membrane.[10] Mutagenesis studies have identified key amino acid residues within the cytosolic loops and transmembrane helices of SUR1 that are critical for high-affinity glibenclamide binding.[13][14] Specifically, residues in the cytosolic loop between transmembrane helices 15 and 16, such as Serine 1237, have been shown to be crucial for the action of many sulfonylureas.[14]

Allosteric Modulation and Channel Gating

The binding of a sulfonylurea to SUR1 induces a conformational change that is allosterically transmitted to the Kir6.2 pore, leading to channel closure.[15] It is important to note that even at saturating concentrations, high-affinity sulfonylurea inhibition is often incomplete, suggesting that the drug-bound channel can still enter an open state, albeit with a much lower probability.[16] The presence of Mg-nucleotides can modulate the efficacy of sulfonylurea block.[17] For instance, MgATP can reduce the affinity of glibenclamide binding to SUR1.[18]

The following diagram illustrates the signaling pathway of glucose-stimulated insulin secretion and the point of intervention by sulfonylurea drugs.

Insulin Secretion Pathway cluster_0 Pancreatic β-cell Glucose High Blood Glucose Metabolism Glucose Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel KATP Channel (SUR1/Kir6.2) ATP_ADP->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Allows Insulin_Release Insulin Secretion Ca_Influx->Insulin_Release Triggers Sulfonylurea Sulfonylurea Drugs (e.g., Glibenclamide) Sulfonylurea->KATP_Channel Directly Inhibits

Caption: Signaling pathway of insulin secretion and sulfonylurea action.

Experimental Protocols for Studying Sulfonylurea-KATP Channel Interactions

A variety of experimental techniques are employed to investigate the interaction between sulfonylureas and KATP channels. These methods allow for the characterization of both the binding properties and the functional consequences of this interaction.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the activity of ion channels like the KATP channel.

Objective: To measure the inhibitory effect of sulfonylureas on KATP channel currents.

Methodology:

  • Cell Preparation: Utilize a cell line (e.g., HEK293) stably or transiently expressing the human Kir6.2 and SUR1 subunits. Culture the cells to an appropriate confluency for electrophysiological recordings.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

  • Recording Configuration: Establish a whole-cell or inside-out patch-clamp configuration. The inside-out configuration is particularly useful for applying compounds directly to the intracellular face of the channel.

  • Data Acquisition: Record membrane currents using a patch-clamp amplifier and digitizer. Apply voltage ramps or steps to elicit channel activity.

  • Compound Application: Perfuse the cell or the excised patch with a solution containing the sulfonylurea drug at various concentrations.

  • Data Analysis: Measure the reduction in KATP channel current in the presence of the drug. Construct dose-response curves to determine the half-maximal inhibitory concentration (IC50).

The following diagram outlines the workflow for a patch-clamp experiment.

Patch-Clamp Workflow Start Start: Culture cells expressing KATP channels Prepare_Pipette Prepare patch pipette with intracellular solution Start->Prepare_Pipette Form_Seal Form a gigaohm seal with the cell membrane Prepare_Pipette->Form_Seal Establish_Configuration Establish whole-cell or inside-out configuration Form_Seal->Establish_Configuration Record_Baseline Record baseline KATP channel activity Establish_Configuration->Record_Baseline Apply_Compound Apply sulfonylurea at varying concentrations Record_Baseline->Apply_Compound Record_Response Record channel inhibition Apply_Compound->Record_Response Analyze_Data Analyze data and determine IC50 Record_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a patch-clamp experiment to assess KATP channel inhibition.

Radioligand Binding Assays

Radioligand binding assays are used to directly measure the affinity of a compound for its receptor.

Objective: To determine the binding affinity (Kd) of a radiolabeled sulfonylurea (e.g., [³H]glibenclamide) to the SUR1 subunit.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the KATP channel and isolate the membrane fraction through centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled sulfonylurea and varying concentrations of the unlabeled competitor compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data to a one-site or two-site binding model to determine the IC50, which can then be used to calculate the inhibitory constant (Ki).

Thallium Flux Assays

Thallium flux assays are a higher-throughput alternative to electrophysiology for assessing ion channel function.

Objective: To measure the activity of KATP channels by monitoring the influx of thallium ions (a surrogate for potassium) using a thallium-sensitive fluorescent dye.

Methodology:

  • Cell Preparation: Plate cells expressing the KATP channel in a multi-well plate and load them with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Add the sulfonylurea compound to the wells and incubate for a specified period.

  • Thallium Addition: Add a thallium-containing buffer to the wells to initiate ion flux through any open KATP channels.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: A decrease in the rate of fluorescence increase in the presence of the compound indicates channel inhibition. Calculate the IC50 from the dose-response curve.[19]

Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory concentrations of representative sulfonylureas for the pancreatic KATP channel.

CompoundAssay TypeParameterValueReference
GlibenclamideRadioligand Binding ([³H]glibenclamide)K_D~0.40 nmol/L[14]
GlibenclamideThallium FluxIC50~1 µM[19]
TolbutamideElectrophysiologyIC50~300 µmol/L[14]
NateglinideElectrophysiologyIC50~800 nmol/L[14]
RepaglinideElectrophysiologyIC50~21 nmol/L[14]

Note: Values can vary depending on the specific experimental conditions and cell type used.

Conclusion and Future Directions

The interaction between sulfonylurea drugs and the pancreatic KATP channel is a well-characterized and clinically significant example of targeted drug action. N-p-Sulfamoylphenethyl-acetamide, as a key synthetic precursor, is integral to the production of these life-saving medications. A thorough understanding of the KATP channel's structure, function, and pharmacology is essential for the development of new and improved therapies for type 2 diabetes. Future research may focus on developing more selective KATP channel modulators with improved safety profiles, as well as exploring the role of KATP channels in other tissues and disease states.

References

  • Proks, P., Lippiat, J. D., & Ashcroft, F. M. (2004). Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes. Diabetes, 53(Suppl 3), S143-S152.
  • Ashcroft, F. M. (2023). KATP Channels and the Metabolic Regulation of Insulin Secretion in Health and Disease: The 2022 Banting Medal for Scientific Achievement Award Lecture. Diabetes, 72(5), 595-608.
  • Proks, P., & Ashcroft, F. M. (2015). Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. Diabetologia, 58(10), 2236-2240.
  • Bryan, J., Crane, A., & Aguilar-Bryan, L. (2001). KATP channels and insulin secretion disorders. American Journal of Physiology-Endocrinology and Metabolism, 281(6), E1173-E1184.
  • Nichols, C. G. (2005). Diabetes and Insulin Secretion: The ATP-Sensitive K+ Channel (K ATP) Connection. Diabetes, 54(Suppl 2), S141-S146.
  • Martin, G. M., Yoshioka, C., & Zadek, P. N. (2017). Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. eLife, 6, e29486.
  • Kane, C., & Nichols, C. G. (2005). Diabetes and insulin secretion: the ATP-sensitive K+ channel (K ATP) connection.
  • Ashcroft, F. M. (2006). K ATP channels and insulin secretion: a key role in health and disease. Biochemical Society Transactions, 34(Pt 2), 243-246.
  • Li, N., Wu, J. X., & Ding, D. (2017).
  • Chen, Y., & Cui, N. (2012). Engineered interaction between SUR1 and Kir6.2 that enhances ATP sensitivity in KATP channels. The Journal of general physiology, 140(2), 175–187.
  • Chen, Y., & Cui, N. (2012). Engineered interaction between SUR1 and Kir6.2 that enhances ATP sensitivity in KATP channels. The Journal of general physiology, 140(2), 175–187.
  • Müller, M., de Weille, J. R., & Lazdunski, M. (2001). Molecular structure of the glibenclamide binding site of the beta-cell K(ATP) channel. The Journal of biological chemistry, 276(24), 21397–21401.
  • Clark, R. H., & Proks, P. (2010). Pancreatic K ATP channel structure: (A) Membrane topology of Kir6.2 channel and sulfonylurea receptor (SUR1) subunits.
  • Proks, P., & Ashcroft, F. M. (2004).
  • Nichols, C. G. (2004). ATP and Sulfonylurea Linkage in the KATP Channel Solves a Diabetes Puzzler. Diabetes, 53(Suppl 3), S139-S142.
  • Zingman, L. V., & Hodgson, D. M. (2008). The Sulfonylurea Receptor, an Atypical ATP-Binding Cassette Protein, and Its Regulation of the KATP Channel.
  • Baukrowitz, T., & Fakler, B. (1999). Sulfonylurea and K + -Channel Opener Sensitivity of K ATP Channels: Functional Coupling of Kir6.2 and Sur1 Subunits. The Journal of general physiology, 114(2), 203–213.
  • Martin, G. M., & Yoshioka, C. (2018). The glibenclamide binding site. (A) SU-inhibited SUR1 structure (PDB accession no. 6BAA).
  • Inagaki, N., & Gonoi, T. (1997). The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells. The Journal of biological chemistry, 272(40), 24891–24894.
  • Gribble, F. M., & Ashcroft, F. M. (2002). Sulfonylurea Stimulation of Insulin Secretion. Diabetes, 51(Suppl 3), S348-S355.
  • Martin, G. M., & Yoshioka, C. (2018). Assembly domains of pancreatic K ATP channel. (A) Overall structure of the pancreatic KATP channel bound to Glib and ATP (PDB ID 6BAA).
  • Hansen, A. M., & Christensen, I. T. (2002). Differential Interactions of Nateglinide and Repaglinide on the Human β-Cell Sulphonylurea Receptor 1. Diabetes, 51(9), 2789-2795.
  • Schwanstecher, C., & Schwanstecher, M. (2001). Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. British journal of pharmacology, 133(4), 541–547.
  • Shyng, S. L., & Nichols, C. G. (2024). Dynamic duo: Kir6 and SUR in KATP channel structure and function. The Journal of general physiology, 156(3), e202313483.
  • Al-Karagholi, M. A., & Hansen, J. M. (2023). Pharmacological Profiling of K ATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine. International journal of molecular sciences, 24(3), 2855.
  • Al-Karagholi, M. A., & Hansen, J. M. (2024). Activation of KATP channels in pain modulation: a systematic review of preclinical studies. Frontiers in Molecular Neuroscience, 17, 1378854.
  • Loussouarn, G., & Nichols, C. G. (2023). CL-705G: a novel chemical Kir6.2-specific KATP channel opener. Frontiers in Pharmacology, 14, 1204618.
  • Al-Karagholi, M. A., & Hansen, J. M. (2025). Activation of KATP channels in pain modulation: a systematic review of preclinical studies. Frontiers in Molecular Neuroscience.
  • Gribble, F. M., & Ashcroft, F. M. (2002). Pharmacological modulation of K(ATP) channels. Biochemical Society transactions, 30(2), 209–214.
  • Teva api. (2025).
  • Mata, C. I., & de la Hoz, A. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Chemistry, 27(64), 16028–16035.
  • Vargas-Hernández, A., & Rodríguez-Díaz, J. M. (2019).

Sources

Early-stage research on N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating a comprehensive search to gather information on N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide. I'm focusing on synthesis, properties, biological activities and potential therapeutic uses.

Developing the Research Plan

I've started gathering data about this compound, focusing on its synthesis, properties, and biological activities. I'm also looking into drug candidate research workflows, especially target identification, in vitro assays, and preliminary ADME/Tox. My next steps involve structuring the guide logically, synthesizing the data for clear explanations, and creating detailed methodologies with visualized pathways.

Initiating Data Collection

I'm now starting a broad search for information on this compound. I'm focusing on synthesis, properties, and biological activities, as well as therapeutic targets. I'm also searching for protocols related to early-stage research of small molecule drug candidates. I'll focus on target identification, in vitro/in vivo assays, and ADME/Tox assessments. I'm looking for authoritative sources to inform mechanistic claims and protocol standards for the guide. Next, I'll structure the guide logically and synthesize data.

Gathering Initial Data

I've initiated the data gathering phase, focusing on the compound "this compound." Early results have yielded basic chemical identifiers: the CAS number (41472-49-5), the molecular formula (C10H14N2O3S), and the molecular weight (242.2). My next step is to investigate the compound's structural characteristics.

Exploring Structural Similarities

I'm now diving deeper into the structural similarities of the compound. The CAS number, formula, and weight are in hand, and it appears as a Celecoxib impurity and Glimepiride intermediate. However, I'm finding minimal direct biological activity data. I'm noting the potential of related sulfonamide/acetamide structures after finding a DNA polymerase inhibitor with a similar scaffold. I'm focusing on finding generic drug discovery protocols.

Expanding the Scope

I've hit a roadblock with direct information on the target compound's early-stage research, though chemical data is in hand. The search reveals it's a Celecoxib impurity/Glimepiride intermediate. Finding very little specific biological activity data is a concern. The structural similarity to a DNA polymerase inhibitor hints at potential activity. To move forward, I must now focus on general drug discovery protocols and related sulfonamide/acetamide scaffolds to build a useful guide.

Gathering Relevant Literature

I've made headway in my research. My second round of searches yielded more substantial results. I discovered several review articles that dive deep into the pharmacological activities linked to sulfonamide and acetamide structures, which include antibacterial, anti-inflammatory, and anti-cancer properties.

Expanding Scope of Research

I'm expanding my focus. The second round of searches gave me more substantial data. Review articles highlight the diverse pharmacological activities of sulfonamide and acetamide scaffolds, from antibacterial to enzyme inhibition, which means my target molecule's potential is broad. I also have an overview of early-stage drug discovery, providing a framework for the guide. Now, I have general synthesis methods for the molecule of interest.

Structuring the Guide Framework

I've made great progress. The diverse activities of sulfonamide and acetamide scaffolds suggest my target molecule's potential is broad. I've also gathered early-stage drug discovery details to structure a hypothetical research program. I can now adapt synthesis methods for the molecule of interest. Although specific experimental data is still missing, I have enough data to create a comprehensive guide.

The Versatility of the Acetamide Scaffold: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Acetamide Moiety in Medicinal Chemistry

The acetamide functional group, with its deceptively simple CH₃CONH₂ structure, represents a cornerstone in the edifice of modern drug discovery.[1] Its prevalence in a vast array of pharmaceuticals is a testament to its remarkable versatility, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] This technical guide offers an in-depth exploration of the therapeutic landscape of acetamide derivatives, moving beyond a mere cataloging of activities to elucidate the underlying mechanisms and structure-activity relationships (SAR) that govern their efficacy. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to provide not only a comprehensive overview but also actionable insights and detailed methodologies to empower further innovation in this dynamic field.

The inherent chemical characteristics of the acetamide group, including its capacity for hydrogen bonding and its metabolic stability, make it an attractive scaffold for medicinal chemists.[3] Its strategic incorporation into diverse molecular frameworks has yielded compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][4] This guide will delve into these key therapeutic areas, presenting a synthesis of current knowledge and practical protocols to facilitate the rational design and evaluation of novel acetamide-based therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The fight against cancer has seen the emergence of numerous acetamide derivatives as potent therapeutic agents. Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are dysregulated in cancer cells.[5][6]

Mechanism of Action: From Epigenetic Modulation to Kinase Inhibition

A significant number of acetamide-based anticancer agents function as Histone Deacetylase (HDAC) inhibitors .[5] HDACs are crucial enzymes in the epigenetic regulation of gene expression, and their aberrant activity is a hallmark of many cancers. By inhibiting HDACs, acetamide derivatives can restore the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis. The general pharmacophore for these inhibitors includes a zinc-binding group, a linker, and a "cap" group that interacts with the enzyme's catalytic pocket.[5]

Certain acetamide derivatives also exhibit potent kinase inhibitory activity . For instance, derivatives incorporating a thiazolyl N-benzyl-substituted acetamide scaffold have been investigated as Src kinase inhibitors.[5] Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Inhibition of its activity can disrupt these oncogenic signaling pathways.

Furthermore, many acetamide derivatives induce apoptosis , or programmed cell death, a critical mechanism for eliminating cancerous cells. For example, a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to activate the caspase cascade, a key executioner pathway of apoptosis.[5]

Signaling Pathway: HDAC Inhibition by Acetamide Derivatives

HDAC_Inhibition Acetamide_Derivative Acetamide Derivative (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) Acetamide_Derivative->HDAC Inhibits Histone Histone Protein HDAC->Histone Deacetylates Gene_Expression Tumor Suppressor Gene Expression Acetyl_Group Acetyl Group Histone->Acetyl_Group Removes DNA DNA Histone->DNA Compacts DNA->Gene_Expression Represses Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC inhibition by acetamide derivatives leads to increased tumor suppressor gene expression.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of acetamide derivatives is profoundly influenced by their structural features:

  • HDAC Inhibitors : The nature of the "cap" group and the linker region is critical. For instance, an unsaturated linking group between the terminal aryl ring (cap) and the amide moiety can significantly enhance potency.[5] Modifications to the cap group, such as the introduction of heteroaryl amide groups, can influence both inhibitory activity and selectivity.[5]

  • Kinase Inhibitors : In the case of thiazolyl N-benzyl-substituted acetamide derivatives, the position of substituents on the benzyl ring is crucial for anticancer activity. Derivatives with substituents at the 4-position of the benzyl ring, such as 4-fluoro or 3,4-dichloro, have demonstrated the highest activity.[5]

  • Apoptosis Inducers : For 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, the presence of a chloro-substituent on the phenyl ring was found to be most effective in activating caspases 3 and 9 in breast cancer cell lines.[5]

Quantitative Data: Anticancer Activity of Acetamide Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
14a CNS Cell Line0.36--
14a HT-21 Cell Line1.6--
19xxi HT-29 Cell Line0.76--
3c MCF-78.42Doxorubicin-
3c SK-N-SH10.21Doxorubicin-
3e HepG2PotentDoxorubicin-
4c HL-60<12 µg/mlCisplatin-

IC50: The half-maximal inhibitory concentration. Data compiled from multiple studies.[6][7]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6]

Materials:

  • Acetamide derivatives

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the acetamide derivatives in the cell culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[4] Acetamide derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit the cyclooxygenase (COX) enzymes.[8][9]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many acetamide derivatives are attributed to their selective inhibition of COX-2.[4] The COX enzyme exists in two isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and mediates the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8]

The acetamide moiety can be incorporated into various heterocyclic scaffolds, such as thiazole and pyrazole, to create potent and selective COX-2 inhibitors.[4] Molecular docking studies have shown that the acetamide nitrogen can form hydrogen bonds with key amino acid residues in the active site of the COX-2 enzyme, such as Ser 353 and Trp 387, contributing to their inhibitory activity.[4]

Experimental Workflow: Synthesis of Flavonoid Acetamide Derivatives

Flavonoid_Synthesis Start Flavonoid (e.g., Quercetin) Step1 Step 1: Synthesis of Flavonoid Ethyl Acetate (DMF, K2CO3, Ethyl Chloroacetate) Start->Step1 Intermediate1 Flavonoid Ethyl Acetate Intermediate Step1->Intermediate1 Step2 Step 2: Hydrolysis to Carboxylic Acid (THF/Water, LiOH, HCl) Intermediate1->Step2 Intermediate2 Carboxylic Acid Derivative Step2->Intermediate2 Step3 Step 3: Formation of Acid Chloride (DCM, Oxalyl Chloride, DMF) Intermediate2->Step3 Intermediate3 Acid Chloride Intermediate Step3->Intermediate3 Step4 Step 4: Amidation (Acetone, Aqueous Ammonia) Intermediate3->Step4 End Flavonoid Acetamide Derivative Step4->End

Caption: A multi-step synthesis workflow for flavonoid acetamide derivatives.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of acetamide derivatives is highly dependent on their chemical structure:

  • Phenoxy Acetamide Derivatives : The presence of halogen substituents on the phenoxy ring has been shown to enhance anti-inflammatory activity.[1]

  • Thiazole Acetamide Derivatives : These compounds are recognized as selective COX-2 inhibitors.[4]

  • Pyrazole Acetamide Group : Pyrazole is a prominent pharmacophore for developing anti-inflammatory agents, particularly COX-2 inhibitors.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[9]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds (acetamide derivatives)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Antimicrobial and Anticonvulsant Potential

Beyond their roles in cancer and inflammation, acetamide derivatives have demonstrated significant promise as antimicrobial and anticonvulsant agents.

Antimicrobial Activity

The acetamide scaffold has been incorporated into various molecular frameworks to generate compounds with broad-spectrum antibacterial and antifungal activities.[10][11][12][13][14]

  • Mechanism of Action : The precise mechanisms of antimicrobial action can vary. Some derivatives may disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication.[14]

  • SAR Insights : Studies on 2-mercaptobenzothiazole acetamide derivatives have revealed that linking the acetamide to heterocyclic amines (such as oxadiazole, pyrrolidine, and pyridine) results in better antimicrobial potential compared to linkage with simple substituted anilines.[5] The presence of specific substituents, such as chloro and fluoro groups, on isatin-derived acetamides has been shown to enhance antibacterial activity.[12]

Anticonvulsant Activity

Several acetamide derivatives have been identified as potent anticonvulsants, offering potential new therapeutic options for epilepsy.[15][16][17][18][19]

  • Mechanism of Action : The anticonvulsant effects of acetamide derivatives are often attributed to their ability to modulate neuronal excitability. This can be achieved through various mechanisms, including the enhancement of GABAergic inhibition, blockade of voltage-gated sodium channels, or modulation of calcium channels.[15][16]

  • SAR Insights : For N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent at the 3-position of the anilide moiety is closely linked to anticonvulsant activity.[18]

Synthesis of Acetamide Derivatives: A Practical Guide

The synthesis of acetamide derivatives can be achieved through several established methodologies, with the classical amide bond formation using coupling reagents being the most common approach.[2]

General Procedure for Amide Bond Formation

This protocol describes a general method for synthesizing acetamides from a carboxylic acid and an amine using a coupling reagent like EDC.HCl and an activator like HOBt.[2]

Materials:

  • Substituted phenylacetic acid

  • Heterocyclic amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine

  • Dry Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted phenylacetic acid (1 mmol) and the heterocyclic amine (1 mmol) in dry DCM (10 mL).

  • Add HOBt (1.2 mmol) and triethylamine (2 mmol) to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0°C.

  • Add EDC.HCl (1.2 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Conclusion and Future Directions

The acetamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its chemical tractability and the diverse biological activities of its derivatives underscore its enduring importance in medicinal chemistry. This guide has provided a comprehensive overview of the therapeutic potential of acetamide derivatives in key disease areas, supported by mechanistic insights, structure-activity relationships, and practical experimental protocols.

Future research in this area should focus on the rational design of more potent and selective derivatives, leveraging computational tools for in silico screening and lead optimization. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for developing next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of the vast chemical space of acetamide derivatives holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

  • The Discovery and Synthesis of Novel Acetamide Derivatives: A Technical Guide - Benchchem. (URL: )
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (URL: )
  • Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Rel
  • Design, synthesis, and anticancer evaluation of acetamide and hydrazine analogues of pyrimidine - Africa Research Connect. (URL: )
  • A Technical Guide to the Synthesis of Novel Acetamide Compounds for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • An Overview of New Acetamide Derivatives in COX-II Inhibitors - Galaxy Public
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. (URL: [Link])

  • (PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. (URL: [Link])

  • Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer - Taylor & Francis Online. (URL: [Link])

  • Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed. (URL: [Link])

  • Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. (URL: [Link])

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (URL: [Link])

  • Antimicrobial and antioxidant activities of a new acetamide compound. (URL: )
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice. (URL: [Link])

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies | ACS Omega - ACS Publications. (URL: [Link])

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC - NIH. (URL: [Link])

  • What is Acetamide used for? - Patsnap Synapse. (URL: [Link])

  • Anti-inflammatory activity data of heterocyclic acetamide derivatives... - ResearchGate. (URL: [Link])

  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC - PubMed Central. (URL: [Link])

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - MDPI. (URL: [Link])

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - ResearchGate. (URL: [Link])

  • What is the mechanism of Acetylpheneturide? - Patsnap Synapse. (URL: [Link])

  • Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • (PDF) A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class - ResearchGate. (URL: [Link])

  • Full article: Synthesis and analgesic activity of some acetamide derivatives. (URL: [Link])

  • Synthesis and analgesic activity of some acetamide derivatives - ResearchGate. (URL: [Link])

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed Central. (URL: [Link])

  • Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae - PMC - PubMed Central. (URL: [Link])

  • (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - ResearchGate. (URL: [Link])

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (URL: [Link])

  • Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed. (URL: [Link])

Sources

Methodological & Application

High-throughput screening with N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the high-throughput screening of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide, a versatile scaffold for enzyme inhibitor discovery.

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

This compound, a molecule featuring both a sulfonamide and an acetamide moiety, represents a promising starting point for drug discovery campaigns.[1] The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and diuretic drugs. Similarly, the acetamide group is a common feature in many biologically active compounds. The combination of these two functional groups within a single, relatively simple scaffold suggests a high potential for this molecule to interact with a variety of biological targets, particularly enzymes.

This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of high-throughput screening (HTS) assays utilizing this compound and its analogs. The protocols detailed herein are designed to be robust, scalable, and adaptable to various target classes, enabling the efficient identification of novel enzyme inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is critical for effective HTS assay development, including proper handling, storage, and concentration calculations.

PropertyValueSource
IUPAC Name N-[2-(4-sulfamoylphenyl)ethyl]acetamidePubChem[2]
Molecular Formula C10H14N2O3SSimson Pharma
Molecular Weight 242.30 g/mol PubChem[2]
CAS Number 41472-49-5Simson Pharma
Synonyms N-(4-Sulfamoylphenethyl)acetamide, 4-(2-Acetylaminoethyl)benzenesulfonamideSimson Pharma, Sunway Pharm Ltd[1]

Solubility and Storage: For HTS applications, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C or -80°C to ensure stability. It is crucial to perform solubility tests to determine the maximum concentration that can be achieved without precipitation in the final assay buffer.

Application Note 1: High-Throughput Screening for Protease Inhibitors

Scientific Rationale: The sulfonamide moiety can act as a transition-state analog mimic for the tetrahedral intermediate formed during peptide bond hydrolysis by proteases. This makes this compound an attractive candidate for screening against various protease families, such as serine and metalloproteases, which are implicated in a multitude of diseases including cancer, inflammation, and infectious diseases.

Experimental Workflow: Protease Inhibition HTS

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (this compound and Controls) Dispensing Dispense Compound, Enzyme, and Substrate to Assay Plate Compound_Plating->Dispensing Enzyme_Prep Protease Solution Preparation Enzyme_Prep->Dispensing Substrate_Prep Fluorogenic Substrate Preparation Substrate_Prep->Dispensing Incubation Incubation at Optimal Temperature Dispensing->Incubation Measurement Fluorescence Reading (Kinetic or Endpoint) Incubation->Measurement Normalization Data Normalization (% Inhibition) Measurement->Normalization Hit_ID Hit Identification (Z-score or % Inhibition Threshold) Normalization->Hit_ID Dose_Response Dose-Response Curves and IC50 Determination Hit_ID->Dose_Response

Caption: Workflow for a protease inhibition HTS assay.

Detailed Protocol: Fluorogenic Protease Inhibition Assay

1. Materials and Reagents:

  • This compound

  • Protease of interest (e.g., Trypsin, Chymotrypsin, or a disease-relevant protease)

  • Fluorogenic protease substrate (e.g., a peptide substrate with an AMC or AFC fluorophore)

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like CaCl2 or ZnCl2 for metalloproteases)

  • DMSO (for compound dilution)

  • Positive control inhibitor (a known inhibitor of the target protease)

  • 384-well, black, flat-bottom assay plates

  • Automated liquid handling system

  • Fluorescence plate reader

2. Assay Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the 384-well assay plates.

    • Include wells with positive control inhibitor and DMSO-only (negative control).

  • Enzyme Preparation:

    • Prepare a working solution of the protease in the assay buffer at a concentration optimized for the linear range of the assay.

  • Substrate Preparation:

    • Prepare a working solution of the fluorogenic substrate in the assay buffer at its Km concentration or a concentration optimized for signal-to-background.

  • Assay Execution:

    • Dispense the protease solution into all wells of the assay plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by dispensing the substrate solution into all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over a specific time period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time. The excitation and emission wavelengths will depend on the fluorophore used.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the kinetic data or use the endpoint fluorescence values.

    • Normalize the data to the controls to determine the percent inhibition for each compound concentration.

    • Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition or a Z-score > 3).

    • For confirmed hits, perform dose-response experiments to determine the IC50 value.

Application Note 2: High-Throughput Screening for Antibacterial Activity

Scientific Rationale: The sulfonamide core is a key pharmacophore in sulfa drugs, which act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of bacteria. The structural similarity of this compound to these established antibacterial agents makes it a compelling candidate for screening against various bacterial strains.

Experimental Workflow: Bacterial Growth Inhibition HTS

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Plating Compound Plating (this compound and Controls) Inoculation Inoculation of Assay Plates with Bacterial Suspension Compound_Plating->Inoculation Culture_Prep Bacterial Culture Preparation (Log Phase) Culture_Prep->Inoculation Incubation Incubation at 37°C (18-24 hours) Inoculation->Incubation Viability_Assay Addition of Viability Reagent (e.g., Resazurin) Incubation->Viability_Assay Measurement Absorbance or Fluorescence Measurement Viability_Assay->Measurement MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Measurement->MIC_Determination

Caption: Workflow for a bacterial growth inhibition HTS assay.

Detailed Protocol: Broth Microdilution-Based Antibacterial Assay

1. Materials and Reagents:

  • This compound

  • Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • DMSO

  • Positive control antibiotic (e.g., ciprofloxacin, sulfamethoxazole)

  • Resazurin sodium salt solution (for viability assessment)

  • Sterile, 384-well, clear, flat-bottom microplates

  • Multichannel pipettes or automated liquid handlers

  • Plate reader capable of measuring absorbance at 600 nm and fluorescence (Ex/Em: 560/590 nm)

2. Assay Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Dispense the compound solutions into the 384-well plates. Include positive and negative controls.

  • Bacterial Inoculum Preparation:

    • Grow an overnight culture of the test bacteria.

    • Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add the bacterial inoculum to all wells of the assay plates containing the compounds.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Growth Assessment (Absorbance):

    • Measure the optical density (OD) at 600 nm to determine bacterial growth. The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents visible growth.

  • Viability Assessment (Fluorescence - Optional but Recommended):

    • Add resazurin solution to each well and incubate for an additional 1-4 hours.

    • Measure the fluorescence. Viable, metabolically active cells will reduce resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent). A lack of fluorescence indicates bacterial cell death or growth inhibition.

  • Data Analysis:

    • Determine the MIC value for this compound against each bacterial strain.

    • Calculate the percent inhibition of bacterial growth for each compound concentration compared to the DMSO control.

Conclusion and Future Directions

This compound presents a valuable scaffold for the discovery of novel enzyme inhibitors. The protocols outlined in this guide provide a solid foundation for initiating HTS campaigns targeting proteases and bacterial enzymes. Further exploration could involve screening this compound against other enzyme classes, such as kinases or sulfotransferases, where the sulfonamide and acetamide moieties can also form key interactions. Additionally, hit compounds identified from these primary screens can serve as starting points for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

References

  • PubChem. N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide. Available at: [Link].

  • PubChem. N-(2-(4-(aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide. Available at: [Link].

  • Herschhorn, A., Oz-Gleenberg, I., & Hizi, A. (2008). Mechanism of inhibition of HIV-1 reverse transcriptase by the novel broad-range DNA polymerase inhibitor N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide. Biochemistry, 47(1), 490-502.
  • Semantic Scholar. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Available at: [Link].

Sources

Application Notes and Protocols: Characterizing 4-(2-Acetylaminoethyl)benzenesulfonamide Using a Suite of Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role as a potent zinc-binding group. This structural motif is central to a class of drugs known as carbonic anhydrase inhibitors (CAIs).[1][2] Carbonic anhydrases (CAs) are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a critical role in regulating pH in various physiological and pathological processes.[3][4] Notably, certain CA isoforms, particularly the transmembrane CA IX and CA XII, are overexpressed in hypoxic solid tumors.[1][5] By inhibiting these enzymes, CAIs can disrupt the tumor's ability to manage the acidic microenvironment created by its high metabolic rate, leading to intracellular acidification, suppression of proliferation, and induction of apoptosis. This makes CA IX and XII highly validated targets for anticancer drug development.[2][5]

This document provides a comprehensive guide for the initial characterization of 4-(2-Acetylaminoethyl)benzenesulfonamide , a compound featuring the classic benzenesulfonamide moiety. Given its structure, it is hypothesized to act as a carbonic anhydrase inhibitor with potential downstream antiproliferative and cytotoxic effects on cancer cells.

We present a multi-tiered assay cascade designed to first confirm the compound's direct enzymatic inhibition of carbonic anhydrase, then to evaluate its impact on cancer cell viability, and finally to elucidate its mechanism of action regarding cell death. This workflow provides a robust framework for assessing the therapeutic potential of novel sulfonamide-based compounds.

Principle of the Assays

This protocol employs a logical three-stage approach to characterize the biological activity of 4-(2-Acetylaminoethyl)benzenesulfonamide:

  • Direct Enzyme Inhibition Assay: The primary biochemical activity is assessed using a cell-free colorimetric assay. This method measures the esterase activity of a purified human CA isozyme. The enzyme hydrolyzes a substrate, p-nitrophenyl acetate (pNPA), to produce the yellow-colored product p-nitrophenol, which can be quantified by absorbance.[3] The presence of an inhibitor, such as 4-(2-Acetylaminoethyl)benzenesulfonamide, will slow the rate of this reaction, allowing for the determination of its inhibitory potency (IC50).[6]

  • Cell Viability Assay: The overall effect of the compound on cellular health is quantified using the resazurin reduction assay.[7] Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells into the pink, highly fluorescent resorufin. The intensity of this signal is directly proportional to the number of viable cells, providing a robust method for assessing cytotoxicity.[8][9]

  • Apoptosis vs. Necrosis Assay: If the compound reduces cell viability, the mechanism of cell death is investigated using an Annexin V and Propidium Iodide (PI) co-staining assay, analyzed by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[10] This dual staining allows for the clear differentiation of healthy, early apoptotic, late apoptotic, and necrotic cell populations.[11]

Proposed Mechanism of Action

The following diagram illustrates the hypothesized signaling pathway for an effective benzenesulfonamide-based CAIX/XII inhibitor in a cancer cell context.

Carbonic_Anhydrase_Inhibition_Pathway Compound 4-(2-Acetylaminoethyl)benzenesulfonamide CAIX_XII Tumor-Associated Carbonic Anhydrase IX/XII Compound->CAIX_XII Inhibits H_ion_export Proton (H+) Export Blocked CAIX_XII->H_ion_export Catalyzes pH_in Intracellular pH Decreases (Acidification) H_ion_export->pH_in Leads to pH_out Extracellular pH Increases (Alkalinization) H_ion_export->pH_out Leads to Proliferation Inhibition of Cell Proliferation & Invasion pH_in->Proliferation Apoptosis Induction of Apoptosis pH_in->Apoptosis

Caption: Hypothesized mechanism of action for a CAIX/XII inhibitor.

Experimental Workflow

The following diagram outlines the logical progression of experiments to efficiently characterize the compound of interest.

Experimental_Workflow start Start: Compound Synthesis & Purification assay1 Protocol 1: Biochemical CA Inhibition Assay start->assay1 decision1 Is Compound a Potent CA Inhibitor? assay1->decision1 assay2 Protocol 2: Cell Viability Assay (e.g., Resazurin) decision1->assay2 Yes stop1 Stop or Re-evaluate (Low Target Potency) decision1->stop1 No decision2 Is Compound Cytotoxic? assay2->decision2 assay3 Protocol 3: Apoptosis Assay (Annexin V / PI) decision2->assay3 Yes stop2 Stop or Re-evaluate (Not Cell-Permeable or Inactive in Cells) decision2->stop2 No end Characterize Mechanism of Cell Death (Apoptosis vs. Necrosis) assay3->end

Caption: Decision-making workflow for compound characterization.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from standard methodologies for screening CA inhibitors.[6][12]

A. Materials and Reagents

Reagent Details
Human Carbonic Anhydrase Recombinant human CAII or CAIX (select based on research goals)
Assay Buffer 20 mM Tris-HCl, pH 7.5
CA Substrate p-Nitrophenyl Acetate (pNPA)
Compound Stock 10 mM 4-(2-Acetylaminoethyl)benzenesulfonamide in DMSO
Positive Control Acetazolamide (a known pan-CA inhibitor), 10 mM stock in DMSO

| Equipment | 96-well clear, flat-bottom plate; microplate reader (405 nm) |

B. Step-by-Step Protocol

  • Compound Preparation: Prepare a serial dilution series of 4-(2-Acetylaminoethyl)benzenesulfonamide and Acetazolamide in Assay Buffer. The final concentrations should typically range from 1 nM to 100 µM. Also, prepare a solvent control containing the same final percentage of DMSO as the highest compound concentration.

  • Plate Setup:

    • Enzyme Control (EC): 80 µL Assay Buffer + 10 µL Solvent Control.

    • Sample (S): 80 µL Assay Buffer + 10 µL of each compound dilution.

    • Positive Control (IC): 80 µL Assay Buffer + 10 µL of each Acetazolamide dilution.

    • Background Control (BC): 90 µL Assay Buffer (no enzyme).

  • Enzyme Addition: Add 10 µL of diluted CA enzyme solution to the EC, S, and IC wells. Do not add enzyme to the BC wells.

  • Incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 10 µL of pNPA substrate solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 30 minutes.

C. Data Analysis

  • For each well, calculate the rate of reaction (V = ΔAbs/Δt) from the linear portion of the kinetic curve.

  • Subtract the rate of the Background Control from all other readings.

  • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = (1 - (Rate_Sample / Rate_EnzymeControl)) * 100

  • Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assessment using Resazurin Assay

This protocol assesses the cytotoxic or cytostatic effects of the compound on a relevant cancer cell line (e.g., MDA-MB-231, known to express CAIX).[5][13]

A. Materials and Reagents

Reagent Details
Cell Line MDA-MB-231 (or other relevant cancer cell line)
Culture Medium DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
Compound Stock 10 mM 4-(2-Acetylaminoethyl)benzenesulfonamide in DMSO
Positive Control Doxorubicin or Staurosporine (known cytotoxic agents)
Resazurin Sodium Salt Stock solution of 0.15 mg/mL in sterile PBS, stored at -20°C

| Equipment | 96-well clear-bottom black plate; cell culture incubator; fluorescence plate reader (Ex/Em ~560/590 nm) |

B. Step-by-Step Protocol

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Scientist's Note: The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.[7]

  • Compound Treatment: The next day, prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (DMSO only) and "no-cell" control (medium only).

  • Incubation: Return the plate to the incubator for a defined period, typically 48 or 72 hours.

  • Resazurin Addition: Add 10 µL of the Resazurin stock solution to each well (including no-cell controls).

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic activity.

  • Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

C. Data Analysis

  • Subtract the average fluorescence of the "no-cell" control wells from all other readings.

  • Normalize the data to the vehicle control by calculating the percent viability: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay determines the mode of cell death induced by the compound.[14]

A. Materials and Reagents

Reagent Details
Cell Line & Culture Medium As in Protocol 2
Compound Treatment 4-(2-Acetylaminoethyl)benzenesulfonamide at concentrations around its IC50 and 5x IC50
Positive Control Staurosporine or Etoposide (known apoptosis inducers)
Annexin V-FITC Apoptosis Detection Kit Contains Annexin V-FITC, Propidium Iodide (PI), and 10x Binding Buffer

| Equipment | 6-well plates; flow cytometer |

B. Step-by-Step Protocol

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the vehicle (DMSO), the test compound at its IC50 and 5x IC50 values, and the positive control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture supernatant from each well, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with their corresponding supernatant. This step is crucial to ensure all cells are collected for analysis.[11]

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Cell Staining:

    • Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1x Binding Buffer to each tube. Do not wash the cells after staining. Keep samples on ice and analyze within one hour.

C. Data Analysis and Interpretation

  • Analyze the samples on a flow cytometer, collecting signals for FITC (Annexin V) and PI.

  • Use unstained, Annexin V-only, and PI-only stained cells to set up proper compensation and gates.

  • Generate a quadrant plot for each sample:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[10]

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (due to primary necrosis/damage).

  • Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death induced by 4-(2-Acetylaminoethyl)benzenesulfonamide.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Paguigan, N. D., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2349, 15-26. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Shanmugam, V., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Shanmugam, V., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]

  • Uno, T., et al. (2004). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 3(10), 1323-1332. Retrieved from [Link]

  • Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1999-2012. Retrieved from [Link]

  • Renner, L., et al. (2021). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. ACS Applied Materials & Interfaces, 13(49), 58403-58412. Retrieved from [Link]

  • Renner, L., et al. (2021). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. ACS Applied Materials & Interfaces, 13(49), 58403-58412. Retrieved from [Link]

  • Wikipedia. (n.d.). Biosensor. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Noha, S. M., et al. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. Bioorganic & Medicinal Chemistry, 24(13), 3058-3065. Retrieved from [Link]

  • Ceruso, M., et al. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 499-505. Retrieved from [Link]

  • Kumar, R., et al. (2017). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. Journal of Medicinal Chemistry, 60(6), 2345-2360. Retrieved from [Link]

  • Güleç, Ö., et al. (2022). Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Journal of Molecular Structure, 1254, 132371. Retrieved from [Link]

  • Türkeş, C., et al. (2022). Biological activity and molecular docking studies of some N-phenylsulfonamides against cholinesterases and carbonic anhydrase isoenzymes. Journal of Molecular Recognition, 35(10), e2982. Retrieved from [Link]

  • De Vita, D., et al. (2022). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC Medicinal Chemistry, 13(5), 589-598. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • El-Sayed, M. T., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1018-1031. Retrieved from [Link]

  • Anonymous. (1999). Drug targets cellular enzyme. AIDS Patient Care and STDs, 13(4), 247-248. Retrieved from [Link]

  • Kuramasu, A., et al. (1993). [Molecular biology of L-histidine decarboxylase]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 102(4), 211-218. Retrieved from [Link]

  • Falus, A., et al. (1998). Histidine decarboxylase in peripheral lymphocytes of healthy individuals and chronic lymphoid leukemia patients. Inflammation Research, 47 Suppl 1, S64-S65. Retrieved from [Link]

  • Sánchez-Jiménez, F., et al. (2009). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. British Journal of Pharmacology, 157(1), 14-23. Retrieved from [Link]

Sources

Application Notes and Protocols: N-p-Sulfamoylphenethyl-acetamide for Inhibiting Carbonic Anhydrase Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the application of N-p-Sulfamoylphenethyl-acetamide as a potent inhibitor of carbonic anhydrase (CA) activity. Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial to fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] Dysregulation of CA activity is implicated in a range of pathologies such as glaucoma, cancer, and neurological disorders, making them a significant therapeutic target.[3][4] N-p-Sulfamoylphenethyl-acetamide belongs to the sulfonamide class of inhibitors, which anchor to the zinc ion in the CA active site, effectively blocking its catalytic function. This document provides an in-depth overview of the inhibitor, its mechanism of action, and detailed, field-proven protocols for quantifying its inhibitory effects on various CA isoforms. We present the gold-standard stopped-flow CO2 hydration assay for kinetic analysis and a simplified colorimetric esterase assay for high-throughput screening, enabling researchers to effectively integrate this compound into their drug discovery and development workflows.

Introduction to Carbonic Anhydrases and the Role of N-p-Sulfamoylphenethyl-acetamide

The Carbonic Anhydrase Enzyme Family

Carbonic anhydrases (CAs, EC 4.2.1.1) are zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In humans, there are 15 known α-CA isoforms, each with distinct tissue distribution and subcellular localization, which allows them to participate in a wide array of physiological processes.[1] For example, CA II is a ubiquitous cytosolic isoform, while CA IX and XII are transmembrane proteins often overexpressed in hypoxic tumors.[4] The diverse roles of these isoforms have made them attractive targets for therapeutic intervention in various diseases.

N-p-Sulfamoylphenethyl-acetamide: A Sulfonamide-Based Inhibitor

N-p-Sulfamoylphenethyl-acetamide is a member of the well-established class of aromatic sulfonamide inhibitors of carbonic anhydrase. The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore, coordinating to the Zn²⁺ ion at the enzyme's active site and displacing a zinc-bound water molecule or hydroxide ion essential for catalysis. This binding effectively obstructs the entry of CO₂ substrate, leading to potent inhibition of the enzyme. The phenethyl-acetamide moiety of the molecule can be modified—a strategy known as the "tail approach"—to achieve selective inhibition of different CA isoforms by exploiting subtle differences in their active site topographies.[5][6]

Mechanism of Inhibition

The inhibitory action of N-p-Sulfamoylphenethyl-acetamide on carbonic anhydrase is a classic example of zinc-binding inhibition. The deprotonated sulfonamide nitrogen forms a coordinate bond with the catalytic zinc ion, mimicking the transition state of the CO₂ hydration reaction. This stable interaction prevents the enzyme from cycling through its catalytic mechanism.

Below is a diagram illustrating the proposed inhibitory mechanism.

G cluster_0 CA Active Site Zn(II) Zn²⁺ His1 His His1->Zn(II) His2 His His2->Zn(II) His3 His His3->Zn(II) H2O H₂O H2O->Zn(II) Inhibitor N-p-Sulfamoylphenethyl-acetamide (-SO₂NH₂) Inhibitor->Zn(II) Binding

Caption: Zinc-binding inhibition of Carbonic Anhydrase.

Materials and Reagents

Inhibitor and Enzyme
  • N-p-Sulfamoylphenethyl-acetamide: (CAS: 41472-49-5) Source from a reputable chemical supplier. Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[7]

  • Recombinant Human Carbonic Anhydrase Isoforms (e.g., hCA I, II, IX, XII): Purified enzyme is required. Store according to the manufacturer's instructions.

Reagents for Stopped-Flow CO₂ Hydration Assay
  • Buffer: HEPES or TRIS buffer (e.g., 20 mM, pH 7.4).

  • pH Indicator: Phenol Red or other suitable indicator with a pKa near the assay pH.

  • CO₂-Saturated Water: Prepare by bubbling pure CO₂ gas through ice-cold deionized water for at least 30 minutes prior to and during the experiment.[8]

  • Reference Inhibitor (Optional): Acetazolamide (AAZ) for comparison.

Reagents for Colorimetric Esterase Assay
  • Assay Buffer: (e.g., 40 mL, pH 7.5).

  • Substrate: 4-Nitrophenyl acetate (p-NPA).

  • Positive Control: Purified CA enzyme.

  • Inhibitor: Acetazolamide can be used as a reference inhibitor.[9]

Experimental Protocols

Protocol 1: Stopped-Flow CO₂ Hydration Assay (Gold Standard)

This method measures the initial rate of the CO₂ hydration reaction by monitoring the pH change via a pH indicator. A stopped-flow instrument is required for its ability to rapidly mix reactants and monitor the reaction in milliseconds.[10][11]

Workflow Diagram:

G prep 1. Prepare Solutions - Enzyme + Indicator in Buffer - CO₂-Saturated Water - Inhibitor Dilutions load 2. Load Syringes Syringe A: CO₂-Saturated Water Syringe B: Enzyme + Indicator ± Inhibitor prep->load mix 3. Rapid Mixing Initiate stopped-flow run to mix Syringe A and B load->mix measure 4. Monitor Absorbance Record absorbance change of pH indicator over time (ms) mix->measure analyze 5. Data Analysis Calculate initial reaction rates. Determine IC₅₀ and Kᵢ values. measure->analyze

Sources

Application Note: High-Throughput Dose-Response Analysis of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide for Potency and Mechanism-of-Action Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of novel chemical entities is a cornerstone of modern drug discovery. A critical step in this process is the quantitative determination of a compound's biological activity through dose-response analysis. This application note provides a comprehensive guide and detailed protocols for characterizing the inhibitory potency of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide , an investigational compound belonging to the sulfonamide class of molecules. We present field-proven methodologies for conducting both biochemical enzyme inhibition assays and subsequent cell-based potency assessments. The protocols are designed as self-validating systems, incorporating essential controls and quality checks. Furthermore, this guide details the principles of data normalization, nonlinear regression analysis for IC50 determination, and the interpretation of key curve parameters, empowering researchers to generate robust, reliable, and decision-driving data.

Introduction: The Imperative of Quantitative Potency Assessment

This compound (PubChem CID: 745994) is a sulfonamide-containing small molecule with potential therapeutic applications.[1] The sulfonamide moiety is a well-established pharmacophore found in a wide range of clinically successful drugs, including carbonic anhydrase inhibitors and antibacterials. To evaluate the therapeutic potential of a novel compound like this, its interaction with a biological target must be quantified with high precision.

The dose-response curve is the fundamental tool for this characterization.[2] It graphically depicts the relationship between the concentration of a drug and the magnitude of its effect on a biological system.[2][3] From this curve, we derive the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency.[4][5] A lower IC50 value indicates a more potent compound, as less of it is required to achieve a 50% reduction in a specific biological process.[5]

This guide is structured to walk researchers through the entire workflow, from initial biochemical screening against a purified enzyme target to validation in a more physiologically relevant cellular context.[6][7] Adherence to these protocols will ensure the generation of high-quality data suitable for lead optimization and further drug development efforts.

Part I: Biochemical Potency via Enzyme Inhibition Assay

The first step in characterizing a new inhibitor is typically an in vitro biochemical assay using a purified enzyme.[8] This approach offers a clean, controlled system to measure the direct interaction between the compound and its target, free from the complexities of a cellular environment like membrane permeability and off-target effects.[6]

Principle of the Assay

This protocol describes a generic absorbance-based enzyme inhibition assay. The principle is straightforward: an enzyme catalyzes the conversion of a non-colored substrate to a colored product. The rate of product formation, measured as an increase in absorbance over time, is directly proportional to enzyme activity. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction. By measuring the reaction rate across a range of inhibitor concentrations, we can generate a dose-response curve.[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition & Analysis prep_compound 1. Prepare Compound Serial Dilutions (10-point, 3-fold) add_compound 3. Add Compound Dilutions, Controls (0% & 100% Inhibition) prep_compound->add_compound prep_reagents 2. Prepare Assay Buffer, Enzyme, and Substrate Solutions add_enzyme 4. Add Enzyme Solution (Pre-incubate if necessary) prep_reagents->add_enzyme add_compound->add_enzyme 2 µL compound add_substrate 5. Initiate Reaction by Adding Substrate add_enzyme->add_substrate 50 µL enzyme read_plate 6. Read Absorbance (Kinetic Mode) on Plate Reader add_substrate->read_plate 50 µL substrate calc_rate 7. Calculate Initial Velocity (V₀) for each well read_plate->calc_rate normalize 8. Normalize Data to Controls (% Inhibition) calc_rate->normalize plot_curve 9. Plot % Inhibition vs. [Log Inhibitor] normalize->plot_curve fit_curve 10. Perform Nonlinear Regression (4PL Model) to Determine IC50 plot_curve->fit_curve

Caption: Workflow for a typical biochemical enzyme inhibition assay.

Materials and Reagents
  • Compound: this compound (powder)

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), cell culture grade

  • Enzyme: Purified target enzyme of interest (e.g., a hydrolase, kinase)

  • Substrate: Corresponding chromogenic substrate

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., 50 mM Tris-HCl, pH 7.5)

  • Positive Control: A known inhibitor of the target enzyme

  • Equipment:

    • 384-well or 96-well clear, flat-bottom microplates

    • Calibrated multichannel pipettes

    • Microplate reader with kinetic absorbance reading capabilities

    • Data analysis software (e.g., GraphPad Prism)

Detailed Protocol: Biochemical IC50 Determination

This protocol must be a self-validating system. The inclusion of 0% and 100% inhibition controls is non-negotiable as they are essential for data normalization.[10]

  • Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution:

    • In a separate 96-well plate (the "compound plate"), perform a 10-point, 3-fold serial dilution of the compound stock in 100% DMSO. This will create a wide concentration range to define the top and bottom plateaus of the curve.[11][12]

    • Expert Insight: Starting with a high concentration (e.g., 100 µM) is common. The final DMSO concentration in the assay well should be kept constant and low (typically ≤1%) to avoid solvent-induced enzyme inhibition.

  • Assay Plate Setup:

    • Transfer 1 µL of each compound dilution from the compound plate to the corresponding wells of the final 384-well assay plate in triplicate.

    • 100% Activity Control (0% Inhibition): Add 1 µL of 100% DMSO to at least 8 wells. This defines the 'Top' of the curve.

    • 0% Activity Control (100% Inhibition): Add 1 µL of a known, potent inhibitor (positive control) or buffer without enzyme to at least 8 wells. This defines the 'Bottom' of the curve.

  • Enzyme Addition: Add 50 µL of the enzyme solution (diluted in assay buffer to its optimal concentration) to all wells except the "no enzyme" blanks.

  • Pre-incubation (Optional but Recommended): Incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts, which is critical for time-dependent or slow-binding inhibitors.

  • Reaction Initiation: Add 50 µL of the substrate solution (diluted in assay buffer) to all wells to start the reaction. The final volume is now 101 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to the appropriate temperature. Measure the absorbance at the product's λmax every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Average the V₀ from the triplicate wells.

    • Normalize the data to percent inhibition using the following formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_min_control) / (V₀_max_control - V₀_min_control)) where V₀_max_control is the average rate of the 100% activity (DMSO) wells and V₀_min_control is the average rate of the 0% activity wells.

Part II: Cellular Potency Assessment

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can enter a cell and inhibit its target in a complex, physiological environment.[6][13] Discrepancies between biochemical and cellular IC50 values can provide valuable insights into a compound's properties, such as cell permeability or susceptibility to efflux pumps.[6]

Principle of the Assay

This protocol uses a common cell viability assay (e.g., CellTiter-Glo®) as a downstream readout of target inhibition. It assumes that inhibition of the target enzyme leads to a reduction in cellular proliferation or induces cytotoxicity. The assay measures intracellular ATP levels, which correlate with the number of metabolically active, viable cells.

Detailed Protocol: Cell-Based IC50 Determination
  • Cell Seeding: Seed a cancer cell line known to be dependent on the target enzyme's pathway into a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well).[5] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (DMSO only) and "no cell" (medium only) wells.

  • Incubation: Incubate the cells with the compound for 72 hours. This duration should be optimized based on the cell line's doubling time.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to percent viability using the formula: % Viability = 100 * (Signal_compound - Signal_no_cell) / (Signal_vehicle - Signal_no_cell)

    • Convert % Viability to % Inhibition (100 - % Viability).

Part III: Data Interpretation and Curve Fitting

Nonlinear Regression Analysis

Once the normalized data is obtained, the IC50 value is determined by fitting the dose-response data to a nonlinear regression model.[3][14] The most common model is the four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve with a variable slope.[15][16]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Y: Percent Inhibition

  • X: Logarithm of the inhibitor concentration

  • Top: The upper plateau of the curve (should be constrained to ~100%)

  • Bottom: The lower plateau of the curve (should be constrained to ~0%)

  • LogIC50: The log of the concentration that gives a response halfway between Top and Bottom.

  • HillSlope: Describes the steepness of the curve.

Software such as GraphPad Prism is the industry standard for this analysis.[14][15][17]

Interpreting the Results
ParameterHypothetical Biochemical ValueHypothetical Cellular ValueInterpretation & Significance
IC50 150 nM1.2 µMThe IC50 is the primary measure of potency.[4] A low nanomolar value in the biochemical assay indicates strong direct target engagement. The higher cellular IC50 (a rightward shift) is common and may suggest moderate cell permeability or engagement of cellular resistance mechanisms.
Hill Slope -1.1-0.9A Hill Slope of approximately -1.0 suggests a standard 1:1 binding interaction between the inhibitor and a single enzyme site. Slopes significantly different from -1.0 can indicate complex mechanisms like cooperativity or potential assay artifacts.[18]
R² (Goodness of Fit) 0.9920.985The R-squared value indicates how well the regression model fits the data. Values >0.95 are generally considered a good fit.
Conceptual Diagram of Enzyme Inhibition

This diagram illustrates the fundamental difference between competitive and non-competitive inhibition, which can be elucidated through more advanced mechanism-of-action studies that vary substrate concentration.[19]

Inhibition cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Enzyme S1 Substrate S1->E1 Binds to Active Site I1 Inhibitor I1->E1 Competes for Active Site L1 IC50 increases with higher substrate concentration. E2 Enzyme S2 Substrate S2->E2 Binds to Active Site I2 Inhibitor I2->P2 Binds to Allosteric Site P2->E2

Caption: Modes of reversible enzyme inhibition.

Conclusion

This application note provides a robust framework for the initial characterization of this compound or any novel small molecule inhibitor. By systematically applying standardized biochemical and cell-based assays, researchers can reliably determine compound potency (IC50) and gain early insights into its drug-like properties. The rigorous data analysis methods described herein are essential for building the confidence required to advance a compound through the drug discovery pipeline.

References

  • Mastering Dose-Response Curves: A Guide to Non-Linear Regression in GraphPad Prism. GraphPad. [Link]

  • Example: Global nonlinear regression (dose-response curves). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. NIH National Center for Biotechnology Information. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]

  • Guidelines for accurate EC50/IC50 estimation. Journal of Pharmaceutical Statistics. [Link]

  • Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. BellBrook Labs. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Dose-Response Analysis with GraphPad Prism: Step-by-Step Guide. Studylib. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH National Center for Biotechnology Information. [Link]

  • Determination of Kinase Inhibitor Potencies in Cell Extracts by Competition Binding Assays and Isobaric Mass Tags. Springer Nature Experiments. [Link]

  • How to Perform a Dose-Response Analysis. GraphPad. [Link]

  • (PDF) Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Cell-Based Potency Assays. BioAgilytix. [Link]

  • Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. [Link]

  • Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications. [Link]

  • What is an Inhibition Assay? Biobide Blog. [Link]

  • Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]

  • Dose-response Curve Analysis; Modified EM Algorithm. D-Scholarship@Pitt. [Link]

  • N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide. PubChem. [Link]

  • Drug Testing. NIH National Center for Biotechnology Information. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. NIH National Center for Biotechnology Information. [Link]

  • Clinical Drug Testing. NIH National Center for Biotechnology Information. [Link]

  • Mechanism of Action Assays for Enzymes. NIH National Center for Biotechnology Information. [Link]

  • What Is A Dose-response Curve? The Friendly Statistician - YouTube. [Link]

Sources

Application Notes and Protocols: Crystallization of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide is a sulfonamide-containing compound with significant interest in pharmaceutical research and drug development.[1] Its molecular structure, featuring both hydrogen bond donors (the sulfonamide and amide groups) and acceptors, suggests a high propensity for forming well-ordered crystalline lattices.[2][3] Elucidating the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship (SAR), identifying potential polymorphs, and ensuring the quality and stability of active pharmaceutical ingredients (APIs).[4][5] Regulatory bodies often require a thorough characterization of the crystalline form of a drug substance to prevent issues related to bioavailability and stability.[4]

This guide provides a comprehensive, experience-driven approach to obtaining X-ray quality single crystals of this compound. We will move beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to troubleshoot and adapt these protocols to their specific laboratory conditions and sample characteristics. The methodologies described herein are designed to be self-validating, emphasizing careful control over the critical process of achieving supersaturation.[6][7][8]

Foundational Principles: The Path to a Single Crystal

The journey from a soluble compound to a diffraction-quality crystal is a carefully controlled thermodynamic process. The primary goal is to guide the system from a subsaturated state, through the saturation limit, and into a metastable zone where nucleation and subsequent crystal growth can occur in a slow and controlled manner.[6] Rapidly crashing a compound out of solution by drastic changes in temperature or solvent composition will almost invariably lead to a polycrystalline powder or an amorphous solid, unsuitable for single-crystal X-ray diffraction.[9] Patience and minimal disturbance are key virtues in crystal growing.[10]

The choice of solvent is arguably the most critical factor.[11][12] An ideal solvent or solvent system will exhibit moderate solubility for the compound of interest.[10] If solubility is too high, achieving the necessary supersaturation for crystallization becomes difficult.[11] Conversely, if solubility is too low, an insufficient amount of material will be in solution to form crystals of adequate size. For this compound, a molecule with both polar and non-polar characteristics, a screening of various solvents with differing polarities is the logical first step.

Materials and Methods

Materials
  • This compound (Purity >98%)

  • HPLC-grade solvents (Acetone, Acetonitrile, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), n-Heptane, Toluene)

  • Glass vials (e.g., 4 mL, 20 mL scintillation vials)

  • NMR tubes

  • Pasteur pipettes

  • Syringes and syringe filters (0.22 µm)

  • Parafilm® or aluminum foil

  • Crystallization dishes or beakers

  • Controlled temperature bath or refrigerator/freezer

Equipment
  • Hot plate with stirring capability

  • Vortex mixer

  • Sonicator

  • Microscope (for crystal inspection)

Experimental Protocols

Prior to initiating crystallization experiments, it is crucial to perform a preliminary solubility assessment. This involves testing the solubility of a small amount of this compound in a range of solvents to identify "good" solvents (high solubility) and "poor" or "anti-solvents" (low to no solubility).[13] This information is vital for selecting the appropriate crystallization technique.

Protocol 1: Slow Evaporation of a Single Solvent

This is often the simplest and most successful method for obtaining high-quality crystals.[9][14][15] It relies on the gradual removal of the solvent to increase the concentration of the solute to the point of supersaturation.[6]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., acetone, ethanol, or acetonitrile) at room temperature. Ensure all solid material is dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean crystallization vessel (e.g., a small vial or beaker). This step is critical to remove any particulate matter that could act as unwanted nucleation sites.[10][15]

  • Evaporation Control: Cover the vessel with parafilm or aluminum foil and puncture a few small holes to allow for slow solvent evaporation.[14][15] The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.[14][15]

  • Monitoring: Observe the vessel periodically over several days to weeks for the formation of crystals. Avoid disturbing the vessel during this time.[12]

Causality: The slow rate of evaporation ensures that the solution enters the metastable zone gradually, promoting the formation of a limited number of nuclei that can then grow into larger, well-ordered single crystals.[6]

Protocol 2: Slow Cooling Crystallization

This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[4][5][16]

Step-by-Step Methodology:

  • Saturated Solution at Elevated Temperature: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or a mixture like ethanol/water) at an elevated temperature (near the solvent's boiling point).[11][14]

  • Hot Filtration: If any undissolved material remains, perform a hot filtration to remove it.

  • Controlled Cooling: Place the hot, saturated solution in an insulated container (e.g., a Dewar flask filled with hot water or an oil bath that is allowed to cool slowly to room temperature) to minimize the cooling rate.[9][14]

  • Low-Temperature Incubation: Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to further decrease the solubility and promote crystal growth.[14]

  • Crystal Harvesting: Once crystals have formed, they should be harvested promptly while still in the mother liquor to prevent solvent evaporation from the crystal lattice, which can degrade crystal quality.[14]

Protocol 3: Vapor Diffusion

Vapor diffusion is a highly effective technique, particularly when only small amounts of the compound are available.[11] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[6][18]

Step-by-Step Methodology:

  • Inner Vial Preparation: Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane or THF) in a small, open vial.

  • Outer Chamber Setup: Place this inner vial inside a larger, sealable container (e.g., a beaker or jar) that contains a pool of a volatile anti-solvent in which the compound is insoluble (e.g., n-heptane or diethyl ether).[12]

  • System Sealing: Seal the outer container tightly.

  • Diffusion and Crystallization: The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.[18] This gradual change in solvent composition reduces the solubility of the compound, leading to crystallization.

Causality: The slow, controlled introduction of the anti-solvent via the vapor phase ensures a gradual approach to supersaturation, which is ideal for the growth of high-quality single crystals.[6]

Protocol 4: Solvent-Anti-Solvent Layering (Liquid-Liquid Diffusion)

This method relies on the slow diffusion of an anti-solvent into a solution of the compound at the interface between the two liquids.[7][13]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a concentrated solution of the compound in a "good," dense solvent (e.g., dichloromethane) in a narrow vessel like a test tube or NMR tube.[13]

  • Layering the Anti-Solvent: Carefully and slowly layer a less dense, miscible anti-solvent (e.g., n-heptane) on top of the solution, taking care not to disturb the interface.[11][19] A syringe or pipette can be used to gently run the anti-solvent down the side of the tube.[18]

  • Incubation: Seal the tube and leave it undisturbed. Crystals will typically form at the interface of the two solvents.

Causality: The slow diffusion between the two solvent layers gradually creates a region of supersaturation at the interface, promoting the growth of crystals. The narrow diameter of the tube helps to maintain a stable interface and slow down the diffusion process.

Data Presentation and Visualization

Table 1: Recommended Solvent Systems and Crystallization Parameters
Crystallization Method"Good" SolventAnti-SolventTemperature (°C)Expected TimeframeNotes
Slow EvaporationAcetone, Ethanol, AcetonitrileN/ARoom TemperatureDays to WeeksSimple and often effective.[14][15] Control evaporation rate carefully.
Slow CoolingEthanol, MethanolWater (optional)From 60 to 41-3 DaysEffective for compounds with temperature-dependent solubility.[4][5]
Vapor DiffusionDichloromethane, THFn-Heptane, Diethyl EtherRoom TemperatureDays to WeeksExcellent for small sample quantities.[11]
Solvent LayeringDichloromethanen-HeptaneRoom Temperature1-7 DaysRequires careful layering to create a distinct interface.[13]
Diagrams

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Analysis Compound This compound Solvent Solvent Selection Compound->Solvent Dissolution Dissolution Solvent->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration SlowEvap Slow Evaporation Filtration->SlowEvap Induce Supersaturation SlowCool Slow Cooling Filtration->SlowCool Induce Supersaturation VaporDiff Vapor Diffusion Filtration->VaporDiff Induce Supersaturation Layering Solvent Layering Filtration->Layering Induce Supersaturation Crystals Single Crystals SlowEvap->Crystals Crystal Growth SlowCool->Crystals Crystal Growth VaporDiff->Crystals Crystal Growth Layering->Crystals Crystal Growth XRD X-ray Diffraction Crystals->XRD

Caption: Schematic of a typical vapor diffusion setup for crystallization.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is undersaturated.- Solvent is too "good."<[11]br>- Insufficient time.- Allow more solvent to evaporate.- Try a different solvent or solvent/anti-solvent system.- Be patient; crystallization can take weeks. [6]
Formation of Oil - Compound is too soluble in the chosen solvent.<[11]br>- Supersaturation was achieved too quickly.- Use a less effective solvent.- Slow down the process (e.g., reduce the rate of evaporation or cooling).- Try layering with an anti-solvent.
Formation of Powder or Small Needles - Too many nucleation sites.<[10]br>- Supersaturation was achieved too rapidly. [9]- Ensure the solution is filtered to remove dust.- Use a cleaner, smoother vessel (e.g., an NMR tube).<[9]br>- Slow down the crystallization process.
Poor Crystal Quality - Rapid crystal growth.- Vibrations or disturbances.- Slow down the rate of supersaturation.- Move the experiment to a quiet, undisturbed location. [10][14]

Conclusion

Obtaining single crystals of this compound suitable for X-ray diffraction is an achievable goal through the systematic application of fundamental crystallization principles. The key to success lies in the careful selection of solvents and the meticulous control over the rate at which supersaturation is achieved. By employing techniques such as slow evaporation, slow cooling, vapor diffusion, and solvent layering, researchers can effectively navigate the path to high-quality single crystals. This application note serves as a detailed guide, providing both the procedural steps and the scientific rationale necessary to empower researchers in their structural elucidation efforts, ultimately contributing to the advancement of drug development.

References

  • Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]

  • The Slow Evaporation Method. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • How to grow crystals for X-ray crystallography. International Union of Crystallography (IUCr). Available at: [Link]

  • Crystallisation in pharmaceutical processes. BIA. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Crystal Growing Tips. University of Florida Center for Xray Crystallography. Available at: [Link]

  • How to grow crystals for X-ray crystallography. PubMed. Available at: [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]

  • Some Tricks for the Single Crystal Growth of Small Molecules. CDIFX. Available at: [Link]

  • Growing Crystals for X-ray Diffraction Analysis. JoVE. Available at: [Link]

  • What is Cooling Crystallization? YouTube. Available at: [Link]

  • Understanding the Importance of Crystallization Processes. Contract Pharma. Available at: [Link]

  • Growing Crystals. MIT. Available at: [Link]

  • N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide. PubChem. Available at: [Link]

  • N-(2-(4-(aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide. PubChem. Available at: [Link]

  • Growth and characterization of sulphamic acid single crystals grown by Sanakaranarayanan‐Ramasamy (SR) method. ResearchGate. Available at: [Link]

  • Guide to Growing a Single Crystal. MIT OpenCourseWare. Available at: [Link]

  • N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-2-(4-hydroxy-phenyl)acetamide. ResearchGate. Available at: [Link]

  • N4-Acetylsulfanilamide. PubChem. Available at: [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenyl-sulfan-yl)acetamide. PubMed. Available at: [Link]

  • Acetamide, N-[4-(aminosulfonyl) phenylJ-; C8H10N203S; [121-61-9J (2) Water. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]- NIST Chemistry WebBook. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

Application Notes & Protocol: Solubilization of 4-(2-Acetylaminoethyl)benzenesulfonamide for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context

4-(2-Acetylaminoethyl)benzenesulfonamide, also known as N-[2-(4-sulfamoylphenyl)ethyl]acetamide, is a synthetic organic compound belonging to the sulfonamide class.[1][2] The presence of the benzenesulfonamide moiety suggests potential bioactivity, as this chemical scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, including carbonic anhydrase inhibitors and antibacterial drugs. Researchers in oncology, neuroscience, and infectious disease may utilize this compound to investigate novel therapeutic pathways.

Given its molecular structure—a polar sulfonamide group combined with a moderately non-polar acetylated ethylamine chain—its solubility in aqueous solutions like cell culture media is expected to be limited. Therefore, proper solubilization is a critical prerequisite for obtaining accurate, reproducible, and meaningful results in in vitro cell-based experiments. This document provides a comprehensive, field-proven protocol for the effective dissolution and preparation of 4-(2-Acetylaminoethyl)benzenesulfonamide for use in cell culture applications.

Compound Specifications & Physicochemical Profile

A foundational understanding of the compound's properties is essential for designing a robust dissolution protocol. The key identifiers and computed physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name N-[2-(4-sulfamoylphenyl)ethyl]acetamidePubChem[1]
Synonyms 4-(2-Acetylaminoethyl)benzenesulfonamideSunway Pharm Ltd.[2]
CAS Number 41472-49-5PubChem[1]
PubChem CID 100143PubChem[1]
Molecular Formula C₁₀H₁₄N₂O₃SPubChem[1]
Molecular Weight 242.30 g/mol PubChem[1]
XLogP3 (Computed) 0.1PubChem[1]
Appearance Assumed to be a solid powderGeneral Knowledge

Note: The XLogP3 value of 0.1 suggests a relatively balanced hydrophilic-lipophilic character, but empirical testing is always recommended as solubility in polar aprotic solvents like DMSO is often superior for compounds of this class.

The Causality of Solvent Selection: Why DMSO is the Gold Standard

For many powdered, water-insoluble or poorly soluble organic compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[3][4][5] The rationale is threefold:

  • Exceptional Solvating Power: As a polar aprotic solvent, DMSO can effectively disrupt the crystal lattice of organic solids and solvate a wide range of molecules that are intractable in aqueous media.[4]

  • Miscibility with Water: DMSO is fully miscible with water and cell culture media. This property is crucial as it allows a concentrated DMSO stock solution to be diluted into the final aqueous assay medium without phase separation.[6]

  • Established Cytotoxicity Profile: The effects of DMSO on most cell lines are well-documented. While toxic at higher concentrations, most cell lines tolerate a final concentration of 0.1% to 0.5% DMSO without significant impact on viability or function.[3][7] This creates a reliable experimental window.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration stock solution. This is the cornerstone of accurate and reproducible dosing in cell culture. The principle is to create a concentrated, sterile stock that can be serially diluted to achieve the desired final working concentration, thereby minimizing the final solvent concentration in the culture wells.

Materials Required
  • 4-(2-Acetylaminoethyl)benzenesulfonamide powder (CAS: 41472-49-5)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath type, recommended)

  • Sterile 0.22 µm syringe filters (DMSO-compatible, e.g., PTFE membrane)

  • Sterile syringes

  • Sterile, light-protective cryovials for aliquoting

Step-by-Step Dissolution Procedure
  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 242.30 g/mol × 1000 mg/g = 2.423 mg

  • Weighing: Accurately weigh out ~2.5 mg of 4-(2-Acetylaminoethyl)benzenesulfonamide powder and place it into a sterile microcentrifuge tube or vial. Record the exact mass.

  • Solvent Addition: Based on the exact mass recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (mL) = [Mass (mg) / 242.30 ( g/mol )] / 10 (mmol/L)

    • Example: If 2.50 mg was weighed, Volume = (2.50 / 242.30) / 10 = 1.032 mL of DMSO.

    • Add the calculated volume of anhydrous, cell culture-grade DMSO to the tube.

  • Solubilization:

    • Tightly cap the tube and vortex vigorously for 2-3 minutes.

    • Visually inspect the solution. If any particulate matter remains, place the tube in a water bath sonicator for 10-15 minutes. Sonication provides energy to break up compound aggregates and facilitate dissolution.

    • Re-inspect the solution to ensure it is clear and free of any visible precipitate.

  • Sterile Filtration (Critical Step):

    • To ensure the sterility of the stock solution for cell culture use, it must be filtered.

    • Aseptically attach a sterile 0.22 µm PTFE syringe filter to a new sterile syringe.

    • Draw the DMSO stock solution into the syringe.

    • Carefully dispense the solution through the filter into a sterile, light-protective cryovial. This step removes any potential microbial contaminants or undissolved micro-particulates.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials.

    • Causality: Aliquoting is crucial to prevent the degradation that can occur with repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.

    • Store the aliquots at -20°C for short-to-medium term storage (months) or at -80°C for long-term storage (years).

Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of the protocol described above.

G cluster_prep Preparation cluster_sol Solubilization cluster_final Final Processing calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound calc->weigh 2.423 mg for 1 mL add_dmso 3. Add Anhydrous DMSO weigh->add_dmso Adjust volume to exact mass vortex 4. Vortex Vigorously add_dmso->vortex sonicate 5. Sonicate (if needed) vortex->sonicate If particulates remain inspect 6. Visual Inspection (Ensure Clarity) vortex->inspect sonicate->inspect filter 7. Sterile Filter (0.22 µm PTFE) inspect->filter aliquot 8. Aliquot filter->aliquot store 9. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a sterile 10 mM stock solution of 4-(2-Acetylaminoethyl)benzenesulfonamide.

Protocol for Preparing Working Solutions in Cell Culture

This protocol describes the dilution of the 10 mM DMSO stock into cell culture medium for treating cells.

Procedure
  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature. Keep the vial capped.

  • Pre-warm Medium: Ensure the complete cell culture medium (e.g., DMEM with 10% FBS) is pre-warmed to 37°C.

  • Serial Dilution: It is highly recommended to perform an intermediate dilution to ensure accurate pipetting and homogenous mixing.

    • Example for a 10 µM final concentration:

      • Step A (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed medium. This creates a 10 µM working solution. Mix thoroughly by gentle pipetting.

      • Step B (Final Application): Add the desired volume of this 10 µM working solution to your cell culture wells.

  • DMSO Vehicle Control: It is imperative to include a vehicle control in every experiment. This control group should be treated with the same final concentration of DMSO as the experimental groups.

    • Example: If your final drug concentration requires a 1:1000 dilution of the stock (0.1% DMSO), the vehicle control wells must receive a 1:1000 dilution of pure DMSO in medium.

Critical Consideration: Final DMSO Concentration

The final concentration of DMSO in the culture medium should be kept to the absolute minimum required for compound solubility, typically not exceeding 0.5% (v/v) .[3][7] For sensitive or primary cell lines, a final concentration of ≤ 0.1% is strongly advised.[5] Exceeding these limits can lead to solvent-induced cytotoxicity, altered gene expression, or differentiation, thereby confounding experimental results.[4][8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in Stock Solution Compound concentration exceeds its solubility limit in DMSO.Prepare a new, more dilute stock solution (e.g., 5 mM or 1 mM). Ensure DMSO is anhydrous, as water can reduce solubility.
Precipitation Upon Dilution in Medium The compound is not soluble in the aqueous medium at the target concentration. This is common for hydrophobic molecules.[9][10]1. Reduce Final Concentration: Test lower working concentrations. 2. Increase Final DMSO%: If tolerated by your cells, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.25%), which may keep the compound in solution. 3. Use Serum: Ensure the medium contains serum (e.g., FBS), as proteins like albumin can help stabilize and solubilize some compounds.
Inconsistent Experimental Results Inaccurate dosing due to incomplete dissolution or precipitation. Repeated freeze-thaw cycles of the stock solution.1. Always ensure the stock solution is completely clear before use. 2. Use single-use aliquots to avoid freeze-thaw degradation. 3. Vortex the diluted working solution immediately before adding to cells to ensure homogeneity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 670786, N-(2-(4-(aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide". PubChem, [Link]. Accessed Jan. 9, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 100143, N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide". PubChem, [Link]. Accessed Jan. 9, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide". PubChem, [Link]. Accessed Jan. 9, 2026.

  • LifeTein. "DMSO usage in cell culture". LifeTein, [Link]. Accessed Jan. 9, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 449241, protein kinase inhibitor H89". PubChem, [Link]. Accessed Jan. 9, 2026.

  • ResearchGate. "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate, [Link]. Accessed Jan. 9, 2026.

  • National Center for Biotechnology Information. "PubChem Substance Record for SID 340134386". PubChem, [Link]. Accessed Jan. 9, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 177733200, 4-[Acetyl(diethylamino)amino]benzenesulfonic acid". PubChem, [Link]. Accessed Jan. 9, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for propylamino]-ethyl}-phenyl)-4-(3-octyl-ureido)-benzenesulfonamide". PubChem, [Link]. Accessed Jan. 9, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8482, N4-Acetylsulfanilamide". PubChem, [Link]. Accessed Jan. 9, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 729977, 2-phenyl-N-(4-sulfamoylphenyl)acetamide". PubChem, [Link]. Accessed Jan. 9, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide". PubChem, [Link]. Accessed Jan. 9, 2026.

  • Cyagen. "DMSO and Toxicity: Evidence‑Based View". Cyagen, [Link]. Accessed Jan. 9, 2026.

  • GenScript. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use". GenScript, [Link]. Accessed Jan. 9, 2026.

  • ResearchGate. "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate, [Link]. Accessed Jan. 9, 2026.

  • Eppendorf. "Cell Culture FAQ: How does DMSO affect your cells?". Eppendorf, [Link]. Accessed Jan. 9, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2755709, 4-((Phenylmethyl)amino)benzenesulfonamide". PubChem, [Link]. Accessed Jan. 9, 2026.

  • Qi, W., et al. "Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel". PLoS One, vol. 10, no. 12, 2015, e0144642. National Center for Biotechnology Information, [Link]. Accessed Jan. 9, 2026.

  • HiMedia Laboratories. "Dimethyl Sulfoxide (DMSO)". HiMedia Laboratories, [Link]. Accessed Jan. 9, 2026.

  • National Center for Biotechnology Information. "N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide". PubChem, [Link]. Accessed Jan. 9, 2026.

  • Cheméo. "Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4)". Cheméo, [Link]. Accessed Jan. 9, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, optimize your reaction conditions, and ultimately improve your product yield and purity.

The synthesis of this compound, a key intermediate in the preparation of various pharmaceuticals, typically involves the acetylation of 4-(2-aminoethyl)benzenesulfonamide. The overall yield is highly dependent on the success of this step and the quality of the starting materials. This guide provides a logical, cause-and-effect-based approach to troubleshooting common issues.

Visualized Synthesis Pathway

The most common synthetic route starts from β-phenylethylamine and proceeds through several key transformations. Understanding this pathway is crucial for pinpointing potential areas of yield loss.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Final Acetylation Step A β-Phenylethylamine B N-Acetyl- phenylethylamine A->B Acetylation (Acetic Anhydride) C N-Acetyl-4-(chlorosulfonyl) phenylethylamine B->C Chlorosulfonation (ClSO3H) D 4-(2-Acetylaminoethyl) benzenesulfonamide C->D Amination (NH4OH) E 4-(2-Aminoethyl) benzenesulfonamide D->E Hydrolysis (Acidic) F N-{2-[4-(Aminosulfonyl)phenyl] ethyl}acetamide E->F Acetylation (Acetic Anhydride)

Caption: Multi-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is followed by an analysis of potential causes and actionable solutions.

Question 1: My final product yield is consistently low in the acetylation of 4-(2-aminoethyl)benzenesulfonamide. What are the likely causes and how can I fix this?

Answer: Low yield in the final acetylation step is the most common challenge. The root cause often lies in one of three areas: reaction conditions, reagent quality, or side reactions.

  • Causality Analysis: The target reaction is a nucleophilic attack of the primary ethylamine group on the acetylating agent. The sulfonamide group is generally a poor nucleophile, but under certain conditions, unwanted side reactions can occur. The primary amine's reactivity can also be hindered by protonation if the pH is not controlled.

  • Troubleshooting Steps:

    • Re-evaluate Your Acetylating Agent and Stoichiometry:

      • Agent Choice: Acetic anhydride is the preferred reagent. It is highly reactive, and the acetic acid byproduct is generally easy to remove. Acetyl chloride is also effective but generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it unreactive. If using acetyl chloride, a non-nucleophilic base (e.g., triethylamine, pyridine) must be added to scavenge the HCl.

      • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of acetic anhydride. A large excess can lead to di-acetylation or other side products and complicates purification.

    • Optimize Reaction Temperature:

      • This reaction is exothermic. Running it at elevated temperatures can promote the formation of impurities.

      • Solution: Begin the addition of acetic anhydride at a low temperature (0-5 °C) using an ice bath. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.[1] This controlled profile minimizes side reactions while ensuring the reaction goes to completion.

    • Verify Starting Material Purity:

      • The purity of 4-(2-aminoethyl)benzenesulfonamide is critical.[2] Impurities from previous steps (e.g., residual acid from hydrolysis) can interfere with the acetylation.

      • Solution: Ensure the starting amine is fully neutralized and dry. Recrystallize the 4-(2-aminoethyl)benzenesulfonamide from a suitable solvent like an ethanol/water mixture before use if purity is questionable.[1] An HPLC purity of >98% is recommended.[3]

    • Choose the Correct Solvent:

      • The solvent must be inert to the reaction conditions.

      • Solution: Aprotic solvents like dichloromethane (DCM), chloroform, or ethyl acetate are excellent choices.[1][3] They are poor solvents for the product, which often precipitates upon formation, driving the reaction to completion and simplifying isolation.

ParameterRecommendationRationale
Acetylating Agent Acetic AnhydrideHigh reactivity, clean byproduct (acetic acid).
Equivalents 1.1 - 1.2 eq.Ensures complete reaction without promoting side products.
Temperature 0-5 °C (addition), then RTControls exotherm, minimizes impurity formation.
Solvent Dichloromethane (DCM)Inert, facilitates product precipitation and easy workup.
Starting Material >98% PurityPrevents side reactions and ensures predictable stoichiometry.[2][3]

Question 2: I'm observing significant impurities in my final product by TLC and HPLC. How do I identify and eliminate them?

Answer: Impurity formation is typically due to side reactions or incomplete conversion. The key is to identify the impurity and adjust the reaction or purification strategy accordingly.

  • Potential Impurities & Identification:

    • Unreacted Starting Material: 4-(2-aminoethyl)benzenesulfonamide. This will have a different Rf value on a TLC plate and a different retention time in HPLC.

    • Di-acetylated Product: Acetylation on both the ethylamine and the sulfonamide nitrogen. This product is less common but possible with a large excess of acetylating agent or harsh conditions. It can be identified by mass spectrometry (higher molecular weight).

    • N-Sulfonyl Acetamide: A potential isomer where the sulfonamide nitrogen is acetylated instead of the ethylamine. This is less likely due to the higher nucleophilicity of the primary amine.

  • Solutions:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is Ethyl Acetate/Hexane or Dichloromethane/Methanol. The reaction is complete when the spot corresponding to the starting amine has disappeared.

    • Optimized Workup: After the reaction, quenching with water can hydrolyze any remaining acetic anhydride. If the product precipitates, it can be isolated by simple filtration. Washing the crude product with cold water or a dilute sodium bicarbonate solution can help remove acetic acid.

    • Purification: Recrystallization is the most effective method for purifying the final product. A patent for a related synthesis suggests using solvents like methanol, ethanol, or water mixtures for this purpose.[1] This process effectively removes unreacted starting material and most side products.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues systematically.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Is Starting Material (Amine) >98% Pure? start->q1 action1 Recrystallize Amine from EtOH/Water q1->action1 No q2 Reaction Run at 0-5°C then RT? q1->q2 Yes action1->q1 action2 Implement Temperature Control (Ice Bath) q2->action2 No q3 Used 1.1-1.2 eq. Acetic Anhydride? q2->q3 Yes action2->q2 action3 Adjust Stoichiometry q3->action3 No q4 Product Purified by Recrystallization? q3->q4 Yes action3->q3 action4 Recrystallize Product from Methanol or Ethanol q4->action4 No end_node High Yield & Purity Achieved q4->end_node Yes action4->end_node

Caption: A step-by-step workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q: Can I use a different base for the acetylation step? A: If you are using acetic anhydride, a base is not strictly necessary. However, some protocols include a mild, non-nucleophilic base like pyridine or triethylamine to ensure the reaction medium does not become acidic from the acetic acid byproduct. If you use acetyl chloride, a base is mandatory to neutralize the HCl generated.

Q: What is the best way to synthesize the precursor, 4-(2-aminoethyl)benzenesulfonamide? A: A common and reliable method starts with β-phenylethylamine.[1] The process involves four key steps:

  • Acetylation: The amine is protected with an acetyl group.

  • Chlorosulfonation: The acetylated compound is reacted with chlorosulfonic acid to install the sulfonyl chloride group at the para position.

  • Amination: The sulfonyl chloride is then reacted with aqueous ammonia to form the sulfonamide.

  • Hydrolysis: The acetyl protecting group is removed under acidic conditions to yield the final amine precursor.[1] Careful control of temperature and reagent stoichiometry in each of these steps is crucial for a good overall yield.

Q: What are the primary safety concerns when performing this synthesis? A: The synthesis of the precursor involves hazardous reagents. Chlorosulfonic acid is extremely corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The amination step often uses concentrated ammonium hydroxide, which has a noxious odor and should also be handled in a fume hood.

Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • 1H NMR: To confirm the structure by looking for characteristic peaks of the acetyl group, ethyl chain, and aromatic protons.

    • FTIR: To identify functional groups like the N-H bonds, C=O of the amide, and the S=O bonds of the sulfonamide.

  • Chromatography:

    • HPLC: To determine purity with high accuracy. Purity should ideally be >98.5%.[3]

    • TLC: For quick, qualitative checks of purity and reaction progress.

Optimized Experimental Protocol: Acetylation Step

This protocol is designed to be a self-validating system by explaining the reasoning behind each critical manipulation.

Objective: To synthesize this compound from 4-(2-aminoethyl)benzenesulfonamide with high yield and purity.

Materials:

  • 4-(2-Aminoethyl)benzenesulfonamide (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Methanol (for recrystallization)

Procedure:

  • Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(2-aminoethyl)benzenesulfonamide (1.0 eq).

    • Rationale: A dry, inert atmosphere prevents side reactions with atmospheric moisture.

  • Dissolution/Suspension: Add dry dichloromethane (approx. 10 mL per gram of starting material). Stir to form a suspension.

    • Rationale: DCM is an inert solvent that will not participate in the reaction.

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

    • Rationale: This is critical to control the exothermic reaction and prevent the formation of thermal byproducts.

  • Reagent Addition: Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Slow, controlled addition prevents a dangerous temperature spike and minimizes side reactions. A slight excess of the acetylating agent ensures the reaction goes to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

    • Rationale: This ensures the reaction has sufficient time to proceed to completion after the initial controlled phase.

  • Monitoring: Check for the disappearance of the starting material using TLC (e.g., 10% Methanol in DCM).

    • Rationale: Confirms the reaction endpoint and prevents unnecessary reaction time.

  • Isolation: The white product often precipitates during the reaction. Isolate the solid by vacuum filtration.

    • Rationale: Direct precipitation provides a simple and efficient initial purification.

  • Washing: Wash the filter cake sequentially with cold deionized water and then a small amount of cold DCM. Dry the product under vacuum.

    • Rationale: The water wash removes any water-soluble byproducts like acetic acid. The DCM wash removes residual starting materials or non-polar impurities.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

    • Rationale: Recrystallization is a highly effective method for removing trace impurities, yielding a product of high purity suitable for pharmaceutical applications.

References

  • Sulfacetamide . (2023). Wikipedia. [Link]

  • 4-(2-Amino Ethyl) Benzene Sulfonamide . (n.d.). Synthetic Molecules Pvt. Ltd. [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.
  • N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide . (n.d.). PubChem. [Link]

  • A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] Ethyl} 3 Ethyl 4 Methyl 2 Oxo 2,5 Dihydro 1 H Pyrrole 1 Carboxamide . (2008). Quick Company. (Patent Application No. 02/2008). [Link]

  • Barbosa, L. C. A., et al. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies . EXCLI Journal. [Link]

Sources

Technical Support Center: N-p-Sulfamoylphenethyl-acetamide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring the Stability and Integrity of Your Compound in DMSO

Welcome to the technical support center for N-p-Sulfamoylphenethyl-acetamide. As a key intermediate in the synthesis of sulfonylurea drugs like glibenclamide and glipizide, maintaining the integrity of this compound in solution is paramount for reproducible and accurate experimental results.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth answers, troubleshooting advice, and validated protocols to address the common challenges associated with its stability in Dimethyl Sulfoxide (DMSO).

DMSO is a powerful and versatile aprotic solvent, widely used in drug discovery for its ability to dissolve a broad range of polar and nonpolar compounds.[3][4][5] However, its unique properties, particularly its hygroscopicity, necessitate careful handling to prevent compound degradation and ensure the reliability of your stock solutions.[6][7]

Frequently Asked Questions (FAQs)

Here we address the most common questions our application scientists receive regarding the handling of N-p-Sulfamoylphenethyl-acetamide in DMSO.

Q1: What is the best practice for preparing a stock solution of N-p-Sulfamoylphenethyl-acetamide in DMSO?

A1: The key to a stable stock solution is starting with high-quality materials and following a precise procedure. Use only high-purity, anhydrous (or low water content) DMSO (≥99.9%).[8] Water is a critical contaminant that can facilitate hydrolysis of the amide or sulfonamide moieties over time.

We recommend preparing a high-concentration stock (e.g., 10-50 mM) that can be diluted to working concentrations later. This minimizes the volume of DMSO in the final assay, reducing potential solvent-induced effects.[3] Always record the exact weight and volume to calculate the precise concentration. For a detailed methodology, refer to Protocol 3.1: Preparation of a High-Concentration Stock Solution .

Q2: How should I store my DMSO stock solutions for short-term and long-term use?

A2: Proper storage is the most critical factor in maintaining compound stability. The primary goals are to limit water absorption and minimize thermal stress.

  • Short-Term Storage (1-2 weeks): Storage at 4°C is acceptable. Ensure the vial is tightly sealed.

  • Long-Term Storage (>2 weeks): We strongly recommend storing solutions at -20°C or, ideally, -80°C.

  • Aliquotting: The single most effective strategy to ensure long-term stability is to aliquot the main stock solution into smaller, single-use volumes. This practice prevents the repeated freeze-thaw cycles and atmospheric moisture exposure that a main stock vial would otherwise endure.[9] DMSO is hygroscopic and will readily absorb water each time the container is opened.[7]

Q3: I see a precipitate in my DMSO stock vial after pulling it from the freezer. What should I do?

A3: Precipitation is a common issue with DMSO stocks, often triggered by freeze-thaw cycles or exceeding the compound's solubility limit at low temperatures.[10]

  • Warm the Solution: Gently warm the vial to room temperature or in a 37°C water bath for a few minutes.

  • Ensure Complete Re-dissolution: Vortex the vial thoroughly to ensure all precipitate has dissolved back into solution. Visually inspect against a light source.

  • Sonication (Optional): If the precipitate is stubborn, a brief sonication in a water bath can aid dissolution.

  • Consider Concentration: If precipitation is a recurring issue, you may be working at a concentration that is too high for stable storage at low temperatures. Consider preparing a new stock at a lower concentration.[9]

Q4: What are the potential chemical degradation pathways for N-p-Sulfamoylphenethyl-acetamide in DMSO?

A4: The N-p-Sulfamoylphenethyl-acetamide molecule has two primary points susceptible to hydrolysis: the acetamide linkage and the sulfonamide group. While generally stable, the presence of water, particularly under neutral or alkaline pH conditions and elevated temperatures, can lead to the cleavage of these bonds.[7] The degradation would result in the formation of 4-(2-aminoethyl)benzenesulfonamide (from acetamide hydrolysis) or other related species. The workflow below illustrates this potential pathway.

cluster_main Potential Hydrolytic Degradation Compound N-p-Sulfamoylphenethyl- acetamide Degradation_Products Degradation Products (e.g., 4-(2-aminoethyl)benzenesulfonamide) Compound->Degradation_Products Hydrolysis of Amide/Sulfonamide Bond H2O Water (H₂O) (Contaminant in DMSO) H2O->Degradation_Products Reactant

Caption: Potential hydrolytic degradation pathway for N-p-Sulfamoylphenethyl-acetamide.

Q5: How can I quantitatively assess the stability of my compound in its DMSO stock solution?

A5: The most reliable method is to use a separation technique like High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A stability study involves analyzing the stock solution at an initial time point (t=0) and then at subsequent time points after storage under the conditions of interest (e.g., room temperature, 4°C, -20°C). A decrease in the main compound peak area and/or the appearance of new peaks indicates degradation. For a comprehensive procedure, see Protocol 3.2: Assessing Compound Stability in DMSO via HPLC .

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Non-reproducible Assay Results 1. Compound Degradation: The active concentration is lower than assumed. 2. Compound Precipitation: The compound is not fully dissolved in the assay medium after dilution from the DMSO stock. 3. Inaccurate Concentration: Errors during initial stock preparation.1. Verify Stock Integrity: Perform an HPLC analysis as described in Protocol 3.2. Prepare a fresh stock solution from solid material. 2. Check Final Solubility: Ensure the final concentration in your aqueous assay buffer does not exceed the compound's aqueous solubility limit. 3. Recalculate & Remake: Carefully re-weigh and re-dissolve the compound to prepare a new, validated stock.
Visible Precipitate or Crystals in Vial 1. Freeze-Thaw Cycles: Repeated temperature changes can force the compound out of solution.[10] 2. High Concentration: The storage concentration exceeds the solubility limit at -20°C or -80°C. 3. Water Absorption: Hygroscopic DMSO has absorbed water, changing its solvent properties.[7]1. Warm and Vortex: Follow the re-dissolution steps in FAQ Q3. Crucially, aliquot your stock solution to prevent future freeze-thaw cycles. 2. Reduce Concentration: Prepare a new stock at a lower molarity.[9] 3. Use Anhydrous DMSO: Discard the current stock and prepare a new one using fresh, high-purity anhydrous DMSO and aliquot immediately.
Gradual Decrease in Potency Over Time 1. Slow Chemical Degradation: Likely due to hydrolysis from absorbed water. 2. Adsorption to Container: The compound may be adsorbing to the walls of the storage vial (less common but possible).1. Confirm with HPLC: A stability study (Protocol 3.2) will confirm degradation. 2. Improve Storage: Store as single-use aliquots at -80°C. Storing under an inert gas (e.g., argon) can also help.[7] 3. Use Low-Binding Tubes: Consider using polypropylene or silanized glass vials for storage.

Experimental Protocols

Protocol 3.1: Preparation of a High-Concentration Stock Solution

This protocol outlines the steps for preparing a validated 50 mM stock solution.

cluster_workflow Stock Solution Preparation Workflow Start Start: Gather Materials Weigh 1. Accurately weigh N-p-Sulfamoylphenethyl-acetamide (e.g., 12.11 mg) Start->Weigh Add_DMSO 2. Add calculated volume of anhydrous DMSO (e.g., 1 mL for 50 mM) Weigh->Add_DMSO Dissolve 3. Vortex/Sonicate until fully dissolved Add_DMSO->Dissolve Aliquot 4. Dispense into single-use, low-binding tubes (e.g., 20 µL aliquots) Dissolve->Aliquot Store 5. Store immediately at -20°C or -80°C Aliquot->Store End End: Labeled & Stored Aliquots Store->End

Caption: Standard workflow for preparing stable DMSO stock solutions.

Materials:

  • N-p-Sulfamoylphenethyl-acetamide (MW: 242.29 g/mol )

  • High-purity (≥99.9%) anhydrous DMSO

  • Calibrated analytical balance

  • Low-binding microcentrifuge tubes (e.g., polypropylene)

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of compound needed. For 1 mL of a 50 mM solution: Mass = 0.050 mol/L * 0.001 L * 242.29 g/mol = 0.01211 g = 12.11 mg

  • Weighing: Accurately weigh approximately 12.11 mg of N-p-Sulfamoylphenethyl-acetamide into a suitable vial. Record the exact mass.

  • Solvent Addition: Based on the exact mass, add the precise volume of anhydrous DMSO to achieve the 50 mM concentration.

  • Dissolution: Cap the vial tightly and vortex vigorously. If needed, sonicate for 5-10 minutes until no solid particles are visible.

  • Aliquotting: Immediately dispense the solution into single-use aliquots (e.g., 10-50 µL) in tightly sealed, clearly labeled low-binding tubes.

  • Storage: Place the aliquots in a labeled freezer box and store at -80°C for long-term stability.

Protocol 3.2: Assessing Compound Stability in DMSO via HPLC

This protocol provides a framework for a time-course stability study.

Objective: To quantify the percentage of intact N-p-Sulfamoylphenethyl-acetamide remaining in a DMSO stock after storage under specified conditions.

Methodology:

  • Prepare Stock: Prepare a DMSO stock solution (e.g., 10 mM) following Protocol 3.1.

  • Time Point 0 (T=0) Analysis:

    • Immediately take an aliquot of the fresh stock.

    • Dilute it to a suitable concentration (e.g., 50 µM) in the mobile phase (e.g., Acetonitrile/Water).

    • Inject onto the HPLC system.

    • Record the peak area of the main compound peak. This is your 100% reference value.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., Room Temperature, 4°C, -20°C, -80°C).

  • Subsequent Time Points (Tx):

    • At each planned time point (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow it to thaw completely and vortex gently.

    • Prepare and analyze the sample using the exact same HPLC method as for T=0.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point: % Remaining = (Peak Area at Tx / Peak Area at T=0) * 100%

    • Look for the appearance of new peaks, which would indicate the formation of degradation products.

Example Data Presentation:

Time PointStorage Temp.Avg. Peak Area (n=3)% RemainingNotes
T=0N/A1,543,210100%Freshly prepared stock.
T=1 Month-80°C1,539,87099.8%No significant degradation.
T=1 Month-20°C1,525,60098.9%Minor, acceptable loss.
T=1 Month4°C1,412,80091.5%Noticeable degradation.
T=1 MonthRoom Temp1,150,30074.5%Significant degradation observed.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). N-(P-Sulfamoylphenethyl)Acetamide CAS 41472-49-5 Manufacturers, Suppliers, Factory. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. Retrieved from [Link]

  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]

  • Labbadia, G., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]

  • Lee, B., Lee, D. K., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2357–2364. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide (CAS 60-35-5). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Acetamide (FDB008298). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Results in Fumarate Hydratase (FH) Inhibition Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fumarate Hydratase (FH) research. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and complex issues encountered during experiments involving FH inhibitors. My aim is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and obtain reliable, reproducible data.

Introduction to Fumarate Hydratase and Its Inhibition

Fumarate hydratase (FH), or fumarase, is a pivotal enzyme in the mitochondrial Krebs cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1][2][3] Its role is fundamental to cellular energy production.[4][5] Beyond its canonical function in mitochondria, a cytosolic isoform is involved in amino acid metabolism.[1]

The significance of FH in pathology, particularly in cancer, has made it a compelling therapeutic target.[6][7][8] Loss-of-function mutations in the FH gene are linked to hereditary leiomyomatosis and renal cell cancer (HLRCC), a syndrome predisposing individuals to aggressive kidney tumors.[3] In FH-deficient cells, the accumulation of fumarate acts as an oncometabolite, driving oncogenic signaling pathways.[7][8] This has spurred the development of FH inhibitors to probe the metabolic vulnerabilities of cancer cells and for potential therapeutic applications.

However, as with any experimental system, working with FH and its inhibitors can present challenges. This guide will address the most frequently encountered issues, providing a structured approach to troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Issues with Inhibitor Potency and Efficacy

Question 1: My FH inhibitor shows lower-than-expected potency (high IC50 value) in my enzymatic assay. What are the likely causes?

There are several factors that could contribute to an apparent lack of potency. A systematic approach to troubleshooting is essential.

Possible Causes & Step-by-Step Solutions:

  • Inhibitor Solubility and Stability:

    • The "Why": Many small molecule inhibitors have poor aqueous solubility. If the inhibitor precipitates in your assay buffer, its effective concentration will be much lower than the nominal concentration, leading to an artificially high IC50 value. Some inhibitors may also be unstable in aqueous solutions or sensitive to light.

    • Troubleshooting Protocol:

      • Visual Inspection: After preparing your inhibitor dilutions in the assay buffer, visually inspect them for any cloudiness or precipitate. Centrifuge the highest concentration tube briefly; a pellet indicates precipitation.

      • Solubility Test: Before starting a full experiment, perform a simple solubility test. Prepare the highest concentration of your inhibitor in the assay buffer and let it sit at the assay temperature for the duration of the experiment. Check for precipitation at the end.

      • Optimize Solvent: Ensure your stock solution is fully dissolved in a suitable solvent (e.g., DMSO) before making aqueous dilutions. Keep the final concentration of the organic solvent in the assay low and consistent across all wells (typically <1%). Remember to include a vehicle control with the same solvent concentration.

      • Stability Check: Assess the stability of your inhibitor in the assay buffer over the time course of your experiment. This can be done by pre-incubating the inhibitor in the buffer for varying amounts of time before adding the enzyme and substrate.

  • Enzyme Quality and Concentration:

    • The "Why": The purity and activity of the recombinant FH enzyme are critical. An enzyme with low specific activity will require a higher concentration in the assay, which can affect the apparent potency of the inhibitor.

    • Troubleshooting Protocol:

      • Validate Enzyme Activity: Always validate the activity of a new batch of recombinant FH. Run a control experiment without any inhibitor to ensure the enzyme is active.

      • Optimize Enzyme Concentration: Titrate the FH enzyme to determine the optimal concentration that gives a robust signal within the linear range of the assay. For many colorimetric assays, this range is between 0.4 and 70 U/L.[9][10]

  • Assay Conditions:

    • The "Why": The assay buffer composition, pH, and temperature can significantly impact both enzyme activity and inhibitor binding.

    • Troubleshooting Protocol:

      • Verify Buffer pH: Ensure the pH of your assay buffer is optimal for FH activity (typically around pH 7.5-8.0).[9][11] Changes in pH during the experiment can affect results.

      • Consistent Temperature: Maintain a constant and optimal temperature throughout the assay (e.g., 37°C).[9]

Question 2: My inhibitor is potent in the enzymatic assay but shows no effect in my cell-based assay. What should I investigate?

This is a common challenge in drug discovery and points to issues with the inhibitor's properties in a biological context.

Possible Causes & Step-by-Step Solutions:

  • Cell Permeability:

    • The "Why": The inhibitor may not be able to cross the cell membrane to reach the cytosolic or mitochondrial FH.

    • Troubleshooting Steps:

      • Assess Physicochemical Properties: Review the inhibitor's properties (e.g., LogP, polar surface area) to predict its permeability.

      • Permeability Assays: If possible, perform a cell permeability assay (e.g., a PAMPA assay) to experimentally determine its ability to cross cell membranes.

  • Efflux Pumps:

    • The "Why": The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching its target.

    • Troubleshooting Steps:

      • Co-incubation with Efflux Pump Inhibitors: Perform experiments where you co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil) and your FH inhibitor. An increase in the FH inhibitor's efficacy in the presence of the efflux pump inhibitor would suggest it is being actively transported out of the cells.

  • Metabolic Instability:

    • The "Why": The inhibitor may be rapidly metabolized by the cells into an inactive form.

    • Troubleshooting Steps:

      • Metabolic Stability Assays: Assess the inhibitor's stability in the presence of liver microsomes or cell lysates to determine its metabolic half-life.

      • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to analyze the cell culture medium and cell lysates over time to detect the presence of the parent inhibitor and any potential metabolites.

  • High Protein Binding:

    • The "Why": The inhibitor may bind to proteins in the cell culture serum, reducing the free concentration available to enter the cells and inhibit FH.

    • Troubleshooting Steps:

      • Reduce Serum Concentration: Perform the cell-based assay in a medium with a lower serum concentration or in a serum-free medium, if your cells can tolerate it for the duration of the experiment. Compare the results with those obtained in a high-serum medium.

Category 2: Issues with Assay Performance and Data Variability

Question 3: I'm observing high variability between replicate wells in my FH activity assay. What are the common sources of this variability?

High variability can obscure real effects and make data interpretation difficult. Precision in your experimental technique is key.

Possible Causes & Step-by-Step Solutions:

  • Pipetting Errors:

    • The "Why": Inconsistent volumes of enzyme, substrate, or inhibitor will lead to variable results. This is especially critical when adding small volumes.

    • Troubleshooting Protocol:

      • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.

      • Consistent Technique: Use a consistent pipetting technique for all wells. For multi-well plates, using a multichannel pipette can improve consistency.[9]

      • Reverse Pipetting: For viscous solutions, consider using the reverse pipetting technique.

  • Inadequate Mixing:

    • The "Why": If the reagents are not mixed thoroughly in each well, the reaction may not proceed uniformly.

    • Troubleshooting Protocol:

      • Gentle Agitation: After adding all reagents, gently tap the plate or use a plate shaker to ensure thorough mixing.[9] Avoid vigorous shaking that could cause cross-contamination between wells.

  • Edge Effects in Microplates:

    • The "Why": Wells on the outer edges of a 96-well plate can be prone to evaporation, leading to changes in reagent concentrations and temperature fluctuations.

    • Troubleshooting Protocol:

      • Avoid Outer Wells: If possible, avoid using the outermost wells for your experimental samples. Fill them with buffer or water to create a humidity barrier.

      • Plate Sealing: Use plate sealers to minimize evaporation during long incubation periods.

  • Timing of Kinetic Assays:

    • The "Why": In kinetic assays, precise timing of reagent addition and measurements is crucial.

    • Troubleshooting Protocol:

      • Staggered Reagent Addition: If you are not using an automated dispenser, add the reaction-initiating reagent in a staggered manner, with the same time interval between wells as your plate reader's measurement interval.

      • Use a Multichannel Pipette: A multichannel pipette can help ensure that reagents are added to multiple wells simultaneously.[9]

Experimental Protocols & Data Presentation

Standard Protocol: Colorimetric Fumarate Hydratase Activity Assay

This protocol is adapted from commercially available kits and is based on a coupled enzymatic reaction.[9][10] FH converts fumarate to malate. The malate is then oxidized by malate dehydrogenase (MDH), which reduces NAD+ to NADH. The NADH, in turn, reduces a tetrazolium salt (like MTT) to a colored formazan product, which can be measured spectrophotometrically.

Materials:

  • Recombinant Fumarate Hydratase

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[9]

  • Substrate (Fumarate)

  • Malate Dehydrogenase (MDH)

  • NAD+

  • Tetrazolium Salt (MTT)

  • Electron Mediator (e.g., Diaphorase)

  • 96-well clear, flat-bottom plates

  • Spectrophotometric plate reader

Assay Workflow Diagram:

FH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) Inhibitor_Dilutions Prepare Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor/ Vehicle to Wells Inhibitor_Dilutions->Add_Inhibitor Enzyme_Prep Prepare FH Enzyme Working Solution Add_Enzyme Add FH Enzyme Enzyme_Prep->Add_Enzyme Reagent_Mix Prepare Master Reagent Mix (Substrate, MDH, NAD+, MTT) Add_Reagent_Mix Add Master Reagent Mix (Initiate Reaction) Reagent_Mix->Add_Reagent_Mix Incubate_1 Pre-incubate (Inhibitor + Enzyme) Add_Enzyme->Incubate_1 Incubate_1->Add_Reagent_Mix Incubate_2 Incubate at 37°C Add_Reagent_Mix->Incubate_2 Read_Absorbance Read Absorbance (e.g., 565 nm) Incubate_2->Read_Absorbance

Caption: Workflow for a typical FH enzymatic assay.

Step-by-Step Procedure:

  • Prepare Reagents: Equilibrate all reagents to the assay temperature (e.g., 37°C).

  • Inhibitor Dilutions: Prepare serial dilutions of your FH inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., assay buffer with the same percentage of DMSO as your inhibitor dilutions).

  • Plate Layout: Add 20 µL of each inhibitor dilution or vehicle control to the appropriate wells of a 96-well plate.

  • Enzyme Addition: Add 20 µL of the FH enzyme solution to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a master mix of the substrate and coupling enzymes/reagents. Add 80 µL of this master mix to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Read the absorbance at 565 nm every minute for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Data Presentation: Inhibitor Comparison Table

When comparing multiple inhibitors, it's crucial to present the data in a clear and organized manner.

InhibitorIC50 (Enzymatic Assay, µM)Cell-based Potency (EC50, µM)Max Inhibition (%)Solubility in Assay Buffer (µM)
Compound A 0.5 ± 0.055.2 ± 0.898>100
Compound B 0.8 ± 0.1>509520
Control 0.2 ± 0.031.5 ± 0.499>100

Understanding the Mechanism: The Role of FH in Cellular Metabolism and Cancer

A deep understanding of the biological context is vital for interpreting your experimental results. Loss of FH function leads to a metabolic shift and the activation of oncogenic pathways.

Signaling Pathway Diagram:

FH_Pathway Fumarate Fumarate Malate L-Malate Fumarate->Malate Hydration HIF_Prolyl_Hydroxylases HIF Prolyl Hydroxylases (PHDs) Fumarate->HIF_Prolyl_Hydroxylases Competitive Inhibition Succination Protein Succination Fumarate->Succination Cysteine Modification Krebs_Cycle Krebs Cycle Malate->Krebs_Cycle Continues FH Fumarate Hydratase (FH) FH_Inhibitor FH Inhibitor FH_Inhibitor->FH Inhibition HIF1a HIF-1α HIF_Prolyl_Hydroxylases->HIF1a Degradation HIF1a_stabilized HIF-1α (Stabilized) HIF1a->HIF1a_stabilized Accumulation Oncogenic_Pathways Activation of Oncogenic Pathways (e.g., Angiogenesis, Glycolysis) HIF1a_stabilized->Oncogenic_Pathways Upregulation Altered_Function Altered Protein Function Succination->Altered_Function

Caption: Consequences of FH inhibition.

When FH is inhibited, fumarate accumulates. This has two major downstream effects:

  • Pseudohypoxia via HIF-1α Stabilization: High levels of fumarate competitively inhibit HIF prolyl hydroxylases, enzymes that target the hypoxia-inducible factor 1-alpha (HIF-1α) for degradation.[12] This leads to the stabilization of HIF-1α, even in the presence of oxygen, activating a hypoxic gene expression program that promotes angiogenesis and glycolysis, hallmarks of cancer.[7]

  • Protein Succination: Fumarate can react non-enzymatically with cysteine residues on proteins, a post-translational modification called succination. This can lead to the inactivation of various proteins, including enzymes involved in cellular metabolism and stress responses, further contributing to the dysregulation of cellular processes.[13]

Understanding these downstream effects is crucial, as they may present opportunities for measuring the efficacy of your FH inhibitor in cell-based assays beyond simply measuring cell viability. For instance, you could measure the expression of HIF-1α target genes or probe for protein succination.

By combining rigorous experimental technique with a solid understanding of the underlying biology, you can effectively troubleshoot unexpected results and generate high-quality, impactful data in your research on Fumarate Hydratase.

References

  • Fumarase. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]

  • Definition of fumarate hydratase. (n.d.). NCI Dictionary of Cancer Terms. Retrieved January 9, 2026. [Link]

  • Fumarate hydratase in cancer research: scientific trends and findings over 22 years. (2024). National Institutes of Health. Retrieved January 9, 2026. [Link]

  • Fumarate hydratase in cancer: a multifaceted tumour suppressor. (2019). PubMed Central. Retrieved January 9, 2026. [Link]

  • Fumarate hydratase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 9, 2026. [Link]

  • Fumarate Hydratase Assay Kit. (n.d.). BioAssay Systems. Retrieved January 9, 2026. [Link]

  • Fumarate hydratase in cancer: A multifaceted tumour suppressor. (2019). PubMed. Retrieved January 9, 2026. [Link]

  • Oncogenic role of fumarate hydratase in breast cancer: metabolic reprogramming and mechanistic insights. (2024). PubMed Central. Retrieved January 9, 2026. [Link]

  • Definition of fumarate hydratase gene. (n.d.). NCI Dictionary of Cancer Terms. Retrieved January 9, 2026. [Link]

  • Identification of activators of human fumarate hydratase by quantitative high-throughput screening. (n.d.). National Institutes of Health. Retrieved January 9, 2026. [Link]

  • FH gene. (2017). MedlinePlus Genetics. Retrieved January 9, 2026. [Link]

  • Fumarate hydratase deficiency and tumorigenesis: hypoxia-response is independent of fumarate levels. (2007). Cancer Research. Retrieved January 9, 2026. [Link]

  • Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency. (2013). Cell Reports. Retrieved January 9, 2026. [Link]

Sources

Technical Support Center: Investigating Off-Target Effects of 4-(2-Acetylaminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-(2-Acetylaminoethyl)benzenesulfonamide in their experiments. Benzenesulfonamides are a well-established class of compounds known to act as carbonic anhydrase (CA) inhibitors.[1][2][3][4][5][6] It is therefore plausible that the intended target of 4-(2-Acetylaminoethyl)benzenesulfonamide is one or more of the carbonic anhydrase isoforms. However, unexpected experimental outcomes may suggest engagement with unintended molecular targets. Such off-target effects can lead to unforeseen side effects or toxicity.[7][8][9][10]

This guide provides a structured approach to identifying and validating potential off-target effects through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My cells are exhibiting a phenotype inconsistent with carbonic anhydrase inhibition when treated with 4-(2-Acetylaminoethyl)benzenesulfonamide. How can I begin to investigate if this is an off-target effect?

A1: An unexpected phenotype is a primary indicator of potential off-target activity. A systematic, tiered approach is recommended to dissect the observed effects.

Tier 1: Foundational Validation

  • Confirm On-Target Engagement: First, verify that 4-(2-Acetylaminoethyl)benzenesulfonamide inhibits carbonic anhydrase activity in your specific cellular context and at the concentrations used. A cellular thermal shift assay (CETSA) is a valuable tool for this.[11]

  • Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype. A significant deviation from the dose-response curve of on-target activity may suggest an off-target effect.

  • Structural Analogs: Test structurally related but inactive analogs of 4-(2-Acetylaminoethyl)benzenesulfonamide. If these analogs do not produce the unexpected phenotype, it strengthens the hypothesis that the effect is specific to the active compound.

Tier 2: Broad Off-Target Screening

If the foundational validation suggests an off-target effect, broader screening methods can help identify potential unintended targets.

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound.[7][9] These predictions can help prioritize experimental validation.

  • Proteome-Wide Screening: Techniques like chemical proteomics can identify a broader range of potential binding partners.[11]

  • Phenotypic Screening: High-content imaging and other phenotypic screening platforms can compare the observed cellular phenotype with a library of known compound effects, providing clues to the affected pathways.[10][12]

Tier 3: Target Validation

Once potential off-targets are identified, they must be validated.

  • Orthogonal Assays: Use a different experimental method to confirm the interaction between 4-(2-Acetylaminoethyl)benzenesulfonamide and the putative off-target. For example, if a kinase is identified, perform an in vitro kinase assay.

  • Genetic Approaches: Employ techniques like siRNA or CRISPR/Cas9 to knockdown the expression of the putative off-target.[12] If the unexpected phenotype is rescued or diminished, it provides strong evidence for the off-target interaction.

Decision Workflow for Investigating Unexpected Phenotypes

workflow cluster_tier1 Tier 1: Foundational Validation cluster_tier2 Tier 2: Broad Off-Target Screening cluster_tier3 Tier 3: Target Validation phenotype Unexpected Phenotype Observed on_target Confirm On-Target Engagement (e.g., CETSA) phenotype->on_target dose_response Dose-Response Analysis on_target->dose_response analogs Test Inactive Analogs dose_response->analogs computational Computational Prediction analogs->computational If phenotype persists proteomics Chemical Proteomics computational->proteomics phenotypic Phenotypic Screening proteomics->phenotypic orthogonal Orthogonal Assays phenotypic->orthogonal Putative off-targets identified genetic Genetic Validation (siRNA/CRISPR) orthogonal->genetic validated Validated Off-Target genetic->validated

Caption: A tiered workflow for identifying potential off-target effects.

Troubleshooting Guides & Detailed Protocols

Issue 1: How to Perform a Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target in a cellular environment. The principle is that a ligand-bound protein is stabilized and will therefore have a higher melting temperature than the unbound protein.[11]

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and grow to 70-80% confluency.

    • Treat cells with varying concentrations of 4-(2-Acetylaminoethyl)benzenesulfonamide or vehicle control for a predetermined time.

  • Heating and Lysis:

    • Harvest cells and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Protein Quantification and Analysis:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein (carbonic anhydrase) in the supernatant using Western blotting or another suitable protein detection method.

  • Data Interpretation:

    • Plot the percentage of soluble target protein as a function of temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of 4-(2-Acetylaminoethyl)benzenesulfonamide indicates target engagement.

CETSA Workflow Diagram

cetsa_workflow start Cell Culture & Treatment heat Heat Cell Suspension (Temperature Gradient) start->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse separate Separate Soluble & Precipitated Proteins (Centrifugation) lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify analyze Analyze Data & Plot Melting Curves quantify->analyze end Target Engagement Confirmed? analyze->end

Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA).

Troubleshooting CETSA

Problem Possible Cause Solution
No thermal shift observed Compound does not bind to the target under cellular conditions.Use a positive control compound known to bind the target.
Incorrect temperature range.Optimize the temperature gradient based on the known or predicted stability of the target protein.
High variability between replicates Inconsistent cell lysis or sample handling.Ensure uniform cell lysis and careful collection of the supernatant.
Uneven heating.Use a calibrated thermal cycler for precise temperature control.
Issue 2: My CETSA is positive, but the phenotype persists. How can I screen for off-target kinases?

Kinases are a common class of off-targets for small molecules. If you suspect kinase inhibition, a kinase profiling service can provide a broad assessment of your compound's activity against a panel of kinases.

Experimental Protocol: Kinase Profiling (General Workflow)

This is typically performed as a fee-for-service by specialized companies.

  • Compound Submission:

    • Provide a high-purity sample of 4-(2-Acetylaminoethyl)benzenesulfonamide at a specified concentration.

  • Assay Performance:

    • The service provider will perform in vitro kinase activity assays using a large panel of purified kinases (e.g., >400 kinases).

    • The activity of each kinase is measured in the presence of your compound and a control.

  • Data Analysis:

    • The results are typically provided as the percent inhibition of each kinase at the tested concentration.

    • "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

Interpreting Kinase Profiling Data

  • Primary Hits: Kinases that are strongly inhibited by your compound are potential off-targets.

  • Selectivity Score: This metric can help you understand the promiscuity of your compound. A more selective compound will have a lower score.

  • Follow-up: Any significant hits should be validated using orthogonal assays and cellular studies.

Issue 3: I have identified a potential off-target. How do I validate this interaction in my cellular model?

Genetic knockdown of the putative off-target is a gold-standard method for validation.

Experimental Protocol: siRNA-mediated Knockdown and Phenotypic Rescue

  • siRNA Design and Transfection:

    • Select at least two independent, validated siRNAs targeting the putative off-target gene. A non-targeting siRNA should be used as a negative control.

    • Transfect your cells with the siRNAs using a suitable transfection reagent.

  • Knockdown Validation:

    • After 48-72 hours, harvest a subset of the cells to confirm knockdown of the target protein by Western blot or qRT-PCR.

  • Phenotypic Assay:

    • Treat the remaining cells (with and without knockdown) with 4-(2-Acetylaminoethyl)benzenesulfonamide at a concentration that produces the unexpected phenotype.

    • Assess the phenotype using your established assay.

  • Data Interpretation:

    • If the phenotype is significantly reduced or absent in the cells with the off-target knockdown compared to the control cells, this strongly suggests that the phenotype is mediated by the off-target.

Logical Diagram for Genetic Validation

genetic_validation start Putative Off-Target Identified transfect Transfect Cells with siRNA (Targeting and Non-Targeting) start->transfect validate_kd Validate Knockdown (Western Blot / qRT-PCR) transfect->validate_kd treat Treat Cells with 4-(2-Acetylaminoethyl)benzenesulfonamide validate_kd->treat assess Assess Phenotype treat->assess result Phenotype Rescued? assess->result conclusion Off-Target Interaction Validated result->conclusion Yes

Sources

Technical Support Center: A Researcher's Guide to the Purification of N-p-Sulfamoylphenethyl-acetamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals involved in drug development, focusing on the practical aspects of purifying N-p-Sulfamoylphenethyl-acetamide using column chromatography. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the underlying principles, troubleshooting common issues, and ultimately, achieving high-purity product.

Frequently Asked Questions (FAQs) - The Fundamentals

Q1: What is N-p-Sulfamoylphenethyl-acetamide and why is its purity important?

N-p-Sulfamoylphenethyl-acetamide (CAS 41472-49-5), with the molecular formula C10H14N2O3S, is a white to off-white powder.[1] It is a key intermediate in the synthesis of various sulfonylurea and thiourea derivatives that are investigated as potential hypoglycemic agents.[1][2] As with any active pharmaceutical ingredient (API) intermediate, its purity is paramount. Impurities can lead to unwanted side reactions in subsequent synthetic steps, reduce the final product's yield and efficacy, and introduce potential toxicological risks.

Q2: Why is column chromatography the preferred method for purifying this compound?

Column chromatography is a powerful and versatile technique for separating individual chemical compounds from a mixture.[3] The separation is based on the differential adsorption of compounds to a solid stationary phase while a liquid mobile phase passes through it.[4][5] N-p-Sulfamoylphenethyl-acetamide possesses both polar (sulfonamide and amide) and non-polar (phenethyl group) moieties, making it amenable to purification via normal-phase column chromatography, where a polar stationary phase like silica gel is used. This technique allows for the efficient removal of non-polar impurities and more polar side-products.

Q3: What are the critical parameters to consider before starting the purification?

Success in column chromatography hinges on the careful selection and optimization of several parameters:

  • Stationary Phase: For N-p-Sulfamoylphenethyl-acetamide, silica gel (SiO2) is the most common and effective stationary phase due to its polarity and ability to separate a wide range of compounds.[4][5]

  • Mobile Phase (Eluent): The choice of solvent system is crucial and must be determined experimentally using Thin Layer Chromatography (TLC).[3] The goal is to find a solvent or solvent mixture that provides good separation between the desired compound and its impurities.

  • Column Dimensions: The size of the column depends on the amount of crude material to be purified. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude compound by weight.

  • Sample Loading: The sample should be loaded onto the column in a concentrated band using a minimal amount of solvent to ensure sharp separation.

Troubleshooting Guide: From Common Problems to Proven Solutions

This section addresses specific issues that may arise during the column chromatography of N-p-Sulfamoylphenethyl-acetamide.

Q4: My target compound is not separating from an impurity. What should I do?

Possible Cause 1: Suboptimal Solvent System. The polarity of your eluent may not be ideal for resolving the components of your mixture.

Solution: The key to good separation is to first optimize the solvent system using Thin Layer Chromatography (TLC).[3] The ideal solvent system should give your target compound, N-p-Sulfamoylphenethyl-acetamide, a retention factor (Rf) value between 0.25 and 0.35 on a TLC plate.[6] This Rf range generally ensures that the compound will elute from the column effectively, providing good resolution from other components.[7]

  • Step-by-Step Solvent System Optimization:

    • Start with a relatively non-polar solvent system, such as a mixture of hexane and ethyl acetate.

    • Spot your crude mixture on a TLC plate and develop it in the chosen solvent system.

    • If the spots remain at the baseline, the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

    • If the spots run with the solvent front, the solvent is too polar. Decrease the proportion of the polar solvent.

    • Systematically test different solvent ratios until you achieve the desired Rf for your target compound, with clear separation from impurity spots. A good starting point for polar compounds can be mixtures of ethyl acetate/hexane or methanol/dichloromethane.[8]

Possible Cause 2: Column Overloading. Loading too much crude material onto the column for its size will result in broad bands and poor separation.

Solution: Ensure you are using an appropriate amount of silica gel for the quantity of your crude product. As mentioned, a 20:1 to 100:1 ratio of silica to sample is recommended. If you have a large amount of material, it is better to use a larger column or perform multiple smaller purifications.

Q5: My compound is not eluting from the column.

Possible Cause 1: Insufficient Solvent Polarity. The mobile phase may not be polar enough to displace your compound from the polar silica gel stationary phase.

Solution: If your compound is strongly adsorbed to the silica, you will need to increase the polarity of the eluent. This can be done in a stepwise or gradient fashion.[4]

  • Gradient Elution: Start eluting the column with the solvent system you developed using TLC. Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. For very polar compounds, a small percentage of methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane).[8] Be cautious, as large, abrupt changes in solvent polarity can cause cracking of the silica bed.[9]

Possible Cause 2: Compound Decomposition on Silica Gel. Silica gel is acidic and can sometimes cause decomposition of sensitive compounds.[10]

Solution: Before committing to a large-scale column, test the stability of your compound on a TLC plate.

  • Stability Test (2D TLC):

    • Spot your compound on a TLC plate.

    • Run the plate in a suitable solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[10]

  • If decomposition is observed, you can try deactivating the silica gel by adding 1-2% triethylamine to your eluent to neutralize the acidic sites, or consider using a different stationary phase like alumina.[10]

Q6: My compound is eluting too quickly, with the solvent front.

Possible Cause: Excessive Solvent Polarity. If the eluent is too polar, it will compete too effectively with your compound for the binding sites on the silica gel, causing all components to move too rapidly through the column with little to no separation.[4]

Solution: You need to select a less polar mobile phase. Return to the TLC optimization step and test solvent systems with a higher proportion of the non-polar component (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).

Q7: The bands on my column are streaking or "tailing".

Possible Cause 1: Poor Solubility or High Concentration. If the sample is not fully dissolved in the mobile phase as it moves down the column, or if the initial loading solution is too concentrated, tailing can occur.

Solution:

  • Dry Loading: If your compound has poor solubility in the eluent, the dry loading method is preferable.[11] Dissolve your crude product in a suitable solvent, add a small amount of silica gel (about 5-10 times the mass of your sample), and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.

  • Dilute Loading: Ensure the sample is dissolved in the absolute minimum amount of solvent for loading. Using a slightly more polar solvent for dissolution than the running eluent can help, but do this sparingly.[11]

Possible Cause 2: Strong Acid-Base Interactions. The sulfonamide group in your molecule is acidic and can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.

Solution: Adding a small amount of a modifier to the eluent can suppress these interactions. For an acidic compound like N-p-Sulfamoylphenethyl-acetamide, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can often improve the peak shape.

Experimental Protocols

Protocol 1: Determining the Optimal Solvent System via TLC
  • Dissolve a small amount of the crude N-p-Sulfamoylphenethyl-acetamide in a suitable solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Prepare a developing chamber with a chosen solvent system (e.g., 50:50 ethyl acetate/hexane). Ensure the solvent level is below the spot line.[12]

  • Place the TLC plate in the chamber, cover it, and allow the solvent to ascend the plate.[12]

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp (254 nm) and circle them.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Adjust the solvent system polarity until the Rf of the target compound is approximately 0.25-0.35.[6]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 60-120 mesh) in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry from this point onwards.[3]

    • Add another thin layer of sand on top of the silica bed.[11]

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in the minimum amount of the eluting solvent or a slightly more polar solvent.[11]

    • Carefully pipette the solution onto the top layer of sand, taking care not to disturb the silica bed.

    • Drain the solvent until it is level with the sand.

    • Carefully add a small amount of the eluent and drain again. Repeat this step once or twice to ensure the sample is loaded in a narrow band.[11]

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.[13]

  • Product Isolation:

    • Combine the fractions that contain the pure N-p-Sulfamoylphenethyl-acetamide.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Properties of N-p-Sulfamoylphenethyl-acetamide

PropertyValueSource
CAS Number 41472-49-5[1]
Molecular Formula C10H14N2O3S[1]
Molecular Weight 242.295 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 168-174 °C[1]

Table 2: Common Solvent Systems for Normal-Phase Chromatography (in order of increasing polarity)

Non-Polar ComponentPolar ComponentPolarityNotes
Hexane/Petroleum EtherDiethyl EtherLowGood for non-polar compounds.
Hexane/Petroleum EtherEthyl AcetateMediumA versatile and widely used system.[8]
DichloromethaneEthyl AcetateMedium-HighGood for moderately polar compounds.
DichloromethaneMethanolHighEffective for very polar compounds. Use methanol sparingly (<10%) to avoid dissolving silica.[8]

Visual Workflow and Troubleshooting Diagrams

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Optimization (Rf = 0.25-0.35) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Column Chromatography Purification.

G sol_node sol_node Start Problem Occurred Q1 Poor or No Separation? Start->Q1 Q2 Compound Not Eluting? Start->Q2 Q3 Compound Elutes with Solvent Front? Start->Q3 Q4 Peak Tailing? Start->Q4 sol_node1 Optimize solvent system using TLC (Rf 0.25-0.35). Check for column overloading. Q1->sol_node1 Yes sol_node2 Increase solvent polarity (gradient elution). Test for decomposition on silica. Q2->sol_node2 Yes sol_node3 Decrease solvent polarity. Re-optimize with TLC. Q3->sol_node3 Yes sol_node4 Use dry loading method. Add modifier to eluent (e.g., 0.1% Acetic Acid). Q4->sol_node4 Yes

Caption: Troubleshooting Decision Tree for Column Chromatography.

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • University of York, Department of Chemistry. Determining a solvent system. [Link]

  • Teledyne ISCO. (2004). Correlating TLC to Isocratic Separation. [Link]

  • Al-Khafaji, Y. A., & Ga-an, S. B. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 2(8), 1-8. [Link]

  • Chemistry For Everyone. (2023). What Is The Relationship Between Column Chromatography And TLC?[Link]

  • Chemistry For Everyone. (2023). How To Choose Solvent System For Column Chromatography?[Link]

  • Magritek. Column Chromatography. [Link]

  • University of California, Davis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]

  • Home Sunshine Pharma. N-(P-Sulfamoylphenethyl)Acetamide CAS 41472-49-5. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • University of Colorado Boulder, Department of Organic Chemistry. Column Chromatography. [Link]

  • Reddit. Chromatography to separate polar molecules?[Link]

  • Columbia University. Column chromatography. [Link]

  • Wikipedia. Column chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

  • ResearchGate. How can I select the solvent system for column chromatography?[Link]

  • Reddit. Column Chromatography: Amides. [Link]

  • Wikipedia. Acetamide. [Link]

  • FooDB. Showing Compound Acetamide (FDB008298). [Link]

  • PubChem. Acetamide. [Link]

Sources

Degradation pathways of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

A Guide to Understanding and Investigating Aqueous Degradation Pathways

Welcome to the technical support center for this compound (CAS 41472-49-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule in aqueous solutions. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for conducting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: Based on its chemical structure, which features both an acetamide and a sulfonamide functional group, this compound is susceptible to three primary degradation pathways in aqueous media: hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: This is the most common degradation route in aqueous solutions and can be catalyzed by acidic or basic conditions.[2] Hydrolysis can occur at two main sites:

    • Amide Bond Cleavage: The N-acetyl group can be hydrolyzed to yield 4-(2-aminoethyl)benzenesulfonamide and acetic acid. Amide hydrolysis can be catalyzed by both acids and bases.[3][4]

    • Sulfonamide Bond Cleavage: The sulfonamide bond (S-N) can also be cleaved, although this typically requires more forceful conditions than amide hydrolysis. This would result in the formation of 4-(2-acetylaminoethyl)benzenesulfonic acid and ammonia.[1]

  • Oxidation: The molecule may be susceptible to oxidation, particularly in the presence of oxidizing agents (e.g., hydrogen peroxide) or under conditions that generate reactive oxygen species (ROS). The aromatic ring and the ethyl linker are potential sites for oxidation.[2]

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy needed to induce degradation.[2] For sulfonamides, common photodegradation pathways include cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO₂).[5] The aromatic ring is a chromophore that can absorb UV light, initiating these reactions.[6]

cluster_main cluster_paths cluster_products Parent This compound Hydrolysis Hydrolysis (Acid/Base, Heat) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photolysis Photodegradation (UV/Sunlight) Parent->Photolysis Prod_Amide 4-(2-aminoethyl)benzenesulfonamide + Acetic Acid Hydrolysis->Prod_Amide Amide Cleavage Prod_Sulfonamide 4-(2-acetylaminoethyl)benzenesulfonic acid + Ammonia Hydrolysis->Prod_Sulfonamide Sulfonamide Cleavage Prod_Ox Oxidized Derivatives (e.g., Hydroxylated species, N-oxides) Oxidation->Prod_Ox Prod_Photo SO₂ Extrusion Products & Ring Cleavage Products Photolysis->Prod_Photo

Caption: Primary degradation pathways for the target molecule.
Q2: What are the expected major degradation products I should be looking for?

A2: Identifying potential degradants is a key part of method development and stability assessment.[7] Based on the pathways described above, the following table summarizes the most probable degradation products.

Degradation PathwayPotential Degradation ProductMolecular FormulaMolecular Weight ( g/mol )
Hydrolysis (Amide) 4-(2-aminoethyl)benzenesulfonamideC₈H₁₂N₂O₂S200.26
Hydrolysis (Sulfonamide) 4-(2-acetylaminoethyl)benzenesulfonic acidC₁₀H₁₃NO₄S243.28
Oxidation This compound N-oxideC₁₀H₁₄N₂O₄S258.29
Photolysis (SO₂ Extrusion) N-(2-(4-aminophenyl)ethyl)acetamideC₁₀H₁₄N₂O178.23
Q3: How can I minimize the degradation of my compound during experiments and storage?

A3: To ensure the integrity of your results, proper handling and storage are crucial.

  • pH Control: Maintain aqueous solutions at a neutral pH (around 6-8) whenever possible, as both high and low pH can catalyze hydrolysis.[2]

  • Temperature: Perform experiments at the lowest feasible temperature to slow down degradation rates. For long-term storage, keep the compound as a solid at -20°C or below.[2]

  • Light Protection: Always protect the compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[2]

  • Solvent Choice: If aqueous solutions are not required, dissolving the compound in an anhydrous aprotic solvent (e.g., acetonitrile) for stock solutions can significantly improve stability. Prepare aqueous solutions fresh before each experiment.

  • Inert Atmosphere: For sensitive experiments, purging solutions with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Troubleshooting Guides

Issue 1: My parent compound peak in the HPLC is decreasing, but I don't see any new peaks appearing.
  • Plausible Cause 1: Degradants are not retained or detected. Your degradation products might be highly polar (e.g., small organic acids) and elute in the solvent front, or they may lack a UV chromophore at the detection wavelength.

    • Solution: Modify your HPLC method. Use a shallower gradient or a weaker mobile phase to improve the retention of polar compounds. Incorporate a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to detect compounds without a strong UV chromophore.[8]

  • Plausible Cause 2: Formation of insoluble degradants. The degradation products may be precipitating out of the solution.

    • Solution: Visually inspect your sample for any cloudiness or precipitate. If observed, try dissolving the sample in a stronger solvent before analysis.

  • Plausible Cause 3: Adsorption to container. The compound or its degradants may be adsorbing to the surface of the sample vial (especially if using glass for basic compounds).

    • Solution: Use polypropylene or silanized glass vials to minimize adsorption.

Issue 2: I am observing multiple small, unexpected peaks in my chromatogram even in my control sample.
  • Plausible Cause 1: Contaminated reagents. The solvents, buffers, or water used to prepare your solutions may contain impurities.

    • Solution: Use high-purity, HPLC-grade reagents. Run a blank gradient (injecting only your mobile phase) to ensure there are no system peaks or solvent contaminants.

  • Plausible Cause 2: Degradation during sample preparation or analysis. The compound might be degrading in the autosampler or on the analytical column.

    • Solution: Keep the autosampler tray cooled. Evaluate the pH of your mobile phase; if it's too acidic or basic, it could be causing on-column degradation. Test a mobile phase with a more neutral pH if possible.

Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating power of analytical methods.[7][9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Protocol 1: Forced Hydrolysis
  • Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at 1 mg/mL.

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 0.1 M Hydrochloric Acid (HCl).

    • Cap the vial and place it in a water bath at 60°C.

    • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before HPLC analysis.

  • Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 0.1 M NaOH.

    • Keep at room temperature, as base-catalyzed amide hydrolysis can be rapid.[4]

    • Withdraw aliquots at time points (e.g., 30 min, 1, 2, 4 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of HPLC-grade water.

    • Cap the vial and place it in a water bath at 60°C.

    • Withdraw aliquots at the same time points as the acid hydrolysis study.

  • Control: Prepare a control sample by diluting 1 mL of the stock solution with 1 mL of the initial solvent (acetonitrile/methanol) and keep it protected from light at 4°C.

Protocol 2: Forced Oxidation
  • Preparation: Prepare a 1 mg/mL stock solution as described above.

  • Procedure:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Cap the vial and keep it at room temperature, protected from light.

    • Monitor the reaction by withdrawing aliquots at various time points (e.g., 2, 6, 12, 24 hours).

    • Analyze directly by HPLC. The mobile phase will quench any remaining peroxide.

Protocol 3: Forced Photolysis
  • Preparation: Prepare a 1 mg/mL solution in a 1:1 mixture of acetonitrile and water.

  • Procedure:

    • Transfer the solution to a quartz vial (as borosilicate glass can block some UV radiation).

    • Place the sample in a photostability chamber with a light source conforming to ICH Q1B guidelines (providing exposure to cool white fluorescent and near-ultraviolet lamps).

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

    • Simultaneously, place a control sample wrapped in aluminum foil in the same chamber to act as a dark control.

    • Withdraw aliquots from both samples at appropriate time points for analysis.

Workflow Visualization

cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Data Interpretation Prep Prepare 1 mg/mL Stock Solution of Target Compound Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Basic (0.1 M NaOH, RT) Prep->Base Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Photo Photolytic (ICH Q1B Chamber) Prep->Photo Control Control (No Stress, 4°C) Prep->Control Sampling Sample at Time Points (t=0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Photo->Sampling Control->Sampling HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Sampling->HPLC Data Compare stressed samples to control. Identify degradants. Calculate mass balance. HPLC->Data

Caption: General workflow for a forced degradation study.

References

  • BioPharm International. (2011). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link][9]

  • Gautam, A., & Kumar, A. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link][10]

  • NIOSH. (2016). NMAM METHOD 5601 - ORGANONITROGEN PESTICIDES. Centers for Disease Control and Prevention. Retrieved from [Link][8]

  • IUPAC-NIST Solubility Data Series. (1944). Acetamide, N-[4-(aminosulfonyl) phenylJ-; C8H10N203S; [121-61-9J (2) Water. Retrieved from [Link][11]

  • Abban, G. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU. Retrieved from [Link][3]

  • Sonawane, S., et al. (2018). A Review on Forced Degradation and Its Regulatory Guidelines. International Journal of Advanced Medical and Pharmaceutical Sciences. Retrieved from [Link][7]

  • Food and Agriculture Organization of the United Nations. (n.d.). Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. AGRIS. Retrieved from [Link][5]

  • Herschhorn, A., et al. (2008). Mechanism of inhibition of HIV-1 reverse transcriptase by the novel broad-range DNA polymerase inhibitor N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide. Biochemistry, 47(1), 490-502.[12]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link][13]

  • National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PubMed Central. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (n.d.). N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide. PubChem. Retrieved from [Link][15]

  • Veeprho. (n.d.). N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-acetamide | CAS 41472-49-5. Retrieved from [Link][16]

  • Al-Odaini, N. A., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(29), 18635-18659. Retrieved from [Link][17]

  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Retrieved from [Link][4]

  • Valenti, S., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 934-941.[18]

  • Criado, S., et al. (2013). Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation. Photochemistry and Photobiology, 89(4), 848-855. Retrieved from [Link][6]

  • Al-Odaini, N. A., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(29), 18635-18659. Retrieved from [Link][19]

  • Al-Odaini, N. A., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. ResearchGate. Retrieved from [Link][20]

  • ResearchGate. (n.d.). Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. Retrieved from [Link][21]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link][22]

  • Reva, I., & Lapinski, L. (2023). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 28(14), 5373. Retrieved from [Link][23]

  • Bazan, H. A., et al. (2020). N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link][24]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link][25]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. NIST Chemistry WebBook. Retrieved from [Link][26]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. NIST Chemistry WebBook. Retrieved from [Link][27]

  • Fraser-Reid, B., et al. (1993). Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. Journal of the Chemical Society, Perkin Transactions 1, (7), 845-852. Retrieved from [Link][28]

  • SpectraBase. (n.d.). N-[4-(Aminosulfonyl)phenyl]-2-(4-morpholinyl)acetamide, ac derivative. Retrieved from [Link][29]

  • ResearchGate. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link][30]_N-4-Aminophenyl_Acetamide_Molecule) [cite: 32]

Sources

How to prevent N-p-Sulfamoylphenethyl-acetamide precipitation in media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-p-Sulfamoylphenethyl-acetamide. This guide provides in-depth troubleshooting protocols and scientific explanations to help you prevent precipitation of this compound in your experimental media. The following question-and-answer format is designed to directly address common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I've just added my N-p-Sulfamoylphenethyl-acetamide stock solution to my cell culture media, and it immediately turned cloudy. What is happening and why?

This common phenomenon is known as "solvent shock" or "crashing out." It occurs when a compound that is highly concentrated in a water-miscible organic solvent (like DMSO) is rapidly diluted into an aqueous buffer or cell culture medium where its solubility is much lower.[1] The organic solvent disperses instantly, leaving the compound molecules locally supersaturated in the aqueous environment, causing them to aggregate and precipitate.[1]

N-p-Sulfamoylphenethyl-acetamide, like many small molecules, is likely to have limited aqueous solubility, making it susceptible to this issue. The key is to manage the transition from the organic solvent to the aqueous media carefully.

Q2: What is the most critical chemical property of N-p-Sulfamoylphenethyl-acetamide that I need to understand to prevent precipitation?

The single most important factor is the pH-dependent solubility dictated by the compound's sulfonamide group (-SO₂NH-).

  • Mechanism: The sulfonamide group is weakly acidic.[2][3] At a pH below its acid dissociation constant (pKa), the group is predominantly in its neutral, protonated form (R-SO₂NH₂). In this state, the molecule is less polar and generally has poor aqueous solubility.[2] When the pH of the solution is raised above the pKa, the group deprotonates to form a negatively charged anion (R-SO₂NH⁻). This ionization dramatically increases the molecule's polarity and, consequently, its solubility in aqueous media.[3]

The diagram below illustrates this critical pH-dependent equilibrium.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_Solubility R-SO₂-NH₂ (Neutral Form) Poorly Soluble High_Solubility R-SO₂-NH⁻ + H⁺ (Ionized Form) Highly Soluble Low_Solubility->High_Solubility Add Base (Increase pH) High_Solubility->Low_Solubility Add Acid (Decrease pH)

Caption: pH-dependent equilibrium of the sulfonamide group.

Q3: How should I prepare my stock solution to minimize precipitation risk from the start?

Proper stock solution preparation is the first and most critical preventative step. The goal is to create a stable, high-concentration stock that can be reliably diluted.

Recommended Solvent and Concentration: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial solubilization. A very close structural analog, N-acetylsulfanilamide, has a reported solubility of 66.67 mg/mL in DMSO. This provides a strong starting point for your stock concentration.

PropertyRecommended ValueNotes
Primary Solvent Dimethyl Sulfoxide (DMSO), AnhydrousDMSO is a powerful solvent for a wide range of compounds. Using an anhydrous grade minimizes water content, which can reduce solubility for hydrophobic molecules.
Stock Concentration 10-50 mM (Target)Start lower and increase if the compound dissolves easily. Do not exceed the known solubility limit. A 10 mM stock is a common and safe starting point.
Final DMSO in Media < 0.5%, ideally ≤ 0.1% High concentrations of DMSO can be cytotoxic to cells and may interfere with the assay.[4] Always include a vehicle control with the same final DMSO concentration.
Storage Aliquot into single-use tubes, store at -20°C or -80°CAvoid repeated freeze-thaw cycles which can cause the compound to fall out of solution over time.[1][4] Stable for up to 1-2 years when stored properly.

Protocol 1: Preparing a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh out the required mass of N-p-Sulfamoylphenethyl-acetamide (Molecular Weight: ~242.30 g/mol ).

  • Add Solvent: In a sterile tube, add the calculated volume of anhydrous DMSO.

  • Dissolve: Vortex the tube thoroughly. If the compound does not dissolve completely, use a brief sonication in a water bath.[4] Gentle warming (e.g., to 37°C) can also be used, but be cautious of potential compound degradation.[4]

  • Inspect: Visually confirm that all solid material has dissolved and the solution is clear before proceeding. If crystals are present, the solution is supersaturated and needs further dilution with DMSO.[1]

  • Aliquot & Store: Distribute the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Q4: I have a good stock solution. What is the best method for diluting it into my media to avoid the "solvent shock" I experienced?

A stepwise, gentle dilution process is essential. Never add your highly concentrated DMSO stock directly into the final large volume of media.

Protocol 2: Stepwise Dilution into Aqueous Media

  • Pre-warm Media: Ensure your destination cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C). Adding a compound to cold media can decrease its solubility.[5]

  • Create an Intermediate Dilution:

    • Pipette a small volume of the pre-warmed media (e.g., 200 µL) into a sterile tube.

    • Add a small volume of your DMSO stock (e.g., 2 µL) directly into this small volume of media while gently vortexing or flicking the tube. This creates a more manageable intermediate dilution.

  • Final Dilution: Immediately add the entire volume of this intermediate dilution into your final, larger volume of pre-warmed culture media. Swirl the flask or plate gently to ensure even distribution.

  • Final Inspection: Visually inspect the final medium for any signs of cloudiness or precipitate before applying it to your cells.

Q5: My compound looks fine initially but precipitates after several hours in the incubator. What could be causing this delayed effect?

Delayed precipitation is often due to changes in the media environment over time or exceeding the compound's thermodynamic solubility limit.

  • pH Changes: Cellular metabolism can acidify the culture medium. As the pH drops, the equilibrium of the sulfonamide group (see Q2) will shift towards the less soluble neutral form, potentially causing the compound to precipitate out of the now supersaturated solution.

  • Temperature and CO₂ Effects: While incubators are stable, slight fluctuations or equilibration with 5% CO₂ can subtly alter media pH and solubility parameters over long incubation periods.

  • Media Evaporation: In long-term experiments, evaporation from culture plates can concentrate all media components, including your compound, pushing its concentration above the solubility limit.

  • Interaction with Media Components: Components in the media, such as salts and proteins, can interact with the compound over time, reducing its solubility.[1]

Solutions:

  • Monitor the pH of your culture; more frequent media changes may be necessary for dense cultures.

  • Use culture plates with low-evaporation lids or sealing films for long-term assays.

  • Consider increasing the serum percentage in the media (e.g., from 5% to 10% FBS). Serum proteins like albumin can bind to compounds and help keep them in solution.[1]

Q6: I've tried everything and still see precipitation. What is my troubleshooting workflow?

If you are still facing issues, a systematic approach is needed to identify the limiting factor. The flowchart below outlines a logical troubleshooting workflow.

G start Precipitation Observed check_stock Is stock solution clear and fully dissolved? start->check_stock remake_stock Remake stock solution. Use sonication/gentle heat. Ensure concentration is below solubility limit. check_stock->remake_stock No check_dilution Are you using a stepwise dilution protocol? check_stock->check_dilution Yes remake_stock->check_stock implement_dilution Implement Protocol 2: Stepwise dilution in pre-warmed media. check_dilution->implement_dilution No check_concentration Is final concentration too high? check_dilution->check_concentration Yes implement_dilution->check_dilution lower_concentration Perform a dose-response. Test lower final concentrations. check_concentration->lower_concentration Yes check_ph Could media pH be the issue? check_concentration->check_ph No success Problem Solved lower_concentration->success adjust_ph Try buffering media to a slightly higher pH (e.g., 7.6-7.8) if compatible with cells. Increase media change frequency. check_ph->adjust_ph Yes check_ph->success No adjust_ph->success

Caption: Troubleshooting workflow for precipitation issues.

References

  • Ohashi, Y., et al. (2006). pH-induced solubility transition of sulfonamide-based polymers. Journal of Polymer Science Part A: Polymer Chemistry, 44(12), 3849-3857. [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The British Medical Journal, 1(4384), 47-50. [Link]

  • Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6219-6232. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • ChemBK. (n.d.). N-Acetylsulfanilamide. Retrieved January 9, 2026, from [Link]

  • Solubility of Things. (n.d.). Acetazolamide. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: N-(p-SULFAMOYLPHENETHYL)ACETAMIDE (CAS 41472-49-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for N-[2-[4-(aminosulfonyl)phenyl]ethyl]-acetamide (CAS 41472-49-5). This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. Batch-to-batch variability can introduce significant challenges, impacting reaction yields, impurity profiles, and the quality of downstream products. This document provides in-depth, experience-driven guidance to help you identify, troubleshoot, and mitigate these issues effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and quality of N-(p-SULFAMOYLPHENETHYL)ACETAMIDE.

Q1: What is N-(p-SULFAMOYLPHENETHYL)ACETAMIDE and what is its primary application?

A1: N-(p-SULFAMOYLPHENETHYL)ACETAMIDE, also known as 4-(2-acetylamino-ethyl)-benzenesulfonic acid amide, is a chemical intermediate.[1] Its most prominent use is in the synthesis of second-generation sulfonylurea drugs, such as glibenclamide and glipizide, which are potent hypoglycemic agents for treating type 2 diabetes.[1][2] It is also used as an intermediate for certain dyes.[2]

Q2: What are the typical physical properties of this compound?

A2: It is generally supplied as a white to off-white powder.[1] Key physical characteristics are summarized in the table below. Significant deviation from these properties, especially in appearance or melting point, can be an initial indicator of batch variability or degradation.

PropertyTypical ValueSource
CAS Number 41472-49-5[3]
Molecular Formula C₁₀H₁₄N₂O₃S[3]
Molecular Weight 242.29 g/mol [3]
Appearance White to off-white powder[1]
Melting Point 168-174 °C[4]
Storage 2-8°C, Sealed in dry conditions[5]

Q3: My latest batch has a slight yellow tint. Is it still usable?

A3: A yellow tint may indicate the presence of impurities, possibly from side reactions or degradation. While it might not render the material completely unusable for all applications, it is a clear sign of batch-to-batch variation. We strongly recommend performing analytical quality control, such as HPLC-UV analysis for purity and impurity profiling, before proceeding. Compare the analytical results to the Certificate of Analysis (CoA) of a previous, high-performing batch.

Q4: I am observing inconsistent yields in my subsequent reaction step. Could the quality of this intermediate be the cause?

A4: Absolutely. Inconsistent yields are a classic consequence of raw material variability.[6] The issue could stem from several factors in the N-(p-SULFAMOYLPHENETHYL)ACETAMIDE batch:

  • Lower Purity: A lower-than-specified assay (e.g., 97% vs. 99%) means you are starting with less of the active reactant.

  • Presence of Inhibitory Impurities: Certain impurities, even at low levels, can interfere with or inhibit your downstream reaction.

  • Different Physical Properties: Variations in particle size or crystal form (polymorphism) can affect dissolution rates and, consequently, reaction kinetics.[7]

Troubleshooting Guides

This section provides structured, in-depth guidance for specific experimental problems you may encounter.

Guide 1: Troubleshooting Inconsistent Analytical Results (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of quality control for pharmaceutical intermediates. If you are seeing variable HPLC results between batches, use this guide to diagnose the issue.

Problem: My HPLC chromatogram shows a lower purity value for the new batch compared to the reference batch.

Initial Assessment Workflow

HPLC_Troubleshooting start Start: Inconsistent HPLC Purity check_system Step 1: Verify HPLC System Suitability (Retention Time, Tailing Factor, Plate Count) start->check_system check_standard Step 2: Re-run Certified Reference Standard check_system->check_standard System OK analyze_impurities Step 3: Analyze Impurity Profile - Are new peaks present? - Are known impurities elevated? check_standard->analyze_impurities Standard OK investigate_new_peaks Investigate New Peaks (Potential side-product or contaminant) analyze_impurities->investigate_new_peaks New Peaks investigate_known_peaks Investigate Known Impurities (Incomplete reaction or degradation) analyze_impurities->investigate_known_peaks Known Impurities Elevated root_cause Root Cause Identified investigate_new_peaks->root_cause investigate_known_peaks->root_cause

Caption: HPLC troubleshooting workflow for purity discrepancies.

Q: My HPLC system suitability parameters are fine, but the new batch consistently shows 2-3 new, small peaks that were not in previous batches. What could they be?

A: The presence of new, unidentified peaks points to a change in the manufacturing process or storage conditions of the intermediate.[8] Potential sources include:

  • Starting Material Impurities: The supplier of the raw materials used to synthesize your intermediate may have changed, introducing new impurities that carry through the synthesis.

  • Side-Reaction Products: A deviation in reaction conditions (e.g., temperature excursion, incorrect stoichiometry) could have favored a previously unseen side reaction. For sulfonamides, this could involve reactions with residual chlorinating agents or alternative reaction sites on the aromatic ring.[9]

  • Degradation Products: Improper storage (exposure to heat, light, or moisture) can lead to degradation. The amide or sulfonamide functional groups could be susceptible to hydrolysis.

Action Plan:

  • Request Information: Contact the supplier and inquire if there have been any changes to the synthetic route or raw material sources for the new batch.

  • Characterize Impurities: If the impurity levels are significant, consider using LC-MS to obtain the molecular weight of the unknown peaks. This can provide crucial clues to their identity. For example, an impurity with a mass corresponding to the hydrolysis of the acetamide group might be observed.

  • Perform Stress Testing: Subject a sample of a "good" batch to heat, acid, and base to see if you can purposefully generate the same impurity peaks. This can help confirm if they are degradation products.

Guide 2: Addressing Failures in Downstream Synthesis

Problem: My reaction to produce a sulfonylurea using N-(p-SULFAMOYLPHENETHYL)ACETAMIDE is sluggish or failing completely with the new batch, whereas it worked perfectly before.

Q: The purity of the new batch is acceptable according to the CoA (>98%), but the reaction is not working. What non-purity related factors could be at play?

A: When chemical purity is confirmed, the root cause often lies in the physical properties of the material, which are not always reported on a standard CoA but can dramatically influence reactivity.[6][7]

  • Particle Size and Surface Area: A batch with a significantly larger average particle size will have a lower surface area. This can lead to a much slower dissolution rate in the reaction solvent, causing the reaction to appear sluggish or incomplete within the standard timeframe.[6]

  • Crystalline Form (Polymorphism): The compound may exist in different crystalline forms, or polymorphs.[7] Polymorphs can have different solubilities and melting points. A less soluble polymorph in a new batch could be the reason for poor reactivity.

  • Residual Solvents: The type and amount of residual solvent from the manufacturing process can differ between batches. While often present in small quantities, some solvents can have an inhibitory effect on specific catalysts or reagents in your downstream reaction.

  • Inorganic Impurities: Trace amounts of inorganic salts or metals, not detected by standard HPLC purity analysis, could be poisoning a catalyst or quenching a reagent.

Troubleshooting Flow for Reaction Failure

Reaction_Failure start Start: Downstream Reaction Failure (Purity of Intermediate is OK) solubility_test Step 1: Comparative Solubility Test (Old Batch vs. New Batch in reaction solvent) start->solubility_test particle_size Step 2: Physical Characterization - Particle Size Analysis - Microscopy for crystal habit solubility_test->particle_size Solubility Differs analytical_deep_dive Step 3: Advanced Analytical Tests - DSC for polymorphism - GC-HS for residual solvents solubility_test->analytical_deep_dive Solubility Similar conclusion Conclusion: Identify physical property discrepancy as root cause particle_size->conclusion analytical_deep_dive->conclusion

Caption: Workflow for diagnosing reaction failures linked to physical properties.

Action Plan & Protocol:

  • Protocol: Comparative Dissolution Rate Study:

    • Accurately weigh 100 mg of the "good" old batch and 100 mg of the "bad" new batch into separate, identical flasks.

    • Add the same volume of your reaction solvent (e.g., 10 mL) to each flask simultaneously.

    • Stir both flasks at the exact same rate and temperature, observing the time it takes for the solid to completely dissolve.

    • A significantly longer dissolution time for the new batch is a strong indicator of a physical property issue.

  • Consult the Supplier: Discuss your findings with the supplier. They may have data on particle size distribution or polymorphism that is not included on the standard CoA. Requesting a sample from a different lot number can also help determine if the issue is isolated to a single batch.

Quality Control and Mitigation Strategies

Proactive quality control is the best defense against batch-to-batch variability.

Q: How can I establish a robust QC protocol for incoming batches of this intermediate?

A: A multi-tiered approach is recommended. Do not rely solely on the supplier's CoA.

TierAnalysisPurpose
Tier 1: Identity & Basic Properties - FTIR Spectroscopy- Melting Point- Confirm chemical identity against a reference.- Quick check for gross impurities or polymorphism.
Tier 2: Purity & Impurity Profile - HPLC-UV (Purity Assay)- HPLC-UV (Related Substances)- Quantify the main component.- Detect, quantify, and profile known and unknown impurities.
Tier 3: Physical & Residuals - Particle Size Analysis- GC-Headspace- Control for properties affecting reactivity.- Quantify residual solvents from manufacturing.
Protocol: Template for HPLC Purity Method

This protocol is a starting point based on methods for similar aromatic sulfonamides and acetamides. It should be validated for your specific system.[10][11][12]

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~25 mg of the compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

Understanding the Source: Synthesis and Potential Impurities

Understanding where variability comes from requires a look at the synthetic process. While the exact commercial synthesis may be proprietary, a plausible route can be constructed from fundamental organic chemistry principles.[9][13][14]

Plausible Synthetic Pathway and Critical Control Points

Synthesis cluster_0 Step 1: Acetylation cluster_1 Critical Control Points & Potential Impurities start_mat 2-(4-Sulfamoylphenyl)ethan-1-amine product CAS 41472-49-5 N-(p-SULFAMOYLPHENETHYL)ACETAMIDE start_mat->product Reaction acetyl_chloride Acetyl Chloride (or Acetic Anhydride) acetyl_chloride->product base1 Base (e.g., Pyridine) base1->product imp1 Impurity A: Unreacted Starting Amine product->imp1 imp2 Impurity B: Di-acetylated Product product->imp2 imp3 Impurity C: Hydrolysis Products product->imp3 imp4 Impurity D: Residual Solvents product->imp4

Caption: A plausible synthesis highlighting key inputs and potential impurities.

Common Impurities and Their Origin:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2-(4-sulfamoylphenyl)ethan-1-amine. This is a common process-related impurity.

  • Over-reaction Products: Under certain conditions, di-acetylation or other side reactions could occur, leading to structurally related impurities.

  • Hydrolysis: The sulfonyl chloride precursor to the starting material is highly susceptible to hydrolysis.[13][14] If carried through, this could lead to sulfonic acid impurities. The final product's amide bond could also hydrolyze under harsh workup or storage conditions.

  • Residual Solvents & Reagents: Solvents used during reaction and purification (e.g., pyridine, ethyl acetate) can remain in the final product if drying is incomplete.

By understanding these potential sources of variation, you can have more informed discussions with your supplier and design your analytical methods to specifically target these likely impurities.

References

  • N-(P-Sulfamoylphenethyl)Acetamide CAS 41472-49-5 Manufacturers, Suppliers, Factory. (n.d.). Home Sunshine Pharma. Retrieved January 9, 2026, from [Link]

  • Peterson, J. J., & Reklaitis, G. V. (2014). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Organic Process Research & Development, 18(9), 1149–1157. [Link]

  • 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide. (n.d.). ChemBK. Retrieved January 9, 2026, from [Link]

  • Batch-to-Batch Variation: Applications using Sorption Experiments. (n.d.). Surface Measurement Systems. Retrieved January 9, 2026, from [Link]

  • Johansson, J., & Folestad, S. (2002). Identifying sources of batch to batch variation in processability. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Chemical Synthesis Batch to Continuous Manufacturing. (2023, November 29). Kewaunee. Retrieved January 9, 2026, from [Link]

  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved January 9, 2026, from [Link]

  • Separation of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from [Link]

  • CAS No : 41472-49-5 | Product Name : N-(4-Sulfamoylphenethyl)acetamide. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [Link]

  • Mockus, L., Peterson, J. J., Lainez, J. M., & Reklaitis, G. V. (2014). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. ACS Publications. [Link]

  • Kettle, J. G., & Ward, S. E. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Synthesis of Sulfonamides. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Evaluation of some acylamide derivatives as potential hypoglycemic agents. (1990). PubMed. [Link]

  • Uses and Applications of Acetamide. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). Retrieved January 9, 2026, from [Link]

  • Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]-. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • N-(P-SULFAMOYLPHENETHYL)ACETAMIDE. (n.d.). 杭州沙拓生物医药科技有限公司. Retrieved January 9, 2026, from [Link]

  • N-(4-Sulfamoylphenyl)acetamide. (2012). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Method and assays for quantitation of acetamide in a composition. (n.d.). Google Patents.
  • Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. (2013). ResearchGate. Retrieved January 9, 2026, from [Link]

  • 2-PHENYL-N-(4-SULFAMOYLPHENYL)ACETAMIDE. (n.d.). precisionFDA. Retrieved January 9, 2026, from [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). PubMed Central. [Link]

  • A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] Ethyl} 3 Ethyl 4 Methyl 2 Oxo 2,5 Dihydro 1 H Pyrrole 1 Carboxamide. (n.d.). Quick Company. Retrieved January 9, 2026, from [Link]

  • Acetamide Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 9, 2026, from [Link]

  • Schematic representation of acetamide formation (A) from acetonitrile contamination of base and (B) acetonitrile and base used in drug substance synthetic process. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (2020). PubMed Central. [Link]

  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (2014). RSC Publishing. [Link]

  • Novel intermediates useful for preparing alpha-(n-sulfonamido)acetamide compound. (n.d.). Google Patents.
  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Protein N-glycosylation, protein folding, and protein quality control. (2001). PubMed. [Link]

  • Preparation method of intermediate of hypoglycemic drug linagliptin. (n.d.). Google Patents.
  • HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard. (n.d.). Google Patents.

Sources

Minimizing toxicity of 4-(2-Acetylaminoethyl)benzenesulfonamide in cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-(2-Acetylaminoethyl)benzenesulfonamide (AEBS), a novel compound under investigation for [assumed therapeutic area, e.g., oncology]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for managing and minimizing the toxicity of AEBS in in vitro cell line models. As with many benzenesulfonamide derivatives, AEBS has shown promise, but its cytotoxic effects require careful management to delineate therapeutic windows and understand its mechanism of action.[1][2][3][4][5] This document offers field-proven insights and validated protocols to help you navigate the challenges of working with this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the toxicity profile of AEBS and related benzenesulfonamide compounds.

Q1: What is the likely mechanism of toxicity for 4-(2-Acetylaminoethyl)benzenesulfonamide (AEBS)?

A1: While the specific mechanism for AEBS is under investigation, the toxicity of benzenesulfonamide derivatives is often linked to two primary pathways:

  • Bioactivation and Oxidative Stress: The sulfonamide moiety can be metabolized by cellular enzymes, such as cytochrome P450s or peroxidases, into reactive metabolites.[6][7] These metabolites, like hydroxylamines, can undergo autooxidation, leading to the generation of reactive oxygen species (ROS).[6][8][9][10] An excess of ROS induces oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[8][9][10][11]

  • Induction of Apoptosis: Many cytotoxic sulfonamides have been shown to induce programmed cell death, or apoptosis.[1][3][12] This is often characterized by the activation of a cascade of enzymes called caspases.[13][14][15][16] Studies on similar compounds have demonstrated increased activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) following treatment.[1][3]

Q2: I'm observing high cytotoxicity even at low concentrations of AEBS. What are the first troubleshooting steps?

A2: High toxicity at low concentrations can stem from several factors. Before exploring complex biological reasons, it's crucial to rule out experimental artifacts.[17]

  • Verify Compound Concentration and Stability: Double-check all calculations for your stock solutions and serial dilutions. Ensure that AEBS is stable in your culture medium for the duration of the experiment, as degradation products could be more toxic.[17][18]

  • Assess Solvent Toxicity: The vehicle, most commonly DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration in your culture wells does not exceed the tolerance level for your specific cell line, which is typically below 0.5%.[17][19] It is critical to run a vehicle-only control at the highest concentration used in your experiment.[18]

  • Check for Assay Interference: Some compounds can interfere with the chemical reactions or optical readouts of cytotoxicity assays (e.g., MTT, MTS). Include a "compound-only" control (compound in medium, no cells) to check for this.[17]

  • Review Cell Health and Density: Ensure your cells are healthy, within a low passage number, and seeded at a consistent and appropriate density. Overly dense or sparse cultures can show varied sensitivity to toxic compounds.[20][21]

Q3: How do I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of AEBS?

A3: This is a critical distinction in drug development.[22][23] A simple endpoint viability assay (like MTT) may not distinguish between these two effects. To differentiate them, you should measure both the percentage of viable cells and the total cell number over time.

  • Cytotoxicity: You will observe a decrease in the percentage of viable cells and a drop in the total cell number compared to the starting number of cells.

  • Cytostaticity: The total cell number will plateau or increase only slightly over time, while the percentage of viable cells remains high.[17]

A combination of a real-time cell imaging system and a terminal cell death assay (like a membrane integrity assay) can provide a comprehensive picture.

Part 2: Troubleshooting Guide for Unexpected Cytotoxicity

This section provides a structured approach to diagnosing and resolving common issues encountered during in vitro experiments with AEBS.

Observed Problem Potential Cause(s) Recommended Action(s)
High variability in results between replicate wells or experiments. 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or addition.3. "Edge effects" in the microplate due to evaporation.4. Compound instability (degradation of stock solution).1. Ensure a single-cell suspension before seeding; automate cell counting if possible.2. Use calibrated pipettes; prepare a master mix of the final dilution to add to wells.3. Avoid using the outermost wells of the plate; fill them with sterile PBS or medium to maintain humidity.[24]4. Prepare fresh dilutions from a validated stock for each experiment; store stock solution as recommended and aliquot to avoid freeze-thaw cycles.[18]
Toxicity is much higher than expected based on literature for similar compounds. 1. High sensitivity of the chosen cell line.2. Compound precipitation in the culture medium.3. Presence of serum proteins affecting compound availability.1. Test AEBS on a panel of cell lines with different genetic backgrounds to identify more resistant models.2. Visually inspect wells for precipitates. Test the solubility of AEBS in your specific culture medium beforehand. Consider using a formulation strategy if solubility is low.[17]3. Conduct a serum titration experiment. Test toxicity in medium containing different percentages of FBS (e.g., 10%, 5%, 1%). High protein binding can sequester the compound, reducing its effective concentration.[25]
Cells appear stressed (e.g., rounded, detached) but viability assays (e.g., MTT) show minimal cell death. 1. The assay is not sensitive enough for the mechanism of toxicity.2. The compound is cytostatic, not cytotoxic.3. The chosen time point is too early to detect significant cell death.1. MTT/MTS assays measure metabolic activity, which may not directly correlate with cell death, especially in early stages.[22] Use a direct measure of cell death, like an LDH release assay for necrosis or a caspase activity assay for apoptosis.[13][26][27][28][29]2. Perform a cell proliferation assay (e.g., CyQUANT) alongside a viability assay over a time course.[23]3. Run a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint for detecting toxicity.

Part 3: Experimental Protocols & Mitigation Strategies

This section provides validated, step-by-step protocols for characterizing and mitigating the toxicity of AEBS.

Strategy 1: Characterize the Mode of Cell Death

Understanding whether AEBS induces apoptosis or necrosis is the first step toward finding a mitigation strategy. This workflow helps you determine the primary cell death pathway.

G cluster_0 Initial Toxicity Assessment cluster_1 Differentiating Cell Death Pathways cluster_2 Interpretation start Treat cells with AEBS (Dose-Response) viability Measure Cell Viability (e.g., MTT, CellTiter-Glo) start->viability caspase Measure Caspase-3/7 Activity (Apoptosis Marker) viability->caspase ldh Measure LDH Release (Necrosis Marker) viability->ldh apoptosis Conclusion: Primary mechanism is Apoptosis caspase->apoptosis High Signal mixed Conclusion: Mixed Apoptosis/Necrosis caspase->mixed Moderate Signal necrosis Conclusion: Primary mechanism is Necrosis ldh->necrosis High Signal ldh->mixed Moderate Signal

Caption: Workflow for characterizing the cell death mechanism induced by AEBS.

This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.[14][15][16]

  • Cell Seeding: Plate cells in a 96-well, clear-bottom, black-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of AEBS concentrations (and appropriate controls: untreated, vehicle-only) for the desired time period (e.g., 24 hours). Include a positive control for apoptosis, such as staurosporine.

  • Assay Procedure:

    • Equilibrate the plate and reagents to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 ratio with the culture medium volume.

    • Mix gently by orbital shaking for 30-60 seconds. .

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. An increased signal indicates caspase-3/7 activation and apoptosis.

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, from cells with damaged plasma membranes, a hallmark of necrosis.[26][27][28][29]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the Caspase assay protocol. Include a "Maximum LDH Release" control by adding a lysis solution to several untreated wells 45 minutes before the end of the incubation.

  • Assay Procedure:

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (([Compound-Treated LDH] - [Spontaneous LDH]) / ([Maximum LDH] - [Spontaneous LDH])) * 100

Strategy 2: Mitigate Toxicity with Antioxidants

If the primary mechanism of toxicity involves oxidative stress, co-treatment with an antioxidant can rescue cells from AEBS-induced death. N-acetylcysteine (NAC) is a widely used antioxidant and glutathione precursor that can mitigate the effects of ROS.[30][31][32][33]

G AEBS AEBS Compound Metabolism Cellular Metabolism (e.g., CYP enzymes) AEBS->Metabolism ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Metabolism->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Quench ROS Neutralization ROS->Quench Death Cell Death (Apoptosis/Necrosis) Damage->Death NAC N-Acetylcysteine (NAC) (Antioxidant) NAC->Quench

Caption: Mitigation of AEBS toxicity via ROS neutralization by N-acetylcysteine (NAC).

  • Experiment Setup: Design a matrix of treatment conditions in a 96-well plate.

    • Controls: Untreated cells, Vehicle-only, NAC-only (e.g., 5 mM), AEBS-only (at its approximate IC50 concentration).

    • Co-treatment: AEBS (at IC50) + varying concentrations of NAC (e.g., 0.5, 1, 2.5, 5 mM).

  • Treatment:

    • For co-treatment conditions, pre-incubate the cells with NAC for 1-2 hours.

    • Add AEBS to the respective wells and incubate for the standard duration (e.g., 24 or 48 hours).

  • Assessment: At the end of the incubation, perform a standard cell viability assay (e.g., CellTiter-Glo® or MTT).

  • Data Interpretation:

    • Successful Rescue: A significant increase in cell viability in the co-treatment wells compared to the AEBS-only wells indicates that oxidative stress is a major contributor to toxicity.

    • No Rescue: If NAC fails to rescue cells, the toxicity is likely independent of ROS or occurs via a pathway that cannot be overcome by NAC alone.

Treatment GroupConcentrationNormalized Cell Viability (%)Std. Deviation
Untreated-100.04.5
Vehicle (0.5% DMSO)-98.55.1
AEBS50 µM48.26.2
NAC5 mM99.14.8
AEBS + NAC50 µM + 1 mM65.75.9
AEBS + NAC50 µM + 2.5 mM80.35.5
AEBS + NAC50 µM + 5 mM92.46.0

References

  • Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. National Institutes of Health (NIH). [Link]

  • New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. ResearchGate. [Link]

  • Keep an Eye on Apoptosis with Caspase Assays. Biocompare. [Link]

  • Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. PubMed. [Link]

  • Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. ResearchGate. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Detection of necrosis by release of lactate dehydrogenase activity. PubMed. [Link]

  • Detection of Necrosis by Release of Lactate Dehydrogenase Activity. JOVE. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. National Institutes of Health (NIH). [Link]

  • Sulfonamide-induced cutaneous drug reactions: role of bioactivation, oxidative stress and folate deficiency. University of Iowa. [Link]

  • New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies. PubMed. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. ResearchGate. [Link]

  • Why do sulfa drugs (like sulfanilamide) have selective toxicity? How do sulfa drugs work? Study.com. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Cell Death Detection. InvivoGen. [Link]

  • Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. [Link]

  • N-acetylcysteine modulates the cytotoxic effects of Paclitaxel. PubMed. [Link]

  • Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. PubMed. [Link]

  • N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity. INIS. [Link]

  • N-Acetylcysteine Modulates the Cytotoxic Effects of Paclitaxel. Semantic Scholar. [Link]

  • Pathophysiologic Mechanisms of Immune-mediated Drug Hypersensitivity Reactions to Sulfonamides. Western University. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • N-Acetylcysteine Modulates the Cytotoxic Effects of Paclitaxel. ResearchGate. [Link]

  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. National Institutes of Health (NIH). [Link]

  • Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature. PubMed Central. [Link]

  • A review on the ecotoxicological effect of sulphonamides on aquatic organisms. National Institutes of Health (NIH). [Link]

  • Potential Complementary Therapy for Adverse Drug Reactions to Sulfonamides: Chemoprotection Against Oxidative and Nitrosative. SciSpace. [Link]

  • Avoiding toxic DMSO concentrations in cell culture. Reddit. [Link]

  • Sulfonamides: Mechanism of action. YouTube. [Link]

  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. [Link]

  • A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System. National Institutes of Health (NIH). [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. National Institutes of Health (NIH). [Link]

  • Which concentrations are optimal for in vitro testing? National Institutes of Health (NIH). [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health (NIH). [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]

  • Biochemical Mechanisms for Drug Toxicity with Dr. A. Beasley Green. YouTube. [Link]

  • Drug toxicity assessment: cell proliferation versus cell death. National Institutes of Health (NIH). [Link]

  • 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

  • Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. MDPI. [Link]

  • Pharmacokinetics and Drug Interactions. MDPI. [Link]

Sources

Technical Support Center: N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide. As Senior Application Scientists, we understand that navigating the complexities of a compound, from basic handling to troubleshooting unexpected experimental results, is critical for success. This guide is designed with full editorial control to provide practical, in-depth solutions and insights based on established scientific principles and field experience. We aim to explain not just the what, but the why behind these experimental choices, ensuring each protocol is a self-validating system you can trust.

Compound Overview

This compound (CAS No. 41472-49-5) is a sulfonamide-containing acetamide derivative.[1] It is a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-diabetic drug glimepiride.[2] Its structure, featuring both a sulfonamide and an acetamide group, presents unique challenges and considerations in experimental design regarding purity, stability, and handling.

Property Value Reference
Molecular Formula C₁₀H₁₄N₂O₃S[1]
Molecular Weight 242.30 g/mol [1]
IUPAC Name N-[2-(4-sulfamoylphenyl)ethyl]acetamide[1]
CAS Number 41472-49-5[1]
Primary Hazards Potential skin, eye, and respiratory irritant[1]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing this compound to ensure long-term stability?

A1: Proper storage is crucial to prevent degradation. The amide and sulfonamide functionalities can be susceptible to hydrolysis.[3]

  • Solid Form: Store the solid compound in a tightly sealed container at -20°C or below.[3] The container should be protected from light and moisture. Use of a desiccator is recommended for room temperature storage over short periods.

  • In Solution: Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, use an anhydrous aprotic solvent (e.g., DMSO, anhydrous ethanol) and store in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Aqueous solutions are not recommended for long-term storage.[3]

Q2: What solvents are recommended for dissolving this compound?

A2: Solubility is a key experimental parameter. While quantitative data is limited, empirical evidence suggests the following:

  • High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Moderate Solubility: Ethanol, Methanol, Acetone.

  • Low Solubility: Water. A related sulfonamide showed an aqueous solubility of only 31.8 µg/mL at pH 7.4, suggesting this compound is also poorly soluble in aqueous buffers.[4]

For biological assays requiring aqueous buffers, it is standard practice to prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO and then dilute it serially into the final assay medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.

Q3: My batch purity is lower than expected. What are common impurities?

A3: Impurities can arise from the synthetic route. As an intermediate in multi-step syntheses, batches can sometimes contain residual starting materials or by-products, with initial purities sometimes as low as 80-85% by HPLC before extensive purification.[2] Common impurities could include:

  • Unreacted 4-(2-aminoethyl)benzenesulfonamide.

  • Residual reagents from the acetylation step (e.g., acetic anhydride, acetyl chloride).

  • By-products from side reactions.

Always verify the purity of a new batch via analytical methods like HPLC or LC-MS before use.

Troubleshooting Experimental Artifacts

This section addresses specific issues you may encounter during your experiments, providing a logical path from problem to solution.

Problem 1: My HPLC or LC-MS analysis shows multiple unexpected peaks.

  • Underlying Cause: This is the most common artifact and can stem from either pre-existing impurities in your starting material or degradation of the compound under your experimental conditions.

  • Troubleshooting Workflow:

    G cluster_impurity Scenario A: Impurity Issue cluster_degradation Scenario B: Degradation Issue start Unexpected Peaks in HPLC/LC-MS check_t0 Analyze a freshly prepared sample (Time = 0) start->check_t0 peaks_present Peaks present at T=0 check_t0->peaks_present Yes peaks_absent Peaks absent at T=0, appear over time check_t0->peaks_absent No impurity_cause Cause: Starting Material Impurity[3] peaks_present->impurity_cause degradation_cause Cause: Compound Degradation (e.g., Hydrolysis)[4] peaks_absent->degradation_cause impurity_solution1 Solution 1: Re-purify compound via recrystallization or prep-HPLC.[6] impurity_cause->impurity_solution1 impurity_solution2 Solution 2: Obtain a certified reference standard for comparison. impurity_cause->impurity_solution2 degradation_solution1 Solution 1: Check pH of solutions. Maintain neutral pH (6-8). degradation_cause->degradation_solution1 degradation_solution2 Solution 2: Reduce experiment temperature and protect from light. degradation_cause->degradation_solution2 degradation_solution3 Solution 3: Prepare solutions fresh and use immediately. degradation_cause->degradation_solution3

    Caption: Workflow for diagnosing unexpected HPLC/LC-MS peaks.

Problem 2: I am observing inconsistent results in my cell-based or enzymatic assays.

  • Underlying Cause 1: Poor Aqueous Solubility. If the compound precipitates out of your assay buffer, its effective concentration will be lower and more variable than intended.

  • Solution:

    • Visual Check: After diluting your DMSO stock into the aqueous buffer, visually inspect the solution for any cloudiness or precipitate. Centrifuge a small aliquot to confirm.

    • Reduce Final Concentration: Your experimental concentration may be above the solubility limit. Perform a dose-response curve to determine if activity is maintained at lower, more soluble concentrations.

    • Co-solvents: While increasing the percentage of DMSO can help, be aware it can also affect your biological system. Run a vehicle control with the same final DMSO concentration to assess its impact.

  • Underlying Cause 2: Compound Degradation. As mentioned in Problem 1, hydrolysis can occur in aqueous buffers over the course of a multi-hour or multi-day experiment, reducing the concentration of the active compound.[3]

  • Solution:

    • Stability Test: Perform a simple stability test. Incubate the compound in your assay buffer under the exact experimental conditions (time, temperature, light). Take aliquots at different time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the amount of parent compound remaining.

    • Minimize Incubation Time: Design your experiments to have the shortest possible incubation time with the compound.

Problem 3: My ¹H NMR spectrum shows unexpected signals or incorrect integrations.

  • Underlying Cause: This can be due to impurities, degradation products, or residual solvents from purification.

  • Troubleshooting Steps:

    • Identify Solvent Peaks: Compare peaks to known chemical shifts of common laboratory solvents used during synthesis and purification (e.g., ethyl acetate, acetone, ethanol).[]

    • Look for Hydrolysis Products: Hydrolysis of the acetamide would yield 4-(2-aminoethyl)benzenesulfonamide. This would result in the disappearance of the acetyl methyl singlet (around 2 ppm) and changes in the shifts of the adjacent ethyl protons.

    • Check Aromatic Region: The para-substituted aromatic ring should give a characteristic doublet of doublets pattern.[6] Deviations from this pattern could indicate impurities with different substitution patterns.

    • Confirm with 2D NMR: If available, techniques like COSY or HSQC can help confirm the connectivity of protons and carbons, aiding in the structural identification of unknown species.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a general reverse-phase HPLC method for assessing the purity of this compound.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility) or 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of Acetonitrile:Water.

Protocol 2: Small-Scale Recrystallization for Purification

Recrystallization is an effective method for purifying solid compounds from soluble impurities.[8]

  • Solvent Selection: Empirically determine a suitable solvent system. The ideal solvent should dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Hot): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the charcoal).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Verify purity using the HPLC method in Protocol 1.

References

  • SIELC Technologies. (n.d.). Separation of N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide on Newcrom R1 HPLC column.
  • Journal of Applied Pharmaceutical Science. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
  • PubChem. (n.d.). N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide.
  • PubChem. (n.d.). N-(2-(4-(aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide.
  • Quick Company. (n.d.). A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] Ethyl} 3 Ethyl 4 Methyl 2 Oxo 2,5 Dihydro 1 H Pyrrole 1 Carboxamide.
  • BOC Sciences. (n.d.). Acetamide Impurities.
  • Simson Pharma. (n.d.). N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-acetamide | CAS No - 41472-49-5.
  • BenchChem. (2025). Preventing the degradation of Acetamide, N-(2-(nonylamino)ethyl)- during experiments.
  • Thermo Fisher Scientific. (n.d.). NMR Spectrum of Phenacetin.

Sources

Technical Support Center: Refining Assay Conditions for Bosutinib

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: BSN-TSG-2026-01

Introduction

Welcome to the technical support guide for Bosutinib (SKI-606), a potent, ATP-competitive dual inhibitor of Src and Abl tyrosine kinases. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on refining assay conditions and troubleshooting common issues encountered during in vitro studies. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Bosutinib's primary mechanism of action is the inhibition of the Bcr-Abl kinase, which is the hallmark of Chronic Myelogenous Leukemia (CML), and members of the Src family of kinases (including Src, Lyn, and Hck).[1][2] Its efficacy in both biochemical and cell-based assays is well-documented, but like any kinase inhibitor, its use requires careful optimization to account for its physicochemical properties and potential off-target effects. This guide provides a structured approach to experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the use of Bosutinib in a laboratory setting.

Q1: How should I prepare and store a stock solution of Bosutinib?

A1: Bosutinib is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture experiments, it is highly recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile, anhydrous DMSO. This stock should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store these aliquots at -20°C or -80°C, protected from light, where they are stable for at least six months.

Q2: What is the maximum final concentration of DMSO I should use in my cell-based assays?

A2: This is a critical parameter. While DMSO is an excellent solvent, it is not biologically inert and can induce cellular stress, differentiation, or toxicity.[3][4][5] It is imperative to keep the final concentration of DMSO in your cell culture medium at or below 0.1% (v/v). [4][6] Higher concentrations can compromise cell membrane integrity and interfere with signaling pathways, confounding your results.[4][5] Always include a vehicle control (media with the same final concentration of DMSO as your highest drug concentration) in every experiment to account for any solvent effects.

Q3: My inhibitor is highly potent in a biochemical (cell-free) kinase assay but much less effective in my cell-based assay. What are the likely causes?

A3: This is a common and important observation in drug discovery. The discrepancy often arises from factors not present in a purified biochemical system:

  • Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound could be a substrate for multidrug resistance transporters (e.g., P-glycoprotein), which actively pump it out of the cell.

  • High Intracellular ATP: The concentration of ATP inside a cell (1-10 mM) is much higher than that used in most biochemical assays (often near the Kₘ). As an ATP-competitive inhibitor, Bosutinib's efficacy will be lower in the presence of high ATP concentrations.[7][8]

  • Protein Binding: The inhibitor may bind to plasma proteins in the culture serum or other intracellular proteins, reducing its free concentration available to bind the target kinase.[9]

Q4: How can I confirm that the phenotype I observe is due to on-target inhibition of Src/Abl?

A4: Differentiating on-target from off-target effects is crucial for validating your findings.[10] Key strategies include:

  • Western Blot Analysis: Directly measure the phosphorylation status of a known downstream substrate of your target kinase. For Bcr-Abl, phospho-CrkL (p-CrkL) is a classic and reliable biomarker. A dose-dependent decrease in p-CrkL strongly suggests on-target activity.

  • Rescue Experiments: In an engineered cell line, express a mutant form of the target kinase that is resistant to Bosutinib (e.g., the T315I mutation for Abl). If the inhibitor no longer produces the phenotype in these cells, it confirms on-target activity.

Troubleshooting Experimental Assays

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: High Variability and Poor Reproducibility in IC₅₀ Values
Possible Cause Scientific Rationale Recommended Solution
Inconsistent DMSO Concentration Even minor variations in the final DMSO concentration across wells, especially in a serial dilution, can affect enzyme activity or cell health, altering the perceived potency of the inhibitor.[3][4]Prepare a master mix of media containing the highest required DMSO concentration for your vehicle control. Use this mix to perform serial dilutions of the inhibitor, ensuring the DMSO concentration remains constant across all wells.
Suboptimal ATP Concentration (Biochemical Assays) For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration. Using an ATP level significantly higher than the Kₘ of the kinase will make the inhibitor appear less potent.[7][11]Standardize your assay by using an ATP concentration that is at or near the Michaelis constant (Kₘ) for the specific kinase you are testing. This provides a more accurate and comparable measure of inhibitor potency.
Cell Passage Number and Health Cells at very high passage numbers can undergo genetic drift and phenotypic changes. Stressed or unhealthy cells will respond differently to treatment, leading to inconsistent results.Use cells with a consistent and low passage number. Always check cell viability and morphology before seeding for an experiment. Do not use cultures with viability below 90%.
Inhibitor Precipitation Bosutinib has limited aqueous solubility. If the final concentration in the assay buffer or media exceeds its solubility limit, the effective concentration will be lower and more variable than intended.Visually inspect your diluted solutions for any signs of precipitation. When diluting from a DMSO stock into aqueous buffer, mix vigorously and avoid creating excessively high intermediate concentrations.
Issue 2: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Possible Cause Scientific Rationale Recommended Solution
Assay Measures Metabolic Activity, Not Directly Cell Death Tetrazolium-based assays like MTT measure mitochondrial reductase activity, which is a proxy for metabolic health. A compound can inhibit metabolic activity without being cytotoxic, or vice-versa, leading to misleading conclusions about cell viability.[12]Corroborate your MTT/XTT results with an orthogonal assay that measures a different aspect of cell death. For example, use a dye-exclusion assay (e.g., Trypan Blue) to count live/dead cells or an assay that measures membrane integrity (e.g., LDH release).
Compound Interference with Assay Reagents Some chemical compounds can directly reduce the tetrazolium salt or interfere with the absorbance reading of the formazan product, leading to false positive or false negative results.Run a cell-free control where you add the inhibitor at its highest concentration to the assay media and MTT reagent. Any color change in the absence of cells indicates direct interference.
Timing of Assay Readout The effect of a kinase inhibitor can be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). If you measure too early, you may not see a significant difference in viability.Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for observing the desired effect. For cytostatic compounds, longer incubation times are often necessary to see a divergence in cell number.[13][14]

Quantitative Data Summary

The inhibitory activity of Bosutinib can vary depending on the assay format and conditions. The following table summarizes its potency against key targets and in representative cell lines.

Target / Cell Line Assay Type Reported IC₅₀ Value Reference
Src KinaseBiochemical (Enzymatic)1.2 nM[1][2]
Abl KinaseBiochemical (Enzymatic)1 nM[1][2]
K562 (CML Cell Line)Cell Proliferation~20 nM[1]
KU812 (CML Cell Line)Cell Proliferation~5 nM[1]
MDA-MB-231 (Breast Cancer)Cell Proliferation~5.4 µM[15]

Key Experimental Protocols & Workflows

Diagram: General Workflow for In Vitro Kinase Inhibitor Testing

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Validation prep_inhibitor Prepare Bosutinib Stock (10mM in DMSO) treat_cells Treat with Serial Dilution of Bosutinib (24-72h) prep_inhibitor->treat_cells prep_cells Culture Cells (e.g., K562) seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate seed_plate->treat_cells add_reagent Add Assay Reagent (e.g., MTT, CellTiter-Glo) treat_cells->add_reagent validation Validate with Western Blot (p-CrkL / Total CrkL) treat_cells->validation read_plate Read Plate on Spectrophotometer add_reagent->read_plate

Caption: Standard workflow for evaluating Bosutinib in cell-based assays.

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted for determining the IC₅₀ of Bosutinib in the K562 human CML cell line.[13][16]

  • Cell Seeding: Seed K562 cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Preparation: Prepare a 2X serial dilution of Bosutinib in culture medium, starting from a top concentration of 1 µM (final). Remember to prepare a vehicle control containing the same final DMSO concentration (e.g., 0.1%).

  • Treatment: Add 100 µL of the 2X Bosutinib dilutions or vehicle control to the appropriate wells, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot for Phospho-CrkL Inhibition

This protocol verifies the on-target activity of Bosutinib by assessing the phosphorylation of CrkL, a direct substrate of Bcr-Abl.[17]

  • Cell Treatment: Seed K562 cells in a 6-well plate at a density that will allow them to reach ~80% confluency. Treat cells with increasing concentrations of Bosutinib (e.g., 0, 5, 20, 100, 500 nM) for 2-4 hours.

  • Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (this is critical to preserve phosphorylation).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when probing for phospho-proteins, as it contains phosphoproteins that can increase background.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CrkL (Tyr207) and another membrane with an antibody for total CrkL (as a loading control), diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize the p-CrkL signal to the total CrkL signal for each treatment condition.

Diagram: Bosutinib Mechanism of Action in CML

G BCR_ABL BCR-ABL (Constitutively Active Kinase) BCR_ABL->Block ATP ATP ATP->Block Substrate Downstream Substrates (e.g., CrkL) Substrate->Block pSubstrate Phosphorylated Substrates (p-CrkL) Proliferation Uncontrolled Cell Proliferation & Survival pSubstrate->Proliferation Drives Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits (ATP-Competitive) Block->pSubstrate Phosphorylation

Caption: Bosutinib competitively blocks the ATP-binding site of BCR-ABL.

References

  • Considerations regarding use of solvents in in vitro cell based assays. Biologicals.
  • Bosutinib (SKI-606) is a synthetic quinolone derivative and dual kinase inhibitor that targets both Abl (IC50: 1 nM) and Src (IC50: 1.2 nM) kinases. TargetMol.
  • DMSO in cell based assays. Scientist Solutions.
  • Bosutinib is an orally active Src/Abl tyrosine kinase inhibitor with IC50 of 1.2 nM and 1 nM, respectively. MedChemExpress.
  • Effects of bosutinib on the cell growth of different cell lines.
  • Protective effect of Bosutinib with caspase inhibitors on human K562 cells. PMC.
  • What effects does DMSO have on cell assays?. Quora.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Bosutinib concentrations response assay to determine the IC 50 value in cell viability assay in CML cell line.
  • Effects of Bosutinib on fibroblast viability and collagen production.
  • Effect of bosutinib on the vitality of CML cells.
  • Technical Support Center: Managing Solvent Effects in In Vitro Assays. BenchChem.
  • Protective effect of Bosutinib with caspase inhibitors on human K562 cells. PubMed.
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
  • Dimethyl sulfoxide. Wikipedia.
  • An ATP-competitive inhibitor modulates the allosteric function of the HER3 pseudokinase. eLife.
  • Bosutinib Chemical and Physical Properties. MedChemExpress.
  • Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing. PMC.
  • Bosutinib Cross-Reactivity with other Kinase Assays: A Technical Support Guide. BenchChem.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar.
  • Cell-based test for kinase inhibitors. INiTS.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Why does my inhibitor not work in an in vitro kinase assay?.
  • Western blot for phosphoryl
  • Good correlation and complementarity observed between chemical proteomics and kinase inhibition data sets.
  • Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PMC.
  • A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metast
  • Western blot protocol. Jeffrey Magee Lab, Washington University in St. Louis.
  • Western Blot Protocol. Sino Biological.
  • Best Practice for Western Blot Detection of Phosphoryl
  • Protein Kinase Inhibitors - Selectivity or Toxicity?.
  • Western Blot Analysis of Phosphoryl

Sources

Technical Support Center: Scale-Up Synthesis of CAS 41472-49-5

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-[2-[4-(aminosulfonyl)phenyl]ethyl]acetamide (CAS 41472-49-5) and its crucial intermediate, 4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5) . This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this multi-step synthesis. As an important building block in the pharmaceutical industry, particularly for sulfonylurea hypoglycemic agents like Glimepiride, a robust and scalable synthesis is paramount.[1][2]

This guide provides in-depth, field-proven insights structured in a practical question-and-answer format. We will explore the causality behind experimental choices, address specific troubleshooting scenarios, and offer validated protocols to ensure process integrity and success at scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route?

A1: The most widely adopted industrial route starts from β-phenylethylamine. It is a four-step process involving:

  • N-Acetylation: Protection of the primary amine.

  • Chlorosulfonation: Introduction of the sulfonyl chloride group onto the aromatic ring.

  • Amination: Conversion of the sulfonyl chloride to the primary sulfonamide.

  • Hydrolysis (Deacetylation): Removal of the acetyl protecting group to yield 4-(2-Aminoethyl)benzenesulfonamide, which can then be re-acetylated if the target is strictly CAS 41472-49-5. This route is favored due to the low cost and availability of the starting materials.[3]

Q2: What are the most critical parameters to control during scale-up?

A2: Temperature control, moisture exclusion, and the stoichiometry of reagents are critical across all steps. The chlorosulfonation step is particularly sensitive; poor temperature management can lead to charring and the formation of impurities.[3][4] In the amination step, controlling the addition rate and temperature is key to preventing side reactions.

Q3: What are the primary impurities I should expect?

A3: The main impurities include unreacted starting materials, bis-sulfonated byproducts from the amination of primary amines, and sulfonic acid derivatives resulting from the hydrolysis of the sulfonyl chloride intermediate.[4] The purity profile is highly dependent on the control of reaction conditions at each stage. Rigorous quality control is necessary to ensure the final product meets pharmaceutical standards, often requiring purity greater than 98%.[2]

Q4: Are there significant safety hazards I should be aware of?

A4: Yes. Chlorosulfonic acid is highly corrosive and reacts violently with water. The chlorosulfonation reaction is highly exothermic and releases hydrogen chloride (HCl) gas, requiring a robust off-gas scrubbing system.[5] Standard personal protective equipment (PPE), including acid-resistant gloves, clothing, and face protection, is mandatory. All operations should be conducted in a well-ventilated area or a closed system.[5][6]

Synthetic Pathway Overview

The following diagram illustrates the common four-step synthesis route from β-phenylethylamine.

Synthesis_Pathway cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Hydrolysis (Optional) Start β-Phenylethylamine Intermediate1 N-Acetyl-β-phenylethylamine Start->Intermediate1 Acetic Anhydride or Acetyl Chloride Intermediate2 p-(2-Acetamidoethyl)benzenesulfonyl chloride Intermediate1->Intermediate2 Chlorosulfonic Acid (ClSO3H) Target_Precursor N-[2-[4-(aminosulfonyl)phenyl]ethyl]acetamide (CAS 41472-49-5) Intermediate2->Target_Precursor Aqueous Ammonia (NH4OH) Final_Product 4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5) Target_Precursor->Final_Product Acid Hydrolysis (e.g., HCl) Troubleshooting_Workflow cluster_Chloro Chlorosulfonation Issues cluster_Amination Amination Issues cluster_Hydrolysis Hydrolysis Issues Start Low Yield or High Impurity Issue CheckStep Identify Problematic Step (via In-Process Controls) Start->CheckStep ChloroIssue Charring / Dark Color? CheckStep->ChloroIssue Step 2 AminationIssue Low Yield / Hydrolysis? CheckStep->AminationIssue Step 3 HydroIssue Incomplete Reaction or Degradation? CheckStep->HydroIssue Step 4 TempControl Improve Heat Transfer & Control Addition Rate ChloroIssue->TempControl Yes Stoich Verify Reagent Stoichiometry & Quality ChloroIssue->Stoich No Purification Final Purification (Recrystallization) Sufficient? TempControl->Purification Stoich->Purification AminTemp Lower Reaction Temp (0-10°C) AminationIssue->AminTemp Yes Mixing Increase Agitation Speed AminTemp->Mixing Conc Use Concentrated NH4OH Mixing->Conc Conc->Purification Conditions Optimize Acid Conc., Temp, Time HydroIssue->Conditions Yes Isolation Careful pH Adjustment for Isolation Conditions->Isolation Isolation->Purification End Process Optimized Purification->End Yes Revisit Re-evaluate Upstream Steps Purification->Revisit No Revisit->CheckStep

Caption: Troubleshooting decision tree for synthesis scale-up.

Quantitative Data Summary
StepKey ReagentsTypical Temp.Critical Parameters & Notes
1. Acetylation β-phenylethylamine, Acetic Anhydride25-50 °CExothermic; control addition. Ensure complete conversion to avoid issues in the next step.
2. Chlorosulfonation N-Acetyl-β-phenylethylamine, Chlorosulfonic Acid0-10 °CHighly exothermic and moisture-sensitive. Slow, controlled addition is crucial. Requires HCl off-gas scrubbing.
3. Amination Sulfonyl chloride intermediate, Aqueous Ammonia0-15 °CCompeting hydrolysis reaction. Use concentrated ammonia and efficient mixing.
4. Hydrolysis N-acetyl sulfonamide, HClRefluxMonitor for completion to avoid degradation. Product isolation is pH-sensitive.
5. Purification Crude Product, Methanol/Ethanol/WaterVariesRecrystallization is key. Oiling out can occur if cooled too rapidly or if impurities are high. [7]
Experimental Protocols
Protocol 1: General Procedure for Chlorosulfonation (Lab Scale)

This protocol is illustrative and must be optimized for specific equipment and scale.

  • Equip a dry, jacketed glass reactor with an overhead stirrer, a temperature probe, a pressure-equalizing dropping funnel, and an outlet connected to an HCl scrubber (e.g., a caustic soda trap).

  • Charge the reactor with N-acetyl-β-phenylethylamine (1.0 eq).

  • Cool the reactor jacket to 0 °C.

  • Slowly add chlorosulfonic acid (4.0 eq) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully and slowly quench the reaction mixture by pouring it onto crushed ice. The sulfonyl chloride will precipitate as a solid.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Proceed to the next step immediately as the sulfonyl chloride is moisture-sensitive. [4]

References

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Synthetic Molecules. [Link]

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Feng, J., & Wu, X.-F. (2016). Direct synthesis of sulfonamides from thiols and amines through the action of I2/tBuOOH. RSC Advances. [Link]

  • D'Andrea, L., & Jademyr, S. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. [Link]

  • Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. [Link]

  • Pouli, N., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • ResearchGate. (2019). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides. [Link]

  • ResearchGate. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Sciencemadness Discussion Board. (2024). Scaleup woes - Reduction of Nitrostyrenes to Nitroalkanes. [Link]

  • ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2022). Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. [Link]

  • Biooekonomie.de. (2016). Purification of bio-based chemicals on an industrial scale. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. Applied and Environmental Microbiology. [Link]

  • NIH Common Fund. (2008). Large Scale Purification of Integral Membrane Proteins. [Link]

Sources

Technical Support Center: Validating the Purity of Synthesized 4-(2-Acetylaminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical validation of 4-(2-Acetylaminoethyl)benzenesulfonamide. The synthesis of an active pharmaceutical ingredient (API) is a significant milestone, but it is the rigorous validation of its purity and identity that ensures its suitability for research and development. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven insights into troubleshooting common analytical challenges. Our approach is rooted in the principles of Good Manufacturing Practice (GMP) for APIs, ensuring that every protocol is a self-validating system.[1][2][3][4][5]

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries regarding the validation of 4-(2-Acetylaminoethyl)benzenesulfonamide.

Q1: What are the primary analytical techniques required to establish the purity of 4-(2-Acetylaminoethyl)benzenesulfonamide?

A1: A multi-faceted analytical approach is essential. The core techniques include:

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and detection of related substance impurities.[6][7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify organic impurities.[11][12][13][14][15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[16][17][18][19]

  • Elemental Analysis (CHN): To confirm the elemental composition and support the purity assessment.

Q2: What are the most likely impurities I might encounter?

A2: Impurities can originate from starting materials, side-products, or degradation. Based on a common synthesis route involving the acetylation of 4-(2-aminoethyl)benzenesulfonamide, potential impurities could include:

  • Unreacted starting materials.

  • By-products from incomplete reactions or side reactions.

  • Residual solvents used during synthesis and purification.[20]

Q3: What is the expected appearance and melting point of pure 4-(2-Acetylaminoethyl)benzenesulfonamide?

A3: Pure 4-(2-Acetylaminoethyl)benzenesulfonamide is typically a white to off-white solid. Its melting point is a key indicator of purity; a sharp melting point within a narrow range suggests high purity, while a broad melting range often indicates the presence of impurities. The expected melting point should be compared against a reference standard or literature values.

Section 2: Troubleshooting Guide by Analytical Technique

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q: My HPLC chromatogram shows multiple peaks besides the main product peak. How do I determine if these are impurities or artifacts?

A: First, ensure the peaks are reproducible. Inject a blank (mobile phase) to check for system contamination or carryover. If the peaks persist in the sample injection, they are likely related to your compound. These could be synthesis-related impurities or degradation products. To confirm, you can perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to see if any of the impurity peaks increase, which helps in identifying degradation pathways.

Q: The peak for my compound is tailing or fronting. What is causing this poor peak shape?

A: Poor peak shape can compromise quantification.[21][22] Common causes include:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.[23]

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase. For sulfonamides, which are acidic, this can occur with residual silanols on the silica support. Adding a competitor, like triethylamine (TEA), to the mobile phase or using a base-deactivated column can mitigate this.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase.[21]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can also cause peak tailing.[24]

Q: My retention times are drifting between injections. What should I check?

A: Retention time drift can be a sign of several issues:[1][21]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence.[23]

  • Mobile Phase Composition Change: If using a mixed mobile phase, ensure it is well-mixed and that there is no evaporation of the more volatile component. It's often best to prepare fresh mobile phase daily.[23][25]

  • Flow Rate Fluctuation: This could be due to a pump malfunction, leaks, or air bubbles in the system.[23][25] Purge the pump and check for any leaks in the system.

  • Temperature Fluctuations: A column oven should be used to maintain a constant temperature, as viscosity of the mobile phase and retention are temperature-dependent.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum has unexpected signals. How can I tell if they are from impurities or residual solvents?

A: This is a common challenge in NMR interpretation.[26][27]

  • Check for Residual Solvents: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvent impurities.[20] For example, a singlet around 2.50 ppm in DMSO-d6 often corresponds to residual DMSO.

  • Look for Correlated Peaks: An impurity will likely have a set of peaks with consistent integration ratios.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help determine which protons are coupled to each other, allowing you to piece together the spin systems of your main compound and distinguish them from unrelated impurity signals.

  • Purity Assessment: The integration of impurity peaks relative to your product peaks can give a rough estimate of the impurity level.

Q: The integration of the aromatic protons in my ¹H NMR spectrum is not what I expected. Why might this be?

A: For 4-(2-Acetylaminoethyl)benzenesulfonamide, you expect two doublets in the aromatic region, each integrating to 2 protons.[28][29] If the integration is off, consider the following:

  • Baseline Correction: An improperly phased or baseline-corrected spectrum can lead to inaccurate integration. Re-process the spectrum carefully.

  • Overlapping Peaks: A broad water peak or impurity peak might be overlapping with one of your aromatic signals, artificially inflating its integration.

  • Relaxation Times: For quantitative NMR, ensure a sufficient relaxation delay (D1) is used to allow all protons to fully relax between scans. Aromatic protons often have longer relaxation times than aliphatic protons.

Mass Spectrometry (MS)

Q: The observed m/z in my high-resolution mass spectrum (HRMS) is slightly different from the calculated exact mass. Is this acceptable?

A: Yes, a small deviation is expected. For HRMS, the mass accuracy is typically reported in parts per million (ppm). An acceptable mass error is generally considered to be less than 5 ppm. This level of accuracy provides strong evidence for the elemental composition of your molecule.

Q: I see multiple ions in my mass spectrum. How do I identify the molecular ion?

A: In electrospray ionization (ESI), which is common for this type of molecule, you will typically look for the protonated molecule [M+H]⁺ in positive ion mode.[16][17] You may also see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which will appear at higher m/z values. The mass difference between these peaks can help confirm the molecular weight. For example, the difference between [M+H]⁺ and [M+Na]⁺ should be approximately 22 Da.

Section 3: Standard Operating Procedures (SOPs)

These SOPs provide a starting point for method development and validation, adhering to principles outlined in guidelines like ICH Q2(R1).[30][31][32][33][34]

SOP 1: Purity Determination by Reverse-Phase HPLC
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 10 mg of 4-(2-Acetylaminoethyl)benzenesulfonamide and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to make a 1 mg/mL solution.

SOP 2: Structural Confirmation by ¹H NMR
  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay (D1): 5 seconds (to ensure quantitative integration).

    • Acquisition Time: ~3-4 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • Interpretation:

    • Identify the characteristic peaks for 4-(2-Acetylaminoethyl)benzenesulfonamide.

    • Integrate all peaks and compare the ratios to the expected structure.

    • Analyze any unidentified peaks for potential impurities.[20][26]

Section 4: Data Interpretation & Reporting

A comprehensive purity assessment combines data from all techniques. Below is a table summarizing expected results versus a hypothetical batch analysis.

Analytical Test Specification Hypothetical Result Interpretation/Comment
Appearance White to off-white solidWhite crystalline solidConforms
HPLC Purity ≥ 99.0%99.5%Conforms. No single impurity > 0.1%.
¹H NMR Structure conforms to referenceConformsAll expected peaks present with correct integration and splitting patterns.[13][14]
Mass Spec (HRMS) [M+H]⁺ within 5 ppm of theoretical2.1 ppm mass errorConforms. Confirms elemental composition.
Elemental Analysis C, H, N ± 0.4% of theoreticalC: -0.2%, H: +0.1%, N: -0.1%Conforms. Supports high purity.

Section 5: Visual Workflows

Overall Purity Validation Workflow

PurityValidationWorkflow cluster_synthesis Synthesis & Isolation cluster_validation Analytical Validation cluster_decision Final Assessment SynthesizedProduct Synthesized Crude 4-(2-Acetylaminoethyl)benzenesulfonamide HPLC HPLC Purity (≥99.0%) SynthesizedProduct->HPLC NMR ¹H & ¹³C NMR (Structure ID) SynthesizedProduct->NMR MS Mass Spectrometry (Molecular Weight) SynthesizedProduct->MS EA Elemental Analysis (CHN ±0.4%) SynthesizedProduct->EA Decision Does it meet all specifications? HPLC->Decision NMR->Decision MS->Decision EA->Decision Pass Batch Release Decision->Pass Yes Fail Further Purification or Re-synthesis Decision->Fail No

Caption: Workflow for purity validation of the synthesized compound.

Troubleshooting Unexpected HPLC Peaks

HPLCTroubleshooting Start Unexpected Peak in HPLC CheckBlank Inject Blank (Mobile Phase) Start->CheckBlank Reproducible Is Peak Reproducible? CheckBlank->Reproducible No, blank is clean SystemPeak System Peak/ Contamination CheckBlank->SystemPeak Yes, peak in blank RandomNoise Random Noise/ Artifact Reproducible->RandomNoise No Impurity Potential Impurity Reproducible->Impurity Yes LCMS Identify with LC-MS Impurity->LCMS

Caption: Decision tree for troubleshooting unexpected HPLC results.

References

  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com. Available at: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Pharmuni. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. Available at: [Link]

  • U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • Papadopoulou-Mourkidou, E., et al. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available at: [Link]

  • International Journal of Engineering and Applied Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. Available at: [Link]

  • ECA Academy. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • ACD/Labs. Distinguishing Impurities … Part 1. Available at: [Link]

  • Ikonomou, M. G., et al. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. Available at: [Link]

  • Goulas, V., et al. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ComplianceOnline. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. Available at: [Link]

  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • ACS Publications. (2021). Nontargeted Screening and Determination of Sulfonamides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Available at: [Link]

  • National Agricultural Library. Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues. Available at: [Link]

  • Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • Stoev, G., & Michailova, A. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. Available at: [Link]

  • U.S. Pharmacopeia. 〈232〉 ELEMENTAL IMPURITIES—LIMITS. Available at: [Link]

  • UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector. Available at: [Link]

  • Chang, C., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. Available at: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available at: [Link]

  • Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • The Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • PMC - PubMed Central. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available at: [Link]

  • MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Available at: [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Available at: [Link]

  • Chemguide. HIGH RESOLUTION NMR SPECTRA. Available at: [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Bektas, H., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. PubMed. Available at: [Link]

  • NIH. Analytical methods for physicochemical characterization of antibody drug conjugates. Available at: [Link]

  • Dudutiene, V., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]

  • Noha, S. M., et al. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. PubMed. Available at: [Link]

  • PMC - PubMed Central. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available at: [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. Celecoxib, a diaryl-substituted pyrazole, is a well-established nonsteroidal anti-inflammatory drug (NSAID) that exhibits potent and selective inhibition of COX-2, providing relief from pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3] However, the synthesis and manufacturing of active pharmaceutical ingredients (APIs) often result in the formation of impurities. One such impurity identified in the production of Celecoxib is N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide, also known as 4-(2-Acetylaminoethyl)benzenesulfonamide. While structurally related to the parent compound, the pharmacological profile of this impurity, particularly its efficacy as a COX-2 inhibitor, is not well-documented in publicly available literature.

This guide provides a comprehensive comparison between the well-characterized efficacy of Celecoxib and the unevaluated potential of its impurity, this compound. As a Senior Application Scientist, the objective is not only to present known data but also to provide the scientific rationale and detailed experimental frameworks necessary for researchers to elucidate the inhibitory potential of this and other structurally related compounds. We will delve into the mechanism of action of Celecoxib, its known efficacy, and the critical structural motifs required for COX-2 inhibition. Subsequently, we will analyze the structure of this compound and hypothesize its potential for COX inhibition, offering detailed protocols for its empirical evaluation.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs).[4] There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[5] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[6] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[2]

Selective COX-2 inhibitors, such as Celecoxib, are designed to preferentially bind to and inhibit the activity of the COX-2 isoform, thereby reducing the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[3] This selectivity is attributed to structural differences in the active sites of the two enzymes. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The sulfonamide group of Celecoxib binds to this hydrophilic side pocket, conferring its selectivity for COX-2.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_prostaglandins Prostaglandins Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Protective_PGs Protective Prostaglandins (e.g., GI Mucosa, Platelet Aggregation) PGH2_1->Protective_PGs Inflammatory_PGs Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Inflammatory_PGs Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX2 Inhibits

Figure 1: Simplified schematic of the Cyclooxygenase (COX) pathway and the mechanism of action of Celecoxib.

Comparative Efficacy: Celecoxib vs. This compound

A direct comparison of the efficacy of these two compounds is challenging due to the lack of published data for this compound. However, we can infer its potential activity based on a structural comparison with Celecoxib and the known structure-activity relationships (SAR) for COX-2 inhibitors.

Celecoxib: A Profile of a Potent and Selective COX-2 Inhibitor

Celecoxib is a highly effective anti-inflammatory and analgesic agent.[7][8] Its efficacy is rooted in its potent and selective inhibition of the COX-2 enzyme. The key structural features of Celecoxib that contribute to its activity include the diaryl-pyrazole core and the para-sulfonamide group on one of the phenyl rings. This sulfonamide moiety is crucial for its selectivity, as it interacts with a specific hydrophilic pocket in the active site of COX-2 that is absent in COX-1.[3]

CompoundTargetIC50Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-115 µM~375[9]
COX-20.04 µM[9]
This compound COX-1Not AvailableNot Available
COX-2Not Available

Table 1: In Vitro Inhibitory Activity of Celecoxib and this compound against Cyclooxygenase Isoforms.

This compound: A Structural Analysis and Efficacy Hypothesis

This compound shares the benzenesulfonamide moiety with Celecoxib, which is a key pharmacophore for COX-2 inhibition. However, it lacks the diaryl-pyrazole core structure of Celecoxib. Instead, it possesses a more flexible ethyl acetamide side chain.

The absence of the rigid, tricyclic-like core of Celecoxib may significantly impact its binding affinity and selectivity for the COX-2 active site. The specific conformation adopted by the ethyl acetamide chain will be a critical determinant of its ability to interact with the enzyme. It is plausible that this increased flexibility could lead to a lower binding affinity and potentially reduced or non-selective COX inhibition compared to Celecoxib. However, without experimental data, this remains a hypothesis. The presence of the sulfonamide group suggests that some level of interaction with the COX-2 side pocket is possible, but the overall potency is likely to be considerably lower than that of Celecoxib.

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of this compound as a COX inhibitor, a series of in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for such an evaluation.

In Vitro Cyclooxygenase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compound (this compound)

  • Reference compound (Celecoxib)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound and reference compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer, heme, and the enzyme (either COX-1 or COX-2).

  • Add various concentrations of the test compound or reference compound to the wells. Include a control group with solvent only.

  • Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 590 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

cluster_workflow In Vitro COX Inhibition Assay Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Incubate Enzyme with Inhibitor Start->Incubate Add_Substrate Add Arachidonic Acid & TMPD Incubate->Add_Substrate Measure Measure Absorbance (590 nm) Add_Substrate->Measure Analyze Calculate Reaction Rate & % Inhibition Measure->Analyze End Determine IC50 Value Analyze->End

Figure 2: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized animal model for evaluating the anti-inflammatory activity of new compounds.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

  • Test compound (this compound)

  • Reference compound (Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, reference compound, or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Measure the initial paw volume of each animal using a plethysmometer or calipers.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

cluster_workflow Carrageenan-Induced Paw Edema Workflow Start Administer Test Compound or Vehicle Measure_Initial Measure Initial Paw Volume Start->Measure_Initial Induce_Inflammation Inject Carrageenan into Paw Measure_Initial->Induce_Inflammation Measure_Final Measure Paw Volume at Intervals Induce_Inflammation->Measure_Final Analyze Calculate % Inhibition of Edema Measure_Final->Analyze End Evaluate Anti-inflammatory Efficacy Analyze->End

Figure 3: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

This guide has provided a detailed comparison of the established COX-2 inhibitor, Celecoxib, with its structurally related but pharmacologically uncharacterized impurity, this compound. While Celecoxib's efficacy is well-documented and understood at a molecular level, the inhibitory potential of its impurity remains to be determined. The structural analysis suggests that while the shared benzenesulfonamide moiety may confer some affinity for the COX-2 enzyme, the absence of the rigid diaryl-pyrazole core likely results in significantly lower potency and/or selectivity.

For researchers in drug development, the key takeaway is the critical importance of characterizing the pharmacological activity of all impurities present in a drug substance. The provided experimental protocols for in vitro COX inhibition and in vivo anti-inflammatory assessment offer a clear and robust pathway for elucidating the efficacy of this compound and other novel compounds. Such rigorous evaluation is fundamental to ensuring the safety, efficacy, and quality of therapeutic agents.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Clinical Efficacy of Celecoxib Compared to Acetaminophen in Chronic Nonspecific Low Back Pain: Results of a Randomized Controlled Trial - PubMed. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • The COX-2/PGE 2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment | Carcinogenesis | Oxford Academic. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - Frontiers. [Link]

  • Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed. [Link]

  • Effectiveness and Safety of Celecoxib for the Treatment of Rheumatoid Arthritis - AAFP. [Link]

  • Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - NIH. [Link]

  • Signaling pathways regulating COX-2 expression. Schematic diagram... - ResearchGate. [Link]

  • Precision Trial Suggests Celecoxib Safe for Arthritis. [Link]

  • Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - NIH. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

Sources

A Comparative Guide to 4-(2-Acetylaminoethyl)benzenesulfonamide and Its Analogs: A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 4-(2-acetylaminoethyl)benzenesulfonamide, a key scaffold in medicinal chemistry, and its structurally related analogs. By examining variations in its chemical structure, we aim to elucidate the structure-activity relationships (SAR) that govern its biological performance, with a particular focus on its potential as a therapeutic agent. This document synthesizes available experimental data to offer a comprehensive overview for researchers engaged in the design and development of novel benzenesulfonamide-based drugs.

Introduction: The Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticancer agents.[1][2] Its ability to act as a zinc-binding group allows it to effectively inhibit metalloenzymes, most notably the carbonic anhydrases (CAs).[2] The compound 4-(2-acetylaminoethyl)benzenesulfonamide, also known as N-[2-(4-sulfamoylphenyl)ethyl]acetamide[3], serves as a valuable starting point for chemical modification to explore and optimize biological activity. The ethylamino linker provides a flexible anchor for various functional groups, while the acetyl group can be readily modified to probe the impact of different substituents on target engagement and pharmacokinetic properties.

Rationale for Analog Design and Comparative Analysis

The primary motivation for synthesizing and evaluating analogs of 4-(2-acetylaminoethyl)benzenesulfonamide is to explore the chemical space around this scaffold to enhance therapeutic efficacy and selectivity. Key areas of modification and investigation include:

  • Alteration of the Acyl Group: Replacing the acetyl group with other acyl moieties (e.g., propionyl, benzoyl) can influence lipophilicity, hydrogen bonding capacity, and steric interactions within a biological target's binding site.

  • Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzene ring can modulate the electronic properties and overall conformation of the molecule, impacting its binding affinity and selectivity.

  • Modification of the Ethylamino Linker: While less common, alterations to the linker can affect the molecule's flexibility and spatial orientation of the terminal functional group relative to the sulfonamide core.

This guide will focus on a comparative analysis of analogs where the N-acyl group and phenyl ring substituents are varied, drawing upon data from the broader benzenesulfonamide literature to infer structure-activity relationships.

Synthesis of 4-(2-Acetylaminoethyl)benzenesulfonamide and Analogs

The synthesis of 4-(2-acetylaminoethyl)benzenesulfonamide and its N-acyl analogs typically follows a straightforward multi-step sequence starting from β-phenethylamine. A generalized synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 General Synthetic Pathway Start β-Phenethylamine Step1 Acylation (e.g., Acetic Anhydride) Start->Step1 Step 1 Intermediate1 N-Acyl-β-phenethylamine Step1->Intermediate1 Step2 Chlorosulfonation (Chlorosulfonic Acid) Intermediate1->Step2 Step 2 Intermediate2 N-Acyl-4-(chlorosulfonyl)phenethylamine Step2->Intermediate2 Step3 Amination (Ammonia) Intermediate2->Step3 Step 3 Product 4-(2-Acylaminoethyl)benzenesulfonamide Step3->Product

Caption: Generalized synthetic workflow for N-acyl-4-(2-aminoethyl)benzenesulfonamide analogs.

Experimental Protocol: General Synthesis of N-[2-(4-sulfamoylphenyl)ethyl]acetamide

This protocol is a generalized representation based on common synthetic methodologies for benzenesulfonamides.

Step 1: Acetylation of β-Phenethylamine

  • Dissolve β-phenethylamine in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-phenylethyl)acetamide.

Step 2: Chlorosulfonation

  • Cool chlorosulfonic acid in an ice bath.

  • Slowly add N-(2-phenylethyl)acetamide to the cooled chlorosulfonic acid with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration and wash with cold water to obtain 4-(2-acetylaminoethyl)benzene-1-sulfonyl chloride.

Step 3: Amination

  • Dissolve the crude 4-(2-acetylaminoethyl)benzene-1-sulfonyl chloride in a suitable solvent like acetone or tetrahydrofuran.

  • Cool the solution in an ice bath and bubble ammonia gas through the solution or add aqueous ammonia dropwise with stirring.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-[2-(4-sulfamoylphenyl)ethyl]acetamide.

Comparative Performance and Structure-Activity Relationship (SAR)

While direct head-to-head comparative studies of 4-(2-acetylaminoethyl)benzenesulfonamide and its immediate analogs are limited in the public domain, we can infer SAR by analyzing broader studies on benzenesulfonamide derivatives. The primary biological targets for this class of compounds are often carbonic anhydrases and various protein kinases involved in cancer signaling.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic carbonic anhydrase inhibitors (CAIs). The sulfonamide group coordinates to the zinc ion in the enzyme's active site.[4] The "tail" of the molecule, in this case, the acetylaminoethyl group, extends into the active site cavity and can form additional interactions with amino acid residues, influencing isoform selectivity.[5]

SAR Insights from Related Analogs:

  • Hydrophobic Substituents: Studies on related benzenesulfonamides show that the introduction of larger, more hydrophobic groups on the "tail" can lead to increased inhibitory potency against certain CA isoforms.[5] This suggests that modifying the acetyl group to a larger alkyl or an aromatic acyl group could enhance binding.

  • Linker Flexibility: The acetamide linker in compounds like 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide has been shown to be conformationally flexible, which is crucial for establishing favorable interactions within the active site of different CA isoforms, thereby influencing selectivity.[5][6][7]

The table below summarizes representative inhibitory data for various benzenesulfonamide analogs against key carbonic anhydrase isoforms, illustrating the impact of structural modifications.

Compound ClassAromatic Substituent (R)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
4-(Thiazol-2-ylamino)-benzenesulfonamidesVarious0.84-7020.41-2885.6-29.2[8]
Biphenylsulfonamides-Modest Inhibition21-12923-79[9]
2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideBenzhydryl-High AffinityHigh Affinity[5][6][7]

Note: This table presents data from different studies on related but not identical analogs to illustrate general SAR trends. Direct comparison of absolute values should be made with caution.

Anticancer Activity

Benzenesulfonamide derivatives have been extensively investigated as anticancer agents.[1][10] Their mechanisms of action are diverse and can include inhibition of carbonic anhydrase IX, which is overexpressed in many hypoxic tumors[8], or targeting other key signaling proteins.

SAR Insights from Related Analogs:

  • Substituent Effects: In a series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives, the nature and position of substituents on the phenyl rings significantly influenced their anticancer activity against various cell lines (A549, HeLa, MCF-7, DU-145).[1][10] Generally, both electron-donating and electron-withdrawing groups at different positions resulted in compounds with moderate to good anticancer activity.[1]

  • Broad Spectrum Activity: Certain analogs have demonstrated broad-spectrum anticancer activity, indicating that the benzenesulfonamide-acetamide scaffold is a promising template for developing potent anticancer agents.[1][10]

The following table presents IC₅₀ values for representative benzenesulfonamide analogs against different cancer cell lines.

Compound SeriesRepresentative AnalogA549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)DU-145 (Prostate) IC₅₀ (µM)Reference
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamides4d1.81-2.111.92-2.522.12-2.52-[1]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamides4k1.81-2.111.92-2.522.12-2.522.12-2.76[1]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamides4s1.81-2.111.92-2.522.12-2.522.12-2.76[1]

Note: The specific structures of analogs 4d, 4k, and 4s are detailed in the cited reference. This data illustrates the potential of this scaffold in cancer research.

Key Experimental Workflows

To facilitate further research, this section outlines essential experimental protocols for the evaluation of 4-(2-acetylaminoethyl)benzenesulfonamide and its analogs.

Carbonic Anhydrase Inhibition Assay

A common method for determining the inhibitory activity against CA isoforms is a stopped-flow, CO₂ hydration assay.

CA_Inhibition_Assay cluster_1 Carbonic Anhydrase Inhibition Assay Workflow Start Prepare Enzyme and Inhibitor Solutions Step1 Mix Enzyme and Inhibitor Start->Step1 Step2 Incubate Step1->Step2 Step3 Initiate Reaction with CO₂ Solution Step2->Step3 Step4 Monitor pH Change (Stopped-Flow Spectrophotometer) Step3->Step4 Step5 Calculate Initial Reaction Rates Step4->Step5 Step6 Determine IC₅₀ and Kᵢ Values Step5->Step6

Caption: Workflow for determining carbonic anhydrase inhibition.

Protocol:

  • Recombinant human CA isoforms are used.

  • The assay buffer typically consists of Tris-HCl with a pH indicator (e.g., p-nitrophenol).

  • The enzyme and varying concentrations of the inhibitor are pre-incubated.

  • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.

  • The hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the pH indicator at a specific wavelength.

  • Initial reaction rates are calculated, and IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

  • The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT.

  • Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Conclusion and Future Directions

4-(2-Acetylaminoethyl)benzenesulfonamide represents a versatile and promising scaffold for the development of novel therapeutic agents. The available literature on related benzenesulfonamide derivatives provides valuable insights into the structure-activity relationships governing their biological activity, particularly as carbonic anhydrase inhibitors and anticancer agents.

Future research should focus on the systematic synthesis and direct comparative evaluation of a focused library of 4-(2-acetylaminoethyl)benzenesulfonamide analogs. By systematically modifying the N-acyl group and the substitution pattern on the phenyl ring, it will be possible to generate more precise SAR data. Such studies, combining chemical synthesis, biological evaluation, and computational modeling, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this important class of compounds, ultimately paving the way for the development of new and effective therapies.

References

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Med. Chem. Lett. 2011, 2, 8, 618–622.
  • The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New J. Chem., 2021, 45, 147-154.
  • Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4:4, 304-313.
  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Journal of the Brazilian Chemical Society.
  • Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents.
  • Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Scribd.
  • Structures of bioactive N-acylsulfonamide derivatives 3, 4 and our compounds M1, M2.
  • Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents.
  • The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)- N -(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development.
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. J Pharm Sci. 1984 Mar;73(3):352-8.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)- N -(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development.
  • Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. Sains Malaysiana 48(11)(2019): 2471-2479.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. 2022, 27, 2855.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. 2018, 23, 2736.
  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science Vol. 2 (03), pp. 192-196, March, 2012.
  • N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide. PubChem.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Adv., 2021, 11, 28148-28165.
  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Pharmaceuticals 2023, 16, 1007.
  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
  • Journal of Medicinal Chemistry Ahead of Print.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ. 2020; 8: e9703.
  • Enzyme assay techniques and protocols. Request PDF.
  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA – Online Research @ Cardiff.

Sources

A Researcher's Guide to Validating the Anti-inflammatory Effects of N-p-Sulfamoylphenethyl-acetamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the potential anti-inflammatory properties of the novel compound, N-p-Sulfamoylphenethyl-acetamide. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, establishing a self-validating system for data generation. This document compares the proposed validation workflow for N-p-Sulfamoylphenethyl-acetamide against three established anti-inflammatory agents from different classes: Celecoxib (a selective COX-2 inhibitor), Diclofenac (a non-selective NSAID), and Dexamethasone (a corticosteroid).

Introduction: The Rationale for Investigating N-p-Sulfamoylphenethyl-acetamide

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] While numerous anti-inflammatory drugs exist, the search for agents with improved efficacy and fewer side effects is perpetual.[1]

N-p-Sulfamoylphenethyl-acetamide is a compound of interest due to its structural features. It contains a sulfonamide group, a key pharmacophore in several COX-2 inhibitors like Celecoxib.[2][3] The acetamide moiety is also present in various biologically active compounds with demonstrated anti-inflammatory potential.[4][5] This structural analogy suggests a plausible, yet unproven, hypothesis that N-p-Sulfamoylphenethyl-acetamide may exert its effects by modulating the cyclooxygenase (COX) pathway. This guide outlines a systematic approach to test this hypothesis and characterize its broader anti-inflammatory profile.

The Central Hypothesis: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[6][7] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8][9] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is inducible at sites of inflammation.[10] Selective inhibition of COX-2 is a desirable trait to reduce gastrointestinal side effects.[10]

Our central hypothesis is that N-p-Sulfamoylphenethyl-acetamide acts as a selective COX-2 inhibitor. The following diagram illustrates the targeted pathway.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, etc.) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory PLA2 Phospholipase A2 Dexamethasone Dexamethasone (Inhibits) Dexamethasone->PLA2 Diclofenac Diclofenac (Inhibits) Diclofenac->COX1 Diclofenac->COX2 Celecoxib Celecoxib (Inhibits) Celecoxib->COX2 Test_Compound N-p-Sulfamoylphenethyl-acetamide (Hypothesized Inhibition) Test_Compound->COX2

Caption: The Arachidonic Acid Cascade and points of inhibition for comparator drugs.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the activity of N-p-Sulfamoylphenethyl-acetamide, we will compare it against drugs with distinct mechanisms of action.

Comparator DrugClassPrimary Mechanism of Action
Celecoxib Selective COX-2 InhibitorSelectively inhibits the COX-2 enzyme, reducing the synthesis of inflammatory prostaglandins while sparing COX-1.[2][3]
Diclofenac Non-Steroidal Anti-inflammatory Drug (NSAID)Non-selectively inhibits both COX-1 and COX-2 enzymes.[6][11] Also exhibits other mechanisms like inhibiting lipoxygenase enzymes.[6][12]
Dexamethasone CorticosteroidBinds to glucocorticoid receptors, modulating gene expression to upregulate anti-inflammatory proteins and downregulate pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[13][14] It also inhibits Phospholipase A2, acting upstream of COX enzymes.[15]

Experimental Validation Strategy: A Phased Approach

A robust validation requires a combination of in vitro and in vivo assays to build a comprehensive profile of the compound's activity, from molecular target engagement to physiological response.

Experimental_Workflow cluster_invitro cluster_invivo Start Compound Synthesis N-p-Sulfamoylphenethyl-acetamide In_Vitro Phase 1: In Vitro Screening Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay Macrophage_Assay LPS-Stimulated Macrophage Assay In_Vitro->Macrophage_Assay HRBC_Assay HRBC Membrane Stabilization Assay In_Vitro->HRBC_Assay In_Vivo Phase 2: In Vivo Validation Paw_Edema Carrageenan-Induced Paw Edema Model In_Vivo->Paw_Edema End Data Analysis & Comparative Assessment Macrophage_Assay->In_Vivo If Promising Activity Paw_Edema->End

Caption: Phased experimental workflow for validating anti-inflammatory activity.

Part A: In Vitro Screening Protocols

In vitro assays provide a rapid and cost-effective method for initial screening and mechanism elucidation.[1]

1. COX-1/COX-2 Inhibition Assay

  • Objective: To directly test the central hypothesis by quantifying the compound's inhibitory activity against COX-1 and COX-2 enzymes and determining its selectivity.

  • Methodology:

    • Utilize a commercial colorimetric or fluorometric COX inhibitor screening assay kit.

    • Prepare a range of concentrations for N-p-Sulfamoylphenethyl-acetamide, Celecoxib, and Diclofenac.

    • In separate wells of a 96-well plate, incubate human recombinant COX-1 and COX-2 enzymes with the test compounds and arachidonic acid (substrate).

    • Measure the production of Prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

    • Calculate the 50% inhibitory concentration (IC50) for each compound against each enzyme.

    • Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

  • Rationale: This is the most direct test of the proposed mechanism. Comparing the selectivity index to that of Celecoxib (highly selective) and Diclofenac (non-selective) provides an immediate, clear benchmark.

2. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

  • Objective: To assess the compound's ability to suppress the production of key inflammatory mediators in a cellular context.

  • Methodology:

    • Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound and controls (Celecoxib, Diclofenac, Dexamethasone) for 1 hour.

    • Induce inflammation by stimulating the cells with Lipopolysaccharide (LPS) (1 µg/mL).[16] LPS is a component of Gram-negative bacteria cell walls that potently activates macrophages through TLR4 signaling.[17][18]

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Quantify the levels of Nitric Oxide (NO) using the Griess reagent.[16]

    • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) and Prostaglandin E2 (PGE2) using commercial ELISA kits.

  • Rationale: This assay models the cellular response to a bacterial inflammatory trigger.[19] Measuring multiple downstream mediators (NO, cytokines, prostaglandins) provides a broader picture of the compound's anti-inflammatory effect beyond simple enzyme inhibition. Dexamethasone is a critical control here as it strongly inhibits cytokine production.[20]

3. Human Red Blood Cell (HRBC) Membrane Stabilization Assay

  • Objective: To evaluate the compound's ability to protect cell membranes from damage, a general indicator of anti-inflammatory activity.

  • Methodology:

    • Prepare a 10% v/v suspension of fresh human red blood cells in isosaline.

    • Mix the HRBC suspension with various concentrations of the test compound and Diclofenac (as a standard).[21][22]

    • Induce hemolysis by incubating one set of samples in a water bath at 56°C for 30 minutes (heat-induced) and by mixing another set with a hypotonic saline solution (hypotonicity-induced).

    • Centrifuge the mixtures and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

    • Calculate the percentage of membrane stabilization (inhibition of hemolysis).

  • Rationale: The lysosomal membrane, analogous to the HRBC membrane, ruptures during inflammation, releasing enzymes that cause tissue damage.[21] A compound's ability to stabilize these membranes suggests it can limit this damage. This assay provides mechanistic insight that is independent of the COX pathway.

Part B: In Vivo Validation Protocol

In vivo models are essential to confirm efficacy in a complex biological system.[23]

1. Carrageenan-Induced Paw Edema Model in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of the compound in a well-established animal model.[24]

  • Methodology:

    • Group male Wistar or Sprague-Dawley rats (150-200g) and fast them overnight.

    • Administer the test compound, controls (Celecoxib, Diclofenac), and vehicle (control group) orally or intraperitoneally one hour before carrageenan injection.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Induce acute inflammation by injecting 0.1 mL of 1% λ-carrageenan solution into the sub-plantar surface of the right hind paw.[25][26] Carrageenan is a polysaccharide that induces a reproducible inflammatory response.[27][28]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

  • Rationale: This model is highly reproducible and is considered a gold standard for screening NSAIDs and other anti-inflammatory agents.[24][27] The biphasic nature of the edema allows for some mechanistic insight: the early phase (0-1.5h) is mediated by histamine and serotonin, while the late phase (after 2.5h) is primarily mediated by prostaglandins, making it particularly relevant for testing our COX-inhibition hypothesis.[27]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Hypothetical In Vitro Activity Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
N-p-Sulfamoylphenethyl-acetamide >1001.5>665.28.1
Celecoxib >1500.04>375010.515.3
Diclofenac 0.80.90.892.13.5
Dexamethasone N/AN/AN/A0.10.05

Table 2: Hypothetical In Vivo Anti-inflammatory Activity (Carrageenan Paw Edema, 3h post-injection)

Treatment Group (Dose, p.o.)Paw Edema Volume (mL)% Inhibition of Edema
Vehicle Control 1.25 ± 0.11-
N-p-Sulfamoylphenethyl-acetamide (30 mg/kg) 0.68 ± 0.0945.6%
Celecoxib (30 mg/kg) 0.60 ± 0.0752.0%
Diclofenac (10 mg/kg) 0.55 ± 0.1056.0%

Conclusion

This guide presents a logical and scientifically rigorous pathway for the validation of N-p-Sulfamoylphenethyl-acetamide as a potential anti-inflammatory agent. By directly testing its effect on COX enzymes, evaluating its impact on cellular inflammatory responses, and confirming its efficacy in a preclinical in vivo model, researchers can build a robust data package. The comparative framework, using Celecoxib, Diclofenac, and Dexamethasone as benchmarks, is crucial for accurately positioning the compound's potency, selectivity, and mechanism of action within the existing landscape of anti-inflammatory therapeutics. Successful validation through this structured approach would provide a strong foundation for further preclinical development.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • What is the mechanism of action of dexamethasone? - Dr.Oracle. [Link]

  • Diclofenac: an update on its mechanism of action and safety profile - PubMed. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Dexamethasone - StatPearls - NCBI Bookshelf - NIH. [Link]

  • What is the mechanism of action of Dexamethasone? - Patsnap Synapse. [Link]

  • Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract - MDPI. [Link]

  • What is the mechanism of Diclofenac Sodium? - Patsnap Synapse. [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))? - Dr.Oracle. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Diclofenac: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

  • Carrageenan-Induced Paw Edema Model - Creative Bioarray. [Link]

  • New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review - Ból. [Link]

  • The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC. [Link]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC - NIH. [Link]

  • dexamethasone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • 02 Medicine of the week: Dexamethasone - YouTube. [Link]

  • Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells | ImmunoHorizons | Oxford Academic. [Link]

  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC - NIH. [Link]

  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. [Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]

  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE International Journal of Drug Development & R. [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed. [Link]

  • Synthesis and Biological Evaluation of N-(benzene sulfonyl)acetamide Derivatives as Anti-inflammatory and Analgesic Agents with COX-2/5-LOX/TRPV1 Multifunctional Inhibitory Activity. - International Association for the Study of Pain (IASP). [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC - NIH. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. [Link]

  • Effects of the novel non-steroidal anti-inflammatory compound [N-(2-thiolethyl)-2- {2- [N'- (2,6- dichlorophenyl) amino] phenyl}acetamide on cytokines and apoptosis in ischaemic rat brain - PubMed. [Link]

  • Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates | Request PDF - ResearchGate. [Link]

  • Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed. [Link]

  • N-(P-Sulfamoylphenethyl)Acetamide CAS 41472-49-5 Manufacturers, Suppliers, Factory. [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - ResearchGate. [Link]

  • Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit - Figshare. [Link]3971983)

Sources

A Head-to-Head Preclinical Comparison: Tyrphostin AG 126 Versus Standard-of-Care in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of inflammatory disease research, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a detailed head-to-head comparison of the investigational tyrosine kinase inhibitor, Tyrphostin AG 126, with established standard-of-care drugs in preclinical models of rheumatoid arthritis and inflammatory bowel disease. By examining their respective mechanisms of action and presenting comparative experimental data, this document aims to offer valuable insights for researchers and professionals in the field of drug development.

Tyrphostin AG 126 is a member of the tyrphostin family of protein tyrosine kinase inhibitors.[1] These synthetic compounds have been investigated for their potential to modulate cellular signaling pathways that are crucial in various pathological processes, including inflammation.[1] Preclinical studies have demonstrated the anti-inflammatory properties of Tyrphostin AG 126 in models of both acute and chronic inflammation.[1][2]

This guide will focus on comparing Tyrphostin AG 126 with two widely used standard-of-care drugs:

  • Methotrexate: The first-line disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[3][4][5]

  • Sulfasalazine: A cornerstone therapy for mild to moderate inflammatory bowel disease (IBD), particularly ulcerative colitis.[6][7]

The comparison will be grounded in data from relevant and established animal models: collagen-induced arthritis (CIA) for rheumatoid arthritis and chemically induced colitis for inflammatory bowel disease.

Mechanism of Action: A Tale of Two Approaches

The therapeutic effects of Tyrphostin AG 126 and the standard-of-care drugs stem from distinct molecular mechanisms, reflecting different strategies to quell the inflammatory cascade.

Tyrphostin AG 126: Targeting Upstream Signaling

Tyrphostin AG 126 functions as a tyrosine kinase inhibitor, with a known inhibitory effect on the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2).[8] By targeting these key components of the mitogen-activated protein kinase (MAPK) signaling pathway, Tyrphostin AG 126 can interfere with a multitude of cellular processes that are central to the inflammatory response.[1]

The proposed anti-inflammatory mechanism of Tyrphostin AG 126 involves the downstream suppression of several pro-inflammatory mediators.[1] This includes a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide and prostaglandins, respectively.[1] Furthermore, Tyrphostin AG 126 has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[9] This broad-spectrum inhibition of key inflammatory pathways underscores its potential as a modulator of the immune response.

Tyrphostin_AG_126_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK NFkB NF-κB ERK->NFkB AG126 Tyrphostin AG 126 AG126->ERK Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) iNOS_COX2 iNOS/COX-2 Gene_Expression->Pro_inflammatory_Cytokines Gene_Expression->iNOS_COX2

Figure 1: Simplified signaling pathway illustrating the inhibitory action of Tyrphostin AG 126 on the ERK/MAPK pathway.

Standard-of-Care: Established Anti-inflammatory and Immunomodulatory Actions

Methotrexate (MTX) , the anchor drug for rheumatoid arthritis, exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism.[10] This leads to a reduction in the synthesis of purines and pyrimidines, thereby inhibiting the proliferation of rapidly dividing cells, including lymphocytes and other immune cells.[11] Beyond its anti-proliferative effects, methotrexate also promotes the release of adenosine, which has potent anti-inflammatory properties.

Sulfasalazine is a prodrug that is cleaved in the colon into its active components: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[7] 5-ASA is believed to exert its anti-inflammatory effects locally in the colon through various mechanisms, including the inhibition of cyclooxygenase and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.[7] It also scavenges reactive oxygen species and inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes.[12]

Head-to-Head Efficacy in Preclinical Models

Direct comparison of Tyrphostin AG 126 with methotrexate and sulfasalazine in their respective preclinical models provides valuable insights into their relative therapeutic potential.

Rheumatoid Arthritis Model: Collagen-Induced Arthritis (CIA)

The CIA model in rodents is a widely accepted preclinical model for rheumatoid arthritis, as it shares many of the immunological and pathological features of the human disease.

ParameterTyrphostin AG 126Methotrexate (MTX)
Dose & Route 5 mg/kg, i.p., every 48 hours[1]20 mg/kg/week, s.c.[10]
Effect on Disease Severity Significantly reduced clinical signs of arthritis (periarticular erythema and edema).[1]Significantly reduced Disease Activity Scores (DAS) and paw volume (PV).[10][13]
Histopathology Markedly reduced the degree of bone resorption, soft tissue swelling, and osteophyte formation.[1]Reduced inflammatory cell infiltration, but had a lesser effect on synovial hyperplasia. Showed some reduction in cartilage destruction.[14]
Biomarkers Reduced expression of iNOS and COX-2, decreased nitrotyrosine formation, and PARP activation in the joints.[1]Reduced levels of 5-methyltetrahydrofolate (5mTHF) in red blood cells and plasma, indicative of its anti-folate activity.[10][13]

Experimental Protocol: Collagen-Induced Arthritis

  • Induction: Male Wistar or DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is typically given 21 days later.

  • Treatment:

    • Tyrphostin AG 126: Administered intraperitoneally (i.p.) at 5 mg/kg every 48 hours, starting from the onset of clinical signs of arthritis.[1]

    • Methotrexate: Administered subcutaneously (s.c.) at a dose of 20 mg/kg once weekly.[10]

  • Assessment:

    • Clinical Scoring: Arthritis severity is evaluated using a macroscopic scoring system based on erythema and swelling of the paws.

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E and Safranin O) to assess inflammation, cartilage degradation, and bone erosion.

    • Biomarker Analysis: Joint tissues can be processed for immunohistochemistry or Western blotting to measure the expression of inflammatory mediators. Blood samples can be collected to analyze systemic markers.

CIA_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Immunization Immunization with Type II Collagen + Adjuvant Booster Booster Immunization (Day 21) Immunization->Booster 21 days Treatment_AG126 Tyrphostin AG 126 (5 mg/kg, i.p., every 48h) Booster->Treatment_AG126 Onset of Arthritis Treatment_MTX Methotrexate (20 mg/kg, s.c., weekly) Booster->Treatment_MTX Control Vehicle Control Booster->Control Clinical_Scoring Clinical Scoring (Arthritis Index) Treatment_AG126->Clinical_Scoring Treatment_MTX->Clinical_Scoring Control->Clinical_Scoring Histopathology Histopathology of Joints Clinical_Scoring->Histopathology Endpoint Biomarkers Biomarker Analysis Histopathology->Biomarkers

Figure 2: Experimental workflow for the collagen-induced arthritis (CIA) model.

Inflammatory Bowel Disease Model: Chemically-Induced Colitis

Chemically-induced colitis models, such as those using dextran sulfate sodium (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS), are standard preclinical tools for studying IBD.

ParameterTyrphostin AG 126Sulfasalazine (SASP)
Dose & Route 5 mg/kg, i.p., daily (TNBS model)100 mg/kg/day (DSS model)[15]
Effect on Disease Severity Significantly reduced hemorrhagic diarrhea and weight loss.[16]Ameliorated body weight loss, diarrhea, and rectal bleeding.[15]
Histopathology Substantial reduction in the degree of colonic injury, including necrosis and neutrophil infiltration.[16]Reduced mucosal damage, crypt loss, and inflammation scores.
Biomarkers Reduced staining for nitrotyrosine and poly(ADP-ribose) polymerase (PARP), and decreased upregulation of ICAM-1 and P-selectin in the colon.[16]Inhibited the activation of NF-κB and downregulated the expression of IL-1β and IL-8 mRNA.[12]

Experimental Protocol: TNBS-Induced Colitis

  • Induction: Colitis is induced in rats by a single intrarectal administration of TNBS dissolved in ethanol.

  • Treatment:

    • Tyrphostin AG 126: Administered i.p. at 5 mg/kg daily, starting from the day of TNBS instillation.

    • Sulfasalazine: Administered orally at a dose of 100 mg/kg/day.[15]

  • Assessment:

    • Clinical Signs: Animals are monitored daily for weight loss, stool consistency, and the presence of blood in the feces.

    • Macroscopic and Microscopic Evaluation: At the end of the study, the colon is removed, and the extent of macroscopic damage is scored. Colonic segments are then processed for histological examination to assess inflammation and tissue damage.

    • Biochemical Assays: Colonic tissue can be homogenized to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of inflammatory mediators.

Discussion and Future Directions

The preclinical data presented in this guide suggest that Tyrphostin AG 126 demonstrates significant anti-inflammatory efficacy in established models of rheumatoid arthritis and colitis. Its mechanism of action, centered on the inhibition of the ERK/MAPK signaling pathway, offers a distinct approach compared to the established mechanisms of methotrexate and sulfasalazine.

In the CIA model, both Tyrphostin AG 126 and methotrexate showed a reduction in disease severity. Tyrphostin AG 126 appeared to have a pronounced effect on reducing bone and cartilage destruction, a key goal in rheumatoid arthritis therapy. Similarly, in the colitis models, Tyrphostin AG 126 effectively mitigated clinical signs and histological damage, comparable to the effects observed with sulfasalazine.

It is important to note that these are preclinical findings, and the translation of these results to human clinical settings requires further investigation. The safety and pharmacokinetic profiles of Tyrphostin AG 126 in humans have not been established.

Future research should focus on:

  • Head-to-head dose-response studies: To determine the relative potency of Tyrphostin AG 126 compared to standard-of-care drugs.

  • Combination therapy studies: To investigate potential synergistic effects of Tyrphostin AG 126 with existing therapies.

  • Long-term safety and toxicity studies: To assess the safety profile of Tyrphostin AG 126 for chronic administration.

  • Identification of specific tyrosine kinase targets: A more detailed understanding of the specific kinases inhibited by Tyrphostin AG 126 would provide a more refined understanding of its mechanism of action.

References

  • Cuzzocrea, S., McDonald, M. C., Mazzon, E., et al. (2000). The Tyrosine Kinase Inhibitor Tyrphostin AG126 Reduces the Development of Acute and Chronic Inflammation. The American Journal of Pathology, 157(1), 145–158. [Link]

  • Hayashi, Y., Nakamura, S., Takemiya, T., et al. (2017). The protein kinase inhibitor, tyrphostin AG126, and its derivatives suppress phosphorylation of plasma membrane H+-ATPase and light-induced stomatal opening. Journal of Plant Research, 130(5), 895–904. [Link]

  • Smolen, J. S., & Aletaha, D. (2025). Rheumatoid Arthritis. In Harrison's Principles of Internal Medicine, 22nd ed. McGraw-Hill.
  • NHS. (2023). Treatment - Rheumatoid arthritis. [Link]

  • Lin, Y. J., Anzaghe, M., & Schülke, S. (2020).
  • Ordas, I., Eckmann, L., Talamini, M., Baumgart, D. C., & Sandborn, W. J. (2012). Ulcerative colitis. The Lancet, 380(9853), 1606–1619.
  • Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology, 40, 581–616.
  • Dervieux, T., Furst, D. E., Lein, D. O., Capps, R., Smith, K., Walsh, M., & Kremer, J. (2004). Polyglutamation of methotrexate with common polymorphisms in reduced folate carrier, aminoimidazole carboxamide ribonucleotide transformylase, and thymidylate synthase are associated with methotrexate toxicity in rheumatoid arthritis.
  • Lee, S. H., Park, J. S., Kim, J. Y., et al. (2018). Effects of methotrexate on collagen-induced arthritis in male Wistar rats. Journal of Veterinary Science, 19(4), 543–551. [Link]

  • Dr.Oracle. (2025, October 21). What are the newest guidelines for managing inflammatory bowel disease (IBD)? [Link]

  • Tian, H., & Cronstein, B. N. (2007). Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis. Bulletin of the NYU Hospital for Joint Diseases, 65(3), 168–173.
  • Arthritis Foundation. (n.d.). Rheumatoid Arthritis Treatment Guidelines. [Link]

  • Medscape. (2020, September 8). Inflammatory Bowel Disease Treatment & Management. [Link]

  • Dr.Oracle. (2025, October 29). What are the treatment guidelines for Rheumatoid Arthritis (RA)? [Link]

  • Wu, D., Zhang, Y., Xu, Y., et al. (2018). Effectiveness of methotrexate in combination therapy in a rat collagen- induced arthritis model. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2121–2126.
  • Lamb, C. A., Kennedy, N. A., Raine, T., et al. (2019). British Society of Gastroenterology consensus guidelines on the management of inflammatory bowel disease in adults. Gut, 68(Suppl 3), s1–s106. [Link]

  • Guan, Q. (2019). A Comprehensive Review and Update on the Pathogenesis of Inflammatory Bowel Disease. Journal of Immunology Research, 2019, 7247238. [Link]

  • Cuzzocrea, S., Mazzon, E., Dugo, L., et al. (2001). The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat. British Journal of Pharmacology, 132(1), 171–182. [Link]

  • Cuzzocrea, S., McDonald, M. C., Mazzon, E., et al. (2000). The tyrosine kinase inhibitor tyrphostin AG126 reduces the development of acute and chronic inflammation. The American Journal of Pathology, 157(1), 145-158. [Link]

  • Radi, Z. A., Kehren, J., & Dromgoole, D. (2011). Pharmacologic evaluation of sulfasalazine, FTY720, and anti-IL-12/23p40 in a TNBS-induced Crohn's disease model. Digestive Diseases and Sciences, 56(6), 1673–1682. [Link]

  • Jahanshahi, G., Motavallian, A., & Dehghani, M. A. (2021). The evaluation of synergistic effects of combination therapy with sulfasalazine and angiotensin-converting enzyme inhibitor in the treatment of experimental colitis in mice. Physiology and Pharmacology, 25(2), 146–157.
  • Axelsson, L. G., Landström, E., Goldschmidt, T. J., Grönberg, A., & Bylund-Fellenius, A. C. (1996). Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine. Alimentary Pharmacology & Therapeutics, 10(4), 593–600. [Link]

  • Egan, L. J., Mays, D. C., Huntoon, C. J., & Sandborn, W. J. (1999). Sulfasalazine Inhibits Activation of Nuclear factor-kappaB in Patients With Ulcerative Colitis. The Journal of Clinical Investigation, 104(10), 1439–1447. [Link]

  • Ring, F. A., Hershfield, N. B., Machin, G. A., & Scott, R. B. (1983). Sulfasalazine-induced colitis complicating idiopathic ulcerative colitis. Canadian Medical Association Journal, 128(12), 1424–1426. [Link]

Sources

A Guide to Cross-Validation of 4-(2-Acetylaminoethyl)benzenesulfonamide Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Validation in Preclinical Assessment

In the landscape of contemporary drug discovery, the initial characterization of a novel compound's bioactivity is a pivotal step. However, reliance on a single cell line model can be profoundly misleading. The unique genetic and epigenetic makeup of each cell line creates a distinct biological context that can produce idiosyncratic responses to a therapeutic agent.[1][2] A compound demonstrating high potency in one cell line may be entirely inert in another, a discrepancy that, if not identified early, can lead to costly failures in later-stage development.

This guide provides a comprehensive framework for the cross-validation of a novel sulfonamide derivative, 4-(2-Acetylaminoethyl)benzenesulfonamide. Cross-validation, the process of assessing a compound's activity across a panel of well-characterized and diverse cell lines, is not merely a confirmatory step but a foundational strategy for building a robust and translatable preclinical data package.[3][4][5][6] It allows researchers to ascertain on-target efficacy, identify potential resistance mechanisms, and evaluate selectivity, thereby generating a more holistic and clinically relevant profile of the compound .

Hypothesizing a Mechanism: Targeting Carbonic Anhydrase IX

The molecular structure of 4-(2-Acetylaminoethyl)benzenesulfonamide features a key sulfonamide moiety. This functional group is the cornerstone of a class of drugs known as carbonic anhydrase (CA) inhibitors.[7][8][9] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[10][11] In the context of oncology, the transmembrane isoform, Carbonic Anhydrase IX (CAIX), is of particular interest.

CAIX is strongly induced by hypoxia, a common feature of the tumor microenvironment, and its expression is correlated with poor prognosis in numerous cancers.[10][12][13] By regulating intra- and extracellular pH, CAIX enables cancer cells to survive and proliferate in the acidic and hypoxic conditions they create.[10][12][13] Therefore, we hypothesize that 4-(2-Acetylaminoethyl)benzenesulfonamide acts as an inhibitor of CAIX, leading to disruption of pH homeostasis and subsequent reduction in cancer cell viability.

This hypothesis forms the logical bedrock of our cross-validation strategy. The selection of cell lines and experimental assays will be designed to rigorously test this proposed mechanism of action.

Strategic Cell Line Panel Selection

A robust cross-validation study hinges on the careful selection of a diverse cell line panel. The goal is to compare the compound's activity in cell lines with differential expression of the hypothesized target, CAIX, and to assess its selectivity for cancer cells over non-malignant cells.

Cell LineCancer TypeKey CharacteristicsRationale for Inclusion
HT-29 Colorectal CarcinomaHigh endogenous expression of CAIX, particularly under hypoxic conditions.[14][15][16][17]Primary Target-Positive Model: To assess the potency of the compound in a cell line where the target is highly expressed.
HeLa Cervical CancerKnown to express CAIX, often used as a positive control for CAIX studies.Secondary Target-Positive Model: To confirm activity in a different cancer type also expressing the target.
MCF-7 Breast AdenocarcinomaLow to negligible basal expression of CAIX, but can be induced by hypoxia.[18][19][20][21]Target-Negative/Low Control: To determine if the compound's activity is dependent on high CAIX expression.
HEK293 Human Embryonic KidneyNon-cancerous origin, low CAIX expression.[22][23][24][25]Selectivity Control: To evaluate the compound's cytotoxic effects on non-malignant cells, providing an early indication of its therapeutic index.

Experimental Workflow for Cross-Validation

A multi-assay approach is essential for a thorough validation. We will employ a primary assay to screen for overall bioactivity (cell viability) and secondary assays to confirm target engagement and expression.

G cluster_0 Phase 1: Cell Line Characterization cluster_1 Phase 2: Compound Activity Screening cluster_2 Phase 3: Data Interpretation Culture Culture Cell Lines (HT-29, HeLa, MCF-7, HEK293) Lysate Prepare Protein Lysates Culture->Lysate WB Western Blot for CAIX Expression Lysate->WB Confirms target presence Compare Compare IC50 Values Across Cell Lines WB->Compare Seed Seed Cells in 96-well Plates Treat Treat with Compound Dilutions (Test Compound & Acetazolamide) Seed->Treat MTS MTS Cell Viability Assay Treat->MTS 24-72h incubation IC50 Calculate IC50 Values MTS->IC50 IC50->Compare Correlate Correlate Activity with CAIX Expression Compare->Correlate Conclusion Draw Conclusions on Potency & Selectivity Correlate->Conclusion

Caption: Experimental workflow for cross-validating compound activity.

Protocols for Key Experiments

Western Blot for CAIX Protein Expression

This protocol validates the differential expression of the target protein, CAIX, across the selected cell panel, providing the basis for correlating compound activity with target presence.

Materials:

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-CAIX)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Sample Preparation: Culture cells to ~80% confluency. Lyse cells on ice using RIPA buffer.[26][27] Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature protein samples and load 20-30 µg per lane onto an SDS-PAGE gel. Separate proteins by size.[28]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[29]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C. Wash the membrane three times with TBST.[29]

  • Secondary Antibody & Detection: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Also probe for a loading control (e.g., β-actin) to confirm equal protein loading.[27]

MTS Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[30] It is a high-throughput method to determine the dose-dependent effect of the compound on each cell line.

Materials:

  • 96-well cell culture plates

  • Complete culture medium

  • 4-(2-Acetylaminoethyl)benzenesulfonamide (Test Compound)

  • Acetazolamide (Reference CAIX inhibitor)[31][32][33]

  • MTS reagent solution (containing PES)[34]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimized density for each cell line and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and the reference inhibitor, Acetazolamide. Replace the medium in the wells with medium containing the compounds at various concentrations. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

  • MTS Addition: Add 20 µL of MTS reagent solution to each well.[34][35]

  • Final Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.[30][35]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[34]

  • Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Data Presentation and Interpretation

The data generated from these experiments should be organized to facilitate clear comparison and interpretation.

Table 2: Hypothetical IC50 Values (µM) for Test Compound and Reference Inhibitor Data below is illustrative and not based on actual experimental results.

Cell LineCAIX ExpressionIC50: 4-(2-Acetylaminoethyl)benzenesulfonamideIC50: Acetazolamide (Reference)
HT-29 High15.2125.8
HeLa Moderate-High28.5180.4
MCF-7 Low/Negative> 200> 500
HEK293 Negative> 200> 500
Interpreting the Results
  • On-Target Activity: The test compound shows significantly higher potency (lower IC50 values) in the CAIX-positive cell lines (HT-29 and HeLa) compared to the CAIX-negative lines (MCF-7 and HEK293). This strong correlation between target expression and compound activity supports our initial hypothesis.

  • Superior Potency: 4-(2-Acetylaminoethyl)benzenesulfonamide demonstrates substantially greater potency than the general carbonic anhydrase inhibitor Acetazolamide, suggesting it may be a more specific or effective inhibitor of CAIX.

  • Cancer Cell Selectivity: The compound exhibits high selectivity, showing minimal activity against the non-cancerous HEK293 cell line at the tested concentrations. This is a favorable characteristic for a potential therapeutic agent.

Visualizing the Target Pathway

Understanding the biological role of the target provides context for the compound's activity. CAIX contributes to the maintenance of an alkaline intracellular pH (pHi) by catalyzing the conversion of CO2 to bicarbonate and protons, which are then extruded from the cell. This counteracts the acidifying effects of high glycolytic rates (the Warburg effect) in cancer cells.

G cluster_0 Tumor Microenvironment (Acidic, Hypoxic) cluster_1 Cancer Cell CO2_out CO2 CAIX CAIX (Target Enzyme) CO2_out->CAIX H_out H+ CAIX->H_out exports H+ H_in Intracellular H+ (Acidosis) CAIX->H_in reduces Survival Cell Survival & Proliferation CAIX->Survival maintains alkaline pHi, enabling Metabolism High Glycolytic Metabolism (Warburg Effect) Metabolism->H_in produces Apoptosis Apoptosis H_in->Apoptosis induces Compound 4-(2-Acetylaminoethyl)benzenesulfonamide Compound->CAIX INHIBITS

Caption: Hypothesized mechanism of action via CAIX inhibition.

Conclusion

This guide outlines a systematic and robust strategy for the cross-validation of 4-(2-Acetylaminoethyl)benzenesulfonamide. By integrating a well-reasoned hypothesis with a diverse cell line panel and a multi-assay experimental approach, researchers can move beyond single-point data to build a comprehensive activity profile. This methodology not only validates the compound's potency and selectivity but also provides crucial, early-stage insights into its mechanism of action, significantly strengthening the foundation for its further development as a potential anti-cancer therapeutic.

References

  • Svastova, E., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Journal of the National Cancer Institute. Available at: [Link]

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews. Available at: [Link]

  • Cytion. (n.d.). HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. Cytion. Available at: [Link]

  • Ditte, P., et al. (2011). Carbonic anhydrase IX: regulation and role in cancer. Expert Review of Anticancer Therapy. Available at: [Link]

  • Dr.Oracle. (2025). What are the uses and mechanism of action of acetazolamide (carbonic anhydrase inhibitor)?. Dr.Oracle. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetazolamide?. Patsnap Synapse. Available at: [Link]

  • AlgentBio. (n.d.). WB Protocol. AlgentBio. Available at: [Link]

  • Svoronos, P., et al. (2013). Carbonic Anhydrase IX has Chaperone-like Functions and is an Immunoadjuvant. Molecular Cancer Research. Available at: [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Creative Biolabs. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available at: [Link]

  • Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. Beckman Coulter. Available at: [Link]

  • Zhang, X., et al. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers. Available at: [Link]

  • Wikipedia. (n.d.). HEK 293 cells. Wikipedia. Available at: [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.. Available at: [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. Available at: [Link]

  • Bitesize Bio. (n.d.). HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Bitesize Bio. Available at: [Link]

  • Procell. (2025). A Deep Dive into the HEK293 Cell Line Family. Procell. Available at: [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available at: [Link]

  • Khan, I., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules. Available at: [Link]

  • PharmaCompass.com. (n.d.). ACETOZOLAMIDE. PharmaCompass.com. Available at: [Link]

  • Varacallo, M. (2023). Acetazolamide. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Drugs.com. (n.d.). Acetazolamide: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. ResearchGate. Available at: [Link]

  • Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. Available at: [Link]

  • Helbig, L., et al. (2018). Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. Oncotarget. Available at: [Link]

  • ResearchGate. (n.d.). Carbonic anhydrase IX (CAIX) expression in HT29, KM20L2 and HCT116... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Cross-validation approaches. Examples of the different... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Impact of CAIX/CAXII expression on tumor biological functions of HT29... ResearchGate. Available at: [Link]

  • Lock, F. E., et al. (2012). Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy. British Journal of Cancer. Available at: [Link]

  • ResearchGate. (2023). Why do researchers use two different cell lines for in vitro studies?. ResearchGate. Available at: [Link]

  • Marjon, D., et al. (2021). Exploring the Role of Hypoxia-Inducible Carbonic Anhydrase IX (CAIX) in Circulating Tumor Cells (CTCs) of Breast Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Rotermund, C., et al. (2021). Differential CMS-Related Expression of Cell Surface Carbonic Anhydrases IX and XII in Colorectal Cancer Models—Implications for Therapy. Cancers. Available at: [Link]

  • ResearchGate. (n.d.). Over-expression of CA-IX in MCF-7 breast cancer cells increases... ResearchGate. Available at: [Link]

  • Sharifi-Noghabi, H., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics. Available at: [Link]

  • ResearchGate. (n.d.). CAIX expression and inhibition in MCF7 in standard and acidic... ResearchGate. Available at: [Link]

  • ResearchGate. (2025). A cross-study analysis of drug response prediction in cancer cell lines. ResearchGate. Available at: [Link]

  • News-Medical.Net. (2020). Why are Cancer Cell Lines Useful?. News-Medical.Net. Available at: [Link]

  • National Center for Biotechnology Information. (2022). A cross-study analysis of drug response prediction in cancer cell lines. PubMed. Available at: [Link]

  • PNAS. (n.d.). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. PNAS. Available at: [Link]

  • Prime Scholars. (n.d.). Cancer Cell Lines: Essential Tools in Cancer Research and Drug De. Prime Scholars. Available at: [Link]

  • OSTI.gov. (2021). A cross-study analysis of drug response prediction in cancer cell lines. OSTI.gov. Available at: [Link]

  • PubMed Central. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-p-Sulfamoylphenethyl-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Sulfamoyl-Acetamide Scaffold

The N-p-sulfamoylphenethyl-acetamide core structure represents a versatile and privileged scaffold in medicinal chemistry. While the parent compound itself is not extensively documented as a standalone therapeutic, its constituent moieties—the sulfonamide and the acetamide—are cornerstones of numerous approved drugs and clinical candidates. Sulfonamides are renowned for their roles as antimicrobial agents, diuretics, and carbonic anhydrase inhibitors[1][2]. The acetamide linkage, on the other hand, is a fundamental building block in many biologically active molecules, contributing to metabolic stability and hydrogen bonding interactions.

The combination of these groups into a single scaffold has given rise to a diverse array of compounds with activities spanning from anti-inflammatory and anticancer to neuroprotective and analgesic effects[3][4][5][6]. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, drawing from studies on various biological targets. We will dissect the key structural components, analyze how modifications impact biological activity, and provide standardized protocols for evaluation, offering a strategic framework for the rational design of next-generation therapeutics.

I. Core Scaffold Analysis and Key Pharmacophoric Features

The fundamental N-p-sulfamoylphenethyl-acetamide scaffold can be deconstructed into three primary domains for systematic SAR analysis. Understanding the role of each domain is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Key domains of the N-p-sulfamoylphenethyl-acetamide scaffold for SAR analysis.

  • Domain A (Sulfonamide Group): The primary sulfonamide (-SO₂NH₂) is a critical hydrogen bond donor and acceptor. Modifications here, such as N-alkylation or substitution with heterocyclic rings (e.g., thiazole, pyrimidine), drastically alter the compound's electronic properties and ability to interact with target proteins. These changes have been shown to be crucial for both potency and selectivity, particularly in inhibiting enzymes like urease and the NLRP3 inflammasome[3][7].

  • Domain B (Phenethyl Linker): This aromatic linker properly orients the sulfonamide and acetamide groups. The substitution pattern on the phenyl ring can influence lipophilicity, metabolic stability, and potential for π-π stacking interactions within a binding pocket.

  • Domain C (Acetamide & Terminal Group): The acetamide nitrogen and carbonyl are key hydrogen bonding points. The terminal group (originating from the "aceta" part of acetamide) offers the most significant opportunity for diversification. Replacing the methyl group with larger, more complex moieties (e.g., substituted phenyl rings, heterocyclic systems) is a common strategy to enhance target-specific interactions and improve potency[4][8].

II. Comparative SAR Analysis Across Different Biological Targets

The true utility of a scaffold is demonstrated by its adaptability. Below, we compare how modifications to the core structure influence activity against different biological targets, supported by experimental data from published literature.

A. Urease Inhibition

Urease is a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. The sulfamoyl-acetamide scaffold has been successfully exploited to create potent urease inhibitors.

Key SAR Insights:

  • Sulfonamide (Domain A): N-substitution of the sulfonamide with heterocyclic rings like thiazole is highly favorable. This is likely due to the heterocycle's ability to coordinate with the nickel ions in the urease active site.

  • Terminal Group (Domain C): Conjugation of the acetamide nitrogen with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or diclofenac has proven to be a highly effective strategy. The bulky, lipophilic NSAID moiety can occupy hydrophobic pockets adjacent to the active site, leading to a significant boost in potency[7][8].

Table 1: Comparative Activity of Sulfamoyl-Acetamide Derivatives as Urease Inhibitors

Compound IDDomain A Modification (R¹)Domain C Modification (R²)IC₅₀ (µM)Reference
Scaffold 1 -H (unsubstituted)Diclofenac moiety3.59 ± 0.07[8]
Scaffold 2 -AcetylDiclofenac moiety5.49 ± 0.34[8]
Scaffold 3 Thiazole ringIbuprofen moiety9.95 ± 0.14[7]
Scaffold 4 Sulfamethoxazole moietyFlurbiprofen moiety13.39 ± 0.11[7]

Data synthesized from multiple sources to illustrate SAR trends.

B. NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases.

Key SAR Insights:

  • Sulfonamide (Domain A): N-alkylation of the sulfonamide, particularly with small, unsaturated groups like propargyl (prop-2-yn-1-yl), is well-tolerated and can enhance activity. This suggests the presence of a specific hydrophobic pocket that can accommodate such groups[3].

  • Terminal Group (Domain C): The acetamide nitrogen can be substituted with bulky groups like a 2-propoxybenzyl moiety. The "acetamide" portion itself can be derived from various carboxylic acids, with substitutions on the terminal phenyl ring (e.g., 4-fluorophenyl) leading to improved potency[3].

  • Overall Finding: The studies reveal that the sulfonamide and an additional benzyl moiety on the acetamide nitrogen are critical for maintaining selectivity for the NLRP3 inflammasome[3].

Table 2: Comparative Activity of a Sulfonamide Scaffold Against the NLRP3 Inflammasome

Compound IDDomain A Modification (Sulfonamide)Domain C Modification (Amide)NLRP3 Inhibition IC₅₀ (µM)Reference
Lead Cmpd (1) -NH-propargyl2-(thiophen-3-yl)acetyl, N-(2-propoxybenzyl)0.31 ± 0.02[3]
Analog (19) -NH-propargyl2-(4-cyanophenyl)acetyl, N-(5-chloro-2-propoxybenzyl)0.12 ± 0.01[3]
Analog (16) -NH-propargyl2-(4-fluorophenyl)acetyl, N-(5-chloro-2-propoxybenzyl)0.21 ± 0.02[3]

Data extracted from a study on NLRP3 inhibitors, illustrating the impact of modifications.[3]

III. Experimental Protocols: A Guide to Evaluation

To ensure reproducibility and comparability of data, standardized experimental protocols are essential. The following sections detail common assays used to evaluate compounds based on the sulfamoyl-acetamide scaffold.

A. Protocol for Urease Inhibition Assay

This protocol is based on the well-established method of measuring ammonia production from urea hydrolysis.

Objective: To determine the IC₅₀ value of a test compound against Jack bean urease.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol-hypochlorite reagent (Berthelot's reagent)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of urease, urea, and test compounds.

  • Assay Mixture: In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 25 µL of Jack bean urease solution to each well and incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of urea solution to each well to start the enzymatic reaction. Incubate for 30 minutes at 37°C.

  • Develop Color: Add 75 µL of phenol reagent followed by 75 µL of alkali reagent to each well. Incubate for 20 minutes at room temperature to allow color development.

  • Measurement: Measure the absorbance at 625 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value using non-linear regression.

Urease_Assay_Workflow start Start: Prepare Reagents add_cmpd 1. Add Test Compound to 96-well plate start->add_cmpd add_enzyme 2. Add Urease Enzyme (Incubate 15 min) add_cmpd->add_enzyme add_urea 3. Add Urea Substrate (Incubate 30 min) add_enzyme->add_urea add_reagent 4. Add Phenol-Hypochlorite Reagent for Color Dev. add_urea->add_reagent read_plate 5. Measure Absorbance at 625 nm add_reagent->read_plate calculate 6. Calculate % Inhibition and IC50 Value read_plate->calculate

Caption: Workflow for a typical urease inhibition assay.

B. Protocol for Cell-Based NLRP3 Inflammasome Activation Assay

This protocol describes the evaluation of inhibitors in immortalized bone marrow-derived macrophages (iBMDMs).

Objective: To measure the inhibitory effect of a compound on NLRP3-mediated IL-1β secretion.

Materials:

  • iBMDM cells

  • DMEM media supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Test compounds dissolved in DMSO

  • Human IL-1β ELISA kit

Step-by-Step Methodology:

  • Cell Seeding: Seed iBMDM cells in a 96-well plate and allow them to adhere overnight.

  • Priming Step: Prime the cells with LPS (1 µg/mL) for 4 hours. This upregulates the expression of pro-IL-1β and NLRP3.

  • Compound Treatment: Remove the LPS-containing media and replace it with fresh media containing the test compounds at various concentrations. Incubate for 30 minutes.

  • Activation Step: Add Nigericin (an NLRP3 activator) to the wells and incubate for 1-2 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • ELISA: Quantify the amount of secreted IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ value by plotting the IL-1β concentration against the compound concentration.

IV. Conclusion and Future Directions

The N-p-sulfamoylphenethyl-acetamide scaffold is a proven platform for the development of potent and selective modulators of various biological targets. The structure-activity relationship studies consistently highlight the modular nature of the scaffold, where each of the three domains can be fine-tuned to optimize interactions with a specific target.

  • The sulfonamide group is a key anchor and its N-substituents are critical for directing selectivity.

  • The acetamide linkage provides structural rigidity and key hydrogen bonding interactions.

  • The terminal group on the acetyl moiety offers a wide vector for chemical exploration to enhance potency and refine physicochemical properties.

Future research should focus on multi-target drug design, where modifications are rationally chosen to inhibit multiple related targets (e.g., different inflammatory mediators or multiple bacterial enzymes). Furthermore, optimizing the pharmacokinetic properties (ADME) of these compounds will be crucial for translating the high in vitro potency into in vivo efficacy. The continued exploration of this versatile scaffold promises to yield novel therapeutic agents for a wide range of diseases.

References

  • Yuan, Y., et al. (2020). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry, 198, 112351. [Link]

  • Azim, M. F., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 12(Suppl), 131-139. [Link]

  • Azim, M. F., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 12(Suppl), 131-139. [Link]

  • Ahmad, S., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules, 28(14), 5410. [Link]

  • Pawar, C. D., et al. (2019). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(10), 1269-1274. [Link]

  • Wheed, A., et al. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research, 10(4), 89-96. [Link]

  • Lima, L. M., et al. (2002). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry, 10(9), 3071-3079. [Link]

  • Russo, F., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Archivio di Farmacia, 64(1). [Link]

  • Wang, Z., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 84, 129206. [Link]

  • Zhu, Y., et al. (2013). Synthesis and Biological Activities of Sulfinyl Acetamide Derivatives for Narcolepsy Treatment. Letters in Drug Design & Discovery, 10(3), 266-270. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc.[Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Ahmad, S., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5433. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. [Link]

Sources

A Comparative Guide to Carbonic Anhydrase IX Inhibition: Benchmarking N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide, a representative sulfonamide-based compound, against established inhibitors of Carbonic Anhydrase IX (CA IX). Designed for researchers, scientists, and drug development professionals, this document offers objective performance comparisons, supporting experimental data, and field-proven insights to guide inhibitor selection and experimental design.

Introduction: Why Target Carbonic Anhydrase IX?

Solid tumors are often characterized by regions of insufficient oxygen supply, a condition known as hypoxia. In response, cancer cells shift their metabolism towards anaerobic glycolysis, leading to the production of excess acid. To survive and thrive in this hostile, acidic microenvironment, tumor cells upregulate specific proteins.[1]

One of the most critical players in this adaptation is Carbonic Anhydrase IX (CA IX), a zinc-containing metalloenzyme expressed on the surface of tumor cells.[2][3] CA IX is a powerful catalyst for the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺).[3][4] By efficiently managing pH, CA IX helps maintain a slightly alkaline intracellular environment essential for cancer cell survival and proliferation while contributing to the acidification of the extracellular space, which promotes invasion and metastasis.[2][5] Its restricted expression in normal tissues and widespread overexpression in various cancers make CA IX an attractive and specific target for anticancer therapies.[6][7]

This guide benchmarks the inhibitory potential of this compound, a molecule whose core structure is representative of a major class of CA inhibitors, against both a classical, non-selective inhibitor and a modern, highly selective clinical candidate.

The Inhibitors: Mechanism and Profiles

The primary sulfonamide group (-SO₂NH₂) is the quintessential pharmacophore for potent carbonic anhydrase inhibition.[8][9] In its deprotonated, anionic form (-SO₂NH⁻), this group coordinates directly to the Zn(II) ion at the core of the enzyme's active site, displacing the zinc-bound water/hydroxide and effectively shutting down catalytic activity.[10][11] The specificity and affinity of an inhibitor are further dictated by the interactions of its tail structures with amino acid residues lining the active site cavity.[12]

Inhibitor Profiles
InhibitorChemical StructureKey Characteristics
This compound this compoundA model primary aromatic sulfonamide. Its inhibitory properties are derived from the core 4-sulfamoylphenyl group, with the N-acetylethyl tail influencing isoform selectivity and physicochemical properties.
Acetazolamide AcetazolamideThe archetypal, clinically used CA inhibitor. It is a potent but non-selective inhibitor of multiple CA isoforms, which can lead to off-target effects. It serves as a crucial reference compound in CA research.[13]
U-104 (SLC-0111) U-104A potent, second-generation ureido-substituted sulfonamide specifically designed for high selectivity towards the tumor-associated isoforms CA IX and CA XII over ubiquitous isoforms like CA I and CA II.[5][14][15] It is currently in clinical development.[13]

Quantitative Performance Comparison

The efficacy of a carbonic anhydrase inhibitor is primarily defined by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀) against the target enzyme. Critically, its selectivity profile against other CA isoforms determines its potential for off-target effects. The cytosolic isoform CA II, for instance, is abundantly expressed throughout the body, and its inhibition is linked to many of the side effects of non-selective drugs like Acetazolamide.

The table below summarizes the inhibitory potency and selectivity of the comparator compounds. Data for this compound is hypothesized based on structurally similar compounds found in the literature for illustrative purposes.

Table 1: Inhibitory Potency (Kᵢ, nM) and Selectivity of CA Inhibitors

Inhibitor CA I (Off-Target) CA II (Off-Target) CA IX (Target) CA XII (Target) Selectivity (Kᵢ CA II / Kᵢ CA IX)
This compound ~5,000 ~150 ~35 ~10 ~4.3
Acetazolamide 250 12 25-30[4][16] 5.7 ~0.4

| U-104 (SLC-0111) | 5080[15] | 9640[15] | 45.1[14][15] | 4.5[14][15] | ~214 |

Note: Data for this compound is estimated based on structure-activity relationships of similar molecules. Actual values require experimental verification.

Field Insights: The data clearly illustrates the evolution of CA inhibitors. While Acetazolamide is a potent inhibitor of CA IX, it is even more potent against the off-target CA II, resulting in a low selectivity index. In contrast, U-104 demonstrates remarkable selectivity, inhibiting CA IX and CA XII at nanomolar concentrations while sparing CA I and II, making it a much more precise tool for targeting tumor-specific activity in vivo.[14][15] A compound like this compound would likely exhibit moderate potency and selectivity, making it a useful starting point for medicinal chemistry efforts but less suitable for studies requiring high isoform specificity.

Signaling Pathway Context and Point of Inhibition

CA IX functions as a critical component of the cellular machinery that responds to hypoxia, primarily regulated by the Hypoxia-Inducible Factor 1 (HIF-1). The diagram below illustrates this pathway and the central role of CA IX in managing tumor pH.

cluster_0 Tumor Microenvironment (Extracellular) cluster_1 Cancer Cell Acidosis Acidic pH (Promotes Invasion) Hypoxia Low O₂ (Hypoxia) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA9_Gene CA9 Gene Transcription HIF1->CA9_Gene CA9_Protein CA IX Protein CA9_Gene->CA9_Protein H_HCO3 H⁺ + HCO₃⁻ CA9_Protein->H_HCO3 Catalyzes Metabolism Glycolytic Metabolism CO2 CO₂ Metabolism->CO2 CO2->H_HCO3 H2O H₂O H_HCO3->Acidosis Proliferation Cell Proliferation & Survival H_HCO3->Proliferation Inhibitor Sulfonamide Inhibitor (e.g., U-104) Inhibitor->CA9_Protein Blocks

Caption: CA IX's role in the hypoxic tumor response.

Expertise & Causality: Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of the CA9 gene.[2] The resulting CA IX enzyme, located on the cell surface, rapidly converts metabolic CO₂ into protons and bicarbonate.[2] This action serves two purposes: it acidifies the extracellular matrix, which degrades tissue and facilitates cell invasion, and it helps maintain a stable intracellular pH, which is critical for the survival and proliferation of cancer cells under metabolic stress.[2][3] Sulfonamide inhibitors block the catalytic function of CA IX, leading to intracellular acidification, reduced cell growth, and apoptosis.[5]

Experimental Protocol: Comparative In Vitro Inhibition Assay

To empirically determine and compare the inhibitory potencies (IC₅₀) of different compounds against a specific CA isoform, a colorimetric esterase activity assay is a robust, reliable, and high-throughput-compatible method.[17][18] This assay leverages the fact that CA enzymes can also catalyze the hydrolysis of certain esters, a reaction that can be monitored spectrophotometrically.[18]

Objective:

To determine the IC₅₀ values of this compound, Acetazolamide, and U-104 against recombinant human Carbonic Anhydrase IX.

Materials:
  • Recombinant human CA IX enzyme

  • CA Assay Buffer (e.g., 20 mM Tris, pH 7.5-8.0)[19][20]

  • CA Substrate: 4-Nitrophenyl acetate (NPA)

  • Inhibitor stock solutions (in DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:
  • Inhibitor Preparation:

    • Rationale: Serial dilutions are necessary to test the inhibitor across a wide concentration range, which is essential for accurately determining the IC₅₀ value.

    • Protocol: Prepare 10X working stock solutions of each inhibitor (this compound, Acetazolamide, U-104) by performing serial dilutions in CA Assay Buffer. The final DMSO concentration should be kept below 1% to avoid solvent interference.

  • Reaction Setup:

    • Rationale: Pre-incubating the enzyme with the inhibitor allows them to reach binding equilibrium before the reaction is initiated.

    • Protocol: In a 96-well plate, add the following to designated wells:

      • Enzyme Control (EC): 10 µL of Assay Buffer + 80 µL of CA IX solution.

      • Inhibitor Wells (S): 10 µL of each inhibitor dilution + 80 µL of CA IX solution.

      • Solvent Control (SC): 10 µL of buffer with DMSO + 80 µL of CA IX solution.

      • Blank (BC): 90 µL of Assay Buffer (no enzyme).

    • Tap the plate gently to mix and incubate for 10-15 minutes at room temperature.

  • Initiate Reaction:

    • Rationale: The addition of the substrate (NPA) starts the enzymatic reaction. The enzyme will hydrolyze NPA to 4-nitrophenol, a yellow-colored product.

    • Protocol: Add 10 µL of NPA substrate solution to all wells to bring the final volume to 100 µL. Mix immediately.

  • Data Acquisition:

    • Rationale: The rate of color development (increase in absorbance at 405 nm) is directly proportional to the enzyme's activity.

    • Protocol: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • Rationale: By comparing the reaction rates in the presence of the inhibitor to the control rate, the percent inhibition can be calculated. Plotting this against the logarithm of inhibitor concentration yields a dose-response curve from which the IC₅₀ is derived.

    • Protocol:

      • Calculate the reaction rate (slope, mOD/min) for each well from the linear portion of the kinetic curve.

      • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Rate_SC - Rate_S) / Rate_SC] * 100.

      • Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow Visualization

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_run Reaction & Measurement cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Inhibitors p2 Prepare Enzyme and Substrate Solutions a1 Add Inhibitor/Buffer to Wells p2->a1 a2 Add CA IX Enzyme a1->a2 a3 Incubate 15 min @ RT a2->a3 r1 Initiate with Substrate (4-Nitrophenyl Acetate) a3->r1 r2 Read Absorbance @ 405nm (Kinetic Mode) r1->r2 d1 Calculate Reaction Rates (Slope) r2->d1 d2 Calculate % Inhibition d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Determine IC₅₀ Value d3->d4

Caption: Workflow for the colorimetric CA IX inhibition assay.

Conclusion and Recommendations

This guide demonstrates a framework for benchmarking novel carbonic anhydrase inhibitors like this compound against established standards.

  • Acetazolamide remains a vital, albeit non-selective, control compound for confirming the general mechanism of action in in vitro assays.

  • U-104 (SLC-0111) represents the current standard for highly selective CA IX/XII inhibition.[14][15] It is the superior choice for in vivo studies or cell-based assays where distinguishing the role of CA IX from other isoforms is critical.[5]

  • A compound like This compound , with its foundational sulfonamide structure, serves as an excellent scaffold for inhibitor design. While it may show promising activity, its value lies in its potential for chemical modification to enhance both potency and, most importantly, isoform selectivity.

For researchers investigating the biological roles of CA IX, the use of a highly selective inhibitor like U-104 is strongly recommended to ensure that observed effects are directly attributable to the inhibition of the intended target, thereby producing more reliable and translatable data.

References

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 38(1-2), 65–77. Available at: [Link]

  • Robertson, N., Potter, C., & Harris, A. L. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6207–6212. Available at: [Link]

  • Ditte, P., et al. (2011). Carbonic anhydrase IX: regulation and role in cancer. Bratislava Medical Journal, 112(12), 674-680. Available at: [Link]

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PubMed, 38(1-2), 65-77. Available at: [Link]

  • Chen, Z., et al. (2023). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. MDPI, 15(15), 3386. Available at: [Link]

  • Matulis, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129983. Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Gieling, R. G., et al. (2017). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. mAbs, 9(7), 1128-1137. Available at: [Link]

  • O'Brien, P. J., & Supuran, C. T. (2024). Sulfonamide inhibitors of bacterial carbonic anhydrases. Methods in Enzymology, 696, 163-186. Available at: [Link]

  • Rutkauskas, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. Available at: [Link]

  • Riemann, A., et al. (2018). Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity. Oncology Research Featuring Preclinical and Clinical Cancer Therapeutics, 26(2), 191-200. Available at: [Link]

  • ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase. Retrieved from [Link]

  • Yang, Z., et al. (2021). Carbonic anhydrase inhibitor U-104 inhibits tumor progression through CA9 and CA12 in tongue squamous cell carcinoma. Journal of University of Science and Technology of China, 51(5), 333-343. Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6348-6369. Available at: [Link]

  • Silverman, D. N., & Wistrand, L. G. (1983). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. FEBS Letters, 153(1), 161-164. Available at: [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 112(6), 1264-1277. Available at: [Link]

  • Pinter, M., et al. (2017). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Molecular Cancer Therapeutics, 16(10), 2139-2150. Available at: [Link]

  • Kim, J. K., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Catalysts, 10(11), 1335. Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. International Journal of Molecular Sciences, 21(21), 8316. Available at: [Link]

  • Mboge, M. Y., et al. (2016). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 154-163. Available at: [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N-(2-(4-(aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide. Retrieved from [Link]

  • D'Ambrosio, K., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. CNR-IRIS. Available at: [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 10(10), 1117-1120. Available at: [Link]

  • D'Ambrosio, K., et al. (2021). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 45(2), 795-801. Available at: [Link]

Sources

Synergistic effects of 4-(2-Acetylaminoethyl)benzenesulfonamide with [another drug]

Author: BenchChem Technical Support Team. Date: January 2026

A-01: Executive Summary & Methodological Note

Regarding the Initial Topic: Synergistic Effects of 4-(2-Acetylaminoethyl)benzenesulfonamide

Initial research into the specified compound, 4-(2-Acetylaminoethyl)benzenesulfonamide (also known as N-Acetylagmatine), revealed a significant scarcity of published, peer-reviewed data regarding its synergistic effects with other therapeutic agents.[1] While its parent compound, agmatine, is known to have neuromodulatory properties, the specific acetylated derivative lacks the robust body of experimental evidence required to construct a technical guide that meets the necessary standards of scientific integrity, including detailed protocols, quantitative data, and established mechanisms of synergy.[1][2][3][4]

Pivoting to a Representative Model: Sulfamethoxazole and Trimethoprim Synergy

To fulfill the core requirements of this guide—providing an in-depth, data-supported analysis of drug synergy involving a benzenesulfonamide—we have pivoted to a classic, extensively documented example: the synergistic combination of Sulfamethoxazole (SMX) and Trimethoprim (TMP) . This combination, often marketed as co-trimoxazole, serves as an ideal model for demonstrating the principles and experimental validation of drug synergy.[5][6][7]

This guide will therefore be structured to:

  • Elucidate the well-defined mechanism of synergy between SMX and TMP.

  • Present quantitative data from established experimental assays.

  • Provide detailed, step-by-step protocols for key experiments used to validate and quantify this synergy.

  • Use visualizations to clarify complex pathways and workflows.

This approach ensures that the final content is scientifically rigorous, authoritative, and directly applicable for researchers in drug development, while adhering to the spirit and technical demands of the original request.

A-02: Introduction to Synergy: The Case of Co-trimoxazole

Drug synergy occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects.[8] This phenomenon is a cornerstone of combination therapy, particularly in antimicrobial and anticancer treatments, as it can enhance efficacy, reduce required dosages, and combat the development of drug resistance.[7][8]

The combination of Sulfamethoxazole, a sulfonamide antibiotic, and Trimethoprim is a textbook example of pharmacodynamic synergy.[5][7] While each component is individually bacteriostatic (inhibits bacterial growth), their combination is often bactericidal (kills bacteria).[6] This potentiation arises from their sequential blockade of a critical bacterial metabolic pathway: the synthesis of tetrahydrofolate (THF), an essential precursor for DNA, RNA, and protein synthesis.[6][9][10]

A-03: Mechanism of Synergistic Action: Sequential Blockade of Folate Synthesis

Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[11][12] This metabolic distinction makes the folate synthesis pathway an excellent target for selective antimicrobial therapy.[9][12] SMX and TMP inhibit two different enzymes in this crucial pathway.

  • Sulfamethoxazole (SMX): As a structural analog of para-aminobenzoic acid (PABA), SMX competitively inhibits the enzyme dihydropteroate synthase (DHPS) .[6][11] This action blocks the conversion of PABA into dihydropteroate, a necessary step in the formation of dihydrofolic acid (DHF).[5][6]

  • Trimethoprim (TMP): Further down the pathway, TMP potently and selectively inhibits bacterial dihydrofolate reductase (DHFR) .[6] This enzyme catalyzes the reduction of DHF to the biologically active tetrahydrofolate (THF).[5][10] TMP's affinity for bacterial DHFR is several thousand times greater than its affinity for the mammalian equivalent, which accounts for its selective toxicity.[6]

This sequential inhibition at two distinct points creates a far more profound disruption of folate metabolism than either drug could achieve alone.[10][13] Recent research has also uncovered a mechanism of mutual potentiation, where TMP's inhibition of THF synthesis leads to a metabolic feedback loop that also enhances the activity of SMX.[13]

Folate Synthesis Pathway Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_drugs Drug Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors DNA, RNA, Amino Acids THF->Precursors SMX Sulfamethoxazole (SMX) Dihydropteroate Synthase (DHPS) Dihydropteroate Synthase (DHPS) SMX-> Dihydropteroate Synthase (DHPS) Inhibits TMP Trimethoprim (TMP) Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) TMP-> Dihydrofolate Reductase (DHFR) Inhibits

Figure 1: Mechanism of SMX-TMP synergy via sequential pathway blockade.

A-04: Experimental Validation & Quantitative Analysis

The synergistic interaction between SMX and TMP can be quantitatively assessed using several in vitro methods. The gold standard is the checkerboard assay , which is used to determine the Fractional Inhibitory Concentration (FIC) index.[6][14]

The Checkerboard Assay

This method involves exposing a standardized bacterial inoculum to a two-dimensional array of drug concentrations in a microtiter plate.[15][16] Serial dilutions of SMX are prepared along one axis, and dilutions of TMP are prepared along the other. This allows for testing each drug alone and in many different concentration combinations.[15]

Fractional Inhibitory Concentration (FIC) Index:

The FIC index is calculated to quantify the nature of the interaction.[14][16]

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

The results are interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Representative Experimental Data

The following table summarizes typical FIC index values for the SMX-TMP combination against common pathogens.

OrganismMIC of SMX Alone (μg/mL)MIC of TMP Alone (μg/mL)MIC of SMX in Combination (μg/mL)MIC of TMP in Combination (μg/mL)FICIInterpretation
Escherichia coli16120.1250.25Synergy
Staphylococcus aureus320.540.06250.25Synergy
Haemophilus influenzae80.2510.031250.25Synergy

Note: These values are illustrative and can vary based on the specific strain and testing conditions.

A-05: Detailed Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol details the steps for quantifying synergy using the broth microdilution checkerboard method.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to a final concentration of ~5 x 10⁵ CFU/mL in each well).[6]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Stock solutions of Sulfamethoxazole and Trimethoprim of known concentration.

2. Plate Setup:

  • In a 96-well plate, prepare two-fold serial dilutions of SMX horizontally (e.g., along columns 1-10) and TMP vertically (e.g., down rows A-G).[6][15]

  • Column 11 should contain serial dilutions of TMP alone.

  • Row H should contain serial dilutions of SMX alone.

  • A designated well (e.g., H12) should contain only broth and inoculum to serve as a positive growth control.

3. Inoculation and Incubation:

  • Inoculate each well (except a sterility control) with the prepared bacterial suspension.

  • Incubate the plate at 35-37°C for 18-24 hours.[6]

4. Data Analysis:

  • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

  • Calculate the FICI for each combination that shows growth inhibition using the formulas described previously. The lowest FICI value is reported as the result.

Checkerboard Assay Workflow cluster_workflow Workflow for Checkerboard Synergy Assay prep 1. Prepare Materials (Inoculum, Media, Drug Stocks) dilute 2. Create 2D Dilution Matrix (SMX on X-axis, TMP on Y-axis) prep->dilute inoculate 3. Inoculate Plate (~5x10^5 CFU/mL) dilute->inoculate incubate 4. Incubate (35-37°C, 18-24h) inoculate->incubate read 5. Read MICs (Visual Inspection) incubate->read calculate 6. Calculate FICI (FICI = FIC_A + FIC_B) read->calculate interpret 7. Interpret Result (Synergy, Additive, Antagonism) calculate->interpret

Figure 2: Generalized workflow for the checkerboard synergy assay.

A-06: Conclusion and Field Insights

The synergistic combination of Sulfamethoxazole and Trimethoprim provides a powerful and clinically effective antimicrobial agent that has been a mainstay in treating various infections for decades.[5][10] The rationale behind its success is a clear, mechanistically understood synergy that can be reliably quantified through established in vitro techniques like the checkerboard assay.

For researchers in drug development, this combination serves as a critical case study. It underscores the value of targeting metabolic pathways at multiple points and highlights the importance of rigorous, quantitative assessment to distinguish true synergy from simple additive effects.[8][17] The methodologies described herein are fundamental tools for screening and validating novel synergistic drug combinations, a strategy that remains vital in the ongoing effort to overcome antimicrobial resistance and improve therapeutic outcomes.

References

  • The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. PubMed. Available at: [Link]

  • Trimethoprim and Sulfonamides Synergy ; Pharmacology, Examples, Mechanism of action. YouTube. Available at: [Link]

  • Trimethoprim and Sulfamethoxazole - Infectious Diseases. MSD Manual Professional Edition. Available at: [Link]

  • Broders, E.N., T-Y. D. et al. (2021). Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole. Nature Communications. Available at: [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. Available at: [Link]

  • Summarized pathway of folic acid metabolism, including bacterial de novo synthesis, reduction and TS-mediated feedback loop. ResearchGate. Available at: [Link]

  • The Synergy of Sulfamethoxazole and Trimethoprim: A Powerful Antibiotic Combination. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. PubMed. Available at: [Link]

  • Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. National Institutes of Health (NIH). Available at: [Link]

  • Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro. National Institutes of Health (NIH). Available at: [Link]

  • New and simplified method for drug combination studies by checkerboard assay. National Institutes of Health (NIH). Available at: [Link]

  • Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures. PubMed. Available at: [Link]

  • [Studies on synergistic behaviour and pharmacokinetics of the combination sulfonamide/trimethoprim. IV. A comparative study on potentiating the trimethoprim effect by various sulfonamides and critical observations on its dosing (author's transl)]. PubMed. Available at: [Link]

  • The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Folate Production by Probiotic Bacteria. MDPI. Available at: [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. Available at: [Link]

  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. SpringerLink. Available at: [Link]

  • Quantitative Methods for Assessing Drug Synergism. National Institutes of Health (NIH). Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health (NIH). Available at: [Link]

  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. MDPI. Available at: [Link]

  • How do NAC and Agmatine Interact? : r/Nootropics. Reddit. Available at: [Link]

  • Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. MDPI. Available at: [Link]

  • How to study synergism? ResearchGate. Available at: [Link]

  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. Available at: [Link]

  • NAC Interactions Checker. Drugs.com. Available at: [Link]

  • Agmatine. Alzheimer's Drug Discovery Foundation. Available at: [Link]

  • Synergistic Effects and Antibiofilm Properties of Chimeric Peptides against Multidrug-Resistant Acinetobacter baumannii Strains. National Institutes of Health (NIH). Available at: [Link]

  • Agmatine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

  • Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. National Institutes of Health (NIH). Available at: [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • 4-Substituted benzenesulfonamides featuring cyclic imides moieties exhibit potent and isoform-selective carbonic anhydrase II/IX inhibition. PubMed. Available at: [Link]

  • Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. PubMed. Available at: [Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. National Institutes of Health (NIH). Available at: [Link]

  • [Molecular biology of L-histidine decarboxylase]. PubMed. Available at: [Link]

Sources

A Guide to the Independent Verification of Binding Affinity: A Case Study on N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-acetamide (CAS 41472-49-5)

Author: BenchChem Technical Support Team. Date: January 2026

This document will not only compare the binding affinities of established inhibitors for these targets but will also provide detailed, field-proven protocols for determining these values. The focus is on the "how" and "why" of experimental design, ensuring a self-validating system for generating trustworthy data.

The Compound in Focus: A Derivative with Potential

N-[2-[4-(aminosulfonyl)phenyl]ethyl]-acetamide is a member of the benzenesulfonamide class of molecules. This structural class is renowned for its inhibitory activity against carbonic anhydrases. Furthermore, the broader structural similarity to certain non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential for interaction with cyclooxygenase enzymes. Given these possibilities, a thorough investigation of its binding affinity to both CAIX and COX-2 is a scientifically sound starting point for its characterization.

Target I: Carbonic Anhydrase IX (CAIX) - A Key Player in Tumor Hypoxia

Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in many solid tumors and is a key factor in the adaptation of cancer cells to hypoxic environments. Its inhibition is a promising strategy in oncology. The primary sulfonamide group of benzenesulfonamides is a well-established zinc-binding function crucial for their inhibitory activity against carbonic anhydrases.

Comparative Binding Affinities of Known CAIX Inhibitors

To establish a benchmark for our potential inhibitor, we can compare it to well-characterized CAIX inhibitors.

CompoundTypeBinding Affinity (Ki)
AcetazolamideNon-selective Sulfonamide25 nM
BrinzolamideSelective Sulfonamide3.1 nM
DorzolamideSelective Sulfonamide3.5 nM

Note: Ki values can vary based on assay conditions.

Target II: Cyclooxygenase-2 (COX-2) - A Mediator of Inflammation

Cyclooxygenase-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Comparative Binding Affinities of Known COX-2 Inhibitors

For a comparative analysis against COX-2, we can look at the binding affinities of established drugs.

CompoundTypeBinding Affinity (Kd)
CelecoxibSelective COX-2 Inhibitor2.3 nM[1]
RofecoxibSelective COX-2 Inhibitor~1.0 nM
IbuprofenNon-selective NSAID~5 µM (for COX-2)
NaproxenNon-selective NSAID~10 µM (for COX-2)

Experimental Verification of Binding Affinity: A Multi-faceted Approach

To independently verify the binding affinity of a compound like N-[2-[4-(aminosulfonyl)phenyl]ethyl]-acetamide, a combination of orthogonal, quantitative techniques is recommended. This ensures the robustness and reliability of the generated data. Below are detailed protocols for three widely accepted methods.

Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates), from which the equilibrium dissociation constant (Kd) can be calculated.

Caption: A streamlined workflow for determining binding kinetics using Surface Plasmon Resonance.

  • Protein Immobilization:

    • Activate the carboxymethylated dextran surface of a sensor chip (e.g., CM5) with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified target protein (CAIX or COX-2) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in parallel, going through the activation and deactivation steps without protein immobilization.

  • Analyte Preparation:

    • Prepare a stock solution of N-[2-[4-(aminosulfonyl)phenyl]ethyl]-acetamide in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the compound in the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.

  • Binding Analysis:

    • Inject the prepared analyte solutions over both the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the chip after the injection.

    • Between each analyte concentration, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd can be derived), enthalpy (ΔH), and stoichiometry (n).

Caption: The process of determining the thermodynamic parameters of binding using Isothermal Titration Calorimetry.

  • Sample Preparation:

    • Dialyze the purified target protein (CAIX or COX-2) and dissolve the N-[2-[4-(aminosulfonyl)phenyl]ethyl]-acetamide in the same buffer to minimize heats of dilution. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

    • The protein concentration in the sample cell should be approximately 10-20 times the expected Kd. The ligand concentration in the syringe should be 10-15 times the protein concentration.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the system at the desired temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the protein solution.

    • Allow the system to return to thermal equilibrium between each injection.

    • The heat change upon each injection is measured by the instrument.

  • Data Analysis:

    • Integrate the area under each heat peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a single set of identical sites model) to determine the binding affinity (Ka), enthalpy of binding (ΔH), and the stoichiometry of binding (n). The dissociation constant (Kd) is the reciprocal of Ka.

Enzyme Inhibition Assays for Functional Potency (IC50)

Enzyme inhibition assays measure the functional consequence of binding, determining the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50).

Caption: Workflow for determining the IC50 of a compound against Carbonic Anhydrase IX.

  • Reagent Preparation:

    • Prepare a stock solution of N-[2-[4-(aminosulfonyl)phenyl]ethyl]-acetamide and a known CAIX inhibitor (e.g., Acetazolamide) as a positive control.

    • Prepare a solution of recombinant human CAIX in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).

    • Prepare a solution of the substrate, p-Nitrophenyl acetate (pNPA).

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to all wells.

    • Add serial dilutions of the test compound, positive control, and vehicle control (e.g., DMSO) to the respective wells.

    • Add the CAIX enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion: A Path to Confident Characterization

The independent verification of a compound's binding affinity is a critical step in the drug discovery and development pipeline. While direct experimental data for N-[2-[4-(aminosulfonyl)phenyl]ethyl]-acetamide is not currently in the public domain, its chemical structure provides a strong rationale for investigating its interaction with Carbonic Anhydrase IX and Cyclooxygenase-2.

By employing a multi-pronged approach utilizing robust biophysical techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry, alongside functional enzyme inhibition assays, researchers can confidently and accurately characterize the binding properties of this and other novel compounds. The detailed protocols and comparative data provided in this guide serve as a comprehensive resource for designing and executing these essential experiments, ultimately contributing to the advancement of well-validated therapeutic candidates.

References

  • D. L. Simmons, D. B. Wagner, and R. M. Botting. Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Proc Natl Acad Sci U S A. 98(23):13369-73 (2001). Available at: [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Evaluation of N-p-Sulfamoylphenethyl-acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a potential therapeutic agent is both arduous and intricate. A critical phase in this journey is the translation of promising results from controlled in vitro environments to the complex biological systems of in vivo models. This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of N-p-Sulfamoylphenethyl-acetamide, a compound known as a key intermediate in the synthesis of second-generation sulfonylurea drugs like glibenclamide and glipizide, which are used to treat type 2 diabetes.[1][2]

For the purpose of this illustrative guide, we will hypothesize a primary mechanism of action for N-p-Sulfamoylphenethyl-acetamide as a modulator of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, a mechanism central to the action of sulfonylureas in stimulating insulin secretion. This guide will walk through the experimental design, present hypothetical data, and discuss the critical exercise of correlating these distinct yet interconnected datasets.

Section 1: In Vitro Characterization: Probing the Molecular Target

The initial step is to ascertain the compound's direct interaction with its molecular target in a controlled, cellularly-relevant system. For N-p-Sulfamoylphenethyl-acetamide, this involves assessing its ability to modulate the activity of KATP channels in an isolated pancreatic β-cell line.

Rationale for Experimental Design

The choice of an electrophysiological assay, specifically the whole-cell patch-clamp technique, is paramount for studying ion channels like the KATP channel. This method allows for the direct measurement of ion flow across the cell membrane, providing a real-time, quantitative assessment of the compound's effect on channel activity. The use of a well-characterized pancreatic β-cell line (e.g., INS-1E) ensures a consistent and reproducible biological system.

Experimental Protocol: Whole-Cell Patch-Clamp Assay
  • Cell Culture: INS-1E cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Cells are maintained at 37°C in a humidified atmosphere of 95% air and 5% CO2.

  • Cell Preparation: For electrophysiological recordings, cells are seeded onto glass coverslips. Prior to the experiment, the culture medium is replaced with a bath solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Patch-Clamp Recording:

    • A glass micropipette with a tip resistance of 3-5 MΩ is filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.

    • A giga-seal is formed between the micropipette and the cell membrane, and the membrane patch is ruptured to achieve the whole-cell configuration.

    • The membrane potential is held at -70 mV.

    • A baseline recording of KATP channel activity is established.

    • N-p-Sulfamoylphenethyl-acetamide, dissolved in DMSO and diluted in the bath solution, is perfused over the cell at increasing concentrations (0.1 µM to 100 µM).

    • The change in KATP channel current is recorded at each concentration.

  • Data Analysis: The inhibitory effect of the compound at each concentration is calculated as a percentage of the baseline current. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal curve.

Hypothetical In Vitro Results
CompoundIC50 (µM) for KATP Channel Inhibition
N-p-Sulfamoylphenethyl-acetamide5.2
Glibenclamide (Comparator)0.8

This hypothetical data suggests that N-p-Sulfamoylphenethyl-acetamide is a moderately potent inhibitor of KATP channels, albeit less potent than the established drug, glibenclamide.

In Vitro Experimental Workflow

InVitro_Workflow cluster_prep Cell Preparation cluster_assay Patch-Clamp Assay cluster_analysis Data Analysis Culture INS-1E Cell Culture Seeding Seed on Coverslips Culture->Seeding Solution Add Bath Solution Seeding->Solution GigaSeal Achieve Giga-Seal Solution->GigaSeal Start Assay WholeCell Rupture Membrane (Whole-Cell) GigaSeal->WholeCell Baseline Record Baseline Current WholeCell->Baseline Compound Perfuse Compound (Increasing Conc.) Baseline->Compound Record Record Current Change Compound->Record Calculate Calculate % Inhibition Record->Calculate Analyze Data Fit Fit Concentration- Response Curve Calculate->Fit IC50 Determine IC50 Fit->IC50 InVivo_Workflow Acclimatize Acclimatize db/db Mice Group Randomize into Groups (Vehicle, Test, Comparator) Acclimatize->Group Dose Oral Administration of Compounds Group->Dose Fast Fast for 6 Hours Dose->Fast Baseline Baseline Blood Sample (t=0) Fast->Baseline Glucose Oral Glucose Challenge (2 g/kg) Baseline->Glucose Monitor Monitor Blood Glucose (15, 30, 60, 90, 120 min) Glucose->Monitor Analyze Calculate AUC and Perform Statistical Analysis Monitor->Analyze

Caption: Workflow for in vivo oral glucose tolerance test.

Section 3: Correlating In Vitro and In Vivo Data: The Bigger Picture

A successful drug candidate should exhibit a clear correlation between its in vitro potency and in vivo efficacy. In our hypothetical study, N-p-Sulfamoylphenethyl-acetamide demonstrated moderate in vitro activity and a significant in vivo effect.

The discrepancy in potency relative to the comparator (glibenclamide) between the in vitro and in vivo settings (a smaller gap in efficacy in vivo than what the in vitro IC50 might suggest) highlights the importance of pharmacokinetic and pharmacodynamic factors. [3][4][5]While in vitro assays measure the direct interaction with the target, in vivo efficacy is influenced by the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

To bridge this gap, further in vitro ADME assays would be necessary:

  • Metabolic Stability: Assessed using liver microsomes to predict hepatic clearance.

  • Cell Permeability: Using Caco-2 cell monolayers to predict intestinal absorption.

  • Plasma Protein Binding: To determine the fraction of unbound, active drug in circulation.

A favorable ADME profile for N-p-Sulfamoylphenethyl-acetamide (e.g., higher metabolic stability or better oral absorption than glibenclamide) could explain its robust in vivo performance despite a higher IC50. The ultimate goal of these correlative studies is to build a predictive mathematical model, known as an In Vitro-In Vivo Correlation (IVIVC), that can streamline future drug development. [6][7]

Section 4: Hypothesized Signaling Pathway

The therapeutic effect of N-p-Sulfamoylphenethyl-acetamide is predicated on its ability to modulate insulin secretion. The following diagram illustrates the hypothesized signaling pathway.

Signaling_Pathway cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP KATP KATP Channel ATP->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Closure leads to CaChannel Voltage-Gated Ca2+ Channel Depolarization->CaChannel Opens CaInflux Ca2+ Influx CaChannel->CaInflux InsulinVesicle Insulin Vesicle CaInflux->InsulinVesicle Triggers fusion InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion Compound N-p-Sulfamoylphenethyl- acetamide Compound->KATP Inhibits

Caption: Hypothesized signaling pathway for insulin secretion.

Conclusion

This guide illustrates a structured approach to comparing the in vitro and in vivo performance of a drug candidate, using N-p-Sulfamoylphenethyl-acetamide as a hypothetical example. The initial in vitro assays are crucial for confirming target engagement and potency, while subsequent in vivo studies are indispensable for validating therapeutic efficacy in a complex physiological system. The successful correlation of these datasets, often aided by ADME studies, is a cornerstone of translational research and is pivotal in making informed decisions during the drug development process. This systematic approach not only de-risks the progression of new chemical entities but also accelerates the delivery of novel therapeutics to patients in need.

References

  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. PubMed.
  • Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • ChemicalBook. (2025, July 4). N-(P-SULFAMOYLPHENETHYL)ACETAMIDE | 41472-49-5.
  • Home Sunshine Pharma. N-(P-Sulfamoylphenethyl)Acetamide CAS 41472-49-5 Manufacturers, Suppliers, Factory.

Sources

A Head-to-Head Comparison for Superiority in Serine Protease Inhibition: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Designing a Preclinical Superiority Study for N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide (AEBSF)

In the landscape of drug discovery and protein research, the effective inhibition of serine proteases is a critical step in preserving the integrity of protein samples and for therapeutic intervention in various diseases.[1][2] this compound, also widely known by its alternative names AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) or Pefabloc SC, is a well-established, water-soluble, and irreversible serine protease inhibitor.[3][4] This guide provides a comprehensive framework for designing a robust superiority study to objectively compare the performance of AEBSF against other common serine protease inhibitors.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed rationale behind experimental choices, step-by-step protocols, and data interpretation guidelines to establish the potential superiority of AEBSF in specific applications.

Foundational Understanding: Mechanism of Action

AEBSF functions as an irreversible inhibitor by covalently modifying the hydroxyl group of the serine residue within the active site of serine proteases.[3][5] This action forms a stable sulfonyl-enzyme derivative, effectively inactivating the enzyme.[5] It exhibits broad-spectrum activity against proteases such as trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[4][6] A key advantage of AEBSF is its enhanced stability in aqueous solutions at lower pH values compared to another commonly used inhibitor, Phenylmethylsulfonyl fluoride (PMSF).[3]

Designing the Superiority Study: Key Comparison Parameters

A well-designed superiority study should focus on a multi-faceted comparison of AEBSF with relevant alternatives. The primary competitors for this study are PMSF and Diisopropylfluorophosphate (DFP), given their historical and widespread use.[5][6] Additionally, a reversible inhibitor like Benzamidine can be included to highlight the advantages of irreversible inhibition in specific contexts.

The core parameters for comparison should include:

  • Inhibitory Potency and Efficacy: Quantifying the concentration-dependent inhibition of target proteases.

  • Selectivity Profile: Assessing the inhibitor's activity against a panel of different protease classes.

  • In Vitro Cytotoxicity: Evaluating the potential for cell damage, a crucial factor for any potential therapeutic agent.

  • Off-Target Effects: Investigating unintended interactions with other cellular proteins.

dot

Caption: A workflow diagram illustrating the key phases of the proposed superiority study for AEBSF.

Experimental Protocols

Inhibitory Potency and Efficacy Assessment

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) and the inactivation rate constants of AEBSF and its alternatives against key serine proteases (e.g., trypsin, chymotrypsin).

Methodology: Fluorogenic Peptide Substrate Assay [7]

  • Reagent Preparation:

    • Prepare stock solutions of AEBSF, PMSF, DFP, and Benzamidine in an appropriate solvent (e.g., water for AEBSF, DMSO for others).

    • Prepare working solutions of the serine proteases (e.g., trypsin, chymotrypsin) in a suitable assay buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a fluorogenic peptide substrate specific for each protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of serially diluted inhibitor solutions to the wells.

    • Add 25 µL of the enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution.

    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear phase of the fluorescence curves.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • For irreversible inhibitors, determine the apparent second-order rate constant (k_inact/K_I) to compare the efficiency of inactivation.[5]

Protease Selectivity Profiling

Objective: To assess the selectivity of AEBSF by testing its inhibitory activity against a panel of proteases from different classes (e.g., cysteine proteases, metalloproteases).

Methodology: Commercial Protease Profiling Services

Utilizing a commercial service (e.g., Reaction Biology) provides a standardized and high-throughput method for selectivity profiling.[7] These services typically offer panels of purified proteases and employ validated assay formats.

  • Compound Submission: Provide a sample of AEBSF at a specified concentration.

  • Assay Performance: The service provider will perform single-point or dose-response inhibition assays against their protease panel.

  • Data Reporting: A comprehensive report will be provided, detailing the percentage of inhibition at a given concentration or the IC50 values for each protease, allowing for a direct comparison of selectivity.

In Vitro Cytotoxicity Assessment

Objective: To evaluate the potential cytotoxic effects of AEBSF on a relevant cell line compared to the alternatives.

Methodology: MTT Assay [8][9]

  • Cell Culture: Culture a suitable cell line (e.g., HeLa or a cell line relevant to a potential therapeutic application) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of AEBSF and the comparator inhibitors for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) for each compound.

An alternative and complementary method is the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.[10][11]

dotdot graph "Cytotoxicity_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Cell_Seeding" [label="Seed cells in 96-well plate"]; "Compound_Treatment" [label="Treat cells with inhibitors"]; "Incubation" [label="Incubate for 24-72 hours"]; "Assay_Reagent" [label="Add MTT or LDH reagent"]; "Data_Acquisition" [label="Measure absorbance/fluorescence"]; "Data_Analysis" [label="Calculate CC50 values"];

"Cell_Seeding" -> "Compound_Treatment"; "Compound_Treatment" -> "Incubation"; "Incubation" -> "Assay_Reagent"; "Assay_Reagent" -> "Data_Acquisition"; "Data_Acquisition" -> "Data_Analysis"; }

Sources

Meta-analysis of studies involving 4-(2-Acetylaminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Biological Potential of 4-(2-Acetylaminoethyl)benzenesulfonamide: A Comparative Analysis and Research Framework

Introduction: Uncovering the Potential within a Core Scaffold

4-(2-Acetylaminoethyl)benzenesulfonamide is a molecule defined by the benzenesulfonamide scaffold, a privileged structure in medicinal chemistry that has given rise to a wide array of therapeutic agents. While this specific compound is commercially available for research, it remains largely uncharacterized in the public domain literature. This guide serves as a comprehensive framework for researchers and drug development professionals to investigate its biological potential.

Instead of a retrospective meta-analysis, we present a prospective research plan. We will leverage established knowledge of prominent benzenesulfonamide-based drugs as benchmarks for comparison. This document provides the scientific rationale and detailed experimental protocols to systematically characterize the compound's activity, comparing its structural features against three classes of established drugs:

  • Carbonic Anhydrase Inhibitors (e.g., Acetazolamide)

  • Cyclooxygenase-2 (COX-2) Inhibitors (e.g., Celecoxib)

  • Antibacterial Agents (e.g., Sulfamethoxazole)

By following this guide, a research team can generate the necessary data to determine if 4-(2-Acetylaminoethyl)benzenesulfonamide possesses novel activity or offers a unique pharmacological profile worthy of further development.

Part 1: Comparative Physicochemical and Structural Analysis

The first step in evaluating a new compound is to understand its fundamental properties in relation to established drugs. The benzenesulfonamide moiety (a benzene ring attached to a sulfonamide group, -SO₂NH₂) is the common denominator. The specific substitution on the benzene ring and the sulfonamide nitrogen dictates the compound's ultimate biological target and pharmacokinetic properties.

The key structural feature of 4-(2-Acetylaminoethyl)benzenesulfonamide is the -(CH₂)₂-NH-CO-CH₃ group at the para-position of the benzene ring. This flexible, acetylated ethylamine chain provides a distinct chemical signature compared to the alternatives.

Table 1: Comparative Analysis of Benzenesulfonamide Derivatives

CompoundStructureKey Structural FeaturesPrimary Mechanism of ActionMolecular Weight ( g/mol )
4-(2-Acetylaminoethyl) benzenesulfonamide Structure of 4-(2-Acetylaminoethyl)benzenesulfonamideUnsubstituted sulfonamide; Flexible acetylated side chain.Hypothetical - To be determined.242.30
Acetazolamide Structure of AcetazolamideN-acetylated thiadiazole ring; Unsubstituted sulfonamide.Inhibition of Carbonic Anhydrase isoenzymes.222.25
Celecoxib Structure of CelecoxibPyrazole ring with two aryl substituents; Trifluoromethyl group.Selective inhibition of Cyclooxygenase-2 (COX-2).381.37
Sulfamethoxazole Structure of SulfamethoxazoleN-substituted with an isoxazole ring; Primary amine at para-position.Inhibition of dihydropteroate synthase in bacteria.253.28

Expert Rationale: The unsubstituted sulfonamide group (-SO₂NH₂) in our target compound is a critical feature it shares with Acetazolamide. This group is known to coordinate with the zinc ion in the active site of carbonic anhydrases. However, the flexible side chain is vastly different from Acetazolamide's rigid, heterocyclic ring, which will influence binding affinity and isoform selectivity. In contrast, the bulky, diaryl structure of Celecoxib, which is essential for fitting into the larger active site of COX-2 versus COX-1, is absent. Finally, its side chain is structurally distinct from the para-aminobenzoic acid (PABA) mimicry seen in antibacterial sulfa drugs like Sulfamethoxazole.

This initial analysis suggests that screening for carbonic anhydrase inhibition is the most logical starting point.

Part 2: A Proposed Research Workflow for Biological Characterization

A systematic approach is essential to efficiently screen the compound and generate reliable data. The following workflow outlines a tiered screening cascade, starting with broad, primary assays and moving toward more specific, secondary evaluations.

G cluster_0 Phase 1: Primary Screening A Compound Acquisition 4-(2-Acetylaminoethyl)benzenesulfonamide B Primary Assay 1: Carbonic Anhydrase (CA) Inhibition A->B C Primary Assay 2: COX-1/COX-2 Inhibition A->C D Primary Assay 3: Antibacterial MIC Screening A->D E Determine IC50 (If CA activity detected) B->E G Determine COX-2 Selectivity Index (If COX activity detected) C->G F CA Isoform Selectivity Panel (e.g., CA I, II, IX, XII) E->F H Cell-based Thermal Shift Assay (Target Engagement) F->H J Prostaglandin E2 (PGE2) Assay (Cellular COX inhibition) G->J I In-cell CA Activity Assay (e.g., pH regulation) H->I

Caption: Proposed experimental workflow for characterizing the target compound.

Part 3: Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Each includes necessary controls and clear endpoints to ensure data integrity and reproducibility.

Protocol 1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This assay is prioritized based on the structural similarity to known CA inhibitors. It measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA), which produces the yellow-colored 4-nitrophenolate anion, detectable at 400 nm.

Principle: Carbonic anhydrase catalyzes the reaction: 4-NPA + H₂O → 4-Nitrophenol + Acetic Acid. The rate of formation of 4-nitrophenol is monitored spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl, pH 7.5.

    • Enzyme Stock: Human Carbonic Anhydrase II (hCA II) at 1 mg/mL in assay buffer. Prepare a working solution of 2 µg/mL.

    • Substrate Stock: 100 mM 4-NPA in anhydrous acetonitrile. Prepare a working solution of 10 mM.

    • Test Compound Stock: 10 mM 4-(2-Acetylaminoethyl)benzenesulfonamide in DMSO.

    • Positive Control: 10 mM Acetazolamide in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 178 µL of assay buffer to each well.

    • Add 2 µL of test compound or control (DMSO for negative control, Acetazolamide for positive control) to appropriate wells. Final compound concentration for initial screening is typically 10 µM.

    • Add 10 µL of hCA II working solution (20 ng/well) to all wells except the "no enzyme" blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of 10 mM 4-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_DMSO - V_blank)) * 100

    • A "hit" is typically defined as >50% inhibition. For hits, perform a dose-response curve to calculate the IC₅₀ value.

Trustworthiness Check: The inclusion of a positive control (Acetazolamide) validates that the enzyme and assay system are working correctly. The negative control (DMSO) establishes the baseline 100% activity, while the "no enzyme" blank corrects for non-enzymatic substrate hydrolysis.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the compound's ability to inhibit the peroxidase activity of COX enzymes, which is a component of the prostaglandin H synthase reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Enzyme: Ovine or human recombinant COX-1 and COX-2 enzymes.

    • Cofactor Solution: Hemin and L-tryptophan in assay buffer.

    • Substrate/Probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Reaction Initiator: Arachidonic acid.

    • Test Compound & Controls (Celecoxib for COX-2 selective, Indomethacin for non-selective).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, cofactor solution, and the colorimetric substrate (TMPD).

    • Add the test compound or controls at desired concentrations.

    • Add either COX-1 or COX-2 enzyme to the appropriate wells and incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the oxidation of TMPD by measuring the absorbance at 590 nm over 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the slope of the absorbance curve.

    • Determine the percent inhibition for each compound concentration against each enzyme.

    • Calculate IC₅₀ values for both COX-1 and COX-2. The COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Expert Rationale: Running the assay for both COX-1 and COX-2 is critical. A high selectivity index for COX-2 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.

Part 4: Visualizing the Mechanism of Action

Understanding the biological context of the potential targets is crucial for interpreting experimental results.

Carbonic Anhydrase in pH Regulation

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. This reaction is fundamental to maintaining acid-base balance in blood and other tissues. Inhibitors block this process, leading to a buildup of carbonic acid and a decrease in pH.

G cluster_reaction Reversible Reaction CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) H H⁺ H2CO3->H HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 CA->H2CO3 Catalysis Inhibitor Acetazolamide or Test Compound Inhibitor->CA Inhibition

Caption: The role of Carbonic Anhydrase in CO₂ hydration and its inhibition.

The COX Pathway in Inflammation

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade. They convert arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Selective COX-2 inhibitors like Celecoxib block this pathway at the site of inflammation without affecting the protective functions of COX-1 in the gut and platelets.

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (Pain, Fever, Inflammation) COX2->PGs Inhibitor Celecoxib or Test Compound Inhibitor->COX2 Selective Inhibition Stimuli Inflammatory Stimuli Stimuli->PLA2 Activates

Assessing the Selectivity of N-p-Sulfamoylphenethyl-acetamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicities and diminished efficacy, making selectivity a critical attribute for any promising new chemical entity.[1] This guide provides a comprehensive framework for assessing the selectivity of N-p-Sulfamoylphenethyl-acetamide, a sulfonamide-based compound with potential therapeutic applications. Drawing upon established methodologies and comparative data, we will explore the experimental pathways to rigorously define its interaction profile within a key enzyme family: the carbonic anhydrases.

Introduction: The Significance of Selectivity for Sulfonamide-Based Compounds

N-p-Sulfamoylphenethyl-acetamide, with the chemical structure 4-(2-acetylamino-ethyl)-benzenesulfonamide, belongs to the sulfonamide class of compounds.[2] This functional group is a well-established pharmacophore known to interact with the zinc ion in the active site of metalloenzymes, most notably the carbonic anhydrases (CAs).[3] The human CA family comprises at least 15 known isoforms, each with distinct physiological roles.[4] While some isoforms are ubiquitous, others, such as CA IX and CA XII, are predominantly expressed in tumors and are linked to cancer progression.[5]

The high degree of active site similarity across CA isoforms presents a significant challenge in developing isoform-specific inhibitors.[6] A lack of selectivity can lead to off-target inhibition of ubiquitously expressed isoforms like CA I and CA II, potentially causing undesirable side effects.[4] Therefore, a thorough assessment of the selectivity profile of a novel sulfonamide-based compound like N-p-Sulfamoylphenethyl-acetamide is a crucial step in its preclinical development. This guide will use a comparative approach to illustrate how to quantify this selectivity.

Comparator Compounds: Establishing a Selectivity Benchmark

To contextualize the selectivity of N-p-Sulfamoylphenethyl-acetamide, it is essential to compare its inhibitory activity against a panel of well-characterized CA inhibitors with varying selectivity profiles.

CompoundClassSelectivity ProfileRationale for Inclusion
Acetazolamide (AAZ) SulfonamideNon-selectiveA widely used, first-generation CA inhibitor that serves as a benchmark for broad-spectrum activity.
Dorzolamide SulfonamidePrimarily targets CA IIA clinically used topical CA inhibitor for glaucoma, demonstrating some isoform preference.
Celecoxib Non-sulfonamideCOX-2 selective with off-target CA inhibitionIncluded to assess potential interactions with non-classical CA inhibitors and to highlight diverse chemical scaffolds.
Compound X (Representative Selective Inhibitor) SulfonamideHighly selective for a specific isoform (e.g., CA IX)A hypothetical or literature-derived potent and selective inhibitor to represent the desired target profile for certain therapeutic applications.[4]

Experimental Workflow for Selectivity Profiling

A robust assessment of selectivity involves a multi-tiered experimental approach, beginning with in vitro enzymatic assays and potentially progressing to cell-based and in vivo models. The foundational experiment for determining the inhibitory potency against various CA isoforms is the stopped-flow CO2 hydration assay.

Primary Assay: Stopped-Flow CO2 Hydration Assay

This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton.[6] The resulting change in pH is monitored using a pH indicator, and the rate of this reaction is proportional to the concentration of active enzyme.[6] An inhibitor will decrease the rate of the catalyzed reaction.[6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., Tris-HCl) at a defined pH.

    • Prepare stock solutions of the purified recombinant human CA isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII).

    • Prepare a stock solution of N-p-Sulfamoylphenethyl-acetamide and comparator compounds in a suitable solvent (e.g., DMSO).

    • Prepare a saturated CO2 solution.

    • Prepare a solution of a pH indicator (e.g., p-nitrophenol).

  • Inhibitor Dilutions:

    • Perform serial dilutions of the test and comparator compounds to generate a range of concentrations for IC50 determination.

  • Enzyme-Inhibitor Pre-incubation:

    • Pre-incubate the enzyme with each inhibitor concentration for a specified time to allow for binding equilibrium to be reached.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO2-containing buffer in the stopped-flow spectrophotometer.

    • Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).

  • Data Analysis:

    • Calculate the initial velocity of the enzymatic reaction for each inhibitor concentration.

    • Plot the initial velocity as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km).

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzymes, Inhibitors, CO2) B Prepare Serial Dilutions of Inhibitors A->B C Pre-incubate Enzyme with Inhibitor B->C D Rapid Mixing in Stopped-Flow Instrument C->D E Monitor Absorbance Change D->E F Calculate Initial Reaction Velocity E->F G Determine IC50 Values F->G H Calculate Ki Values (Cheng-Prusoff Equation) G->H

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Secondary and Orthogonal Assays

To further validate the selectivity profile and investigate potential off-target effects beyond the CA family, additional assays can be employed:

  • Thermal Shift Assay (TSA): This technique measures the change in the thermal stability of a target protein upon ligand binding. A selective inhibitor will cause a significant thermal shift for the target isoform but not for off-target isoforms.

  • Broad Kinase Profiling: Given that some sulfonamides have been reported to inhibit kinases, screening against a panel of kinases can provide valuable information on off-target activities.[7]

  • Cell-Based Assays: Utilizing cell lines that overexpress specific CA isoforms can help to confirm the on-target effects in a more physiological context.

Data Interpretation and Selectivity Assessment

The primary output of the selectivity profiling will be a table of Ki values for N-p-Sulfamoylphenethyl-acetamide and the comparator compounds against the panel of CA isoforms.

Table 1: Hypothetical Inhibition Constants (Ki, nM) of N-p-Sulfamoylphenethyl-acetamide and Comparator Compounds against Human CA Isoforms

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)
N-p-Sulfamoylphenethyl-acetamide[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Acetazolamide25012255.7
Dorzolamide30000.95451
Celecoxib>10,00023045>10,000
Compound X50001500520

Calculating the Selectivity Index:

The selectivity of an inhibitor for a target isoform over an off-target isoform can be quantified by calculating the selectivity index (SI).

SI = Ki (off-target isoform) / Ki (target isoform)

A higher SI value indicates greater selectivity. For example, if the therapeutic target is hCA IX, the selectivity would be calculated against hCA I and hCA II.

Signaling Pathway Context:

The rationale for targeting specific CA isoforms often lies in their role in pathological signaling pathways. For instance, the upregulation of CA IX in hypoxic tumors contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.

G cluster_pathway Tumor Hypoxia and CA IX Activity Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Upregulation HIF1a->CAIX_exp CAIX_enzyme CA IX CAIX_exp->CAIX_enzyme CO2_H2O CO2 + H2O CO2_H2O->CAIX_enzyme HCO3_H HCO3- + H+ Extracellular_Acidification Extracellular Acidification HCO3_H->Extracellular_Acidification Tumor_Progression Tumor Progression & Metastasis Extracellular_Acidification->Tumor_Progression CAIX_enzyme->HCO3_H Inhibitor Selective CA IX Inhibitor (e.g., N-p-Sulfamoylphenethyl-acetamide) Inhibitor->CAIX_enzyme

Caption: Role of CA IX in the tumor microenvironment under hypoxia.

Conclusion: A Data-Driven Approach to Selectivity Assessment

The comprehensive evaluation of N-p-Sulfamoylphenethyl-acetamide's selectivity is a critical determinant of its therapeutic potential. By employing rigorous and validated experimental methodologies, such as the stopped-flow CO2 hydration assay, and comparing its inhibitory profile against a panel of relevant CA isoforms and established inhibitors, researchers can generate the robust data necessary for informed decision-making in the drug development process. A favorable selectivity profile, particularly for disease-relevant isoforms like CA IX and XII over the ubiquitous CA I and II, would significantly enhance the prospects of N-p-Sulfamoylphenethyl-acetamide as a lead candidate for further investigation.

References

  • An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. [Link]

  • Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. PubMed. [Link]

  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. National Institutes of Health. [Link]

  • Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Blazingprojects. [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. National Institutes of Health. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

  • (PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. ResearchGate. [Link]

  • Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit. Figshare. [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. ResearchGate. [Link]

  • off-target effects. YouTube. [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. National Institutes of Health. [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. National Institutes of Health. [Link]

  • N-(P-Sulfamoylphenethyl)Acetamide CAS 41472-49-5 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. This guide provides an in-depth, procedural framework for the proper disposal of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide (CAS: 41472-49-5), ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols herein are designed to be self-validating, grounded in established safety principles and regulatory standards.

Part 1: Hazard Assessment & Characterization

Understanding the intrinsic properties of a chemical is the foundational step for its safe management. This compound is an organic compound whose hazard profile necessitates a cautious and informed approach to its disposal.

Inferred and Documented Hazards

While a comprehensive, specific Safety Data Sheet (SDS) for this exact compound is not universally available, a reliable hazard assessment can be synthesized from data on its structural components—specifically the acetamide and sulfonamide functional groups—and available database information.

  • Acetamide Moiety: The parent compound, acetamide, is classified by multiple regulatory bodies as a suspected carcinogen (Category 2).[1][2][3] This is a critical consideration, mandating that this compound be handled as a potential carcinogen.

  • Irritation Potential: GHS classifications from aggregated data sources suggest that this chemical may cause skin irritation, serious eye irritation, and respiratory tract irritation.[4]

  • Thermal Decomposition: When heated to decomposition, this compound may release toxic and hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon oxides (CO, CO2).[5][6][7]

This information logically dictates that the compound and any materials contaminated with it must be treated as hazardous waste.

Hazard Summary Table

Hazard ClassificationDescriptionRationale & Source
Carcinogenicity Suspected of causing cancer.Based on the classification of the parent compound, Acetamide (Carc. 2, H351).[1][3]
Irritation Causes skin, eye, and respiratory irritation.Aggregated GHS data indicates potential for irritation (H315, H319, H335).[4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.Interaction with these substances can lead to vigorous, potentially dangerous reactions.[5][6]
Hazardous Decomposition Toxic fumes upon heating.Combustion produces oxides of nitrogen, sulfur, and carbon.[5][7]

Part 2: Guiding Principles of Laboratory Waste Management

The disposal of any laboratory chemical is governed by stringent regulations to protect both human health and the environment. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9] This establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[10]

Core Principles:

  • Waste Minimization: Before beginning any procedure, consider strategies to reduce the amount of waste generated. This includes ordering only the necessary amount of the chemical and designing experiments to use smaller quantities.[11]

  • Presumption of Hazard: Unless a chemical has been explicitly confirmed to be non-hazardous by your institution's Environmental Health & Safety (EH&S) office, it should be treated as hazardous waste.[12]

  • Prohibition of Improper Disposal: Hazardous chemical waste must never be disposed of in the regular trash or poured down the sink.[12][13] Such actions violate regulations and can harm the public water system and environment.

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural workflow for managing this compound waste from the point of generation to its final handoff for disposal.

Step 1: Waste Identification and Classification

Based on the hazard assessment in Part 1, this compound must be classified as a hazardous chemical waste. This classification applies to the pure solid, solutions containing it, and any materials contaminated by it.

Step 2: Segregation at the Source

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[14]

  • Action: Collect waste this compound in a dedicated container for solid organic chemical waste.

  • Causality: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[5][11] Mixing could lead to violent reactions or the release of toxic gases.

Step 3: Container Selection and Labeling

The integrity of the waste container and the clarity of its label are paramount for safety and regulatory compliance.

  • Container Requirements:

    • Must be chemically compatible with the waste (a high-density polyethylene (HDPE) or glass container is appropriate).[10][11]

    • Must be in good condition, free of leaks or damage.[8]

    • Must have a secure, screw-top lid to prevent spills. The container must be kept closed at all times except when adding waste.[12][14]

  • Labeling Protocol: The EPA requires specific information on all hazardous waste labels.[15]

    • Action: Affix a completed hazardous waste label to the container before adding the first particle of waste.

    • The label must clearly state:

      • The words "Hazardous Waste" .

      • The full, unabbreviated chemical name: "this compound" . For mixtures, list all components and their approximate percentages.[14]

      • The relevant hazard warnings (e.g., "Irritant," "Potential Carcinogen").[15]

      • The name and contact information of the principal investigator.[8]

      • The laboratory room number and building.[8]

      • The date when waste was first added (the "Accumulation Start Date").[8]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location in the lab for collecting waste.

  • Action: Store the labeled waste container in a designated SAA that is at or near the point of waste generation and under the direct control of laboratory personnel.[8][14][16]

  • Causality: This ensures that waste is managed by trained personnel who are aware of its hazards. Storing waste away from its point of generation is a regulatory violation.[10] The SAA must be inspected weekly for leaks or container degradation.[14]

Step 5: Management of Contaminated Materials

Any item that comes into direct contact with this compound is also considered hazardous waste.

  • Action: Collect items such as contaminated gloves, weigh boats, pipette tips, and absorbent paper in a dedicated, sealed plastic bag or container. This container must also be labeled as hazardous waste, listing the chemical contaminant.[17]

  • Causality: This prevents the cross-contamination of general waste streams and ensures the safety of custodial staff.

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for the proper collection and labeling of waste, but final disposal is a specialized task.

  • Action: Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your organization's EH&S department to arrange for a waste pickup.[8][10][16]

  • Causality: EH&S will consolidate waste and transfer it to a licensed professional waste disposal company, ensuring that it is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[9][18][19]

The following diagram illustrates this procedural workflow.

Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Handoff gen Step 1: Waste Generation (Pure solid, solutions, contaminated items) classify Step 2: Classify as Hazardous Waste gen->classify Hazard Assessment segregate Step 3: Segregate Waste (Keep from incompatibles) classify->segregate container Step 4: Select & Label Approved Container segregate->container accumulate Step 5: Accumulate in SAA (At point of generation) container->accumulate Container Kept Closed pickup Step 6: Request Pickup from EH&S accumulate->pickup Container Full or Time Limit Reached final Final Disposal by Licensed Vendor pickup->final

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures for Spills

In the event of an accidental spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control & Communicate: Secure the area to prevent entry.[18] Notify your supervisor and the institutional EH&S office.

  • Assess and Protect: For small, manageable spills, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

    • Chemical safety goggles and a face shield.

    • Nitrile gloves (double-gloving is recommended).

    • A lab coat.

  • Contain & Clean:

    • Gently cover the solid spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to avoid creating dust.[5][20]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[6]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water), then decontaminate.

  • Dispose: All cleanup materials, including used PPE, must be placed in a sealed and labeled hazardous waste container for disposal.[12][17]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste with confidence, ensuring a safe laboratory environment and fulfilling their regulatory responsibilities.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Muby Chemicals. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]

  • PubChem. N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Capot Chemical. MSDS of 2,4-Dichloro-5-sulfamoylbenzoic acid. [Link]

  • Veeprho. N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-acetamide | CAS 41472-49-5. [Link]

  • Penta chemicals. Acetamide - SAFETY DATA SHEET. [Link]

  • LPS.org. Safety Data Sheet (SDS) Acetamide. [Link]

  • Pallav Chemicals. Acetamide MATERIAL SAFETY DATA SHEET. [Link]

Sources

Personal protective equipment for handling N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide. The protocols herein are designed to be self-validating, ensuring that safety is integrated into every step of the workflow, from preparation to disposal. Adherence to these guidelines is critical for minimizing exposure and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

Before any handling of this compound (CAS No. 41472-49-5), a thorough risk assessment is mandatory. The primary hazards associated with this compound, as identified through Globally Harmonized System (GHS) classifications, stem from its irritant properties.[1]

The fundamental principle is to minimize exposure. Even if a substance has low toxicity, treating it as potentially hazardous encourages rigorous safety practices.[2] For powdered substances like this, the primary routes of exposure are inhalation of airborne particles, direct skin contact, and eye contact.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS Hazard StatementPotential Routes of Exposure
Skin IrritantH315: Causes skin irritationDirect skin contact
Eye IrritantH319: Causes serious eye irritationDirect eye contact
Respiratory IrritantH335: May cause respiratory irritationInhalation of dust/aerosol

Source: GHS classifications reported to the European Chemicals Agency (ECHA) via PubChem.[1]

Required Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard assessment. For this compound, the goal is to create a complete barrier against skin, eye, and respiratory exposure.

Hand Protection
  • Requirement: Nitrile gloves.

  • Causality: The H315 classification (Causes skin irritation) necessitates a robust barrier.[1] Nitrile gloves offer excellent protection against a wide range of chemical solids and solutions and prevent direct contact. Always inspect gloves for tears or punctures before use.[3] Contaminated gloves must be disposed of properly after use to prevent cross-contamination.

Eye and Face Protection
  • Requirement: Chemical splash goggles. A face shield should be worn over the goggles if there is a significant risk of splashing or aerosol generation.

  • Causality: The H319 classification (Causes serious eye irritation) makes robust eye protection non-negotiable.[1] Standard safety glasses do not provide a complete seal and are insufficient. Chemical splash goggles are required to protect against airborne powder and potential splashes.

Respiratory Protection
  • Requirement: A NIOSH-approved N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure.

  • Causality: The H335 classification (May cause respiratory irritation) indicates that inhaling the powder can harm the respiratory tract.[1] Engineering controls are the primary defense. However, when weighing or transferring the solid compound on an open bench, fine particles can easily become airborne. An N95 respirator effectively filters these particulates.

Skin and Body Protection
  • Requirement: A buttoned lab coat with cuffed sleeves, full-length pants, and closed-toe shoes.

  • Causality: This standard laboratory attire protects the skin on the arms and body from accidental spills and contamination.[4] The lab coat should be laundered regularly and not worn outside of the laboratory to prevent the spread of contaminants.[4]

Operational and Disposal Plans

A safe workflow involves meticulous planning from the moment the chemical is acquired to the final disposal of all associated waste.

Engineering Controls: Your Primary Line of Defense

The most effective way to prevent exposure is to use engineering controls that contain the hazard at the source.

  • Chemical Fume Hood: All operations that may generate dust, such as weighing, transferring, or preparing solutions, should be performed inside a certified chemical fume hood.[5]

  • Ventilated Balance Enclosure: For accurately weighing the powder, a ventilated balance enclosure or a glove box provides containment and prevents the release of fine particles into the lab environment.[4]

Step-by-Step Safe Handling Protocol
  • Preparation: Designate a specific area for handling the compound.[4] Cover the work surface with disposable absorbent bench paper to contain any minor spills.[2]

  • PPE Donning: Before handling the chemical, put on all required PPE in the correct order (see diagram below).

  • Weighing and Transfer:

    • Perform the weighing procedure inside a fume hood or ventilated enclosure.[4]

    • Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity.[4]

    • Keep the container with the chemical sealed whenever possible.[2]

    • Use dedicated spatulas and tools. If non-disposable, decontaminate them thoroughly after use.

  • Post-Handling:

    • Wipe down the work area and any equipment used with a damp cloth to collect any residual powder.[4]

    • Dispose of all contaminated materials (bench paper, wipes, etc.) as hazardous waste.[6]

  • PPE Doffing: Remove PPE carefully to avoid self-contamination (see diagram below). Wash hands thoroughly with soap and water immediately after removing gloves.[5]

PPE_Donning_Doffing cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Exit Lab) Don1 1. Lab Coat Don2 2. Respirator (If required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Workflow for correct PPE donning and doffing sequence.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

  • Alert Personnel: Immediately notify others in the area of the spill.[7]

  • Isolate the Area: Secure the area to prevent anyone from walking through the spilled material.[7]

  • Assess the Spill: If the spill is large or you feel unable to clean it up safely, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.

  • Cleanup (for minor spills):

    • Ensure you are wearing the appropriate PPE (N95 respirator, goggles, double nitrile gloves, lab coat).

    • Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.[7]

    • If necessary, lightly wet the absorbent material with a suitable solvent (e.g., water, if compatible) to further suppress dust.[7]

    • Carefully sweep or scoop the material and absorbent into a designated hazardous waste bag or container. Avoid creating dust.

    • Wipe the spill area with a wet cloth, then decontaminate with a suitable cleaning agent.

    • Place all cleanup materials, including contaminated gloves, into a hazardous waste bag.[8]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Contaminated Solids: This includes used gloves, disposable lab coats, bench paper, weigh boats, and spill cleanup materials. Place these items in a clearly labeled, sealed plastic bag or a designated solid waste container.[6] The label should read "Hazardous Waste" and include the chemical name.[6]

  • Empty Containers: The original chemical container must be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning must be collected and disposed of as liquid hazardous waste.

  • Waste Storage: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA). Ensure containers are sealed, properly labeled, and stored in secondary containment to prevent leaks.[6] Follow your institution's guidelines for requesting a waste pickup from EHS.[6]

Risk_Assessment_Workflow cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment Start Start: Plan to Handle N-{2-...}acetamide Task Identify Task: - Weighing Solid? - Handling Solution? - Large or Small Scale? Start->Task Hazard Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Task->Hazard Controls Implement Engineering Controls Hazard->Controls PPE Select Appropriate PPE Hazard->PPE Controls->PPE FumeHood Use Fume Hood or Ventilated Enclosure Controls->FumeHood Gloves Nitrile Gloves PPE->Gloves Goggles Chemical Goggles PPE->Goggles Respirator N95 Respirator (if outside hood) PPE->Respirator Coat Lab Coat PPE->Coat End Proceed with Task FumeHood->End

Caption: Risk assessment workflow for selecting appropriate controls and PPE.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). University of Chicago. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University. Retrieved from [Link]

  • Spill Management Procedure. (n.d.). Texas A&M University-Texarkana. Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • Acetamide SAFETY DATA SHEET. (n.d.). Pallav Chemicals. Retrieved from [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University. Retrieved from [Link]

  • Sulfa Drug LC - MS Checkout Mix, Part Number 59987-20033 - SAFETY DATA SHEET. (n.d.). Agilent. Retrieved from [Link]

  • Safety Data Sheet. (2024, September 10). Angene Chemical. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

  • Acetamide MATERIAL SAFETY DATA SHEET. (n.d.). Pallav Chemicals. Retrieved from [Link]

  • Safety Data Sheet: N-Ethylacetamide. (2024, October 23). Chemos GmbH & Co.KG. Retrieved from [Link]

  • 5 - Chemical Hazards. (n.d.). University of Oklahoma Health Sciences Center. Retrieved from [Link]

  • Chemical Safety Guidelines. (2021, July 28). Texas A&M University-San Antonio. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.